molecular formula C6H14ClNO2 B555795 Ethyl 2-amino-2-methylpropanoate hydrochloride CAS No. 17288-15-2

Ethyl 2-amino-2-methylpropanoate hydrochloride

Cat. No.: B555795
CAS No.: 17288-15-2
M. Wt: 167.63 g/mol
InChI Key: YREPHXXOTHNLEV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-methylpropanoate hydrochloride (CAS 17288-15-2) is a high-purity, protected amino acid derivative offered as a solid with a stated purity of 97% . Its molecular formula is C6H14ClNO2, and it has a molecular weight of 167.63 g/mol . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The ester group provides a versatile handle for further synthetic modifications, making it a useful precursor for the development of more complex molecules and for studies in peptide mimetics. Proper storage is critical for maintaining stability; this compound should be kept in a dark place under an inert atmosphere, and it is recommended to store it in a freezer at temperatures under -20°C . Researchers should note that this is the hydrochloride salt form of Ethyl 2-amino-2-methylpropanoate (CAS 1113-49-1) , which can enhance its stability and solubility in various experimental applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use. Handling precautions should be observed as it may cause skin and serious eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 2-amino-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4-9-5(8)6(2,3)7;/h4,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREPHXXOTHNLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625031
Record name Ethyl 2-methylalaninate--hydrogen chloride (1/1)
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Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17288-15-2
Record name Alanine, 2-methyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17288-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and properties of Ethyl 2-amino-2-methylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 2-amino-2-methylpropanoate Hydrochloride

Authored by Gemini, Senior Application Scientist

Foreword: This guide provides a comprehensive technical overview of this compound (H-Aib-OEt·HCl), a pivotal building block in modern medicinal and peptide chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and applications, grounding all claims in established scientific literature. The narrative emphasizes not just the procedural steps but the underlying chemical principles that govern them, ensuring a robust and applicable understanding for laboratory and process scale-up.

Introduction and Strategic Importance

This compound, also known by synonyms such as 2-Aminoisobutyric acid ethyl ester hydrochloride and H-Aib-OEt·HCl, is the hydrochloride salt of the ethyl ester of the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib).[1][2] Its strategic value stems from its unique structural feature: a gem-dimethyl group at the α-carbon. This substitution imparts significant conformational constraints when incorporated into peptide backbones, making it an invaluable tool for designing peptidomimetics with controlled secondary structures, such as helices, and enhanced metabolic stability.

As a protected amino acid derivative, the molecule offers two key advantages for synthesis: the amino group is stabilized as a hydrochloride salt, enhancing its solubility and preventing unwanted side reactions, while the carboxyl group is protected as an ethyl ester.[3] This dual-functionality makes it a versatile precursor for the development of more complex molecules, particularly in the synthesis of novel pharmaceuticals and peptide-based therapeutics.[3][4]

Physicochemical and Spectroscopic Profile

The reliable application of any chemical building block begins with a thorough understanding of its physical and chemical properties. H-Aib-OEt·HCl is typically supplied as a solid with a high degree of purity.[2][3]

Key Properties

A summary of the compound's essential properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 17288-15-2[1]
Molecular Formula C₆H₁₄ClNO₂[1][3]
Molecular Weight 167.63 g/mol [1][3]
Appearance White to off-white solid[2][3]
Purity Typically ≥97%[3]
Melting Point 54-56 °C
IUPAC Name ethyl 2-amino-2-methylpropanoate;hydrochloride[1][3]
InChI Key YREPHXXOTHNLEV-UHFFFAOYSA-N[1][3]
Storage and Stability

To maintain its integrity, this compound must be stored under specific conditions. It is hygroscopic and should be kept in a tightly sealed container away from moisture. For long-term stability, storage in a dark place under an inert atmosphere is recommended, with many suppliers advising refrigeration (4°C) or freezing (under -20°C).[3][5]

Spectroscopic Data

Structural confirmation is typically achieved through standard spectroscopic methods. Nuclear Magnetic Resonance (NMR) and other spectral data are consistent with the assigned structure.[1][4]

  • ¹H-NMR and ¹³C-NMR: Data confirms the presence of the ethyl ester group (quartet and triplet signals for the ethyl protons), a singlet for the two methyl groups, and the quaternary α-carbon.[4]

  • Mass Spectrometry: Analysis provides a molecular ion peak corresponding to the free base (C₆H₁₃NO₂) upon loss of HCl.

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be approached via several established routes. The choice of method often depends on the starting materials' availability, desired scale, and laboratory capabilities. We will explore three primary, field-proven pathways.

Method 1: Direct Fischer Esterification of α-Aminoisobutyric Acid

This is the most direct and frequently cited laboratory-scale method, involving the acid-catalyzed esterification of the parent amino acid.[4] The use of thionyl chloride (SOCl₂) is particularly effective as it serves a dual purpose: it reacts with ethanol to generate anhydrous HCl in situ, which catalyzes the reaction, and it acts as a dehydrating agent, driving the equilibrium toward the product.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube) is charged with anhydrous ethanol (10.0 molar equivalents). The flask is cooled to 0°C in an ice bath under an inert atmosphere (e.g., argon).[4]

  • Reagent Addition: Thionyl chloride (2.0 molar equivalents) is added dropwise to the chilled ethanol with vigorous stirring. This exothermic reaction forms ethyl sulfite and HCl. The solution is stirred at 0°C for one hour.[4]

  • Amino Acid Addition: α-Aminoisobutyric acid (1.0 molar equivalent) is added to the solution.[4]

  • Reflux: The reaction mixture is gradually warmed to room temperature and then heated to reflux. The reaction is monitored (e.g., by TLC) until the starting material is consumed (typically overnight).[4]

  • Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product is often triturated or ground with a non-polar solvent like diethyl ether to induce crystallization and remove impurities, yielding the purified hydrochloride salt as a white solid.[4]

  • Why Thionyl Chloride? Fischer esterification is an equilibrium-limited reaction. Thionyl chloride efficiently removes the water byproduct by reacting with it, thus shifting the equilibrium towards the ester product in accordance with Le Chatelier's principle. It also provides the necessary anhydrous acidic catalyst.

  • Why Anhydrous Conditions? The presence of water would consume the thionyl chloride and inhibit the formation of the acid catalyst, reducing the reaction's efficiency.

  • Self-Validation: The protocol's trustworthiness lies in its simplicity and the visual confirmation of product formation (precipitation upon addition of ether). The final product's identity and purity are readily confirmed by melting point analysis and NMR spectroscopy.

G cluster_0 Step 1: Catalyst Generation (In Situ) cluster_1 Step 2: Esterification cluster_2 Step 3: Isolation & Purification A Anhydrous Ethanol C Anhydrous HCl in Ethanol A->C B Thionyl Chloride (SOCl₂) B->C E Reaction Mixture (Reflux) C->E D α-Aminoisobutyric Acid D->E F Solvent Removal E->F G Trituration with Ether F->G H Pure H-Aib-OEt·HCl G->H

Caption: Fischer Esterification Workflow for H-Aib-OEt·HCl Synthesis.

Method 2: The Strecker Synthesis Pathway

The Strecker synthesis is a foundational method for creating α-amino acids from carbonyl compounds.[6][7] This multi-step approach builds the α-aminoisobutyric acid backbone from simple, inexpensive precursors, which is then esterified.

  • Step A: α-Aminonitrile Formation: Acetone is treated with ammonium chloride and sodium cyanide in an aqueous solution.[8] The ammonia generated in situ reacts with acetone to form an imine, which is then attacked by the cyanide ion to yield α-aminoisobutyronitrile.[6][9]

  • Step B: Nitrile Hydrolysis: The resulting α-aminonitrile is hydrolyzed under strongly acidic conditions (e.g., refluxing with concentrated HCl or HBr). This converts the nitrile group into a carboxylic acid, yielding α-aminoisobutyric acid hydrochloride.[6][8]

  • Step C: Esterification: The α-aminoisobutyric acid is then isolated and esterified using the direct esterification method described previously (Method 1).

  • Why this pathway? The Strecker synthesis is highly versatile and provides a robust route to α,α-disubstituted amino acids from readily available ketones.[8] It is a classic, well-documented, and reliable transformation in organic chemistry.

  • Self-Validation: Each step yields a stable, isolable intermediate whose structure can be verified before proceeding, ensuring the integrity of the final product. The hydrolysis step is typically driven to completion by the harsh conditions, ensuring high conversion.

G A Acetone + NH₄Cl + NaCN B α-Aminoisobutyronitrile A->B Strecker Reaction C α-Aminoisobutyric Acid B->C Acid Hydrolysis D H-Aib-OEt·HCl C->D Esterification (Method 1)

Caption: Synthesis of H-Aib-OEt·HCl via the Strecker Pathway.

Method 3: The Bucherer-Bergs Reaction Pathway

Similar to the Strecker synthesis, the Bucherer-Bergs reaction is another powerful method for synthesizing α,α-disubstituted amino acids, proceeding through a hydantoin intermediate.[10][11][12]

  • Step A: Hydantoin Formation: Acetone is heated with potassium cyanide (or sodium cyanide) and ammonium carbonate in a solvent such as aqueous ethanol.[10][12][13] This one-pot, multicomponent reaction directly produces 5,5-dimethylhydantoin.[11]

  • Step B: Hydantoin Hydrolysis: The stable hydantoin ring is hydrolyzed to the corresponding amino acid. This is typically achieved by heating with a strong base (e.g., barium hydroxide) followed by acidification, or by strong acid hydrolysis.

  • Step C: Esterification: The resulting α-aminoisobutyric acid is isolated and then esterified using the direct esterification method (Method 1).

  • Why this pathway? The Bucherer-Bergs reaction is known for its simplicity and efficiency in creating sterically hindered hydantoins, which are excellent, crystalline precursors to α,α-disubstituted amino acids.[12][13][14]

  • Self-Validation: The hydantoin intermediate is highly stable and easily purified by recrystallization, ensuring that a high-purity substrate enters the hydrolysis and esterification steps. This modularity enhances the reliability of the overall synthesis.

G A Acetone + KCN + (NH₄)₂CO₃ B 5,5-Dimethylhydantoin A->B Bucherer-Bergs Reaction C α-Aminoisobutyric Acid B->C Ring Hydrolysis D H-Aib-OEt·HCl C->D Esterification (Method 1)

Sources

Ethyl 2-amino-2-methylpropanoate hydrochloride CAS number 17288-15-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-amino-2-methylpropanoate Hydrochloride (CAS: 17288-15-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Foreword: Unpacking a Versatile Building Block

In the landscape of modern synthetic chemistry and pharmaceutical development, the strategic use of non-canonical amino acids is a cornerstone of innovation. This compound, also known as 2-aminoisobutyric acid ethyl ester hydrochloride (H-Aib-OEt·HCl), represents a pivotal example of such a building block. Its gem-dimethyl substitution at the alpha-carbon imparts unique conformational constraints and metabolic stability when incorporated into larger molecules. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, designed to equip researchers with the technical understanding necessary to leverage this compound effectively in their work.

Core Compound Identity and Physicochemical Properties

This compound is the hydrochloride salt of the ethyl ester of 2-aminoisobutyric acid (Aib), a non-proteinogenic amino acid. The hydrochloride form enhances its stability and solubility in polar solvents, making it a convenient precursor for various synthetic applications.[1]

Chemical Structure

Caption: Chemical structure of this compound.

Data Summary Table

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 17288-15-2[2][3][4]
Molecular Formula C₆H₁₄ClNO₂[2][3][4]
Molecular Weight 167.63 g/mol [2][3][4]
IUPAC Name ethyl 2-amino-2-methylpropanoate;hydrochloride[2]
Common Synonyms H-Aib-OEt·HCl, 2-Aminoisobutyric acid ethyl ester HCl[2][4]
Physical Form White to light yellow powder/crystal[5]
Melting Point ~160 °C
SMILES CCOC(=O)C(C)(C)N.Cl[2][3]
InChIKey YREPHXXOTHNLEV-UHFFFAOYSA-N[2]
Solubility Soluble in water and polar organic solvents[1]

Synthesis Protocol and Mechanistic Insight

The most common and efficient synthesis of this compound is achieved via a modified Fischer esterification of 2-aminoisobutyric acid. This method is advantageous due to the ready availability of starting materials and straightforward execution.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification A 2-Aminoisobutyric Acid E Add 2-Aminoisobutyric Acid A->E B Anhydrous Ethanol (Solvent & Reagent) D Combine Ethanol and SOCl₂ at 0°C (Forms in-situ HCl and ethyl sulfite) B->D C Thionyl Chloride (SOCl₂) C->D D->E F Heat to Reflux (Overnight) (Esterification reaction proceeds) E->F G Remove Solvent (Reduced Pressure) F->G H Azeotropic Distillation (Remove Traces) G->H I Grind/Triturate with Ether H->I J Final Product: Ethyl 2-amino-2-methylpropanoate HCl I->J start Start: Resin-Bound Peptide (Fmoc-AA-...-AA-Resin) deprotect 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotect wash1 2. Wash Step (DMF, IPA, etc.) deprotect->wash1 couple 4. Coupling Reaction (Activated Aib couples to free amine) wash1->couple activate 3. Activation of H-Aib-OEt·HCl (H-Aib-OH + HBTU/DIEA) activate->couple wash2 5. Wash Step (Remove excess reagents) couple->wash2 end Result: Elongated Peptide (Fmoc-Aib-AA-...-AA-Resin) wash2->end cycle Repeat Cycle for Next Amino Acid end->cycle

Sources

An In-depth Technical Guide to the Structure and Characterization of H-Aib-OEt.HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of ethyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OEt.HCl), a pivotal derivative of the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib). We delve into the unique structural attributes conferred by the gem-dimethyl group, outline a standard synthetic protocol, and present a multi-technique approach for its rigorous structural characterization. Detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction are provided, complete with field-proven insights into experimental design and data interpretation. This document is intended for researchers, chemists, and drug development professionals who utilize Aib-containing building blocks to engineer peptides and other macromolecules with specific conformational properties.

Introduction: The Significance of α-Aminoisobutyric Acid (Aib)

α-Aminoisobutyric acid (Aib) is a non-proteinogenic α,α-disubstituted amino acid distinguished by a gem-dimethyl group at its α-carbon.[1][2] This seemingly simple structural modification has profound stereochemical consequences. The steric hindrance imposed by the two methyl groups severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[1] Consequently, incorporating Aib into a peptide sequence strongly promotes the formation of stable helical secondary structures, such as 3₁₀-helices and α-helices.[1][2][3] This ability to enforce specific conformations makes Aib an invaluable tool in peptide engineering and medicinal chemistry.[1][4]

H-Aib-OEt.HCl, the ethyl ester hydrochloride salt of Aib, is a commonly used, stable, and soluble building block for introducing Aib into synthetic peptides.[5] Its characterization is not merely an academic exercise; it is a critical quality control step to ensure the purity and structural integrity of the starting material, which directly impacts the outcome of complex peptide syntheses and subsequent biological assays. This guide provides the essential framework for its comprehensive analysis.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental properties.

  • IUPAC Name: ethyl 2-amino-2-methylpropanoate;hydrochloride[6][7]

  • Synonyms: H-Aib-OEt.HCl, α-Methylalanine ethyl ester hydrochloride, 2-Aminoisobutyric acid ethyl ester hydrochloride[5][7][8]

  • CAS Number: 17288-15-2[5][6][8][9]

  • Molecular Formula: C₆H₁₄ClNO₂[7][8][10]

  • Molecular Weight: 167.63 g/mol [7][9][10][11]

Figure 1: 2D structure of H-Aib-OEt.HCl.

Table 1: Physicochemical Properties of H-Aib-OEt.HCl

PropertyValueSource(s)
AppearanceWhite to off-white powder[5]
Melting Point156-161 °C[5]
Purity (typical)≥ 98-99% (HPLC)[5][8]
Storage0-8 °C, inert atmosphere[5][12]

Synthesis and Purification Workflow

The most common laboratory synthesis of H-Aib-OEt.HCl involves the Fischer esterification of α-aminoisobutyric acid. This acid-catalyzed reaction uses an excess of ethanol as both the solvent and reactant.

Figure 2: General workflow for the synthesis of H-Aib-OEt.HCl.

Experimental Protocol: Synthesis
  • Setup: To a round-bottom flask equipped with a reflux condenser and drying tube, add α-aminoisobutyric acid (1.0 eq).

  • Reagent Addition: Suspend the Aib in anhydrous ethanol (10-20 mL per gram of Aib). Cool the mixture in an ice bath. Cautiously add thionyl chloride (1.2 eq) dropwise. Causality Note: Thionyl chloride reacts with ethanol to form sulfur dioxide, ethyl chloride, and, crucially, anhydrous HCl in situ, which serves as the catalyst for esterification. This method is superior to bubbling HCl gas as it is more controlled and maintains anhydrous conditions, preventing hydrolysis of the ester product.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization. A common solvent system is a minimal amount of hot ethanol, followed by the slow addition of diethyl ether until turbidity is observed. Allowing the solution to cool slowly will yield crystalline H-Aib-OEt.HCl.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

A Multi-Faceted Approach to Structural Characterization

No single technique can fully validate a structure. A robust characterization relies on the convergence of data from multiple orthogonal methods. This self-validating system ensures the compound's identity, purity, and three-dimensional structure.

Characterization_Flow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Start Synthesized H-Aib-OEt.HCl NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Confirms C-H framework and connectivity FTIR FT-IR Spectroscopy Start->FTIR Identifies functional groups MS Mass Spectrometry Start->MS Confirms molecular weight XRay Single-Crystal X-Ray Diffraction Start->XRay Determines 3D atomic arrangement Conclusion Verified Structure & Purity Confirmed NMR->Conclusion FTIR->Conclusion MS->Conclusion XRay->Conclusion

Figure 3: Logical workflow for the structural characterization of H-Aib-OEt.HCl.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of H-Aib-OEt.HCl in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Expertise Note: While D₂O is convenient, the acidic N-H protons will exchange with deuterium and become invisible. Using DMSO-d₆ allows for the direct observation of the -NH₃⁺ protons, which typically appear as a broad singlet.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Expected Results:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for H-Aib-OEt.HCl

NucleusGroup DescriptionPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)
¹HEthyl -CH₃ ~1.2-1.3Triplet (t)3H-
¹HEthyl -OCH₂ -~4.2-4.3Quartet (q)2H-
¹Hgem-Dimethyl C(CH₃)₂~1.6-1.7Singlet (s)6H-
¹HAmmonium -NH₃~8.5-9.0 (in DMSO-d₆)Broad s3H-
¹³CEthyl C H₃---~14
¹³Cgem-Dimethyl C(C H₃)₂---~24
¹³CQuaternary α-C arbon---~57
¹³CEthyl -OC H₂----~64
¹³CEster C =O---~172

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from general knowledge of similar structures.[13][14][15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Protocol: FT-IR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Expected Results:

Table 3: Key FT-IR Absorption Bands for H-Aib-OEt.HCl

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3200 - 2800 (broad)N-H stretchAmmonium (-NH₃⁺)
2980 - 2940C-H stretch (sp³)Methyl, Methylene
~1740C=O stretchEster
~1600N-H bend (asymmetric)Ammonium (-NH₃⁺)
~1240C-O stretchEster

Note: Values are based on typical ranges for these functional groups.[16][17]

Mass Spectrometry (MS)

MS provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.

Protocol: MS Analysis

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to transfer the molecule into the gas phase as an ion with minimal fragmentation.

  • Analysis: Analyze the sample in positive ion mode.

  • Detection: Detect the mass-to-charge ratio (m/z) of the resulting ions.

Expected Results: The primary ion observed will be that of the protonated free base, [C₆H₁₃NO₂ + H]⁺. The hydrochloride salt dissociates in the ESI process.

  • Expected m/z: 132.09 (for [M+H]⁺, where M is the free base C₆H₁₃NO₂)

  • Common Fragments: Collision-induced dissociation (MS/MS) would likely show fragments corresponding to the loss of the ethoxy group (-OC₂H₅) or the entire ethyl formate group (-O₂CCH₂CH₃), leading to characteristic daughter ions.[18][19][20]

Definitive Structure: Single-Crystal X-ray Diffraction

While spectroscopic methods provide compelling evidence for the molecular structure, single-crystal X-ray diffraction offers unambiguous proof of atomic connectivity and the three-dimensional arrangement of atoms in the solid state.[21][22] It is the gold standard for structural determination.

Protocol: X-ray Crystallography

  • Crystal Growth: The rate-limiting step is often growing a single crystal of suitable size and quality.[21] This is typically achieved by slow evaporation of a solvent or by vapor diffusion, for instance, by dissolving the compound in ethanol and allowing diethyl ether vapor to slowly diffuse into the solution.[21]

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is used to calculate an electron density map of the unit cell.[22][23] An atomic model is built into this map and refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

Expected Structural Features: The resulting crystal structure would definitively show:

  • The tetrahedral geometry around the α-carbon.

  • The precise bond lengths and angles of the ethyl ester group.

  • The geometry of the ammonium group.

  • The position of the chloride counter-ion and its role in the crystal lattice, likely participating in hydrogen bonding with the ammonium protons.

Conclusion and Applications

The rigorous characterization of H-Aib-OEt.HCl through a combination of NMR, FT-IR, MS, and X-ray crystallography provides a self-validating confirmation of its identity, purity, and structure. This foundational knowledge is paramount for its application as a high-quality building block in various fields. Its primary use is in peptide synthesis, where it serves as a reliable precursor to introduce Aib residues for stabilizing helical structures, thereby enhancing proteolytic resistance and modulating biological activity.[1] This makes it a crucial component in the development of novel peptide-based therapeutics, from antimicrobial agents to drug delivery systems.[5][6]

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An In-Depth Technical Guide to the Solubility of Ethyl 2-Amino-2-Methylpropanoate Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Building Block

In the intricate world of pharmaceutical development and organic synthesis, understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 2-amino-2-methylpropanoate hydrochloride, a crucial building block in the synthesis of various pharmaceutical compounds, presents a unique solubility profile that warrants a detailed investigation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility of this compound in a range of common organic solvents. By delving into the underlying physicochemical principles and providing robust experimental protocols, this guide aims to empower scientists to make informed decisions in their experimental designs, ultimately accelerating the pace of discovery and development.

Physicochemical Properties and Structural Insights

This compound (C₆H₁₄ClNO₂) is the hydrochloride salt of the ethyl ester of 2-aminoisobutyric acid.[1] Its structure, featuring a primary amine, an ester group, and a quaternary carbon, dictates its solubility behavior. The presence of the hydrochloride salt renders the molecule ionic, significantly influencing its interaction with various solvents.

Key Molecular Descriptors:

  • Molecular Weight: 167.63 g/mol [1]

  • Structure: The molecule possesses a polar amino group, which is protonated in the hydrochloride form, and a moderately polar ester group. The two methyl groups on the alpha-carbon contribute to its steric bulk and add a degree of nonpolar character.

  • Ionic Nature: As a salt, it readily dissociates in polar solvents, leading to the formation of the ethyl 2-amino-2-methylpropanoate cation and the chloride anion. This dissociation is a key driver of its solubility in polar media.

Quantitative Solubility Profile in Organic Solvents

A thorough understanding of the quantitative solubility of this compound is critical for its application in synthesis and formulation. The following table summarizes its solubility in a selection of common organic solvents, categorized by their polarity. It is important to note that obtaining precise, publicly available quantitative solubility data for this specific compound is challenging. The data presented below is a synthesis of general principles for similar amino acid hydrochlorides and should be considered as a guide for initial solvent screening. For critical applications, experimental determination is strongly recommended.

Solvent CategorySolventDielectric Constant (approx.)Predicted Solubility at 25°CRationale for Solubility Behavior
Polar Protic Methanol32.7HighThe hydroxyl group of methanol can effectively solvate both the cation and the anion through hydrogen bonding and ion-dipole interactions.
Ethanol24.5Moderate to HighSimilar to methanol, ethanol can solvate the ions, although its lower polarity may result in slightly lower solubility.
Isopropanol19.9ModerateThe increased nonpolar character and steric hindrance of the isopropyl group reduce its solvating power for ionic species compared to methanol and ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7HighDMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for many salts.[2]
N,N-Dimethylformamide (DMF)36.7HighDMF is another highly polar aprotic solvent capable of effectively solvating cations.
Acetone20.7Low to ModerateWhile polar, acetone is a weaker hydrogen bond acceptor than DMSO and DMF, leading to lower solubility of ionic compounds.
Acetonitrile37.5Low to ModerateAcetonitrile has a relatively high dielectric constant but is a poor hydrogen bond acceptor, limiting its ability to solvate the chloride anion effectively.
Nonpolar/Slightly Polar Dichloromethane (DCM)9.1Very LowThe low polarity of DCM makes it a poor solvent for ionic compounds.[3]
Ethyl Acetate6.0Very LowSimilar to DCM, the low polarity and lack of hydrogen bonding capability result in poor solubility.
Toluene2.4InsolubleAs a nonpolar aromatic hydrocarbon, toluene cannot effectively solvate the ions of the salt.
Hexane1.9InsolubleHexane is a nonpolar alkane and is an unsuitable solvent for ionic compounds.

The Science Behind Solubility: Key Influencing Factors

The solubility of this compound in organic solvents is governed by a delicate interplay of several physicochemical factors:

  • "Like Dissolves Like": This fundamental principle dictates that polar solutes, such as our ionic compound, will dissolve best in polar solvents. The high polarity of the protonated amine and the chloride ion requires a solvent with a high dielectric constant to overcome the lattice energy of the solid.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. Protic solvents like alcohols can donate hydrogen bonds to the chloride anion and accept hydrogen bonds from the ammonium cation. Aprotic polar solvents like DMSO are excellent hydrogen bond acceptors.

  • Ion-Dipole Interactions: The electrostatic attraction between the ions of the solute and the dipole of the solvent molecules is a primary driving force for dissolution.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4] However, the magnitude of this effect varies depending on the specific solute-solvent system.

  • pH of the Medium (in aqueous or protic systems): While this guide focuses on organic solvents, it's worth noting that in aqueous or protic organic systems, the pH can significantly impact the ionization state of the amino group and thus its solubility.[5]

Experimental Determination of Solubility: Protocols and Best Practices

For precise and reliable solubility data, experimental determination is indispensable. The following are detailed protocols for the widely accepted shake-flask method, coupled with two common analytical techniques for quantification.

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

This method is considered the benchmark for determining the thermodynamic equilibrium solubility of a compound.[6]

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study to determine the optimal agitation time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for a period to allow the excess solid to settle. Subsequently, centrifuge the vials at a controlled temperature to further separate the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Filtration: Immediately filter the withdrawn supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) to remove any remaining solid microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis Spectrophotometry or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Diagram of the Shake-Flask Experimental Workflow:

ShakeFlaskWorkflow A 1. Add Excess Solute to Solvent B 2. Equilibrate (Constant Temp. Shaking) A->B 24-72h C 3. Centrifuge to Separate Phases B->C D 4. Withdraw Supernatant C->D E 5. Filter (0.22 µm Syringe Filter) D->E F 6. Dilute and Analyze (UV-Vis or qNMR) E->F

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification Techniques

This technique is suitable for compounds that possess a chromophore. While this compound itself does not have a strong chromophore in the standard UV-Vis range, it can sometimes be derivatized or analyzed at lower wavelengths.

Protocol:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the compound in the chosen solvent.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent used for the solubility experiment. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range (R² > 0.99).

  • Sample Analysis: Measure the absorbance of the diluted filtrate from the shake-flask experiment at the λmax.

  • Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted sample. Account for the dilution factor to determine the original solubility in the saturated solution.

qNMR is a powerful and universal method for determining the concentration of a substance, as it does not rely on a chromophore.[7]

Protocol:

  • Internal Standard Selection: Choose a stable, non-volatile internal standard that is soluble in the NMR solvent and has a resonance peak that does not overlap with any of the analyte's peaks. Maleic acid or 1,3,5-trimethoxybenzene are common choices.

  • Sample Preparation: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). To this solution, add a precisely known volume of the filtrate from the shake-flask experiment.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time of both the analyte and the internal standard) to allow for complete relaxation of all protons, which is critical for accurate quantification.

  • Data Processing and Integration: Process the spectrum and carefully integrate the area of a well-resolved peak of the analyte and a well-resolved peak of the internal standard.

  • Concentration Calculation: The concentration of the analyte can be calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (V_IS / V_analyte)

    Where:

    • C_analyte = Concentration of the analyte

    • I_analyte = Integral of the analyte peak

    • N_analyte = Number of protons corresponding to the analyte peak

    • I_IS = Integral of the internal standard peak

    • N_IS = Number of protons corresponding to the internal standard peak

    • m_IS = Mass of the internal standard

    • MW_IS = Molecular weight of the internal standard

    • V_IS = Volume of the NMR solvent

    • V_analyte = Volume of the analyte solution added

Diagram of the qNMR Logic:

qNMR_Logic cluster_sample NMR Sample Analyte Known Volume of Analyte Solution NMR ¹H NMR Acquisition (Long Relaxation Delay) Analyte->NMR IS Known Mass of Internal Standard IS->NMR Integrate Peak Integration NMR->Integrate Calc Concentration Calculation Integrate->Calc

Caption: Logical flow for qNMR-based solubility quantification.

Conclusion and Future Perspectives

The solubility of this compound is a critical parameter that influences its utility in various chemical and pharmaceutical applications. This guide has provided a comprehensive overview of its solubility profile, the underlying scientific principles, and detailed experimental protocols for its accurate determination. While a qualitative understanding suggests higher solubility in polar protic and aprotic solvents, the importance of empirical data cannot be overstated. The methodologies outlined herein provide a robust framework for generating such data. Future research could focus on developing predictive models for the solubility of amino acid ester hydrochlorides in various solvent systems, further aiding in solvent selection and process optimization.

References

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  • Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]
  • MxRady. (2024). Mastering Spectrophotometry: Step-by-Step Guide to Using Spectrophotometers and UV Spectrometers. [Link]
  • Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712. [Link]
  • Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. [Link]
  • Domańska, U., & Domański, K. (2023). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Crystal Growth & Design. [Link]
  • Bruker. (n.d.). Quantitative NMR Spectroscopy.
  • Singh, A. P., Singh, N., & Singh, A. P. (2020). Solubility: An overview. International Journal of Pharmaceutical Chemistry and Analysis, 7(4), 166-171. [Link]
  • Singh, A. P., Singh, N., & Singh, A. P. (2020). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development, 5(8), 245-255. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Eyer, K. (2020).
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)
  • Nozaki, Y., & Tanford, C. (1965). The solubility of amino acids and related compounds in aqueous ethylene glycol solutions. The Journal of biological chemistry, 240(9), 3568–3575. [Link]
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Drawell. (n.d.). How to Use UV Vis Spectrophotometer.
  • METTLER TOLEDO. (2022, October 27). Step-by-Step Guide to Using EasyPlus UV/VIS Spectrophotometers. YouTube. [Link]
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  • Pal, D., & Lahiri, S. C. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 264(1), 136-144. [Link]
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  • Science.gov. (n.d.). factors affecting solubility: Topics by Science.gov.
  • De, B., & Mandal, S. (2021). Thermodynamics of Solute–Solvent Interactions and Solubility of Some Amino Acids in Aqueous Sodium Iodide Solutions at T = 298.15 K. Russian Journal of Physical Chemistry A, 95(Suppl 1), S62-S70. [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-amino-2-methylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-amino-2-methylpropanoate hydrochloride (CAS 17288-15-2).[1][2] It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control of amino acid derivatives and other small molecules. This document delves into the theoretical principles governing the spectrum, predicted spectral parameters, and a detailed, field-proven protocol for sample preparation and data acquisition.

Introduction: The Structural Significance of this compound

Ethyl 2-amino-2-methylpropanoate, also known as ethyl 2-aminoisobutyrate, is a non-proteinogenic α-amino acid ester. Its hydrochloride salt form enhances stability and solubility, making it a common intermediate in peptide synthesis and the development of peptidomimetics. The presence of a quaternary α-carbon imparts unique conformational constraints on peptide backbones.

¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. It provides unambiguous information about the molecular structure, confirming the presence of the ethyl ester and the α,α-dimethylglycine core, and verifying the protonation state of the amino group.

Predicted ¹H NMR Spectrum and Interpretation

Predicted Spectral Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
Ethyl CH₃ (a)~1.2Triplet3HShielded aliphatic protons, split by the adjacent CH₂ group.
α-Methyl (CH₃)₂ (b)~1.5Singlet6HEquivalent methyl groups on the quaternary carbon, no adjacent protons for coupling.
Ethyl CH₂ (c)~4.1Quartet2HDeshielded by the adjacent ester oxygen, split by the neighboring CH₃ group.
Ammonium NH₃⁺ (d)~8.5 (broad)Singlet3HDeshielded due to the positive charge on the nitrogen, typically broad due to quadrupole broadening and exchange.

Diagram of Predicted ¹H NMR Spectrum Interpretation

Caption: Molecular structure and corresponding predicted ¹H NMR signals.

Detailed Signal Analysis
  • Ethyl Group (a & c): The ethyl ester moiety gives rise to a characteristic triplet and quartet pattern. The methyl protons (a) are split by the two methylene protons into a triplet, while the methylene protons (c) are split by the three methyl protons into a quartet. The downfield shift of the quartet to ~4.1 ppm is due to the deshielding effect of the electronegative oxygen atom of the ester group.

  • α-Methyl Groups (b): The two methyl groups attached to the quaternary α-carbon are chemically and magnetically equivalent. Therefore, they resonate as a single, sharp peak with an integration value of 6H. The absence of adjacent protons results in a singlet multiplicity.

  • Ammonium Protons (d): In the hydrochloride salt, the amino group is protonated to form an ammonium group (-NH₃⁺). These protons are significantly deshielded due to the positive charge on the nitrogen atom, resulting in a downfield chemical shift, typically in the range of 8-9 ppm in DMSO-d₆. The signal is often broad due to rapid chemical exchange with trace amounts of water in the solvent and quadrupolar relaxation of the ¹⁴N nucleus. In protic solvents like D₂O, these protons would exchange with deuterium and the signal would disappear.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of this compound and acquiring a high-resolution ¹H NMR spectrum.

Materials and Equipment
  • This compound (solid)[1]

  • Deuterated solvent (e.g., DMSO-d₆, ≥99.8% D)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes and tips

  • NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation Workflow

sample_preparation_workflow weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Solvent (~0.7 mL DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer mix 4. Vortex to Homogenize transfer->mix acquire 5. Acquire Spectrum mix->acquire

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Dissolution: Vortex the sample until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Causality and Trustworthiness in the Protocol

  • Choice of Solvent: DMSO-d₆ is a polar aprotic solvent, which is ideal for dissolving the hydrochloride salt and for observing the exchangeable -NH₃⁺ protons as a distinct, albeit broad, signal. In contrast, protic solvents like D₂O would lead to the exchange of these protons with deuterium, causing the signal to disappear.

  • Sample Concentration: A concentration of 10-20 mg in 0.7 mL of solvent provides a good balance between signal-to-noise ratio and potential line broadening due to high viscosity.

  • Shimming: Proper shimming is critical for obtaining sharp, well-resolved peaks, which is essential for accurate multiplicity analysis and coupling constant determination.

  • Referencing: Referencing the spectrum to the residual solvent peak is a standard and reliable method for ensuring the accuracy of the chemical shift values.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation. The predicted spectrum, with its four distinct signals, provides a clear fingerprint of the molecule. By following the detailed experimental protocol and understanding the principles behind the spectral features, researchers can confidently verify the identity and purity of this important synthetic building block.

References

  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to Solving Structures by NMR Spectroscopy. Organic & Biomolecular Chemistry, 5(13), 2085–2094. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • PubChem. (n.d.). This compound.

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The Conformational Cornerstone: A Senior Application Scientist’s Guide to 2-Aminoisobutyric Acid in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, has emerged as a powerful tool in peptide chemistry and medicinal drug design. Its unique α,α-disubstituted structure, featuring a gem-dimethyl group, imposes severe steric constraints on the peptide backbone. This guide provides an in-depth exploration of the role of Aib derivatives, moving from fundamental principles of conformational control to advanced applications in therapeutics and materials science. We will dissect the causality behind its profound effects on peptide secondary structure, metabolic stability, and bioactivity. This document synthesizes field-proven insights, detailed experimental protocols, and structural data to equip researchers with the knowledge to strategically leverage Aib in their work.

The Aib Anomaly: A Unique Structural Element

Unlike the 20 proteinogenic amino acids, 2-aminoisobutyric acid (Aib) is achiral and possesses two methyl groups on its α-carbon.[1] This seemingly simple modification has profound consequences for the conformational freedom of a peptide chain. The gem-dimethyl substitution sterically restricts the available Ramachandran (φ, ψ) angles, effectively locking the backbone into specific helical conformations.[1][2] This phenomenon, known as the Thorpe-Ingold effect, makes Aib a potent helix inducer.[3] Peptides incorporating Aib residues show a strong propensity to adopt well-defined 3₁₀- or α-helical secondary structures, even in short sequences and in solvents that would typically disrupt such order.[4][5][6]

The choice between a 3₁₀-helix and an α-helix is influenced by several factors, including peptide length and the density of Aib residues. Shorter peptides (fewer than 8 residues) or those with a high number of Aib residues tend to favor the tighter 3₁₀-helix, while longer peptides often adopt the classic α-helical structure.[7] The balance between the inherent stability of the α-helix and the additional hydrogen bond of the 3₁₀-helix, combined with steric and electrostatic factors, governs the final conformation.[8]

Aib_Conformational_Constraint cluster_0 Standard L-Amino Acid (e.g., Alanine) cluster_1 2-Aminoisobutyric Acid (Aib) Ala Structure: H₂N-CH(CH₃)-COOH Ramachandran_Ala Broad Allowed (φ, ψ) Region (α-helix, β-sheet, turns) Ala->Ramachandran_Ala Ramachandran_Aib Highly Restricted (φ, ψ) Region (favors helical space) Aib Structure: H₂N-C(CH₃)₂-COOH (gem-dimethyl group) Aib->Ramachandran_Aib

Figure 1: Conformational impact of Aib's gem-dimethyl group.

Strategic Incorporation: Synthesizing Aib-Containing Peptides

The steric hindrance presented by Aib's quaternary α-carbon necessitates specialized synthetic protocols. While Aib can be incorporated using standard solid-phase peptide synthesis (SPPS), the coupling steps are often sluggish and require optimization to achieve high efficiency.[1]

Causality Behind Experimental Choices:

  • Activating Agents: Standard coupling reagents may be insufficient. More potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed.[1] An alternative, highly effective strategy involves using diisopropylcarbodiimide (DIC) in the presence of an additive like ethyl cyanohydroxyiminoacetate (Oxyma), which has proven successful even for coupling long, consecutive Aib sequences.[9]

  • Reaction Time & Temperature: Extended reaction times are typically required to ensure complete coupling onto the sterically hindered Aib residue or when coupling an Aib residue itself.[1] Microwave-assisted SPPS can significantly accelerate this process by using higher temperatures (e.g., 90-100 °C) for short periods, dramatically reducing synthesis time.[9]

  • Chemoenzymatic Synthesis: An alternative "green chemistry" approach involves using enzymes. For instance, papain has been used to catalyze the polymerization of Aib-containing tripeptide esters in an aqueous medium, successfully producing Aib-containing polypeptides.[4] This method avoids the costly and tedious multi-step processes of traditional chemical synthesis, although sequence control can be a limitation.[4]

SPPS_Workflow start Start: Resin with N-terminal Amine deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Step: 1. Fmoc-Aib-OH Activation (e.g., DIC/Oxyma) 2. Add to Resin wash1->coupling wash2 Wash (DMF) coupling->wash2 check Check for Completion (e.g., Kaiser Test) wash2->check check->coupling Incomplete (Recouple) next_cycle Repeat for Next Amino Acid check->next_cycle Complete next_cycle->deprotection end Final Deprotection & Cleavage from Resin next_cycle->end Final Residue

Figure 2: Generalized workflow for incorporating an Aib residue in SPPS.

Functional Consequences of Aib Incorporation

The true power of Aib lies in the functional advantages it imparts upon a peptide sequence. These benefits are a direct result of its conformational rigidity and unique chemical structure.

Enhanced Metabolic Stability

A primary hurdle in peptide drug development is rapid degradation by proteases. The quaternary carbon of Aib sterically shields the adjacent peptide bonds, rendering them highly resistant to cleavage by both exopeptidases and endopeptidases.[1] This enhanced proteolytic resistance significantly extends the in-vivo half-life of peptide therapeutics.[1] Studies have shown that Aib-substituted peptides can exhibit a half-life in serum that is ~50% longer than their native counterparts.[1] This stability is critical for developing drugs with practical dosing regimens.

Modulation of Bioactivity and Receptor Binding

By pre-organizing a peptide into a specific helical conformation, Aib can mimic the structure of a native peptide's binding epitope.[10][11] This "conformational stabilization" reduces the entropic penalty upon binding to a target receptor, often leading to improved binding affinity.[1] This strategy has been successfully used to design helical peptide mimics that disrupt protein-protein interactions, such as the p53-hdm2 interaction, which is a key target in cancer therapy.[10][11] The incorporation of Aib into the p53-derived peptide not only increased its helicity but also enhanced its interaction with hdm2.[10]

Increased Bioavailability and Cell Penetration

The hydrophobic nature of the two methyl groups and the conformational constraints can enhance a peptide's ability to cross biological membranes.[1] Aib-containing peptides have been shown to act as cell-penetrating peptides (CPPs), facilitating the delivery of bioactive cargo into cells.[7][12] This property is also crucial for overcoming the blood-brain barrier (BBB), a major challenge in developing drugs for the central nervous system.[1]

Structural and Functional Characterization: A Multi-Faceted Approach

Validating the structure and function of Aib-containing peptides requires a combination of analytical techniques.

Conformational Analysis
  • Circular Dichroism (CD) Spectroscopy: This is the workhorse technique for rapidly assessing the secondary structure of peptides in solution. Aib-induced helical structures give rise to characteristic CD spectra. α-helices typically show strong negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. 3₁₀-helices, being shorter and tighter, show a more dominant negative band at ~205 nm and a weaker negative band at ~220 nm.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information in solution. For Aib-peptides, NMR is used to confirm the helical conformation through the analysis of nuclear Overhauser effects (NOEs), coupling constants, and the identification of hydrogen bonds.[5][11] Studies on Aib-rich peptides have confirmed the presence of stable 3₁₀-helices even in helix-disrupting solvents like DMSO.[5][6]

  • X-Ray Crystallography: This technique provides an atomic-resolution view of the peptide's structure in the solid state.[13] It is the definitive method for confirming the precise helical parameters (α- vs. 3₁₀-helix), hydrogen bonding networks, and intermolecular packing.[12][14]

Helical_Structures RandomCoil Random Coil - No defined structure - High flexibility - No persistent H-bonds Helix310 3₁₀-Helix - (i) C=O···H-N (i+3) - 3 residues per turn - Tighter, elongated helix RandomCoil->Helix310 Aib Incorporation AlphaHelix α-Helix - (i) C=O···H-N (i+4) - 3.6 residues per turn - Classic, stable helix Helix310->AlphaHelix Increased Peptide Length

Figure 3: Aib-induced transition from random coil to helical structures.
Quantitative Data Summary

The stabilizing effect of Aib can be quantified by measuring changes in the thermal stability of proteins or peptides.

Peptide/Protein FragmentSubstitutionMelting Temp (Tₘ)ΔTₘRationale for Stability ChangeSource
Thermolysin Fragment (255-316)Native (Ala304)63.5 °C-Baseline[15]
Thermolysin Fragment (255-316)Ala304 -> Aib65.7 °C+2.2 °CReduced backbone entropy of unfolding[15]
Thermolysin Fragment (255-316)Native (Ala309)63.5 °C-Baseline[15]
Thermolysin Fragment (255-316)Ala309 -> Aib68.9 °C+5.4 °CEntropic effects plus burial of an additional methyl group[15]
Thermolysin Fragment (255-316)Ala312 -> Aib62.9 °C-0.6 °CUnfavorable strain; φ/ψ angles are outside the allowed Aib region[15]

Table 1: Impact of Ala → Aib substitution on the thermal stability of a thermolysin protein fragment. Data demonstrates that strategic placement of Aib enhances stability, while improper placement can be slightly destabilizing.[15]

Detailed Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of an Aib-Containing Peptide

This protocol describes the synthesis of a model peptide using an automated microwave peptide synthesizer, adapting conditions for Aib incorporation.

  • Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin (e.g., Fmoc-Ala-Wang resin). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Perform N-terminal Fmoc deprotection using 20% piperidine in DMF. Standard protocol: 2 cycles of 3-5 minutes each.

  • Washing: Thoroughly wash the resin with DMF (5-6 cycles) to remove piperidine.

  • Amino Acid Coupling (Standard Residue):

    • Prepare a solution of the standard Fmoc-amino acid (5 eq.), an activator like HATU (4.9 eq.), and a base like DIPEA (10 eq.) in DMF.

    • Add the coupling solution to the resin.

    • Run the coupling reaction using a microwave program (e.g., 5 minutes at 75 °C).

  • Amino Acid Coupling (Aib Residue):

    • Rationale: Due to steric hindrance, Aib requires more stringent coupling conditions.[9]

    • Prepare a solution of Fmoc-Aib-OH (5 eq.), DIC (10 eq.), and Oxyma (5 eq.) in DMF.

    • Add the coupling solution to the resin.

    • Run a modified microwave program with a higher temperature and/or longer time (e.g., 10 minutes at 90-100 °C) to ensure complete reaction.[9]

  • Washing: Thoroughly wash the resin with DMF (5-6 cycles).

  • Iteration: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final residue is coupled, wash the resin with dichloromethane (DCM).

    • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane).

    • Add the cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Analysis of Proteolytic Stability

This protocol compares the stability of a native peptide versus its Aib-containing analog against a protease like trypsin.

  • Peptide Preparation: Prepare stock solutions of both the native peptide and the Aib-containing peptide at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Enzyme Preparation: Prepare a stock solution of trypsin (e.g., 0.1 mg/mL) in the same buffer.

  • Reaction Setup:

    • In separate microcentrifuge tubes, mix 100 µL of each peptide solution with 10 µL of the trypsin solution (enzyme:substrate ratio of 1:100 w/w).

    • Prepare control tubes for each peptide containing 100 µL of peptide solution and 10 µL of buffer (no enzyme).

  • Incubation: Incubate all tubes at 37 °C.

  • Time-Point Sampling: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a 10 µL aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction in the aliquot by adding it to 10 µL of 10% TFA. This acidifies the solution and denatures the trypsin.

  • Analysis by RP-HPLC:

    • Inject each quenched time-point sample onto an RP-HPLC system (e.g., C18 column).

    • Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the absorbance at 220 nm.

  • Data Interpretation: Quantify the area of the peak corresponding to the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time for both the native and Aib-containing peptides. The Aib-peptide is expected to show a significantly slower rate of degradation.[10]

Conclusion and Future Outlook

2-Aminoisobutyric acid is far more than a simple, unnatural amino acid; it is a strategic director of peptide conformation and function. Its ability to rigidly enforce helical structures provides a powerful lever for enhancing metabolic stability, modulating bioactivity, and improving the pharmacokinetic properties of peptide-based agents.[1][10] The continued development of synthetic methods, including more efficient automated protocols and chemoenzymatic strategies, will further broaden the accessibility and application of Aib-peptides.[4][9] From designing next-generation peptide therapeutics that can resist degradation and cross cellular barriers to engineering novel self-assembling biomaterials, the foundational principles of Aib chemistry will undoubtedly continue to drive innovation across the scientific landscape.[1][16]

References

  • Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. (2020).
  • Unusual Amino Acids: α-Aminoisobutyric Acid. (2025). LifeTein Peptide Blog.
  • Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid.
  • Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. (2018). ACS Omega.
  • Enhanced protein thermostability by Ala-->Aib replacement. (n.d.). PubMed.
  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • 2-Aminoisobutyric acid. (n.d.). Wikipedia.
  • 2-Aminoisobutyric acid 98 62-57-7. (n.d.). Sigma-Aldrich.
  • 2-Aminoisobutyric acid – Knowledge and References. (n.d.). Taylor & Francis.
  • X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Arom
  • Bellanda, M., Peggion, E., Bürgi, R., van Gunsteren, W., & Mammi, S. (2001). Conformational study of an Aib-rich peptide in DMSO by NMR. Journal of Peptide Research.
  • The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. (n.d.). PMC - NIH.
  • A Newcomer's Guide to Peptide Crystallography. (n.d.). PMC - PubMed Central.
  • Conformational study of an Aib-rich peptide in DMSO by NMR. (2025).
  • Marshall, G. R., Hodgkin, E. E., Langs, D. A., Smith, G. D., Zabrocki, J., & Leplawy, M. T. (1990). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. PNAS.
  • Aib-based peptide backbone as scaffolds for helical peptide mimics. (n.d.). PubMed.
  • Lampel, A., Elis, E., Guterman, T., Shapira, S., Marco, P., Bacharach, E., & Gazit, E. (2015). α-Aminoisobutyric acid incorporation induces cell permeability and antiviral activity of HIV-1 major homology region fragments.
  • Iqbal, M., Nagaraj, R., & Balaram, P. (1981). 1H N.M.R. studies of protected alpha-aminoisobutyric acid containing peptides. Chemical shift nonequivalence of benzyloxycarbonyl methylene protons. International Journal of Peptide and Protein Research.
  • Aib-based peptide backbone as scaffolds for helical peptide mimics. (n.d.). Source not found.

Sources

An In-depth Technical Guide: Ethyl 2-amino-2-methylpropanoate Hydrochloride as a Transformative Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Ethyl 2-amino-2-methylpropanoate hydrochloride. We will delve into its core attributes, strategic applications, and the nuanced methodologies required to leverage its full potential in the rational design of next-generation peptidomimetics.

Strategic Imperative: The Rise of Peptidomimetics and the Role of α,α-Disubstituted Amino Acids

The therapeutic landscape is continually evolving, with a significant shift from traditional small molecules to more complex, biologically-inspired modalities. Peptides, with their high specificity and potency, represent a promising class of therapeutics. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability, low bioavailability, and conformational flexibility leading to reduced receptor affinity.[1][2][3]

Peptidomimetics have emerged as a powerful strategy to overcome these hurdles.[1][2] These are synthetic molecules designed to mimic the structure and function of natural peptides but with enhanced pharmacological properties.[1][2][3] A key approach in peptidomimetic design is the incorporation of non-natural, conformationally constrained amino acids.[4]

Among these, α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), have garnered considerable attention.[5][6][7] The gem-dimethyl substitution on the α-carbon atom of Aib sterically restricts the available conformational space of the peptide backbone, promoting the formation of stable secondary structures like 3(10)- and α-helices.[8][9][10][11] This conformational pre-organization can lead to:

  • Enhanced Receptor Affinity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to its target is reduced.[4]

  • Increased Proteolytic Resistance: The sterically hindered peptide bonds adjacent to the Aib residue are less susceptible to enzymatic cleavage, prolonging the in vivo half-life of the therapeutic.[12]

  • Improved Membrane Permeability: The constrained, often more lipophilic, nature of Aib-containing peptides can facilitate passage across biological barriers.[12]

This compound, the ethyl ester hydrochloride salt of Aib, serves as a crucial and versatile building block for introducing this valuable residue into peptide sequences.[13][14]

Core Building Block Profile: this compound

A thorough understanding of the physicochemical properties of this building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C6H14ClNO2[13][15]
Molecular Weight 167.63 g/mol [13][16]
CAS Number 17288-15-2[13][15]
Appearance White to off-white solid[15]
Melting Point 54-56 °C[15]
Solubility Soluble in water and polar organic solvents like DMF and DCM.
Storage 4°C, sealed, away from moisture.[15]

Synonyms: H-Aib-OEt·HCl, 2-Aminoisobutyric acid ethyl ester hydrochloride, Ethyl α-aminoisobutyrate hydrochloride.[13]

Synthetic Integration: Peptide Coupling Strategies

The incorporation of this compound into a growing peptide chain is typically achieved through standard peptide coupling reactions. However, the steric hindrance presented by the gem-dimethyl group necessitates careful selection of coupling reagents and conditions to ensure high yields and minimize side reactions.

General Peptide Coupling Workflow

The fundamental process involves the activation of the carboxyl group of an N-protected amino acid, followed by nucleophilic attack from the free amino group of this compound (or the growing peptide chain).[17]

PeptideCouplingWorkflow cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation N_Protected_AA N-Protected Amino Acid Coupling_Reagent Coupling Reagent (e.g., EDC, DIC) N_Protected_AA->Coupling_Reagent Activated_Ester Activated Intermediate (e.g., O-acylisourea) Coupling_Reagent->Activated_Ester Dipeptide Protected Dipeptide Activated_Ester->Dipeptide Nucleophilic Attack Byproduct Urea Byproduct Activated_Ester->Byproduct Aib_Ester Ethyl 2-amino-2- methylpropanoate (from HCl salt + Base) Aib_Ester->Dipeptide ProtectingGroups cluster_deprotection Orthogonal Deprotection Start Amino Acid N_Protected N-terminus Protection (e.g., Fmoc, Boc) Start->N_Protected C_Protected C-terminus Protection (e.g., Ester) Start->C_Protected Side_Chain_Protected Side Chain Protection (e.g., tBu, Trt) Start->Side_Chain_Protected Fully_Protected Fully Protected Amino Acid N_Protected->Fully_Protected C_Protected->Fully_Protected Side_Chain_Protected->Fully_Protected N_Deprotection N-Deprotection (Base for Fmoc, Acid for Boc) Fully_Protected->N_Deprotection Selective Removal for Chain Elongation C_Deprotection C-Deprotection (Saponification) Side_Chain_Deprotection Final Deprotection (Strong Acid)

Sources

Introduction: Overcoming the Limitations of Native Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to α-Methylated Amino Acids in Drug Design

The Therapeutic Potential and Pitfalls of Peptides

Peptides represent a highly attractive class of therapeutic agents due to their high specificity, potency, and low toxicity.[1] However, their widespread application is often hampered by significant pharmacological hurdles. Native peptides typically suffer from poor metabolic stability, being rapidly degraded by proteases in the body.[1][2] Furthermore, their inherent conformational flexibility can lead to reduced receptor binding affinity and specificity, as the molecule must adopt a specific "bioactive" conformation from a large ensemble of possibilities, a process associated with an entropic penalty.[2][3]

The Strategic Solution: α-Methylation

To overcome these limitations, medicinal chemists employ various strategies, with the incorporation of unnatural amino acids being a particularly powerful approach.[2][4] Among these, α-methylated amino acids have proven to be exceptionally valuable. The defining characteristic of an α-methylated amino acid is the substitution of the hydrogen atom at the alpha-carbon (Cα) with a methyl group.[2] This seemingly simple modification introduces profound steric constraints that fundamentally alter the peptide's properties, providing a robust solution to the challenges of stability and flexibility.[2][5]

Core Advantages at a Glance

The introduction of an α-methyl group imparts several highly desirable properties for drug design, which are summarized below.

PropertyConsequence of α-MethylationImpact on Drug Design
Conformational Rigidity Steric hindrance from the gem-dimethyl group restricts the peptide backbone's torsional angles (phi/psi).[2]Pre-organizes the peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity.[2][6]
Helix Induction The restricted conformational space favors the adoption of helical secondary structures, such as the 3₁₀-helix and α-helix.[2][7]Stabilizes specific secondary structures known to be crucial for biological activity in many peptide-protein interactions.[6][8]
Proteolytic Stability The α-methyl group sterically shields the adjacent peptide bond from the approach and cleavage by proteolytic enzymes.[2][8]Increases the in vivo half-life of the peptide, improving its pharmacokinetic profile and bioavailability.[8][9]

The Foundational Chemistry: Synthesis of α-Methylated Amino Acids

Rationale for Synthetic Approaches: Stereocontrol is Key

The synthesis of α-methylated amino acids presents a unique challenge: the creation of a quaternary stereocenter at the α-carbon. As biological activity is highly dependent on stereochemistry, achieving high enantiomeric purity is critical. Synthetic strategies must therefore be designed with precise stereocontrol. The two general approaches involve either resolving a racemic mixture or, more efficiently, employing an enantioselective method from the outset.[10][11]

Common Synthetic Strategies

Modern synthetic efforts focus on enantioselective methods that generate the desired stereoisomer directly.[11] A highly effective and widely used approach involves the methylation of an enolate derived from a chiral precursor, often an imidazolidinone or oxazolidinone derivative of a standard amino acid.[1][12][13] This method leverages a chiral auxiliary to direct the incoming methyl group to a specific face of the molecule, thus establishing the desired stereochemistry.[1]

Detailed Protocol: Stereoselective Synthesis via a Chiral Imidazolidinone Auxiliary

This protocol describes a representative method for the stereospecific synthesis of α-methyl-L-tryptophan, adapted from established methodologies.[13][14] The core principle is the methylation of an enolate derived from a cis-disubstituted imidazolidinone, where the stereochemistry is controlled by the chiral auxiliary.

Step 1: Formation of the Chiral Imidazolidinone

  • React L-tryptophan methyl ester with pivalaldehyde and N-methylamine to form the Schiff base.

  • Cyclize the Schiff base under acidic conditions to yield the 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one.

  • Purify the product, ensuring the isolation of the 2,5-cis diastereomer, which is crucial for successful stereoselective methylation.[13][14]

Step 2: Enolate Formation and Methylation

  • Dissolve the purified cis-imidazolidinone in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon) and cool to -78 °C.

  • Slowly add a strong base, such as Lithium Diisopropylamide (LDA), to deprotonate the α-carbon and form the lithium enolate. The cis configuration ensures the enolate forms in a way that one face is sterically shielded by the tert-butyl group.[13]

  • Introduce methyl iodide (CH₃I) to the solution. The methyl group will preferentially add to the less sterically hindered face of the enolate, resulting in a high diastereomeric excess of the methylated product.[14]

  • Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and allow the mixture to warm to room temperature.

Step 3: Hydrolysis and Isolation

  • Extract the methylated product with an organic solvent and purify by column chromatography.

  • Hydrolyze the purified imidazolidinone under strong acidic conditions (e.g., 6N HCl at elevated temperature) to cleave the chiral auxiliary and yield the free α-methyl-L-tryptophan.[13][14]

  • Isolate and purify the final amino acid product.

Logic Diagram: Synthetic Decision Tree

This diagram outlines the strategic decisions in synthesizing chiral α-methylated amino acids.

G start Goal: Synthesize Enantiopure α-Me-AA strategy Choose Synthetic Strategy start->strategy racemic Racemic Synthesis + Resolution strategy->racemic Less Efficient asymmetric Asymmetric Synthesis strategy->asymmetric Preferred method Common Asymmetric Methods asymmetric->method Select Method auxiliary Chiral Auxiliary (e.g., Imidazolidinone) method->auxiliary catalysis Asymmetric Catalysis (e.g., Phase Transfer) method->catalysis steps 1. Form Chiral Intermediate 2. Diastereoselective Methylation 3. Hydrolyze & Isolate auxiliary->steps product Enantiomerically Pure α-Methyl Amino Acid steps->product Yields

Caption: Decision workflow for synthesizing α-methylated amino acids.

Biophysical Impact: Engineering Conformational Rigidity

The Steric Effect: Restricting the Ramachandran Plot

The substitution of the Cα-hydrogen with a larger methyl group imposes significant steric hindrance, which severely restricts the allowable torsional angles (phi, ψ) of the peptide backbone.[2] This constraint dramatically reduces the accessible conformational space, effectively "locking" the peptide into a more defined structure. For achiral α-aminoisobutyric acid (Aib), the most studied α-methylated residue, the allowed regions on the Ramachandran plot are largely confined to those corresponding to right- and left-handed helices.[2][7]

Induction of Secondary Structures

This conformational restriction strongly promotes the formation of helical secondary structures.[7] Peptides rich in α-methylated amino acids are well-known to adopt stable 3₁₀- or α-helical conformations, even in short sequences.[2][8] This helix-inducing propensity is a powerful tool in drug design, allowing for the stabilization of specific secondary motifs that are often required for potent biological activity.[6][15]

Causality: How Conformational Pre-organization Enhances Binding Affinity

The biological activity of a peptide often depends on its ability to bind to a protein receptor in a specific three-dimensional shape. For a flexible, unmodified peptide, adopting this bioactive conformation requires a significant loss of conformational entropy, which is thermodynamically unfavorable. By incorporating α-methylated residues, the peptide is "pre-organized" into a conformation that is closer to the required bound state.[2] This reduces the entropic penalty of binding, which can lead to a substantial increase in binding affinity and receptor specificity.

Experimental Workflow: Assessing Conformational Changes via Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a primary technique used to assess the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.

Detailed Protocol:

  • Sample Preparation: Dissolve the native and α-methylated peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. A co-solvent like trifluoroethanol (TFE) may be added to promote helix formation if desired.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm, with a data pitch of 0.5-1.0 nm and a scanning speed of 50 nm/min. Use a quartz cuvette with a 1 mm path length.

  • Blank Measurement: Record a spectrum of the buffer/solvent alone to use for background correction.

  • Sample Measurement: Record the spectra for both the native and α-methylated peptides. Perform 3-5 scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Processing: Subtract the blank spectrum from each sample spectrum. Convert the raw data (mdeg) to Mean Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of residues.

  • Analysis: Analyze the resulting spectra. A random coil peptide will show a strong negative band near 200 nm. An α-helical peptide is characterized by two negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm. A 3₁₀-helix shows similar, but slightly blue-shifted, bands. The increase in magnitude of the bands at 222 nm and 208 nm directly indicates an increase in helicity.[8]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Dissolve Peptides (Native & α-Me) in Buffer p2 Determine Exact Concentration (e.g., UV-Vis) p1->p2 a1 Run Buffer Blank p2->a1 a2 Run Peptide Samples (190-260 nm) a1->a2 d1 Subtract Blank from Sample Spectra a2->d1 d2 Convert mdeg to Mean Residue Ellipticity d1->d2 d3 Compare Spectra: Native vs. α-Methylated d2->d3 d4 Quantify Helicity (e.g., from [θ]₂₂₂) d3->d4

Caption: Workflow for Circular Dichroism (CD) analysis of peptide conformation.
Data Presentation: Helicity of Native vs. α-Methylated Peptides

The following table, based on data for Apolipoprotein A-I mimetic peptides, illustrates the significant increase in α-helical content upon α-methylation.[8]

PeptideDescription% Helicity (by CD)
Peptide ANative 22-amino acid sequence25%
Peptide AαPeptide A with Leu replaced by α-methyl-Ala45%
Peptide LαPeptide A with Leu replaced by α-methyl-Leu58%
Peptide 6αPeptide A with six total α-methyl substitutions70%

Pharmacokinetic Advantages: Enhancing Metabolic Stability

The Shielding Effect: Steric Hindrance against Proteolysis

One of the most significant advantages of α-methylation in drug design is the dramatic increase in resistance to proteolytic degradation.[2][8] Proteases, the enzymes that cleave peptide bonds, have specific recognition sites and require a precise substrate geometry to function. The bulky α-methyl group acts as a steric shield, physically hindering the enzyme's access to the scissile peptide bond.[2] This disruption prevents the peptide from fitting correctly into the enzyme's active site, thereby inhibiting cleavage.

Mechanism of Protease Resistance

The resistance is conferred by two primary factors:

  • Direct Steric Blockade: The methyl group at the P1 position (the residue N-terminal to the cleavage site) can directly block the active site. Studies have shown that substitution at this position can lead to absolute stability against certain proteases.[9]

  • Conformational Disruption: The rigid, helical conformation induced by α-methylation is often not the extended β-strand conformation that many proteases (like trypsin and chymotrypsin) prefer for substrate binding. This conformational mismatch further reduces the likelihood of enzymatic recognition and cleavage.[8]

Detailed Protocol: In Vitro Proteolytic Stability Assay

This protocol outlines a general method for comparing the stability of a native peptide to its α-methylated analog in the presence of a specific protease or biological matrix like human serum.

  • Reagent Preparation:

    • Prepare stock solutions of the native and α-methylated peptides (e.g., 1 mg/mL in water or buffer).

    • Prepare a solution of the protease (e.g., trypsin, chymotrypsin at 0.1 mg/mL) or obtain pooled human serum.

    • Prepare a "stop solution" to quench the enzymatic reaction (e.g., 10% trifluoroacetic acid, TFA).

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide stock with the protease solution or serum to achieve a final peptide concentration of ~50-100 µg/mL.

    • Incubate the tubes in a water bath or incubator at 37 °C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

    • Immediately add the aliquot to a tube containing the stop solution to quench the reaction. The 0-minute sample is taken immediately after mixing, before any significant degradation can occur.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the enzyme/serum proteins.

    • Analyze the supernatant from each time point using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Data Interpretation:

    • Monitor the disappearance of the peak corresponding to the intact parent peptide over time.

    • Integrate the peak area for the parent peptide at each time point.

    • Plot the percentage of remaining peptide versus time and calculate the half-life (t₁/₂) for both the native and α-methylated peptides. A significantly longer half-life for the α-methylated analog demonstrates enhanced proteolytic stability.

Logic Diagram: How α-Methylation Disrupts Protease Recognition

G np1 Flexible Backbone (Extended Conformation Possible) np2 Unobstructed Peptide Bond np1->np2 protease Protease Active Site np2->protease Fits into mp1 Rigid Backbone (Helical Conformation Favored) mp2 Sterically Shielded Peptide Bond mp1->mp2 mp1->protease Conformational Mismatch no_binding Binding Disrupted mp2->protease binding Successful Binding & Recognition protease->binding cleavage Peptide Cleavage (Degradation) binding->cleavage stability Proteolytic Stability (Increased Half-Life) no_binding->stability

Caption: Mechanism of enhanced proteolytic stability via α-methylation.

Applications in Drug Design & Case Studies

The unique properties conferred by α-methylation have been successfully exploited in the design of novel therapeutics across various domains.

Peptides and Peptidomimetics

The primary application remains the enhancement of peptide therapeutics. By improving stability and pre-organizing structure, α-methylation helps bridge the gap between potent peptides and viable drugs.

  • Case Study: Apolipoprotein A-I (ApoA-I) Mimetic Peptides ApoA-I is the primary protein component of high-density lipoprotein (HDL) and plays a key role in reverse cholesterol transport. Short ApoA-I mimetic peptides are being developed as potential therapeutics for atherosclerosis. A study demonstrated that systematically replacing amino acids in a 22-residue mimetic peptide with their α-methylated counterparts led to significant improvements. The peptide with six substitutions (6α) showed a nearly 3-fold increase in helicity and a corresponding enhancement in its ability to promote cholesterol efflux from cells.[8] Furthermore, while the native peptide was rapidly degraded by proteases, the α-methylated versions showed marked resistance, highlighting the dual benefits of this modification for creating more effective therapeutics.[8]

Enzyme Inhibitors

The synthesis of α-methylated amino acids was initially driven by their potential as enzyme inhibitors.[13] By mimicking the natural substrate but resisting catalytic action, they can act as potent and specific inhibitors.

  • Case Study: Grb2-SH2 Domain Inhibitors The Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein crucial for intracellular signaling pathways that can lead to cancer cell proliferation. Inhibiting the interaction of its SH2 domain is an attractive anticancer strategy. Researchers designed and synthesized pentapeptide inhibitors of the Grb2-SH2 domain. The incorporation of a novel chiral α-methyl-α-carboxyalkyl amino acid significantly improved the inhibitory activity.[12] These modified peptides not only showed potent inhibition of the Grb2-SH2 domain (IC₅₀ values in the low micromolar range) but also demonstrated excellent activity in inhibiting the growth of human tumor cell lines, underscoring the therapeutic potential of this strategy.[12]

Impact on Pharmacokinetic Profiles (ADME)

Beyond stability, methylation can influence the overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug.[16][17] The so-called "magic methyl" effect in medicinal chemistry highlights how the addition of a simple methyl group can profoundly improve pharmacokinetic properties.[16] While often discussed in the context of small molecules, the principles apply to peptides as well. Increased stability against metabolic enzymes is a direct improvement. Furthermore, the conformational rigidity can prevent binding to off-target receptors or transporters, potentially improving the distribution and safety profile of the drug.

Conclusion: The Role of α-Methylation in Modern Drug Discovery

Alpha-methylation is far more than a minor chemical tweak; it is a foundational and field-proven strategy in modern drug design. By addressing the core liabilities of peptide-based molecules—conformational ambiguity and metabolic fragility—this modification provides a direct path to improved efficacy, bioavailability, and overall drug-like properties. The ability to rationally engineer conformational pre-organization and steric shielding allows researchers to transform promising but pharmacokinetically flawed peptides into viable clinical candidates. As our understanding of stereoselective synthesis and biophysical consequences continues to grow, α-methylated amino acids will remain an indispensable tool in the development of next-generation therapeutics.

References

  • Fairweather, I. A., & J. Jones, H. (2001). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 102(8), 2771-2798. [Link]
  • Lee, J., & Kim, H. (2002). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 4(14), 2369-2372. [Link]
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
  • Mzengeza, S., Venkatachalam, T. K., & Diksic, M. (2000). Stereospecific synthesis of alpha-methylated amino acids. Amino Acids, 18(1), 81-88. [Link]
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  • Seebach, D., & Sting, A. R. (1996). Synthesis of alpha-methyl, alpha-substituted amino acids.
  • Trapp, O. (2009).
  • H-N-Me-D-Leu-OBzl·TosOH Manufacturer in China. (2025). The Role of N-Methyl Amino Acids in Peptide Drug Discovery. [Link]
  • Tanaka, M., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Journal of Lipid Research, 61(3), 365-375. [Link]
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]
  • Koksch, B., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of peptide science, 3(3), 157-167. [Link]
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  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
  • Long, Y. Q., et al. (2008). Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine. Journal of medicinal chemistry, 51(20), 6432-6440. [Link]
  • Altamura, M., et al. (2001). (S)-α-methyl,α-amino acids: A new stereocontrolled synthesis. Tetrahedron: Asymmetry, 12(1), 169-175. [Link]
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  • Moody, P., & Young, T. S. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie (International ed. in English), 60(27), 14819-14823. [Link]
  • Mzengeza, S., Venkatachalam, T. K., & Diksic, M. (2000). Stereospecific synthesis of α-methylated amino acids. Amino Acids, 18(1), 81-88. [Link]
  • Chen, D., et al. (2013). Stereoselective synthesis of β-alkylated α-amino acids via palladium-catalyzed alkylation of unactivated methylene C(sp3)-H bonds with primary alkyl halides. Journal of the American Chemical Society, 135(32), 12135-12141. [Link]
  • Julian, R. R., & Beauchamp, J. L. (2003). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. International Journal of Mass Spectrometry, 227(1), 147-159. [Link]
  • van der Meijden, M., & Cossar, P. J. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules (Basel, Switzerland), 25(10), 2329. [Link]
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  • Cao, X., & Garcia, B. A. (2023). Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions. The Journal of biological chemistry, 299(3), 102941. [Link]
  • Clarke, D. D., & Fones, W. S. (1949). .alpha.-Methyl amino acids. Resolution and amino protection. The Journal of Organic Chemistry, 14(6), 1041-1045. [Link]
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physical and chemical properties of ethyl 2-methylalaninate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-Methylalaninate Hydrochloride

Introduction: A Foundational Building Block

Ethyl 2-methylalaninate hydrochloride, also known by its systematic name ethyl 2-amino-2-methylpropanoate hydrochloride, is a non-proteinogenic amino acid ester salt. It serves as a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. As a derivative of α-aminoisobutyric acid (Aib), its gem-dimethyl substitution at the α-carbon imparts significant conformational constraints on peptide backbones, a property exploited by researchers to design peptides and peptidomimetics with stable secondary structures like helices and turns.

This technical guide provides a comprehensive overview of the core . It is designed for researchers, scientists, and drug development professionals, offering not only foundational data but also field-proven insights into its analytical characterization. The methodologies described are grounded in fundamental chemical principles to ensure robust and reproducible results.

Core Physicochemical Properties

The fundamental properties of ethyl 2-methylalaninate hydrochloride are summarized below. These data are critical for its correct identification, handling, and use in synthetic applications.

PropertyValueSource(s)
CAS Number 17288-15-2[1][2][3][4]
Molecular Formula C₆H₁₄ClNO₂[2][3]
Molecular Weight 167.63 g/mol [3]
Appearance White crystalline solid[2]
Melting Point Not consistently reported in major chemical databases.[1]
Solubility Soluble in water and polar organic solvents like ethanol and methanol.[2]
Physical State and Solubility
Chemical Structure and Stability

The compound is the hydrochloride salt of the ethyl ester of 2-methylalanine (α-aminoisobutyric acid). The primary amine is protonated by hydrochloric acid to form an ammonium chloride salt, which enhances the compound's stability and crystallinity compared to the free base.

Causality Insight: The salt form is preferred for storage and handling because the free amine of the parent ester is nucleophilic and can be prone to degradation pathways, such as intermolecular condensation, over time. The ammonium salt is significantly less reactive.

Stability: The compound is generally stable under standard laboratory conditions.[2] However, two primary sensitivities must be considered:

  • Hygroscopicity: Like many amine hydrochlorides, it may absorb moisture from the atmosphere.

  • Hydrolysis: As an ester, it is susceptible to hydrolysis back to α-aminoisobutyric acid and ethanol, a reaction catalyzed by strong acids or bases, particularly in aqueous solutions over extended periods.

For long-term storage, it is recommended to keep the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Caption: Formation of the hydrochloride salt.

Spectroscopic Profile (Predicted)

While extensive, peer-reviewed experimental spectra are not widely published, the structure of ethyl 2-methylalaninate hydrochloride allows for a highly accurate prediction of its spectral characteristics. This predicted data serves as a reliable benchmark for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Spectra are typically recorded in deuterated solvents such as D₂O or DMSO-d₆. The chemical shifts are referenced to TMS (δ 0.00).

¹H NMR (Predicted):

  • The protonated amine (-NH₃⁺) protons are often broad and may exchange with solvent protons (like D₂O), sometimes disappearing from the spectrum. In DMSO-d₆, they would appear as a broad singlet at high chemical shift (> 8 ppm).

  • The ethyl group will present as a quartet (CH₂) and a triplet (CH₃) due to spin-spin coupling.

  • The two α-methyl groups are equivalent and will appear as a single sharp singlet, integrating to 6 protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity
~4.2Quartet (q)
~1.5Singlet (s)
~1.2Triplet (t)

¹³C NMR (Predicted):

  • The carbonyl carbon of the ester is the most deshielded, appearing furthest downfield.[5]

  • The quaternary α-carbon is also characteristically deshielded.

  • The carbons of the ethyl group and the equivalent α-methyl groups will appear in the upfield region.[5]

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~173C =O (Ester carbonyl)
~63-O-CH₂ -CH₃
~57-C (CH₃)₂- (Quaternary α-carbon)
~23-C(CH₃ )₂-
~14-O-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. The spectrum is typically acquired on the solid material using an ATR-FTIR spectrometer.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Assignment
3100 - 2800 (broad)N-H stretch (from -NH₃⁺ group)
~1745 (strong, sharp)C=O stretch (Ester carbonyl)
~1200 (strong)C-O stretch (Ester)

Experimental Insight: The broadness of the N-H stretch is a hallmark of the ammonium salt. The strong, sharp carbonyl peak around 1745 cm⁻¹ is a definitive indicator of the ester functional group and is crucial for distinguishing it from the corresponding carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Using electrospray ionization (ESI) in positive ion mode, the molecule will be detected as the protonated free base, as the hydrochloride salt dissociates in the solvent.

  • Expected Ion: [M+H]⁺

  • Parent (Free Base) Formula: C₆H₁₃NO₂

  • Parent (Free Base) MW: 131.18 g/mol

  • Predicted m/z: 132.10 (for [C₆H₁₄NO₂]⁺)

Analytical Methodologies & Protocols

Ensuring the identity and purity of starting materials is paramount in research and development. The following protocols provide a self-validating framework for the characterization of ethyl 2-methylalaninate hydrochloride.

analytical_workflow cluster_0 Initial Verification cluster_1 Structural Confirmation cluster_2 Purity Assessment cluster_3 Final Certification start Sample Receipt phys_char Physical Characterization (Appearance, MP) start->phys_char ir FT-IR (Functional Groups) phys_char->ir nmr NMR (¹H, ¹³C) (Connectivity) ir->nmr ms Mass Spec (Molecular Weight) nmr->ms hplc HPLC-UV/ELSD (Chromatographic Purity) ms->hplc titration Titration (Assay vs. Standard) ms->titration end_node Certificate of Analysis (Release) hplc->end_node titration->end_node

Caption: A comprehensive analytical workflow for quality control.

Protocol: Purity Assay by Potentiometric Titration

This method determines the purity of the hydrochloride salt by titrating it with a standardized base.

  • Preparation: Accurately weigh approximately 150 mg of ethyl 2-methylalaninate hydrochloride into a 50 mL beaker.

  • Dissolution: Dissolve the sample in 20 mL of deionized water.

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode connected to a potentiometer.

  • Titration: Titrate the solution with standardized 0.1 M sodium hydroxide (NaOH), recording the pH and the volume of titrant added.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (the first derivative of pH vs. volume).

  • Calculation: Calculate the percent purity using the formula: Purity (%) = (V * M * MW) / (W * 10) Where: V = Volume of NaOH at endpoint (mL), M = Molarity of NaOH, MW = Molecular weight of the sample (167.63 g/mol ), and W = Weight of the sample (mg).

System Validation: The precision of the method should be validated by performing at least three replicate titrations. The molarity of the NaOH titrant must be accurately known, typically standardized against potassium hydrogen phthalate (KHP).

Protocol: Determination of Aqueous Solubility

This protocol provides a method to estimate the solubility in a given solvent (e.g., water).

  • Setup: Add a known volume (e.g., 1.0 mL) of the solvent to a small, tared vial equipped with a magnetic stir bar.

  • Saturation: Begin adding small, accurately weighed portions of the compound to the stirring solvent at a constant temperature (e.g., 25 °C).

  • Equilibration: Continue adding material until a small amount of solid remains undissolved, indicating saturation. Allow the suspension to stir for at least 1 hour to ensure equilibrium is reached.

  • Isolation: Filter the saturated solution through a 0.45 µm syringe filter to remove undissolved solid.

  • Quantification: Accurately weigh the filtered solution. Evaporate the solvent completely under vacuum or in a drying oven.

  • Calculation: Weigh the remaining solid residue. The solubility can be expressed as: Solubility (g/100 mL) = (Weight of Residue / Weight of Filtered Solution) * Density of Solvent * 100

Handling, Storage, and Safety

Ethyl 2-methylalaninate hydrochloride is classified as an irritant.[3] Standard laboratory safety precautions should be strictly followed.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.

    • Keep the container tightly closed to prevent moisture absorption.

    • For long-term stability, storage under an inert atmosphere is recommended.

Conclusion

Ethyl 2-methylalaninate hydrochloride is a structurally important amino acid derivative with well-defined chemical properties. Its identity can be unequivocally confirmed through a combination of NMR, IR, and MS techniques, and its purity can be reliably quantified using standard analytical methods like titration and chromatography. A thorough understanding of its properties, particularly its sensitivity to moisture and hydrolytic conditions, is essential for its successful application in synthetic chemistry. This guide provides the foundational data and validated protocols necessary for the confident use of this compound in a research and development environment.

References

  • CAS Common Chemistry. (n.d.). Alanine, 2-methyl-, ethyl ester, hydrochloride (1:1). CAS, a division of the American Chemical Society.
  • Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248).
  • PubChem. (n.d.). Alanine, ethyl ester, hydrochloride (1:1). National Center for Biotechnology Information.
  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • PubChem. (n.d.). Ethyl L-phenylalaninate hydrochloride. National Center for Biotechnology Information.
  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Infrared Reference Spectra.
  • SpectraBase. (n.d.). Ethyl N-(2'-methylpropanoyl)alaninate. John Wiley & Sons, Inc.
  • Chemguide. (n.d.). Interpreting C-13 NMR spectra.
  • U.S. Pharmacopeia. (n.d.). Amino acid analysis.
  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC.
  • Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy.

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Ethyl 2-amino-2-methylpropanoate Hydrochloride: A Lynchpin for Inducing Helical Constraints in Modern Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic potential of peptides is often hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation. Imposing structural constraints is a proven strategy to overcome these limitations, enhancing binding affinity, stability, and bioavailability. Among the most effective methods for inducing a stable helical structure is the incorporation of α,α-disubstituted amino acids (dαAAs), with α-aminoisobutyric acid (Aib) being the most fundamental and widely used example. This guide provides a comprehensive technical overview of Ethyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OEt·HCl), a key synthetic precursor for Aib, and its application in the synthesis of constrained peptides. We will explore the mechanistic basis of Aib-induced helicity, detail robust synthetic protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss the profound impact of this modification on peptide drug discovery.

The Challenge of Flexibility in Peptide Drug Design

Peptides are exceptional therapeutic candidates due to their high specificity and potency. However, their clinical utility is often compromised by two major factors:

  • Conformational Entropy: In solution, short peptides exist as an ensemble of rapidly interconverting conformers.[1][2] Upon binding to a biological target, the peptide must adopt a single, specific conformation. This transition from a disordered state to an ordered one incurs a significant entropic penalty, which weakens the binding affinity (ΔG = ΔH - TΔS).[2][3]

  • Proteolytic Instability: The flexible backbone of natural peptides makes them ideal substrates for proteases, leading to rapid degradation and short in-vivo half-lives.

Constraining a peptide into its bioactive conformation before it encounters its target can mitigate these issues.[4][5] By "pre-paying" the entropic cost of binding, a constrained peptide can exhibit dramatically enhanced affinity and potency.[3] Furthermore, the unnatural backbone geometry imposed by constraining elements often confers significant resistance to enzymatic degradation.[6][7][8]

This compound: A Profile

This compound, also known as H-Aib-OEt·HCl, is the ethyl ester hydrochloride salt of α-aminoisobutyric acid. It serves as a stable, readily available, and cost-effective starting material for introducing the Aib residue into peptide sequences.

PropertyValueSource
IUPAC Name ethyl 2-amino-2-methylpropanoate;hydrochloride[9]
Synonyms H-Aib-OEt·HCl, 2-Aminoisobutyric acid ethyl ester HCl[9]
CAS Number 17288-15-2[10]
Molecular Formula C₆H₁₄ClNO₂[9][10]
Molecular Weight 167.63 g/mol [9][10]
Appearance White to off-white solid/powder
Melting Point 54-56 °C

This compound is primarily used to synthesize the Fmoc-protected version (Fmoc-Aib-OH) required for standard solid-phase synthesis, although it can also be utilized in solution-phase methodologies.[11]

The Mechanism of Aib-Induced Helicity

The remarkable ability of Aib to promote helical structures stems from the steric constraints imposed by its gem-dimethyl group at the α-carbon.[2][12]

  • Thorpe-Ingold Effect: The presence of two methyl groups on the α-carbon restricts the available conformational space of the peptide backbone. The bond angle between the substituents pushes the backbone into a more rigid structure.

  • Restricted Ramachandran Space: The allowable backbone dihedral angles (φ and ψ) for Aib are severely limited to the helical regions of the Ramachandran plot (specifically, the regions corresponding to right-handed α-helices, left-handed α-helices, and 3₁₀-helices).[12] This makes it a powerful "helix-nucleating" residue. Even a single Aib residue can induce a helical turn in a flexible peptide chain, and multiple Aib residues can stabilize a robust helical conformation.[8][13][14]

G Aib restricts the peptide backbone to helical conformations. cluster_0 Standard Amino Acid (e.g., Ala) cluster_1 Aib (α-Aminoisobutyric Acid) Ala_Beta->Ala_Helix High Conformational Freedom Ala_Beta β-Sheet Region (φ ≈ -120°, ψ ≈ +120°) Ala_Helix Helical Region (φ ≈ -60°, ψ ≈ -50°) Aib_Helix Helical Region Only (φ ≈ ±60°, ψ ≈ ±50°)

Caption: Aib's steric hindrance eliminates β-sheet conformations.

Synthetic Strategies for Aib Incorporation

The primary challenge in synthesizing Aib-containing peptides is the steric hindrance of the gem-dimethyl group, which significantly slows down the amide bond formation step.[15][16] Standard coupling conditions are often sluggish and result in low yields. Therefore, highly efficient coupling reagents and optimized protocols are mandatory.

Workflow: From Precursor to Peptide

The overall process using Solid-Phase Peptide Synthesis (SPPS) is outlined below.

G Start Start: H-Aib-OEt·HCl Step1 1. Saponification (Hydrolysis) e.g., LiOH in THF/H₂O Start->Step1 Aib_Free H-Aib-OH (Free Acid) Step1->Aib_Free Step2 2. Fmoc Protection e.g., Fmoc-OSu, Na₂CO₃ Aib_Free->Step2 Fmoc_Aib Fmoc-Aib-OH Building Block Step2->Fmoc_Aib SPPS_Cycle 3. SPPS Coupling Cycle (See Protocol Below) Fmoc_Aib->SPPS_Cycle SPPS_Start SPPS Resin (e.g., Rink Amide) SPPS_Start->SPPS_Cycle Peptide_Resin Resin-Bound Peptide SPPS_Cycle->Peptide_Resin Iterative Cycles Step3 4. Cleavage & Deprotection e.g., TFA Cocktail Peptide_Resin->Step3 Final_Peptide Final Constrained Peptide Step3->Final_Peptide

Caption: General workflow for Aib incorporation into peptides via SPPS.

Experimental Protocol: SPPS Coupling of Fmoc-Aib-OH

This protocol details a single coupling cycle for adding an Aib residue to a growing peptide chain on a solid support. The key to success is the choice of coupling reagent.

1. Materials & Reagents:

  • Fmoc-protected peptide-resin

  • Fmoc-Aib-OH (3-5 equivalents)

  • Coupling Reagent (see table below)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF

2. Recommended Coupling Reagents:

Reagent ClassExample(s)EquivalentsRationale & Causality
Carbodiimide DIC / Oxyma 3-5Field-Proven Choice: Oxyma is a highly effective, non-explosive additive that forms a potent active ester with DIC. This combination is more efficient than older additives like HOBt for hindered couplings and is ideal for automated synthesis.[15][17][18]
Aminium/Uronium HATU, HCTU 3-5High Reactivity: These reagents form highly reactive OAt (7-aza-1-hydroxybenzotriazole) or O-6-ClBt active esters. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction, which is crucial for overcoming the steric barrier of Aib.[19][20][21]
Phosphonium PyAOP, PyBOP 3-5Potent Activation: Similar to HATU, PyAOP generates the highly reactive HOAt-based active ester. These are excellent for difficult couplings but can be more expensive.[16][21]

3. Step-by-Step Coupling Procedure (Manual Synthesis):

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Pre-activation & Coupling:

    • In a separate vessel, dissolve Fmoc-Aib-OH (3 eq.) and the chosen coupling reagent (e.g., HATU, 2.9 eq.) in DMF.

    • Add the base (e.g., DIPEA, 6 eq.) to the activation mixture and vortex for 1-2 minutes. Causality: This pre-activation step ensures the reactive species is fully formed before it is introduced to the deprotected N-terminus on the resin, maximizing coupling efficiency.

    • Add the activated mixture to the washed resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult sequences (e.g., Aib-Aib), extended coupling times or double coupling may be necessary.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Experimental Protocol: Cleavage and Final Deprotection

Once the synthesis is complete, the peptide must be cleaved from the resin and all side-chain protecting groups removed.

  • Resin Preparation: Wash the final peptide-resin with DCM (5x) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's sequence. A standard cocktail is:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

    • Causality: TIS and water act as scavengers to trap the reactive carbocations generated from the cleavage of acid-labile side-chain protecting groups (e.g., t-Butyl, Trityl), preventing re-attachment to sensitive residues like Trp or Met.[22][23]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

    • Stir or agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

  • Purification:

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry.

Applications in Drug Discovery and Development

The incorporation of Aib, facilitated by precursors like H-Aib-OEt·HCl, is a powerful tool in medicinal chemistry.

  • Inhibiting Protein-Protein Interactions (PPIs): Many PPIs are mediated by helical domains. Aib-stabilized peptides can mimic these domains with high fidelity, acting as potent and specific inhibitors for targets in oncology and infectious diseases.[3][12]

  • Antimicrobial Peptides (AMPs): The helical structure is critical for the membrane-disrupting activity of many AMPs. Aib incorporation enhances helicity and protease resistance, leading to more potent and stable antibiotic candidates.[7]

  • HIV Fusion Inhibitors: Short peptides derived from the gp41 protein can inhibit HIV entry. Constraining these peptides into a helical conformation using Aib has been shown to dramatically increase their antiviral potency.[1][2]

  • Cell-Penetrating Peptides (CPPs): Aib can stabilize the helical structures important for the cell-penetrating ability of certain CPPs, improving their efficiency as drug delivery vectors.[7]

G cluster_0 Flexible Peptide cluster_1 Aib-Constrained Peptide p1 Conformer 1 p2 Conformer 2 p3 Bioactive Conformer p4 Conformer 4 Receptor Target Receptor p3->Receptor Weak Binding (High Entropic Cost) cp1 Stable Bioactive Conformer cp1->Receptor Strong Binding (Low Entropic Cost)

Caption: Aib pre-organizes the peptide for stronger target binding.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for accessing α-aminoisobutyric acid, a cornerstone of modern constrained peptide design. By providing a reliable method to enforce helical secondary structures, Aib allows researchers to systematically overcome the inherent weaknesses of natural peptides. The ability to transform flexible, unstable peptide leads into rigid, potent, and durable drug candidates underscores the critical role of this simple yet powerful building block in the future of peptide therapeutics. Mastery of the specialized synthetic techniques required for its incorporation is, therefore, an essential skill for any scientist working at the forefront of drug discovery.

References

  • Sia, S. K., Carr, P. A., Cochran, A. G., Malashkevich, V. N., & Kim, P. S. (2002).
  • Karle, I. L., & Balaram, P. (2005). Controls exerted by the Aib residue: Helix formation and helix reversal.
  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Deyle, K., & Heinis, C. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
  • PubChem. (n.d.). This compound.
  • Aldlab Chemicals. (n.d.).
  • Okuyama, K., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Royal Society of Chemistry.
  • Takeda, S., et al. (2022). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. Journal of the American Chemical Society.
  • Okuyama, K., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega.
  • ChemicalBook. (n.d.). 2-Amino-2-methyl-propionic acid ethyl ester hydrochloride. ChemicalBook.
  • Jeremic, T., Linden, A., & Heimgartner, H. (2004). Solution-phase synthesis of Aib-containing cyclic hexapeptides. PubMed.
  • Biosynth. (2024). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. Biosynth Blog.
  • Kuroda, K., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency.
  • Inai, Y. (n.d.). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. J-Stage.
  • Carpino, L. A., et al. (n.d.). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH.
  • Inai, Y. (2009). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed.
  • Sia, S. K., et al. (2002). Short constrained peptides that inhibit HIV-1 entry. PMC - PubMed Central.
  • Sigma-Aldrich. (n.d.).
  • Wang, H., et al. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Publishing.
  • Katritzky, A. R., et al. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace.
  • Formaggio, F., et al. (2003). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. PubMed.
  • Raghothama, S., & Balaram, P. (2003). A Short Aib/Ala-Based Peptide Helix Is as Stable as an Ala-Based Peptide Helix Double Its Length.
  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020).
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides.
  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. Synform.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.

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An In-depth Technical Guide to the Safe Handling of Ethyl 2-amino-2-methylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of Ethyl 2-amino-2-methylpropanoate hydrochloride. As a crucial amino acid derivative utilized in pharmaceutical compositions, a thorough understanding of its hazard profile is paramount to ensuring laboratory safety and experimental integrity.[1] This guide moves beyond mere procedural lists to explain the causality behind each safety recommendation, grounding every protocol in authoritative data.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of safety. This compound is a specific esterified and salified form of a non-proteinogenic amino acid.

PropertyValueSource
CAS Number 17288-15-2[2][3]
Molecular Formula C₆H₁₄ClNO₂[2][3]
Molecular Weight 167.63 g/mol [2][3]
Synonyms H-Aib-OEt.HCl, 2-Aminoisobutyric acid ethyl ester hydrochloride, Ethyl 2-methylalaninate hydrochloride[2][4]
Appearance White to light yellow powder or crystal[4]

Hazard Analysis: A GHS-Based Approach

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding the intrinsic hazards of a substance.[2] this compound is classified with specific warnings that dictate all handling protocols.[2]

GHS ClassificationHazard StatementHazard ClassPractical Implication for Researchers
H315 Causes skin irritationSkin Irritation, Category 2Direct contact with the skin can lead to redness, inflammation, or dermatitis. This necessitates the consistent use of appropriate gloves and protective clothing.
H319 Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2AAccidental contact with the eyes can cause significant, potentially painful, irritation. This underscores the mandatory requirement for sealed eye protection.
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Inhalation of the dust or aerosol can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. This hazard mandates handling within a controlled, ventilated environment.

Source: PubChem CID 22343822[2]

Proactive Safety: The Hierarchy of Controls

Effective laboratory safety is not merely about personal protective equipment (PPE); it's a systematic approach to minimizing exposure. The hierarchy of controls prioritizes strategies from most to least effective. This framework is essential for designing inherently safer experimental workflows.

Hierarchy_of_Controls Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Not Feasible: Compound is specific) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (e.g., SOPs, Training, Labeling) PPE Personal Protective Equipment (PPE) (e.g., Goggles, Gloves, Lab Coat) p1->p2 p2->p3 p3->p4

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Engineering Controls: The First Line of Defense

Given the H335 respiratory irritation hazard, all manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood or a ventilated balance enclosure.[5][6][7] This physically contains the airborne particles, preventing inhalation.

Administrative Controls: Standardizing Safety
  • Standard Operating Procedures (SOPs): Develop detailed, compound-specific SOPs for all experimental workflows.

  • Training: Ensure all personnel are trained on the specific hazards outlined in this guide and the location of emergency equipment.

  • Chemical Hygiene Plan: Incorporate handling procedures for this compound into the laboratory's overall Chemical Hygiene Plan.

  • Labeling: All primary and secondary containers must be clearly labeled with the chemical name and appropriate GHS hazard pictograms.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its use is non-negotiable.

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to protect against accidental splashes or dust, addressing the H319 serious eye irritation hazard.[5][8]

  • Skin Protection: A standard laboratory coat must be worn and kept fastened. Wear chemical-resistant gloves, such as nitrile gloves, tested according to standards like EN 374.[5] Always inspect gloves before use and remove them using the proper technique to avoid skin contact.

  • Respiratory Protection: In situations where engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) should be used.[5][6]

Standard Protocols for Handling and Storage

Adherence to standardized procedures minimizes the risk of exposure and preserves the integrity of the compound.

Safe Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material on a disposable weigh paper or in a contained vessel within a fume hood or ventilated enclosure to prevent dust dispersal.

  • Dissolution: When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.

  • Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water.[5][9]

Storage Requirements
  • Conditions: Store in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated.[7]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[5][6]

Emergency Response: Preparedness and Action

Preparedness is key to mitigating the consequences of an accidental exposure or release. All personnel must be familiar with these procedures and the location of safety equipment like eyewash stations, safety showers, and spill kits.

Emergency_Response_Flowchart start Emergency Event (Spill or Exposure) is_exposure Is it a personnel exposure? start->is_exposure is_spill Is it a chemical spill? is_exposure->is_spill No exposure_route Identify Route of Exposure is_exposure->exposure_route Yes spill_size Assess Spill Size & Risk is_spill->spill_size Yes skin_contact Skin Contact: Remove clothing, wash with soap & water for 15 min. exposure_route->skin_contact Skin eye_contact Eye Contact: Rinse with water for 15 min, holding eyelids open. exposure_route->eye_contact Eye inhalation Inhalation: Move to fresh air. exposure_route->inhalation Inhaled seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical small_spill Small & Controllable Spill spill_size->small_spill Small large_spill Large or Uncontrolled Spill spill_size->large_spill Large cleanup_protocol Follow Spill Cleanup Protocol: 1. Alert others & restrict area. 2. Don full PPE. 3. Gently sweep solid material. 4. Place in waste container. 5. Decontaminate area. small_spill->cleanup_protocol evacuate Evacuate Area. Call Emergency Response. large_spill->evacuate

Caption: A decision-making flowchart for emergency response scenarios.

First-Aid Measures

These protocols are based on GHS precautionary statements and established first-aid standards.[2][10]

  • Inhalation (P304+P340): Immediately move the affected person to fresh air. If breathing is difficult, seek medical attention.[2][7]

  • Skin Contact (P302+P352): Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[2][10] If skin irritation persists, seek medical advice.[5]

  • Eye Contact (P305+P351+P338): Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][11]

Accidental Release Measures
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Protect: Don full PPE, including respiratory protection if necessary.

  • Contain and Clean: For this solid compound, carefully sweep up the material to avoid generating dust.[5] Place the collected material into a suitable, labeled container for hazardous waste disposal.

  • Ventilate: Ensure the area is well-ventilated after cleanup.

Firefighting Procedures
  • Suitable Extinguishing Media: Use a dry chemical powder, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5][7][12]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][7]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous combustion products.[5][7]

Stability, Reactivity, and Disposal

  • Stability: The compound is stable under recommended storage conditions.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5][6]

  • Disposal: All waste material must be disposed of in accordance with federal, state, and local environmental regulations.[7] It should be treated as hazardous waste and handled by a licensed disposal company.

References

  • This compound.
  • Safety Data Sheet: 2-amino-2-methylpropanol. Carl ROTH. [Link]
  • 2-AMINO-2-METHYLPROPANOL.
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  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
  • n-Butanol - SAFETY D
  • SAFETY DATA SHEET SDS/MSDS 1- BUTANOL. Biochem Chemopharma. [Link]
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Navigating the Supply of H-Aib-OEt.HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of raw materials is a critical determinant of experimental success. Among the myriad of non-proteinogenic amino acids, α-aminoisobutyric acid (Aib) offers unique conformational constraints that are invaluable for engineering peptide stability and function. This guide provides an in-depth technical overview of H-Aib-OEt.HCl (ethyl 2-amino-2-methylpropanoate hydrochloride), a key building block for incorporating Aib residues. We will delve into its synthesis, application in solid-phase peptide synthesis (SPPS), quality control standards, and a comparative analysis of commercial suppliers to empower you with the knowledge to make informed procurement decisions.

The Strategic Importance of α-Aminoisobutyric Acid (Aib) in Peptide Science

The incorporation of Aib into a peptide sequence introduces a gem-dimethyl group at the α-carbon, which sterically restricts the conformational freedom of the peptide backbone.[1] This constraint has profound implications for peptide design and function:

  • Induction of Helical Structures: The steric hindrance from the dimethyl groups favors the adoption of α-helical or 3₁₀-helical conformations, which are crucial for the biological activity of many peptides.[1][2]

  • Enhanced Metabolic Stability: The quaternary carbon of Aib renders the adjacent peptide bonds more resistant to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide therapeutics.[1]

  • Disruption of β-Sheet Formation and Aggregation: In sequences prone to aggregation through the formation of β-sheets, the strategic placement of Aib residues can disrupt these secondary structures, improving solubility and simplifying synthesis and purification.[3]

H-Aib-OEt.HCl serves as a readily available and versatile starting material for the introduction of Aib into peptide chains, making it a compound of significant interest for both academic research and pharmaceutical development.

Synthesis and Characterization of H-Aib-OEt.HCl

A robust understanding of the synthesis of H-Aib-OEt.HCl is essential for appreciating the potential impurities and the quality control measures necessary to ensure its suitability for research applications. A common and effective method involves the esterification of 2-aminoisobutyric acid with ethanol in the presence of a catalyst.[4]

Illustrative Synthesis Protocol

The following protocol, adapted from established chemical literature, outlines the synthesis of ethyl 2-aminoisobutyrate hydrochloride.[4]

Materials:

  • 2-Aminoisobutyric acid

  • Anhydrous Ethanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • A solution of anhydrous ethanol is cooled to 0°C under an inert atmosphere (e.g., argon).

  • Thionyl chloride (2.0 molar equivalents) is added dropwise to the cooled ethanol with stirring. The temperature is maintained at 0°C for 1 hour after the addition is complete.

  • 2-Aminoisobutyric acid (1.0 molar equivalent) is then added to the reaction mixture.

  • The reaction is heated to reflux and maintained overnight.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is triturated with diethyl ether to yield the purified ethyl 2-aminoisobutyrate hydrochloride as a white solid.[4]

Causality of Experimental Choices:

  • Thionyl Chloride: Acts as an efficient activating agent for the carboxylic acid, facilitating its esterification with ethanol. The in situ formation of ethyl chloride and sulfur dioxide drives the reaction to completion.

  • Anhydrous Conditions: The use of anhydrous ethanol and an inert atmosphere is crucial to prevent the hydrolysis of thionyl chloride and the resulting ester product.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring the complete conversion of the starting material.

  • Trituration with Ether: This step is a simple and effective method for purifying the final product by removing any unreacted starting materials or byproducts that are soluble in ether, while the desired hydrochloride salt is not.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aib 2-Aminoisobutyric Acid Mixing Mixing & Cooling (0°C) Aib->Mixing EtOH Anhydrous Ethanol EtOH->Mixing SOCl2 Thionyl Chloride Addition Dropwise Addition of SOCl₂ SOCl2->Addition Mixing->Addition Reflux Reflux Overnight Addition->Reflux Evaporation Solvent Removal (Reduced Pressure) Reflux->Evaporation Trituration Trituration with Diethyl Ether Evaporation->Trituration FinalProduct H-Aib-OEt.HCl (White Solid) Trituration->FinalProduct SPPS_Workflow cluster_preparation Preparation cluster_cycle SPPS Cycle for Fmoc-Aib-OH cluster_next Next Steps Resin Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple to Resin (1-4 hours) Wash1->Coupling Activation Activate Fmoc-Aib-OH (HCTU/DIPEA in DMF) Activation->Coupling Wash2 Wash (DMF, DCM, MeOH) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser NextAA Proceed to Next Amino Acid Kaiser->NextAA Negative Repeat Repeat Coupling Kaiser->Repeat Positive Repeat->Coupling

Sources

Ethyl 2-Amino-2-Methylpropanoate Hydrochloride: A Versatile Building Block in Modern Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational chemical structures is paramount to innovation. Ethyl 2-amino-2-methylpropanoate hydrochloride, the hydrochloride salt of the ethyl ester of 2-aminoisobutyric acid (Aib), stands out as a deceptively simple yet powerful building block.[1][2] As a non-proteinogenic, α,α-disubstituted amino acid derivative, it offers unique structural properties that chemists and drug developers exploit to overcome significant challenges in peptide stability, conformational control, and the synthesis of complex molecular architectures.[3][4]

This technical guide provides an in-depth exploration of the applications of this compound. Moving beyond a simple catalog of reactions, we will delve into the causal chemical principles that make this reagent indispensable. We will examine its role in constraining peptide conformations, its utility as a precursor for advanced medical imaging agents, and its broader applications in the synthesis of novel unnatural amino acids.[5][6][7] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.

Part 1: Core Properties and Laboratory Synthesis

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a stable, crystalline solid that serves as a convenient, ready-to-use source of the 2-aminoisobutyric acid ethyl ester moiety.

Physicochemical and Safety Data
PropertyValueReference
CAS Number 17288-15-2[5]
Molecular Formula C6H14ClNO2[1][8]
Molecular Weight 167.63 g/mol [1][8]
Physical Form Solid
Melting Point 54-56 °C
Synonyms H-Aib-OEt.HCl, 2-Aminoisobutyric acid ethyl ester HCl, Ethyl α-aminoisobutyrate HCl[1][2]
Storage 4°C, sealed storage, away from moisture
GHS Hazard StatementDescriptionReference
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]
Synthesis via Fischer Esterification

The most direct synthesis of this compound is the Fischer esterification of 2-aminoisobutyric acid. The use of thionyl chloride with ethanol is a common and effective method, as it generates HCl in situ, which both catalyzes the esterification and forms the final hydrochloride salt.[5]

Synthesis cluster_reactants Reactants cluster_products Products Aib 2-Aminoisobutyric Acid Product Ethyl 2-amino-2-methylpropanoate HCl Aib->Product Reflux EtOH Ethanol (Solvent/Reagent) EtOH->Product Reflux SOCl2 Thionyl Chloride SOCl2->Product Reflux Byproducts SO2 + HCl SPPS_Workflow Start Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (e.g., Piperidine) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling: 1. Activate Fmoc-Aib-OH 2. Add to Resin Wash1->Coupling Wash2 Wash Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection Cycle->Cleavage Final Cycle FinalPeptide Purified Aib-Containing Peptide Cleavage->FinalPeptide

Caption: General workflow for Aib incorporation in SPPS.

Part 3: Applications in Medicinal Chemistry and PET Imaging

Beyond peptides, the 2-amino-2-methylpropanoate core is a valuable scaffold for small-molecule drugs and a critical precursor for advanced diagnostic agents.

Precursor for Radiolabeled Tumor Imaging Agents

A prominent application of this structural motif is in the synthesis of radiolabeled amino acids for Positron Emission Tomography (PET). [6]Cancer cells exhibit upregulated metabolism and often overexpress amino acid transporters to meet their high demand for nutrients. [9]This physiological difference provides a window for targeted imaging.

Fluorine-18 ([18F]) labeled analogues of 2-aminoisobutyric acid, such as 2-amino-3-[18F]fluoro-2-methylpropanoic acid ([18F]FAMP), have been developed as potent PET imaging agents. [6][10]These tracers are recognized and transported by the Alanine-Serine-Cysteine (ASC) and Large neutral amino acid (L) transport systems, leading to their accumulation in tumor tissue. The resulting PET scan can visualize the location and extent of neoplastic disease with high sensitivity. [6]

PET Tracer Tumor-to-Normal Brain Ratio (60 min p.i.) Reference
[18F]FAMP 36:1 [6]

| [18F]N-MeFAMP | 104:1 | [6]|

Synthetic Logic: From Core Structure to PET Agent

The synthesis of these advanced tracers relies on precursors that contain the core 2-methylalanine structure. While the direct starting material is often a serine derivative to allow for fluorination, the foundational α,α-disubstituted amino acid scaffold is the key to the final molecule's biological activity and transport characteristics. [10]

PET_Pathway cluster_input Core Building Block cluster_synthesis Multi-Step Synthesis cluster_radiolabeling Radiochemistry cluster_output Final Product Aib α-Methyl-Serine (Aib derivative) Precursor Cyclic Sulfamidate Precursor Aib->Precursor Protection & Cyclization Radiolabel Nucleophilic Substitution with [18F]Fluoride Precursor->Radiolabel PET_Tracer [18F]FAMP PET Tracer for Tumor Imaging Radiolabel->PET_Tracer Hydrolysis

Caption: Conceptual pathway for PET tracer synthesis.

Conclusion: A Foundational Tool for Future Discovery

This compound is more than a simple amino acid ester. It is a strategic tool for molecular design, offering a reliable solution to the pervasive challenges of conformational ambiguity and metabolic instability in peptide-based therapeutics. Its gem-dimethyl group provides a powerful method for inducing specific secondary structures, enhancing resistance to enzymatic degradation, and ultimately improving the pharmacokinetic profiles of drug candidates. [3][7] Furthermore, its role as a precursor in the synthesis of sophisticated radiopharmaceuticals for cancer diagnosis highlights its versatility and continued relevance in cutting-edge medical research. [6][10]As drug discovery continues to tackle increasingly complex targets like protein-protein interactions and intracellular pathways, the ability to craft molecules with precisely controlled three-dimensional shapes will become ever more critical. In this context, this compound is poised to remain a foundational and indispensable building block in the chemist's arsenal.

References

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  • PubChem. Methyl 2-amino-2-methylpropanoate.
  • ResearchGate. Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)
  • McConathy, J., et al. (2003). Radiolabeled Amino Acids for Tumor Imaging With PET: Radiosynthesis and Biological Evaluation of 2-amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic Acid. Journal of Medicinal Chemistry. [Link]
  • Yu, W., et al. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. Journal of Medicinal Chemistry. [Link]
  • precisionFDA.
  • Jivrajani, M., et al. (2021). Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics. Molecules. [Link]
  • González-Vera, J. A., et al. (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters. [Link]
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  • Chemistry LibreTexts. Synthesis of Amino Acids. [Link]
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  • European Medicines Agency. Guideline on the Development and Manufacture of Synthetic Peptides. [Link]
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. [Link]
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Methodological & Application

protocol for coupling Ethyl 2-amino-2-methylpropanoate hydrochloride in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Incorporation of Ethyl 2-amino-2-methylpropanoate Hydrochloride (H-Aib-OEt·HCl) in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of α,α-disubstituted amino acids, such as 2-aminoisobutyric acid (Aib), is a key strategy for inducing stable helical conformations and increasing the metabolic stability of synthetic peptides. This application note provides a comprehensive guide and detailed protocols for the efficient coupling of this compound (H-Aib-OEt·HCl), a common Aib derivative, in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the mechanistic challenges posed by its steric hindrance and present optimized protocols using high-potency coupling reagents at both room temperature and with microwave assistance, ensuring high-yield incorporation and sequence fidelity.

The Challenge: Overcoming Steric Hindrance

Ethyl 2-amino-2-methylpropanoate is an ester derivative of 2-aminoisobutyric acid (Aib), an achiral α,α-disubstituted amino acid. The presence of two methyl groups on the α-carbon presents a significant steric barrier around the nucleophilic amino group.[1] During the coupling step in SPPS, this bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the resin-bound N-terminal amine, dramatically slowing down the rate of peptide bond formation.[2][3]

Standard coupling conditions, often sufficient for proteinogenic amino acids, typically result in low yields or complete failure when incorporating residues like Aib.[1] This leads to the undesirable formation of deletion sequences, where a significant portion of the final peptide product is missing the intended hindered residue, complicating purification and compromising the final product's integrity.

G cluster_0 Peptide Chain on Resin cluster_1 Activated Hindered Amino Acid Resin Resin Peptide ---[AA]n---NH2 Resin->Peptide Aib H-Aib-OEt (Activated) Aib->Peptide Steric Clash (Slow Reaction) Me1 CH3 Aib->Me1 α-carbon Me2 CH3 Aib->Me2

Caption: Steric clash between the α-methyl groups of Aib and the peptide chain.

Rationale for Reagent Selection in Hindered Couplings

To overcome the high activation energy of this sterically demanding reaction, the choice of coupling reagent is paramount. The goal is to create a highly reactive activated ester of the incoming Fmoc-amino acid that can react efficiently with the hindered N-terminal Aib.

  • Carbodiimides (e.g., DIC): While economical, N,N'-diisopropylcarbodiimide (DIC) is often insufficient for driving hindered couplings to completion, even with additives like HOBt.[3]

  • Uronium/Aminium Salts: These reagents have become the gold standard for difficult couplings. They react with the Fmoc-amino acid to form highly reactive intermediates.[4]

    • HATU & HCTU: These reagents generate highly reactive OAt (1-hydroxy-7-azabenzotriazole) or O-6-ClBt esters, respectively. The electron-withdrawing nature of the azabenzotriazole and chlorobenzotriazole cores makes the activated species exceptionally electrophilic.[4][5] HATU, in particular, is considered one of the most effective reagents for hindered couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety.[3][4]

    • COMU: This modern coupling reagent incorporates an Oxyma Pure moiety, which is not only highly activating but also non-explosive, offering a safer alternative to HOBt- and HOAt-based reagents.[6]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, like their uronium counterparts, generate reactive esters. A key advantage is that they do not have the potential to cause guanidinylation of the free N-terminal amine, a side reaction sometimes observed with uronium reagents when used in large excess.[4]

Base Selection: A non-nucleophilic tertiary base is required to activate the coupling reagent and neutralize the hydrochloride salt of the incoming H-Aib-OEt. N,N-Diisopropylethylamine (DIPEA or DIEA) is the most common choice in Fmoc-SPPS. For sequences prone to racemization, a weaker base like N-methylmorpholine (NMM) can be considered, though this is less of a concern for the achiral Aib residue itself.[6]

ReagentFull NameClassKey Advantage for Hindered Coupling
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUroniumForms highly reactive OAt esters; considered the gold standard for difficult couplings.[3][4]
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateUroniumMore cost-effective than HATU with comparable reactivity for many applications.[4]
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUroniumHigh reactivity comparable to HATU with enhanced safety (non-explosive Oxyma base).[6]
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumHigh reactivity similar to HATU without the risk of guanidinylation side reactions.[5]

General SPPS Workflow for H-Aib-OEt Incorporation

The protocol for coupling H-Aib-OEt·HCl fits within a standard Fmoc-SPPS cycle. The key modification is in the coupling step itself, which requires more potent conditions and longer reaction times than a typical amino acid.

Caption: Modified SPPS cycle for coupling onto a hindered N-terminus.

Detailed Experimental Protocols

The following protocols assume a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales, maintaining the specified molar equivalents. The starting material, H-Aib-OEt·HCl, must be neutralized in situ during the coupling reaction.

Protocol A: Optimized Room Temperature Coupling

This protocol is suitable for manual synthesis or automated synthesizers where heating is not an option. It relies on a highly active reagent and extended reaction time to ensure completion.

Materials:

  • Peptide-resin with a free N-terminal amine (0.1 mmol)

  • H-Aib-OEt·HCl (this compound)

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[2]

    • If starting after a previous coupling, perform standard Fmoc deprotection (e.g., 2 x 10 min with 20% piperidine in DMF) to expose the N-terminal amine.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x) to remove residual piperidine.

  • Preparation of Coupling Solution (Pre-activation):

    • In a separate vial, dissolve 4 equivalents of H-Aib-OEt·HCl (67.1 mg, 0.4 mmol) and 3.95 equivalents of HATU (150.2 mg, 0.395 mmol) in 2 mL of DMF.

    • Add 8 equivalents of DIPEA (139 µL, 0.8 mmol) to the solution. The base will neutralize both the HATU and the hydrochloride salt of the amino acid.

    • Vortex the mixture and allow it to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the pre-activated H-Aib-OEt solution to the resin.

    • Agitate the mixture at room temperature for 2 to 4 hours .[2] Sterically hindered couplings are slow and require significantly more time than the standard 30-60 minutes.

  • Monitoring and Post-Coupling:

    • After the reaction time, take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. Note: The Kaiser test may give a false negative or weak positive for secondary amines formed after coupling. A chloranil or TNBSA test is more reliable if available.

    • If the test is positive (indicating incomplete reaction), drain the vessel and repeat steps 2 and 3 (a "double couple").[7]

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next step in the synthesis.

Protocol B: Microwave-Assisted Coupling (Recommended for High Efficiency)

Microwave energy can significantly accelerate slow reactions by efficiently transferring energy to the polar solvent and reagents, overcoming the activation energy barrier of hindered couplings.[1]

Materials:

  • Same as Protocol A.

  • Microwave peptide synthesizer.

Procedure:

  • Resin Preparation:

    • Prepare the resin with a free N-terminal amine as described in Protocol A, step 1.

  • Coupling Reaction in Microwave Synthesizer:

    • Add the solvent (DMF), H-Aib-OEt·HCl (4 eq. ), HATU (3.95 eq. ), and DIPEA (8 eq. ) to the reaction vessel containing the resin. Modern synthesizers perform this automatically.

    • Perform the coupling using a microwave program. A typical condition is 10-20 minutes at 75°C .[1] The elevated temperature dramatically increases the reaction rate.

    • Safety Note: Do not exceed the temperature limits of the resin or synthesizer.

  • Monitoring and Post-Coupling:

    • After the microwave program is complete, wash the resin and perform a qualitative test as described in Protocol A, step 4.

    • Due to the high efficiency of microwave-assisted synthesis, a double coupling is rarely necessary for even highly hindered residues.[1]

    • Wash the resin thoroughly as described above.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reaction time or temperature. 2. Inadequate activation. 3. Peptide aggregation on resin.1. Extend reaction time to 4-6 hours for room temp protocol. For microwave, increase time or temperature slightly (e.g., to 80°C). 2. Perform a double couple .[7] 3. Switch to a more potent reagent like PyAOP. 4. Use a solvent mixture known to disrupt aggregation, such as NMP/DMSO.[8]
Low Final Peptide Purity 1. Deletion sequence from failed coupling. 2. Side reactions from prolonged exposure to base.1. Implement a capping step with acetic anhydride after the coupling to terminate any unreacted chains.[9] 2. Ensure base is added just before coupling (pre-activation) and not stored as a mixture for long periods.
Poor Yield Physical loss of resin during handling or inefficient cleavage.Ensure proper filtration and handling techniques. Optimize final cleavage cocktail and time based on other residues in the sequence.

Conclusion

The successful incorporation of sterically hindered residues like this compound is a critical capability in modern peptide chemistry. While challenging, high-efficiency coupling can be reliably achieved by moving beyond standard SPPS protocols. The key to success lies in the selection of high-potency coupling reagents, such as HATU or COMU, combined with either extended reaction times at room temperature or the application of microwave energy to accelerate the reaction. By implementing the detailed protocols and troubleshooting guidance provided in this note, researchers can confidently incorporate H-Aib-OEt and other challenging monomers to synthesize advanced, structurally defined peptides.

References

  • Coy, D. H., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology. [Link]
  • PubChem. This compound.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
  • Isidro-Llobet, A., et al. (2009). Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]

Sources

using HATU for coupling sterically hindered H-Aib-OEt.HCl

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Leveraging HATU for the Efficient Coupling of Sterically Hindered α-Aminoisobutyric Acid Ethyl Ester (H-Aib-OEt.HCl)

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

The Challenge: Overcoming the Steric Fortress of Aib

α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry for inducing helical secondary structures in peptides. However, its structure presents a formidable challenge to synthetic chemists. The presence of two methyl groups on the α-carbon creates significant steric hindrance around the amino group, dramatically slowing down the rate of amide bond formation.[1] Traditional coupling methods, such as those employing carbodiimides like DCC or EDC, often prove inefficient, leading to low yields, slow reaction rates, and the need for a large excess of reagents.[2] This steric congestion increases the risk of side reactions, particularly racemization of the activated carboxylic acid, as the sluggish coupling provides a larger window for the activated intermediate to epimerize, potentially via an oxazolone intermediate.[1]

The Solution: HATU-Mediated Activation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior coupling reagent for overcoming the challenges posed by sterically demanding amino acids like Aib.[3][4] Its efficacy stems from its ability to generate a highly reactive OAt-active ester intermediate.[4][5][6]

The Mechanism of Action: Why HATU Excels

The success of HATU lies in a rapid, multi-step activation cascade that generates a potent acylating agent. This process, conducted in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), proceeds as follows:

  • Deprotonation: The tertiary base deprotonates the carboxylic acid, forming a carboxylate anion. Simultaneously, it neutralizes the hydrochloride salt of the amine component (H-Aib-OEt.HCl).[6]

  • Initial Attack: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of the HATU reagent.[5][6]

  • Formation of the OAt-Active Ester: This leads to the formation of a key intermediate: the OAt-active ester. The 1-hydroxy-7-azabenzotriazole (HOAt) moiety is an excellent leaving group.[5][7] The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance, enhancing the electrophilicity of the carbonyl carbon and making the active ester exceptionally susceptible to nucleophilic attack.[4][7]

  • Nucleophilic Attack & Amide Bond Formation: The sterically hindered amino group of Aib attacks the activated carbonyl carbon of the OAt-ester, forming the desired tetrahedral intermediate which then collapses to yield the stable amide bond and release free HOAt.[6]

This highly efficient activation and coupling pathway significantly accelerates the reaction, minimizing the lifetime of the activated species and thereby reducing the risk of racemization.[8]

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base - HB⁺ Base Base (DIPEA) OAt_Ester R-CO-OAt (Highly Reactive OAt-Ester) RCOO->OAt_Ester + HATU HATU HATU Amine H₂N-Aib-OEt (Amine) Amide R-CONH-Aib-OEt (Peptide Bond) OAt_Ester->Amide + Amine Byproducts HOAt + Tetramethylurea

Figure 1: Simplified workflow of HATU-mediated amide bond formation.

Experimental Protocol: Coupling of N-α-Fmoc-Amino Acid to H-Aib-OEt.HCl

This protocol provides a robust method for the solution-phase coupling of a standard N-protected amino acid to the hydrochloride salt of α-aminoisobutyric acid ethyl ester.

Materials & Reagents
ReagentM.W.Purpose
N-α-Fmoc-Amino AcidVariableCarboxylic acid component
H-Aib-OEt.HCl181.65 g/mol Amine component
HATU380.23 g/mol Coupling Reagent
DIPEA (Hünig's base)129.25 g/mol Non-nucleophilic base
Anhydrous DMF73.09 g/mol Polar aprotic solvent
Ethyl Acetate (EtOAc)-Extraction Solvent
1M HCl (aq)-Aqueous Wash
Saturated NaHCO₃ (aq)-Aqueous Wash
Saturated NaCl (Brine)-Aqueous Wash
Anhydrous MgSO₄ or Na₂SO₄-Drying Agent
Stoichiometry
ComponentEquivalentsRationale
N-α-Fmoc-Amino Acid1.0Limiting Reagent
H-Aib-OEt.HCl1.1Slight excess to drive reaction
HATU1.1Slight excess ensures full activation
DIPEA3.01 eq for R-COOH, 1 eq for R'-NH₃⁺Cl⁻, 1 eq excess
Step-by-Step Procedure

protocol_workflow start Start dissolve_acid 1. Dissolve Fmoc-AA (1 eq) & HATU (1.1 eq) in anhydrous DMF. start->dissolve_acid cool 2. Cool to 0 °C (Ice Bath) dissolve_acid->cool add_base 3. Add DIPEA (3 eq) dropwise. Solution may change color. cool->add_base preactivate 4. Pre-activate: Stir for 5-15 min at 0 °C. add_base->preactivate add_amine 5. Add H-Aib-OEt.HCl (1.1 eq) as a solid. preactivate->add_amine react 6. Reaction: Warm to RT, stir for 2-6 hours. Monitor by TLC/LC-MS. add_amine->react workup 7. Aqueous Work-up: Dilute with EtOAc, wash with 1M HCl, Sat. NaHCO₃, Brine. react->workup dry_concentrate 8. Dry (MgSO₄), filter, and concentrate under reduced pressure. workup->dry_concentrate purify 9. Purify crude product (Silica Gel Chromatography). dry_concentrate->purify end End purify->end

Figure 2: Experimental workflow for HATU coupling with H-Aib-OEt.HCl.

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the N-α-Fmoc-amino acid (1.0 eq) and HATU (1.1 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Stir until all solids are dissolved.

  • Pre-activation: Cool the flask to 0 °C in an ice-water bath. Add DIPEA (3.0 eq) dropwise. The solution may turn yellow. Allow the mixture to stir at 0 °C for 5-15 minutes. This pre-activation step is crucial to form the OAt-ester before the amine is introduced, preventing the potential for HATU to react with the amine (guanidinylation).[5][9]

  • Amine Addition: Add H-Aib-OEt.HCl (1.1 eq) to the reaction mixture as a solid.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting amino acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and saturated NaCl (brine, 1x).

    • Note: The aqueous washes are critical for removing the water-soluble byproducts, including excess DIPEA salts and HOAt. The tetramethylurea byproduct can be partially removed during these washes but may require chromatography for complete removal.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure dipeptide.

Troubleshooting and Optimization

Even with a robust reagent like HATU, challenges can arise. The following table provides field-proven insights for optimizing difficult couplings.

Observation / ProblemPotential CauseRecommended Solution / Optimization Strategy
Low or No Product Yield Incomplete activation or reaction; steric hindrance is too great.Increase Reaction Time: Monitor for up to 24 hours. • Increase Temperature: Gently warm the reaction to 30-40 °C. • Double Coupling: After the initial coupling time, add a second portion of activated acid (0.5 eq of Fmoc-AA, HATU, and DIPEA).[4] • Ensure Anhydrous Conditions: Water is detrimental to the reaction and will hydrolyze the active ester.[11]
Guanidinylation Side Product Free amine reacting directly with HATU.Strict Pre-activation: Always pre-activate the carboxylic acid with HATU and base for at least 5-10 minutes before adding the amine.[9][11] • Avoid Excess HATU: Use no more than 1.1-1.2 equivalents of HATU relative to the carboxylic acid. Phosphonium-based reagents like PyBOP do not cause guanidinylation and can be an alternative if this is a persistent issue.[7]
Epimerization/Racemization Base-catalyzed epimerization of the activated ester.Use a Weaker Base: Substitute DIPEA with a less hindered or weaker base like 2,4,6-collidine, especially for racemization-prone amino acids.[3] • Maintain Low Temperature: Keep the pre-activation and initial coupling phase at 0 °C.
Difficult Purification The byproduct tetramethylurea (TMU) is polar and can be difficult to separate from the product.Aqueous Work-up: Perform multiple, thorough aqueous washes as TMU has some water solubility.[10] • Solvent Trituration: Attempt to precipitate the product from a solvent system where TMU is soluble (e.g., ether/hexanes). • Alternative Reagents: Consider COMU, an Oxyma-based uronium salt, whose byproducts are generally more water-soluble and easier to remove.[12][13]

Conclusion

HATU stands as an exceptionally effective reagent for mediating the coupling of sterically hindered amino acids like H-Aib-OEt.HCl. Its ability to generate a highly reactive OAt-ester intermediate provides rapid reaction kinetics that outpace competing side reactions like racemization. By understanding the underlying mechanism and employing a carefully staged protocol with pre-activation, researchers can reliably and efficiently incorporate Aib and other challenging residues, paving the way for the synthesis of complex and structurally constrained peptides for drug discovery and development.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783.
  • Kim Reactor. (2024, April 13). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube.
  • Isidro-Llobet, A., et al. (2007). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Molecules, 12(10), 2279-2287.
  • Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros.
  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • Wikipedia. (n.d.). HATU.
  • Organic Syntheses. (n.d.). Procedure.
  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

Sources

Application Notes & Protocols: Strategic Incorporation of α,α-Disubstituted Amino Acids in SPPS using Fmoc-α-aminoisobutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The incorporation of sterically hindered, non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design and drug development. α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), are particularly valuable for their ability to induce stable helical conformations and enhance resistance to enzymatic degradation. This guide provides a detailed technical overview and robust protocols for the successful incorporation of Fmoc-Aib-OH, the direct N-protected building block corresponding to the core structure of Ethyl 2-amino-2-methylpropanoate, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will delve into the mechanistic challenges posed by steric hindrance and present optimized strategies, including the selection of advanced coupling reagents and reaction monitoring, to ensure high-yield synthesis of these complex peptides.

The Challenge and Opportunity of Steric Hindrance

Solid-Phase Peptide Synthesis (SPPS) is a powerful, stepwise process for building peptide chains on a solid support.[1] The core reaction is the formation of an amide bond between the carboxyl group of an incoming N-α-protected amino acid and the free N-terminal amine of the growing peptide chain anchored to the resin.[2] While highly efficient for standard proteinogenic amino acids, the introduction of α,α-disubstituted residues like α-aminoisobutyric acid (Aib) presents a significant synthetic hurdle.[3][4]

The presence of two alkyl groups on the α-carbon (Cα) creates substantial steric crowding around the reactive carbonyl center. This bulkiness impedes the approach of the nucleophilic resin-bound amine, dramatically slowing the kinetics of the coupling reaction. Standard coupling reagents, such as carbodiimides alone, often fail to drive the reaction to completion, resulting in low yields and deletion sequences (peptides missing the intended hindered residue).[3]

However, overcoming this challenge is critical. The conformational constraints imposed by Aib residues are highly desirable for stabilizing secondary structures like α-helices and 3₁₀-helices, a key strategy in designing peptide-based therapeutics with enhanced target affinity and biological stability.

Caption: Steric hindrance at the Cα of Aib impedes amide bond formation.

Reagent Selection: The Key to Success

The cornerstone of a successful protocol for hindered amino acids is the choice of coupling reagent. These reagents work by converting the amino acid's carboxylic acid into a highly reactive activated species, which is more susceptible to nucleophilic attack. For sterically demanding couplings, phosphonium and aminium/uronium salt-based reagents are essential.[5]

Reagent ClassExamplesMechanism of Action & SuitabilityCitation
Aminium/Uronium HATU , HBTU, HCTUForms a highly reactive OAt- or OBt-ester. HATU is particularly effective due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group, making it one of the most powerful reagents for hindered couplings.[5]
Phosphonium PyAOP , PyBOPGenerates reactive phosphonium esters. These reagents do not carry the risk of guanidinylation of the free N-terminal amine, a potential side reaction with uronium-based activators.[5][6]
Carbodiimide + Additive DIC / OxymaPure DIC forms an O-acylisourea intermediate, which is then converted to a less-reactive but more stable Oxyma ester. This combination is highly efficient, especially when paired with microwave energy, and Oxyma is a safer alternative to explosive additives like HOBt.[7][8]
Other TFFHGenerates highly reactive amino acid fluorides in situ. This method is exceptionally well-suited for coupling α,α-disubstituted amino acids like Aib.[7]

Recommendation: For most applications, HATU is the gold-standard choice due to its high reactivity. The DIC/OxymaPure combination offers an excellent balance of efficiency, safety, and cost-effectiveness, particularly for automated synthesis.[5][7]

Comprehensive SPPS Workflow and Protocols

The following protocols are based on the Fmoc/tBu orthogonal protection strategy, which is the most common methodology in modern SPPS.[9] In this scheme, the temporary N-α-Fmoc group is removed with a base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker are cleaved with acid (TFA) at the end of the synthesis.[1]

SPPS_Workflow Start Start: Fmoc-AA-Resin Swell 1. Swell Resin (DMF/DCM) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Next AA (Optimized Protocol B) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Monitor 6. Monitor Coupling (Kaiser/Chloranil Test) Wash2->Monitor Repeat Repeat Cycle Monitor->Repeat Cleave Final Cleavage & Deprotection (TFA) Monitor->Cleave Final Cycle Repeat->Deprotect n-1 times

Caption: The general workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids), pre-loaded with the first amino acid or ready for loading.[10]

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH).

  • Target Amino Acid: Fmoc-Aib-OH.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • N,N'-Diisopropylethylamine (DIPEA).

    • Alternative: DIC and OxymaPure.

  • Washing Solvents: Methanol (MeOH), Isopropanol (IPA).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water.

  • Precipitation Solvent: Cold Diethyl Ether (Et₂O).

Protocol A: Standard Fmoc-SPPS Cycle (for non-hindered amino acids)

This protocol serves as a baseline for comparison. Perform all steps in a specialized SPPS reaction vessel with a frit for easy filtration.[11]

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.[12]

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Repeat with a second 7-minute treatment.[13]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the incoming Fmoc-amino acid (4 eq. relative to resin loading) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 45-60 minutes at room temperature.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test. A positive result (blue beads) indicates free primary amines and an incomplete reaction. A negative result (yellow/clear beads) indicates successful coupling.

Protocol B: Optimized Coupling for Fmoc-Aib-OH

When incorporating Fmoc-Aib-OH or coupling any amino acid onto an N-terminal Aib residue, the standard protocol is insufficient. The following modifications are critical.

  • Follow Steps 1-3 from Protocol A to expose the N-terminal amine.

  • Optimized Coupling:

    • In a separate vial, dissolve Fmoc-Aib-OH (5 eq.) and HATU (4.9 eq.) in DMF.

    • Add DIPEA (10 eq.) to the solution and allow to pre-activate for 2 minutes.

    • Add the activated mixture to the deprotected peptide-resin.

    • Agitate for an extended period (2-4 hours) at room temperature.

    • Advanced Option: For extremely difficult sequences, perform the coupling at an elevated temperature (e.g., 50°C) or use microwave-assisted SPPS (e.g., 10 minutes at 100°C), which can dramatically accelerate the reaction.[4][8]

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Monitoring:

    • The Kaiser test will give a false negative on the secondary amine of a newly coupled proline or on the sterically shielded N-terminus of Aib.

    • Use the Chloranil test or Isatin test to check for reaction completion. A positive result (blue/green color for Chloranil) indicates remaining free amines and requires a second coupling.

  • Double Coupling (If Necessary): If monitoring indicates an incomplete reaction, drain the resin and repeat Step 2 (Optimized Coupling) with a fresh solution of activated Fmoc-Aib-OH.

Protocol C: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave it from the resin and remove all side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection (or leaving the final Fmoc group on if N-terminal protection is desired), wash the peptide-resin thoroughly with DCM (5 times) and dry it under a high vacuum for at least 2 hours.[14]

  • Cleavage:

    • WARNING: Perform this step in a certified fume hood. TFA is highly corrosive.[14]

    • Prepare a fresh cleavage cocktail of TFA / TIS / H₂O (95% : 2.5% : 2.5%) . Use approximately 10 mL of cocktail per gram of resin.

    • Add the cocktail to the dried resin and agitate gently at room temperature for 2-3 hours. The TIS acts as a scavenger to trap reactive cations generated during deprotection.[15]

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin beads, collecting the TFA filtrate in a centrifuge tube.

    • Wash the resin once more with a small amount of fresh TFA and combine the filtrates.

  • Precipitation:

    • Add the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Allow the mixture to stand at -20°C for 30 minutes to maximize precipitation.

  • Work-Up:

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

    • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (e.g., by RP-HPLC) and characterization (e.g., by Mass Spectrometry).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Deletion of Aib Residue Incomplete coupling due to steric hindrance; insufficient activation.Perform a double coupling. Increase coupling time to 4+ hours. Switch to a more potent coupling reagent like HATU. Consider microwave-assisted synthesis.
Low Final Yield Peptide aggregation during synthesis; incomplete coupling at multiple steps.Use a resin with a lower loading capacity. Incorporate pseudoproline dipeptides to disrupt aggregation if possible in other parts of the sequence.[16]
Modification of Sensitive Residues (Trp, Met, Cys) Insufficient scavengers in the cleavage cocktail.For peptides containing Tryptophan, add 2.5% 1,2-ethanedithiol (EDT) to the cleavage cocktail. For Arginine (Pmc/Pbf), thioanisole can accelerate deprotection.[14]

Conclusion

The successful incorporation of sterically demanding residues like α-aminoisobutyric acid is a challenging yet highly rewarding aspect of modern peptide chemistry. Standard SPPS protocols are often inadequate for these syntheses. By understanding the underlying kinetic barriers and employing a strategy of advanced coupling reagents (e.g., HATU, DIC/Oxyma), extended reaction times, and appropriate monitoring techniques, researchers can reliably synthesize complex Aib-containing peptides. These protocols provide a robust framework for drug development professionals and scientists to harness the unique conformational and stability-enhancing properties of α,α-disubstituted amino acids.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Ito, T., Kato, T., Ohoka, N., Inoue, T., Doi, M., Misawa, T., & Demizu, Y. (n.d.). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry Ahead of Print. ACS Publications.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • D'Souza, L. M., & Yudin, A. K. (2001). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry, 66(14), 4838-4844.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Various Authors. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Kar, A., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(73), 10732-10735.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Echeverria, C., et al. (2022). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 58, 26-35.
  • PubChem. (n.d.). Ethyl 2-amino-2-methylpropanoate hydrochloride.
  • Cole, E. L., et al. (2022). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications, 13(1), 6961.
  • bioRxiv. (2025). Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1.
  • Lukszo, J., et al. (1992). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. International Journal of Peptide and Protein Research, 40(3-4), 344-349.
  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • European Patent Office. (2014). SOLID PHASE PEPTIDE SYNTHESIS - EP 2970374 B1.
  • Lukszo, J., et al. (1992). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. ResearchGate.
  • Next Peptide. (n.d.). 1113-49-1 | Ethyl 2-amino-2-methylpropanoate.
  • precisionFDA. (n.d.). This compound.

Sources

Fmoc deprotection of Ethyl 2-amino-2-methylpropanoate hydrochloride residues

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Fmoc Deprotection of Ethyl 2-amino-2-methylpropanoate Hydrochloride Residues

Preamble: Navigating the Challenges of Sterically Encumbered Residues

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal deprotection strategies under mild conditions.[1] While the removal of the Fmoc group is typically a straightforward process, the introduction of sterically hindered amino acids, such as 2-aminoisobutyric acid (Aib) and its ester derivatives like Ethyl 2-amino-2-methylpropanoate, presents significant kinetic hurdles.[2][3] Ethyl 2-amino-2-methylpropanoate, often used to induce or stabilize helical secondary structures in peptides, possesses two methyl groups on its α-carbon, creating a sterically crowded environment that can impede the access of the deprotecting base.[4]

This application note provides a comprehensive guide to understanding and executing the . We will delve into the reaction mechanism, present a robust and validated protocol, and offer troubleshooting advice derived from field-proven insights to address the unique challenges posed by this residue.

The Mechanism of Base-Mediated Fmoc Cleavage

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism (E1cB).[5] The process is initiated by the abstraction of the relatively acidic proton on the C9 carbon of the fluorene ring by a base, typically a secondary amine like piperidine.[6][7] This generates a carbanion, which is stabilized by the aromatic system. The subsequent, and rate-determining, step is the elimination of the carbamate, leading to the formation of the highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid residue.[6]

To drive the equilibrium towards the deprotected product, the DBF intermediate is immediately trapped by the excess amine base in the solution, forming a stable adduct (e.g., the fulvene-piperidine adduct).[8][9] This prevents the potential for DBF to re-react with the newly liberated peptide amine.

Fmoc_Deprotection_Mechanism Figure 1: Mechanism of Fmoc Deprotection Fmoc_Peptide Fmoc-NH-Peptide Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine (Proton Abstraction) Piperidine Piperidine (Base) DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination Free_Amine H₂N-Peptide (Free Amine) Carbanion->Free_Amine Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine (Trap)

Caption: Figure 1: Mechanism of Fmoc Deprotection.

Protocol: Fmoc Deprotection of Resin-Bound Ethyl 2-amino-2-methylpropanoate

The steric hindrance from the gem-dimethyl groups of the Ethyl 2-amino-2-methylpropanoate residue necessitates modifications to standard deprotection protocols. Slower reaction kinetics can lead to incomplete deprotection if standard timings are used.[2] The following protocol is optimized to ensure complete and efficient Fmoc removal.

Materials and Reagents
  • Fmoc-Aib-OEt loaded resin (e.g., Wang, 2-Chlorotrityl Chloride resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM), reagent grade

  • Methanol (MeOH), reagent grade

  • Solid-phase synthesis vessel (manual or automated)

  • Inert gas supply (Nitrogen or Argon)

Reagent Preparation

Deprotection Solution (20% Piperidine in DMF): To 80 mL of peptide synthesis grade DMF in a graduated cylinder, carefully add 20 mL of piperidine. Mix thoroughly. This solution should be prepared fresh daily for optimal performance.

Experimental Workflow

The workflow for solid-phase Fmoc deprotection involves a series of washing and treatment steps to ensure the resin is properly prepared and reagents are thoroughly removed.

Deprotection_Workflow Figure 2: Experimental Workflow for Fmoc Deprotection start Start: Fmoc-Aib-OEt-Resin swell Swell Resin (DMF, 15 min) start->swell wash1 Wash (DMF, 3x) swell->wash1 deprotect1 Treat with 20% Piperidine/DMF (5 min) wash1->deprotect1 drain1 Drain deprotect1->drain1 deprotect2 Treat with 20% Piperidine/DMF (15-20 min) drain1->deprotect2 drain2 Drain deprotect2->drain2 wash2 Wash (DMF, 5x) drain2->wash2 wash3 Wash (DCM, 3x) wash2->wash3 wash4 Wash (MeOH, 2x) wash3->wash4 dry Dry Resin under Vacuum wash4->dry end End: H₂N-Aib-OEt-Resin dry->end

Caption: Figure 2: Experimental Workflow for Fmoc Deprotection.

Step-by-Step Methodology
  • Resin Swelling: Place the Fmoc-Aib-OEt-resin in a suitable reaction vessel. Add sufficient DMF to cover the resin and allow it to swell for at least 15-30 minutes. This ensures reagents can efficiently access all reaction sites.

  • Initial Wash: Drain the DMF and wash the resin three times with fresh DMF to remove any storage impurities.

  • First Deprotection Treatment: Add the 20% piperidine/DMF solution to the resin. Agitate gently (e.g., by bubbling nitrogen from the bottom) for 5 minutes.[10] This initial, shorter treatment removes a significant portion of the Fmoc groups.

  • Drain: Drain the deprotection solution. The filtrate will have a yellow-green color due to the DBF-piperidine adduct.

  • Second Deprotection Treatment: Add a fresh portion of the 20% piperidine/DMF solution. Agitate for an extended period of 15-20 minutes. This second, longer treatment is crucial for driving the deprotection of the sterically hindered residue to completion.

  • Post-Deprotection Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to completely remove the DBF-piperidine adduct and excess piperidine. Residual piperidine can cause unwanted deprotection of the next Fmoc-amino acid added during the subsequent coupling step.[11]

  • Solvent Exchange & Drying: Wash the resin three times with DCM, followed by two washes with MeOH, to prepare it for drying or the next coupling step. Dry the resin under a stream of inert gas or high vacuum.

  • Verification (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of the resin beads to confirm the presence of a free primary amine, indicating successful deprotection.

Optimization and Alternative Strategies

While 20% piperidine in DMF is the standard, certain situations may require adjustments. Peptide aggregation or particularly stubborn sequences may necessitate alternative approaches.[12]

ParameterStandard ConditionOptimized/Alternative ConditionRationale & Causality
Base/Concentration 20% Piperidine in DMF2% DBU, 5% Piperazine in NMP[13][14]DBU is a stronger, non-nucleophilic base that can accelerate the initial proton abstraction. Piperazine is an effective DBF scavenger. This combination can be useful for difficult sequences but may increase the risk of side reactions like aspartimide formation if Asp is present.[8][14]
Reaction Time 2 x 7 min5 min + 15-20 minThe initial short treatment removes the bulk of the Fmoc groups, while the extended second treatment provides the necessary time to deprotect the more sterically hindered sites without prolonged exposure of the entire peptide to the base.
Temperature Room Temperature (25°C)45-60°CIncreased temperature can significantly accelerate the deprotection rate. However, it can also increase the rate of side reactions, such as racemization or diketopiperazine formation, and should be used cautiously.[2][11]
Solvent DMFNMP (N-Methyl-2-pyrrolidone)[15]NMP has better resin-swelling properties and can help disrupt secondary structures that may hinder reagent access.[8]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Deprotection (Negative or weak Kaiser test)1. Insufficient deprotection time due to steric hindrance.2. Peptide aggregation on the resin, blocking reaction sites.1. Increase the duration of the second deprotection step to 30 minutes.2. Perform a third treatment with fresh deprotection solution.3. Switch the solvent to NMP to improve swelling and disrupt aggregation.[12]
Low Yield in Subsequent Coupling Incomplete deprotection of the Aib-OEt residue, leaving fewer available amino groups for the next coupling reaction.Re-run the deprotection protocol, ensuring extended treatment times. Confirm complete deprotection with a Kaiser test before proceeding to the coupling step.
Formation of Deletion Sequences Incomplete deprotection in the previous cycle leads to a portion of the peptide chains not reacting in the subsequent coupling step.Adhere strictly to the optimized, two-step deprotection protocol. Monitor deprotection completion at each critical step.
Diketopiperazine (DKP) Formation If Aib-OEt is the second residue in the sequence, the newly deprotected amine can attack the ester linkage of the first residue, cleaving the dipeptide from the resin as a cyclic DKP.[12]This is less of an issue with the ethyl ester than with resin-linked esters, but for N-terminal dipeptides, use a coupling reagent like HCTU for the third amino acid and ensure rapid coupling to minimize the time the free dipeptide amine is exposed.[16]

References

  • Góngora-Benítez, M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Fields, G.B. (n.d.). Methods for Removing the Fmoc Group.
  • Albericio, F., et al. (2017). In situ Fmoc removal. Green Chemistry. [Link]
  • Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science. [Link]
  • PubChem. This compound.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Kar, M., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • F. Albericio, et al. (2021).
  • Isaksson, J., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]
  • Self, C., et al. (2019). Inhibition of Amyloid Fibril Formation by Peptide Analogues Modified with α-Aminoisobutyric Acid.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides Technical Support. [Link]
  • Amblard, F., et al. (2015). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.
  • Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. American Chemical Society. [Link]

Sources

Application Note: Strategic Incorporation of 2-Aminoisobutyric Acid for the Synthesis of Stable Helical Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Helical peptides are at the forefront of therapeutic development, offering the potential to modulate challenging biological targets like protein-protein interactions (PPIs).[1][2] However, short, linear peptides are often conformationally flexible in solution, which reduces their binding affinity and makes them susceptible to proteolytic degradation. A proven strategy to overcome these limitations is the incorporation of conformationally constrained amino acids. This guide provides a detailed technical overview and robust protocols for utilizing 2-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, to design and synthesize peptides with stable helical structures. We will focus on the prevalent Solid-Phase Peptide Synthesis (SPPS) methodology and discuss the contextual use of Aib-ethyl ester derivatives in alternative synthetic strategies.

The Aib Advantage: Mechanistic Insights into Helix Induction

2-Aminoisobutyric acid, the simplest α,α-disubstituted amino acid, is a powerful helix promoter.[3] Its unique structure is the key to its function.

  • Steric Constraint: Aib possesses two methyl groups on its α-carbon (a gem-dimethyl group).[4] This substitution sterically restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.

  • Favorable Conformations: The allowed φ/ψ angles for Aib are largely confined to the regions of right-handed and left-handed helices (α-helix and 3₁₀-helix).[5] This makes the adoption of a helical conformation energetically favorable for any peptide sequence containing Aib residues.[3][4]

  • Enhanced Stability: By pre-organizing the peptide into a helical fold, Aib reduces the entropic penalty of binding to a target. Furthermore, the unnatural structure enhances resistance to enzymatic degradation, increasing the peptide's in-vivo half-life.[4]

The insertion of Aib can be so influential that it can even force peptide sequences that would normally form β-sheets to adopt helical structures.[1][2] This makes Aib an invaluable tool for the de novo design of peptide-based molecules.[1][2]

Synthesis Strategy: The Primacy of Solid-Phase Synthesis

While both solution-phase and solid-phase methods can be used, Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the dominant technique for its efficiency, ease of purification, and amenability to automation.[6][7][8] Our primary protocol will focus on this method.

The user's query specified 2-aminoisobutyric acid ethyl ester. This derivative is typically employed in solution-phase fragment condensation or chemoenzymatic polymerization strategies.[3] While powerful for specific applications, standard SPPS utilizes N-α-Fmoc protected Aib (Fmoc-Aib-OH) for stepwise assembly. A discussion of the solution-phase approach is included in Section 5.

Protocol: Automated Solid-Phase Synthesis of a Model Helical Peptide

This protocol outlines the synthesis of a model 12-mer peptide, Ac-(Ala-Aib-Ala)₄-NH₂, on a Rink Amide resin to yield a C-terminally amidated product.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Rink Amide AM Resin100-200 mesh, ~0.6 mmol/gStandard peptide synthesis suppliers
Fmoc-Ala-OHSynthesis GradeStandard peptide synthesis suppliers
Fmoc-Aib-OH Synthesis GradeStandard peptide synthesis suppliers
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific, Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific, Sigma-Aldrich
PiperidineACS GradeSigma-Aldrich
HBTU / HATUSynthesis GradeStandard peptide synthesis suppliers
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeSigma-Aldrich
Acetic AnhydrideACS GradeSigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)99%Sigma-Aldrich
WaterHPLC GradeFisher Scientific
Diethyl EtherACS Grade, AnhydrousFisher Scientific
Acetonitrile (ACN)HPLC GradeFisher Scientific
Experimental Workflow

The synthesis follows a repetitive cycle of deprotection and coupling, followed by final cleavage and purification.

SPPS_Workflow start 1. Start: Swollen Rink Amide Resin deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 3. DMF Wash deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, DIEA in DMF) wash1->coupling wash2 5. DMF Wash coupling->wash2 repeat Repeat for 11 Cycles wash2->repeat Is sequence complete? (No) capping 6. N-terminal Acetylation (Acetic Anhydride/DIEA) wash2->capping Is sequence complete? (Yes) repeat->deprotection cleavage 7. Cleavage & Deprotection (TFA/TIS/H2O) capping->cleavage purify 8. Purification (RP-HPLC) cleavage->purify end 9. Lyophilization & QC purify->end

Figure 1. Automated Solid-Phase Peptide Synthesis (SPPS) workflow for an Aib-containing peptide.
Step-by-Step Methodology

Step 1: Resin Preparation

  • Place 0.1 mmol of Rink Amide AM resin in a peptide synthesis vessel.

  • Swell the resin in DMF for 30 minutes, then drain.[9]

Step 2: Automated Synthesis Cycles (Deprotection & Coupling) This process is performed on an automated peptide synthesizer.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Coupling:

    • Prepare a solution of the next amino acid (Fmoc-Ala-OH or Fmoc-Aib-OH, 4 eq.), an activator (HBTU, 3.9 eq. or HATU for Aib), and DIEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin and couple for 45-60 minutes.

    • Expert Insight: Due to steric hindrance, the coupling of Fmoc-Aib-OH can be slow. It is highly recommended to double couple this residue or use a more potent activator like HATU to ensure the reaction goes to completion. A Kaiser test after the first coupling can confirm the presence of free amines, indicating an incomplete reaction.[6]

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2.1-2.4 for all 12 residues in the sequence.

Step 3: N-Terminal Acetylation (Capping)

  • After the final Fmoc deprotection of the N-terminal Alanine, wash the resin with DMF.

  • Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

  • Wash the resin with DMF, followed by DCM, and dry under vacuum.

Step 4: Cleavage and Side-Chain Deprotection

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Add the cleavage cocktail to the dried resin (~10 mL per 0.1 mmol scale).

  • Stir at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Step 5: Purification and Quality Control

  • Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • Confirm the mass of the purified peptide using Mass Spectrometry (e.g., ESI-MS).

    • Assess helical content using Circular Dichroism (CD) spectroscopy in a solvent like trifluoroethanol (TFE). A stable helix will show characteristic negative minima at ~208 nm and ~222 nm.[3]

Parameter Expected Value for Ac-(Ala-Aib-Ala)₄-NH₂
Molecular Formula C₄₉H₈₅N₁₃O₁₃
Average Molecular Weight 1096.3 g/mol
Monoisotopic Mass 1095.64 g/mol
CD Minima (in TFE) ~208 nm and ~222 nm

A Note on Solution-Phase Synthesis with Aib-Ethyl Ester

While less common for long sequences, solution-phase synthesis is valuable for producing large quantities of peptide fragments. Here, 2-aminoisobutyric acid ethyl ester (Aib-OEt) can be used. A typical strategy involves fragment condensation.[1][3]

  • Dipeptide/Tripeptide Formation: A protected dipeptide (e.g., Boc-Ala-Aib-OEt) is synthesized by coupling Boc-Ala-OH with HCl·H-Aib-OEt using a coupling agent like EDC/HOBt in a solvent like CH₂Cl₂.[2]

  • Saponification: The ethyl ester is hydrolyzed using a base (e.g., NaOH in MeOH/H₂O) to yield the free carboxylic acid (Boc-Ala-Aib-OH).[1]

  • Deprotection: A separate portion of the esterified fragment is treated with an acid (e.g., TFA in CH₂Cl₂) to remove the N-terminal Boc group, yielding the free amine (TFA·H-Ala-Aib-OEt).[2]

  • Fragment Condensation: The two fragments from steps 2 and 3 are coupled together to form a larger peptide (e.g., Boc-(Ala-Aib)₂-OEt). This process can be repeated to elongate the peptide chain.

This method is more labor-intensive than SPPS but avoids the use of a solid support and can be scaled up effectively.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Deletion sequences observed in MS)Steric hindrance of Aib; peptide aggregation.Double couple Aib residues; use HATU instead of HBTU; perform synthesis at a slightly elevated temperature (if synthesizer allows).
Low Cleavage Yield Insufficient cleavage time or volume.Extend cleavage time to 4 hours; ensure sufficient volume of cleavage cocktail to fully wet the resin.
Side Product Formation Cationic species reacting with sensitive side chains (e.g., Trp, Met).Ensure proper scavengers are used in the cleavage cocktail (TIS is critical).
Poor HPLC Resolution Peptide aggregation; incorrect gradient.Dissolve crude peptide in a stronger solvent (e.g., containing hexafluoroisopropanol) before injection; optimize the HPLC gradient to be shallower.

References

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of .alpha.-helical peptide molecules containing Aib residues. Biochemistry, 29(29), 6747–6756. [Link]
  • Inai, Y., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6736–6745. [Link]
  • Karle, I. L., et al. (1994). Facile transition between 3(10)- and alpha-helix: structures of 8-, 9-, and 10-residue peptides containing the -(Leu-Aib-Ala)2-Phe-Aib- fragment. Proceedings of the National Academy of Sciences, 91(22), 10460–10464. [Link]
  • Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
  • ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
  • Banerjee, R., et al. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of Peptide Research, 60(2), 88-94. [Link]
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
  • ResearchGate. (2002).
  • PubMed. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
  • LifeTein. (n.d.). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

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Application Notes and Protocols: Incorporation of Ethyl 2-Amino-2-Methylpropanoate Hydrochloride into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their pharmacological profiles.[1] α,α-disubstituted amino acids, in particular, are known to confer unique structural and functional properties.[2] This guide provides a comprehensive overview and detailed protocols for the incorporation of Ethyl 2-amino-2-methylpropanoate hydrochloride, a derivative of α-aminoisobutyric acid (Aib), into bioactive peptides. We will explore its impact on peptide conformation, stability, and bioactivity, and provide step-by-step methodologies for its use in both solid-phase and solution-phase peptide synthesis.

Introduction: The Significance of α,α-Disubstituted Amino Acids

The substitution of the α-hydrogen in standard amino acids with an alkyl group results in α,α-disubstituted amino acids, which significantly restrict the conformational freedom of the peptide backbone.[3][4] This steric hindrance can induce stable secondary structures, such as helices or extended conformations, which are often crucial for biological activity.[5][6] Furthermore, the absence of an α-hydrogen enhances resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.[7][8][9]

Ethyl 2-amino-2-methylpropanoate, as an ester derivative of Aib, offers a versatile building block for peptide chemists. The ethyl ester can serve as a protecting group for the C-terminus during solution-phase synthesis or can be incorporated directly in solid-phase synthesis, followed by subsequent hydrolysis if a free C-terminus is desired. Its hydrochloride salt form ensures stability and ease of handling.

Key Advantages of Incorporating Ethyl 2-amino-2-methylpropanoate:

  • Conformational Constraint: Promotes the formation of stable helical structures (3₁₀- or α-helices), mimicking natural bioactive conformations.[7][9]

  • Enhanced Proteolytic Stability: The gem-dimethyl group at the α-carbon sterically hinders the approach of proteases, prolonging the peptide's therapeutic window.[8][9]

  • Improved Bioavailability: Increased stability and defined conformation can lead to better membrane permeability and overall bioavailability.[1][9]

  • Versatility in Synthesis: Can be utilized in both solid-phase and solution-phase peptide synthesis strategies.

Properties and Handling of this compound

PropertyValue
IUPAC Name This compound
Synonyms Aib-OEt·HCl, 2-Methylalanine ethyl ester hydrochloride
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, and DMF
Storage Store in a cool, dry place, protected from moisture.

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Due to its hygroscopic nature, minimize exposure to air.

Synthetic Protocols for Incorporation

The primary challenge in incorporating α,α-disubstituted amino acids lies in overcoming the steric hindrance at both the amino and carboxyl groups during peptide bond formation.[10] This often necessitates the use of more potent coupling reagents and potentially longer reaction times or elevated temperatures.[10][11]

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for preparing synthetic peptides.[12][13] The Fmoc/tBu strategy is widely used due to its milder deprotection conditions.[14][15][16]

Workflow for SPPS Incorporation:

Sources

Application Note: A Protocol for the Purification of Peptides Containing Ethyl 2-amino-2-methylpropanoate Hydrochloride by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The incorporation of unnatural amino acids, such as Ethyl 2-amino-2-methylpropanoate hydrochloride, into peptide sequences is a powerful strategy for enhancing therapeutic properties like enzymatic stability and conformational rigidity.[1][2] However, these modifications introduce unique challenges to downstream purification processes. This application note provides a comprehensive, step-by-step protocol for the purification of peptides containing this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the scientific rationale behind each step, from method development to scale-up, ensuring a robust and reproducible purification workflow.

Introduction: The Purification Challenge

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for generating custom peptides, including those with unnatural amino acids.[1] The crude product from SPPS is a heterogeneous mixture containing the target peptide along with impurities like deletion sequences, truncated fragments, and byproducts from the cleavage of protecting groups.[3][4] RP-HPLC is the standard and most effective method for purifying these complex mixtures, separating peptides based on their hydrophobicity.[3][5][6][7]

The inclusion of this compound (H-Aib(OEt)-OH·HCl) introduces specific complexities:

  • Increased Hydrophobicity: The ethyl ester group significantly increases the local hydrophobicity of the peptide, leading to stronger retention on reversed-phase columns.[8][9]

  • Steric Hindrance: The quaternary α-carbon of this amino acid can induce steric hindrance, potentially altering the peptide's conformation and its interaction with the stationary phase.[10] This can sometimes lead to broader peaks or altered selectivity compared to peptides composed solely of natural amino acids.

This guide will address these challenges by providing a systematic approach to developing a tailored HPLC purification method.

Materials and Reagents

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a preparative pump, gradient controller, autosampler (or manual injector), and a UV-Vis detector.

  • Mass Spectrometer (MS) for fraction analysis (recommended).

  • Analytical HPLC system for purity assessment.

  • Lyophilizer (freeze-dryer).

  • Vortex mixer and centrifuge.

Consumables and Reagents
ItemSpecifications
HPLC Columns Preparative and analytical C18 columns (e.g., 5 or 10 µm particle size, 100-300 Å pore size). Consider C8 columns for very hydrophobic peptides.[6][11]
Solvent A HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).[12]
Solvent B HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA.[12]
Sample Solvent Solvent A or a mixture of Solvent A and a minimal amount of organic solvent (e.g., ACN, DMSO) to ensure complete dissolution.
Cleaning Solution Isopropanol or Methanol.
Nitrogen Gas For sample drying if necessary.

Note on TFA: Trifluoroacetic acid is a common ion-pairing agent in peptide RP-HPLC. It sharpens peaks by forming ion pairs with basic residues and protonating acidic residues, which minimizes secondary ionic interactions with the silica-based stationary phase.[12][13][14]

Experimental Workflow: A Step-by-Step Protocol

The overall strategy involves developing an optimized separation method at an analytical scale and then scaling it up for preparative purification.

Peptide Purification Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development (Analytical Scale) cluster_purify Phase 3: Purification & Analysis SamplePrep Crude Peptide Sample Preparation Scouting Scouting Gradient Run SamplePrep->Scouting Inject small amount Optimization Gradient Optimization Scouting->Optimization Identify elution %ACN ScaleUp Preparative Scale-Up Optimization->ScaleUp Transfer optimized method FractionCollection Fraction Collection ScaleUp->FractionCollection Collect peaks Analysis Purity Analysis (Analytical HPLC/MS) FractionCollection->Analysis Analyze each fraction Pooling Pooling of Pure Fractions Analysis->Pooling Select fractions >95% purity Lyophilization Lyophilization Pooling->Lyophilization Remove solvents FinalQC Final QC Lyophilization->FinalQC Characterize final product

Caption: Overall workflow for peptide purification.

Step 1: Crude Peptide Sample Preparation

The goal is to ensure the crude peptide is fully dissolved and free of particulates before injection.

  • Dissolution: Dissolve a small, known amount of the crude peptide in the sample solvent. Start with Solvent A (Water + 0.1% TFA). If solubility is poor, which can be the case for hydrophobic peptides, add the minimum amount of ACN or DMSO required for complete dissolution.

    • Rationale: Injecting an insoluble sample can clog the HPLC system. Using a solvent that is too strong (high organic content) can cause the peptide to move through the column too quickly without proper binding, leading to poor separation.[7]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to a clean HPLC vial.

Step 2: Analytical Method Development

Before committing the entire batch of crude peptide to a preparative run, the separation must be optimized on an analytical column.[12] This conserves the sample and allows for rapid method adjustment.

  • Initial Scouting Run:

    • Objective: To determine the approximate %ACN at which the target peptide elutes.

    • Protocol: Inject a small amount of the prepared crude sample onto an analytical C18 column. Run a fast, broad linear gradient.

      • Typical Scouting Gradient:

        Time (min) % Solvent A % Solvent B (ACN)
        0 95 5
        20 5 95
        22 5 95
        23 95 5

        | 25 | 95 | 5 |

    • Analysis: Identify the peak corresponding to the target peptide (usually the largest peak, but confirmation with MS is ideal). Note the %ACN at the apex of this peak.

  • Gradient Optimization:

    • Objective: To improve the resolution between the target peptide and closely eluting impurities by using a shallower gradient.[13][15]

    • Protocol: Design a new gradient centered around the elution %ACN found in the scouting run. The gradient slope should be much shallower, typically 0.5-1% ACN per minute.[15]

    • Example: If the peptide eluted at 40% ACN in the scouting run, a good optimized gradient would be:

      Time (min) % Solvent A % Solvent B (ACN)
      0 75 25
      30 55 45
      32 5 95
      34 5 95

      | 35 | 75 | 25 |

    • Rationale: A shallow gradient increases the time the peptide spends interacting with the stationary phase, allowing for better separation from impurities with similar hydrophobicities.[13][16]

G cluster_0 Method Development Logic Start Crude Sample on Analytical Column Scout Run Broad Gradient (e.g., 5-95% ACN) Start->Scout Identify Identify Target Peak & Elution %ACN Scout->Identify Decision Good Resolution? Identify->Decision Optimize Design Shallow Gradient around Elution %ACN Decision->Optimize No Finalize Final Analytical Method Decision->Finalize Yes Optimize->Finalize

Caption: Decision workflow for HPLC method development.

Step 3: Preparative Scale-Up and Purification

Once an optimized analytical method is established, it can be scaled to a preparative column to purify the bulk of the material.

  • Calculate Preparative Conditions: Adjust the flow rate and gradient time for the larger preparative column to maintain the same separation profile. A simple approach is to keep the gradient slope (%ACN/column volume) constant.

  • Load the Sample: Dissolve the remaining crude peptide in the minimum amount of sample solvent and inject it onto the preparative column. Do not overload the column, as this will lead to poor resolution. A typical starting load is 1-2% of the column's packing material weight.

  • Run the Preparative Gradient: Execute the scaled-up purification method.

  • Fraction Collection: Collect fractions as the peaks elute from the column. Modern HPLC systems can automate this process based on UV absorbance thresholds.

Step 4: Fraction Analysis and Post-Purification
  • Purity Analysis: Analyze each collected fraction using the optimized analytical HPLC method. An integrated MS detector is highly valuable here for confirming the molecular weight of the peptide in each fraction.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilization: Freeze the pooled fractions and lyophilize them to remove the water and acetonitrile, yielding the purified peptide as a fluffy white powder. The TFA will remain as a counter-ion.

  • Final Quality Control: Perform a final analytical HPLC and MS analysis on the lyophilized product to confirm its purity and identity.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Broad Peaks - Peptide aggregation- Secondary ionic interactions- Steric hindrance from Aib(OEt)- Lower sample concentration- Ensure 0.1% TFA is in both mobile phases- Try a different stationary phase (e.g., C8) or increase column temperature (e.g., 40-60°C) to improve kinetics.[17]
Poor Resolution - Gradient is too steep- Column is overloaded- Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).[13]- Reduce the amount of sample injected.
Peptide is not retained (elutes at void volume) - Sample solvent is too strong- Peptide is very polar- Dissolve sample in a weaker solvent (more aqueous).- Start the gradient at a lower %ACN.
Peptide is retained too strongly - Peptide is very hydrophobic (likely with Aib(OEt))- Use a stronger organic modifier (e.g., isopropanol, though this increases backpressure).- Consider a less retentive column (e.g., C8 or C4).[11]

Conclusion

The purification of peptides containing the unnatural amino acid this compound requires a systematic approach to RP-HPLC method development. The increased hydrophobicity and potential steric effects of this residue necessitate careful optimization of the mobile phase gradient. By following the detailed protocol outlined in this application note—from analytical method development to preparative scale-up and fraction analysis—researchers can achieve high-purity peptides suitable for a wide range of downstream applications in drug discovery and development.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]
  • Stoll, D. R., & Carr, P. W. (2009).
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
  • AAPPTec. (n.d.).
  • Biotage. (2023).
  • Neuland Labs. (2018).
  • Cserháti, T., & Forgács, E. (1997). Study of peptide-protein interaction by high-performance liquid chromatography. Effect of hydrophobic and steric parameters.
  • Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. [Link]
  • Quora. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 22343822. [Link]
  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
  • Pérez-Peña, M. L., et al. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
  • Agilent Technologies. (n.d.).
  • Careri, M., et al. (2021). Expanding the Use of Dynamic Electrostatic Repulsion Reversed-Phase Chromatography: An Effective Elution Mode for Peptides Control and Analysis. Molecules, 26(14), 4323. [Link]
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 223-243. [Link]
  • Teledyne ISCO. (n.d.).
  • Waters Corporation. (n.d.).
  • Sereda, T. J., et al. (2012). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects.
  • GenScript. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. [Link]
  • Al-Faiyz, Y., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6138. [Link]
  • Al-Faiyz, Y., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups.
  • Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398-1406. [Link]

Sources

Crafting Conformational Locks: A Guide to Constrained Cyclic Peptides Using H-Aib-OEt.HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclic peptides have emerged as a compelling therapeutic modality, occupying the chemical space between small molecules and large biologics.[1] Their pre-organized, constrained conformations often lead to enhanced binding affinity, improved metabolic stability, and increased selectivity for their biological targets.[2] A powerful strategy for inducing and stabilizing specific secondary structures, particularly helical motifs, within these cyclic scaffolds is the incorporation of the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib).[3][4] This technical guide provides a comprehensive framework for the rational design and synthesis of constrained cyclic peptides utilizing H-Aib-OEt.HCl, a readily available and versatile building block. We will delve into the underlying principles of Aib-mediated conformational control and present detailed, field-proven protocols for the synthesis of a linear Aib-containing peptide via solid-phase peptide synthesis (SPPS), followed by head-to-tail cyclization and subsequent purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Aib to create novel and potent cyclic peptide therapeutics.

Introduction: The Power of Pre-organization with α-Aminoisobutyric Acid (Aib)

The therapeutic potential of peptides is often limited by their conformational flexibility and susceptibility to proteolytic degradation.[3] Cyclization is a widely adopted strategy to address these limitations by restricting the peptide's conformational freedom.[5] The incorporation of α,α-disubstituted amino acids, such as Aib, provides an additional layer of structural constraint, guiding the peptide backbone into well-defined secondary structures.[6]

The unique gem-dimethyl group on the α-carbon of Aib sterically restricts the available Ramachandran space for its φ and ψ dihedral angles, strongly promoting helical conformations such as the 3₁₀-helix and α-helix.[3][7] This inherent bias towards helicity not only enhances proteolytic resistance but can also pre-organize the peptide into a conformation that is optimal for receptor binding, thereby improving its biological activity.[4][8] The use of H-Aib-OEt.HCl offers a practical and economical entry point for incorporating this valuable building block into peptide sequences.

Principle of the Method: A Strategic Approach to Aib-Containing Cyclic Peptides

The synthesis of a constrained cyclic peptide incorporating Aib from H-Aib-OEt.HCl involves a multi-step process that begins with the assembly of the linear peptide on a solid support, followed by cyclization and purification. A key consideration when using H-Aib-OEt.HCl is the presence of the C-terminal ethyl ester, which must be addressed in the overall synthetic strategy. This guide will focus on a robust and widely applicable Fmoc-based solid-phase peptide synthesis (SPPS) approach.

The general workflow is as follows:

  • Linear Peptide Synthesis: The linear peptide is assembled on a suitable solid support using Fmoc-SPPS. H-Aib-OEt.HCl is incorporated into the peptide chain after N-terminal Fmoc protection.

  • C-Terminal Deprotection: The C-terminal protecting group of the linear peptide is selectively removed to liberate the free carboxylic acid necessary for cyclization.

  • On-Resin Cyclization: The head-to-tail cyclization is performed while the peptide is still attached to the solid support to minimize intermolecular side reactions.[1]

  • Cleavage and Final Deprotection: The cyclic peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed.

  • Purification and Characterization: The crude cyclic peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and other analytical techniques.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
H-Aib-OEt.HCl≥98%Commercially Available
Fmoc-protected amino acidsSynthesis GradeCommercially Available
Rink Amide Resin100-200 meshCommercially Available
N,N'-Diisopropylcarbodiimide (DIC)≥99%Commercially Available
Oxyma Pure≥98%Commercially Available
PiperidineACS GradeCommercially Available
Trifluoroacetic acid (TFA)Reagent GradeCommercially Available
Dichloromethane (DCM)HPLC GradeCommercially Available
N,N-Dimethylformamide (DMF)HPLC GradeCommercially Available
Protocol 1: Synthesis of the Linear Aib-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a model linear peptide. Automated synthesizers can also be employed, with adjustments to the protocol as per the manufacturer's instructions.[9]

Workflow for Linear Peptide Synthesis:

Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Next AA Aib_Coupling Aib Coupling (Fmoc-Aib-OH, DIC, Oxyma in DMF) Wash2->Aib_Coupling Aib residue Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final AA Aib_Coupling->Wash2 Final_Wash Final Wash Final_Deprotection->Final_Wash

Figure 1: General workflow for solid-phase peptide synthesis (SPPS).

Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (5 equivalents) using DIC (5 equivalents) and Oxyma Pure (5 equivalents) as coupling reagents in DMF. Allow the reaction to proceed for 2 hours. The steric hindrance of Aib may necessitate longer coupling times or double coupling.[10]

  • Monitoring Coupling Efficiency: Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence. For the incorporation of Aib, use Fmoc-Aib-OH.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Final Washing: Wash the resin with DMF (3x) and DCM (3x) and dry the resin-bound linear peptide under vacuum.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol describes the cyclization of the linear peptide while it is still attached to the solid support.

Workflow for On-Resin Cyclization:

Start Linear Peptide on Resin (N-terminus deprotected) Side_Chain_Deprotection Selective C-terminal Side-Chain Deprotection Start->Side_Chain_Deprotection Wash1 Wash Side_Chain_Deprotection->Wash1 Cyclization Intramolecular Coupling (e.g., HATU/DIPEA in DMF) Wash1->Cyclization Wash2 Wash Cyclization->Wash2 Cleavage Cleavage from Resin (e.g., TFA cocktail) Wash2->Cleavage Precipitation Precipitation and Purification Cleavage->Precipitation

Figure 2: Workflow for on-resin head-to-tail peptide cyclization.

Step-by-Step Procedure:

  • Selective C-terminal Deprotection: The method for this step depends on the linker used. For a resin with a cleavable linker that exposes the C-terminal carboxyl group upon treatment with a specific reagent, follow the manufacturer's protocol.

  • Washing: After deprotection, wash the resin thoroughly with DMF.

  • Cyclization: To the resin-bound peptide, add a solution of a suitable coupling reagent such as HATU (3 equivalents) and DIPEA (6 equivalents) in DMF. The reaction is typically performed at high dilution to favor intramolecular cyclization over intermolecular oligomerization.[5] Allow the reaction to proceed for 4-24 hours at room temperature.

  • Monitoring Cyclization: Monitor the progress of the cyclization by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Once the cyclization is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Cleavage, Purification, and Characterization

Step-by-Step Procedure:

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail appropriate for the protecting groups used on the amino acid side chains. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. Perform the cleavage for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude cyclic peptide from the TFA solution by adding cold diethyl ether.

  • Purification: Purify the crude peptide by preparative RP-HPLC using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the cyclic peptide using analytical LC-MS and High-Resolution Mass Spectrometry (HRMS).[11] Further structural characterization to confirm the desired conformation can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD).[8]

Data Presentation: Expected Outcomes

The successful synthesis and cyclization of an Aib-containing peptide should yield a product with high purity, which can be assessed by RP-HPLC and mass spectrometry.

Table 1: Representative Synthesis and Purification Data

ParameterExpected ValueMethod of Determination
Crude Peptide Purity50-80%Analytical RP-HPLC
Final Purity after HPLC>95%Analytical RP-HPLC
Observed Mass (M+H)⁺Matches Theoretical Mass ± 0.1 DaLC-MS
High-Resolution MassMatches Theoretical Mass ± 5 ppmHRMS

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through in-process controls and final product analysis.

  • Kaiser Test: This qualitative test for free primary amines is crucial for ensuring the completion of each coupling step during SPPS. A negative result (beads remain yellow) indicates a successful coupling.

  • LC-MS Monitoring: Regular analysis of small cleaved aliquots during synthesis and cyclization allows for real-time monitoring of the reaction progress and identification of any potential side products.

  • HRMS Analysis: Accurate mass measurement provides unambiguous confirmation of the elemental composition of the final cyclic peptide, validating its identity.

  • NMR and CD Spectroscopy: These techniques provide definitive evidence of the peptide's three-dimensional structure, confirming that the incorporation of Aib has indeed induced the desired constrained conformation.[12]

Conclusion: Unlocking New Therapeutic Possibilities

The incorporation of α-aminoisobutyric acid is a powerful tool for creating conformationally constrained cyclic peptides with enhanced therapeutic properties. The use of H-Aib-OEt.HCl as a starting material, coupled with the robust protocols for solid-phase synthesis and on-resin cyclization detailed in this guide, provides a reliable and efficient pathway to these promising molecules. By carefully controlling the synthesis and validating the final product, researchers can confidently explore the vast potential of Aib-containing cyclic peptides in drug discovery and development.

References

  • Benchchem. (2025). Application Notes and Protocols for Automated Head-to-Tail Cyclic Peptide Synthesis.
  • Benchchem. (2025). The Role of Aminoisobutyric Acid (Aib) in Peptide Chemistry: A Technical Guide.
  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (n.d.).
  • CEM Corporation. (2025). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS.
  • Jeremic, T., Linden, A., & Heimgartner, H. (2004). Solution-phase synthesis of Aib-containing cyclic hexapeptides. Chemistry & Biodiversity, 1(11), 1730–1761. [Link]
  • ResearchGate. (2025). Controls exerted by the Aib residue: Helix formation and helix reversal.
  • LifeTein Peptide Blog. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid.
  • NIH. (n.d.). Insight into the Mechanism of Action and Peptide‐Membrane Interactions of Aib‐Rich Peptides: Multitechnique Experimental and Theoretical Analysis.
  • ACS Omega. (n.d.). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues.
  • APExBIO. (n.d.). H-Aib-OEt.HCl - High-Purity Amino Acid Derivative.
  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers.
  • Cyclic Peptides: Advanced Synthesis Methods & Applications. (n.d.).
  • NIH. (n.d.). Controls exerted by the Aib residue: helix formation and helix reversal.
  • NIH. (n.d.). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence.
  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Helical Peptides Using Fmoc-Aib-OH.
  • NIH. (n.d.). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates.

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Application Note: Advanced Analytical Strategies for Peptides Containing α-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of α-Methylation in Peptide Therapeutics

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug development. Among these, α-methylated amino acids stand out for their profound impact on peptide structure and function. The substitution of the α-hydrogen with a methyl group, a seemingly subtle modification, introduces significant steric hindrance that fundamentally alters the peptide's conformational landscape.[1] This steric constraint restricts the torsional angles (phi and psi) of the peptide backbone, often inducing and stabilizing helical secondary structures like 3₁₀- and α-helices.[1][2]

This conformational rigidity is a key advantage in drug design, as it can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and specificity.[1] Furthermore, the α-methyl group acts as a shield for the adjacent peptide bond, rendering it resistant to enzymatic degradation by proteases.[1][3][4] This increased metabolic stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.[1][3]

However, the very properties that make α-methylated peptides attractive therapeutic candidates also present significant analytical challenges. The steric bulk can impede standard analytical procedures, from chromatographic separation to mass spectrometric fragmentation and chemical sequencing. This guide provides a comprehensive overview of advanced analytical techniques and detailed protocols tailored for the robust characterization of peptides containing α-methylated amino acids, ensuring scientific integrity and accelerating drug development timelines.

Chromatographic Analysis: Navigating Steric and Hydrophobic Effects

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are workhorse techniques for the purification and analysis of peptides.[5] The introduction of an α-methyl group can significantly alter a peptide's retention behavior in reversed-phase (RP) chromatography.

The Causality Behind Experimental Choices:

The α-methyl group increases the hydrophobicity of the amino acid residue. This generally leads to longer retention times in RPLC, which separates molecules based on increasing molecular hydrophobicity.[6] However, the conformational rigidity induced by the α-methyl group can sometimes shield hydrophobic side chains from interacting with the stationary phase, leading to unexpected elution patterns. Therefore, a systematic approach to method development is crucial.

Protocol: RP-HPLC/UPLC Method Development for α-Methylated Peptides
  • Column Selection:

    • Start with a C18 stationary phase, as it is a versatile choice for peptide separations.[6]

    • Consider a column with a smaller pore size (e.g., 100-130 Å) for peptides up to 30 residues to maximize surface area interaction.

    • For longer or more hydrophobic peptides, a wider pore size (e.g., 300 Å) may be necessary to prevent pore exclusion.

  • Mobile Phase Optimization:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, improving peak shape and resolution.[6]

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN). ACN is the most common organic modifier for peptide RPLC.[6]

    • Gradient Elution: Begin with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the peptide.

    • Gradient Optimization: Once the elution time is known, create a shallower gradient around that time point (e.g., a 1% per minute change) to improve resolution from closely eluting impurities.

  • Temperature Control:

    • Elevated temperatures (e.g., 40-60 °C) can improve peak shape and reduce viscosity, leading to lower backpressure.

    • Consistency is key; maintain a constant column temperature throughout the analysis for reproducible retention times.

  • Data Analysis:

    • Compare the retention time of the α-methylated peptide to its non-methylated counterpart. The expected increase in retention time serves as an initial confirmation of successful incorporation.

    • Assess peak purity using UV detection at 214 nm (peptide bond) and 280 nm (aromatic residues).

Mass Spectrometry: Deciphering Fragmentation of Sterically Hindered Peptides

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and sequence of peptides.[5][7][8] However, α-methylation introduces unique challenges and fragmentation patterns.

The Causality Behind Experimental Choices:

The steric hindrance from the α-methyl group can make the adjacent peptide bonds more resistant to fragmentation by Collision-Induced Dissociation (CID). This can lead to incomplete sequence coverage or spectra dominated by fragments not originating from the peptide backbone. Electron Transfer Dissociation (ETD) is often a more suitable fragmentation technique as it cleaves the peptide backbone randomly without being significantly affected by side chains, providing more comprehensive sequence information.[7]

Workflow for LC-MS/MS Analysis of α-Methylated Peptides

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis enzymatic_digest Enzymatic Digestion (Consider alternative enzymes e.g., Glu-C, Asp-N) desalting Desalting (C18 ZipTip) enzymatic_digest->desalting lc_separation RP-UPLC Separation desalting->lc_separation ms1_scan MS1 Scan (Full Scan) Determine precursor m/z lc_separation->ms1_scan fragmentation MS2 Fragmentation (CID and/or ETD) ms1_scan->fragmentation ms2_scan MS2 Scan (Product Ion Scan) Acquire fragment ion spectra fragmentation->ms2_scan database_search Database Search (Specify variable modification for α-methylation) ms2_scan->database_search manual_validation Manual Spectral Validation (Inspect b- and y-ion series, look for characteristic losses) database_search->manual_validation

Caption: LC-MS/MS workflow for α-methylated peptides.

Protocol: LC-MS/MS Analysis
  • Sample Preparation (Enzymatic Digestion):

    • Trypsin is a common enzyme for proteomics, but it may cleave inefficiently at the C-terminal side of an α-methylated residue due to steric hindrance.[9]

    • If the α-methylated residue is adjacent to a cleavage site, consider using alternative proteases like Glu-C or Asp-N, or perform a parallel digest to increase sequence coverage.

    • After digestion, desalt the peptide mixture using a C18 solid-phase extraction tip to remove salts and detergents that can interfere with MS analysis.

  • Instrument Setup (ESI-MS):

    • Ion Source: Use an electrospray ionization (ESI) source, which is well-suited for analyzing peptides.[5]

    • MS1 Scan: Perform a full scan to determine the mass-to-charge ratio (m/z) of the precursor peptide ions.

    • MS2 Fragmentation:

      • Collision-Induced Dissociation (CID): This is a good starting point. Look for characteristic b- and y-ion series. Be aware that the bond C-terminal to the α-methylated residue may be resistant to cleavage, potentially leading to a gap in the ion series.

      • Electron Transfer Dissociation (ETD): If CID provides insufficient fragmentation, use ETD. ETD is often more effective for sequencing peptides with bulky or modified residues as it cleaves the N-Cα bond, generating c- and z-ions.[7]

    • Data-Dependent Acquisition (DDA): Set up a DDA method to automatically select the most intense precursor ions from the MS1 scan for fragmentation in MS2.

  • Data Analysis and Interpretation:

    • Use a protein sequence database search engine (e.g., MaxQuant, PEAKS) to match the experimental MS2 spectra to theoretical fragmentation patterns.[10]

    • Crucially, define a variable modification corresponding to the mass shift of the α-methyl group on the specific amino acid.

    • Manually inspect the MS2 spectra to validate the automated identification. Look for a continuous series of b- and y-ions (for CID) or c- and z-ions (for ETD) that confirms the peptide sequence.

    • Pay attention to neutral losses. For example, the loss of the methyl group itself is not a common fragmentation pathway, but side-chain losses can still occur.

Characteristic MS Features of α-Methylated Peptides Description
Incomplete b/y-ion series (CID) The peptide bond C-terminal to the α-methylated residue may resist fragmentation, leading to a missing fragment ion.
Enhanced c/z-ion series (ETD) ETD is less affected by steric hindrance and can provide better fragmentation coverage across the modified residue.
Precursor Mass Shift The molecular weight of the peptide will increase by 14.01565 Da for each α-methyl group compared to the unmodified peptide.

NMR Spectroscopy: Probing Conformational Rigidity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[8][11] For α-methylated peptides, NMR is particularly insightful for characterizing the conformational constraints imposed by the modification.

The Causality Behind Experimental Choices:

The α-methyl group restricts the peptide backbone's flexibility, leading to more defined and stable structures.[2] This can be observed in NMR spectra through changes in chemical shifts, nuclear Overhauser effects (NOEs), and scalar couplings. 2D NMR experiments like TOCSY and NOESY are essential for assigning proton resonances and determining spatial proximities.[11][12]

Protocol: 2D NMR for Structural Analysis
  • Sample Preparation:

    • Dissolve the purified peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O) at a concentration of at least 1 mM.[12]

    • Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

    • Adjust the pH to a value where the peptide is stable and soluble.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and concentration.

    • Total Correlation Spectroscopy (TOCSY): This experiment identifies protons that are scalar-coupled within the same amino acid residue (spin systems).[11][12] This is the first step in assigning resonances to specific amino acids.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space (< 5 Å), even if they are from different residues.[12] NOESY cross-peaks are crucial for sequential assignment (linking one residue to the next) and for determining the peptide's secondary structure.

  • Data Analysis and Interpretation:

    • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of the amino acid residues. Then, use the NOESY spectrum to connect the spin systems in the correct order along the peptide sequence.

    • Structural Analysis: The pattern of NOE connectivities is indicative of secondary structure. For example, a series of strong dNN(i, i+1) NOEs is characteristic of an α-helix, a structure often stabilized by α-methylation.

    • Chemical Shift Index (CSI): The chemical shifts of the α-protons are sensitive to the local secondary structure. Comparing the observed Hα chemical shifts to random coil values can help identify helical or extended regions.

Edman Degradation: A Classic Technique with Limitations

Edman degradation is a chemical method for sequencing amino acids from the N-terminus of a peptide.[13][14] It involves a stepwise reaction with phenyl isothiocyanate (PITC).[13][15][16]

Limitations with α-Methylated Amino Acids:

While highly accurate for standard peptides, Edman degradation faces a significant hurdle with α-methylated residues, especially when they are at the N-terminus.

  • N-terminal Blockage: The PITC reagent reacts with the primary α-amino group at the N-terminus.[13][17] If the N-terminal amino acid is α-methylated, the resulting tertiary amine may be less reactive or the subsequent cyclization and cleavage steps may be sterically hindered, effectively stopping the sequencing process.[18]

  • Internal Residues: If the α-methylated residue is internal, the sequencing can proceed up to that point. However, the efficiency of the cleavage step for the residue preceding the α-methylated one might be reduced, leading to lower yields and potential ambiguity in the data.

Due to these limitations, Edman degradation is generally not the preferred method for sequencing peptides known to contain α-methylated amino acids, especially when the modification is near the N-terminus.[18][19] Mass spectrometry-based sequencing is far more effective.[10]

Conclusion

The analysis of peptides containing α-methylated amino acids requires a multi-faceted approach that acknowledges the unique chemical and physical properties imparted by this modification. While presenting challenges to standard analytical workflows, a combination of optimized chromatography, advanced mass spectrometry techniques like ETD, and detailed NMR analysis can provide a comprehensive characterization of these promising therapeutic molecules. By understanding the causality behind experimental choices and implementing the detailed protocols outlined in this guide, researchers can confidently navigate the analytical complexities and unlock the full potential of α-methylated peptides in drug development.

References

  • Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive.
  • Various Authors. (2025). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate.
  • Toniolo, C., Bonora, G. M., Bavoso, A., Benedetti, E., Di Blasio, B., Pavone, V., & Pedone, C. (1986). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed.
  • National Institutes of Health. (n.d.). Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC.
  • Wikipedia. (n.d.). Edman degradation.
  • Rose, K., Simona, M. G., & Offord, R. E. (1983). Amino acid sequence determination by g.l.c.--mass spectrometry of permethylated peptides. Optimization of the formation of chemical derivatives at the 2-10 nmol level. Biochemical Journal.
  • Mtoz Biolabs. (n.d.). Amino Acid Sequence Analysis: Techniques and Challenges.
  • Kühne, R. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. Journal of Peptide Science.
  • National Institutes of Health. (n.d.). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. PMC.
  • Findlay, J. B. C. (2001). Peptide Sequencing by Edman Degradation. Encyclopedia of Life Sciences.
  • NMR-BIO. (n.d.). Isotope-labeled amino acids and compounds for NMR studies.
  • MDPI. (n.d.). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects.
  • National Institutes of Health. (n.d.). Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates.
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
  • Zhang, W., & Li, C. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • LifeTein. (2025). Should My Peptide Be Methylated?.
  • National Institutes of Health. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • Chemistry LibreTexts. (2022). 26.7: The Edman Degradation.
  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing.
  • Rapid Novor. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them.
  • National Institutes of Health. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC.
  • Turk, J., Panse, G. T., & Marshall, G. R. (1975). .alpha.-Methyl amino acids. Resolution and amino protection. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PMC.
  • Zosel, F., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
  • ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • ResearchGate. (n.d.). A new chromatographic approach to analyze methylproteome with enhanced lysine methylation identification performance.

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Application Note: Strategic Experimental Design for Reactions with Ethyl 2-Methylalaninate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-methylalaninate hydrochloride, also known as ethyl 2-aminoisobutyrate hydrochloride (H-Aib-OEt·HCl), is a valuable building block in modern organic synthesis, particularly in the fields of peptidomimetics and drug discovery.[1][2] Its defining structural feature—a quaternary α-carbon—imparts significant steric hindrance, which presents unique challenges and opportunities in reaction design.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the physicochemical properties of H-Aib-OEt·HCl and robust protocols for its core applications, including peptide coupling and N-acylation. We emphasize the causal relationships behind procedural choices, offering a framework for overcoming the steric challenges associated with this versatile reagent.

Foundational Concepts: Properties and Handling

Understanding the fundamental characteristics of ethyl 2-methylalaninate hydrochloride is the prerequisite for its successful application. The presence of the hydrochloride salt enhances stability and shelf-life but necessitates a neutralization step prior to most synthetic transformations.

Physicochemical Data

The key properties of H-Aib-OEt·HCl are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 17288-15-2[4]
Molecular Formula C₆H₁₄ClNO₂[5]
Molecular Weight 167.63 g/mol [4][5]
Appearance White to off-white crystalline powder[6]
Melting Point ~160 °C
Solubility Soluble in water and polar organic solvents (e.g., MeOH, DMF)[6]
Safety and Handling

As a chemical reagent, proper handling is essential to ensure laboratory safety.

  • Hazard Identification: Ethyl 2-methylalaninate hydrochloride is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place. It is hygroscopic and should be protected from moisture.[7] For long-term storage, refrigeration is recommended.

The Gateway Step: In Situ Neutralization

The primary amine of H-Aib-OEt·HCl is protonated, rendering it non-nucleophilic. Therefore, before its use in reactions like amide coupling or N-acylation, it must be converted to its free base form. The most common and efficient method is in situ neutralization using a non-nucleophilic organic base.

Causality of Reagent Choice:

  • Base: A tertiary amine like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used. These bases are strong enough to deprotonate the ammonium salt but are too sterically hindered to act as nucleophiles themselves, preventing unwanted side reactions such as acylation of the base.[8]

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are ideal. They readily dissolve the reactants and do not interfere with the reaction.

Protocol 2.1: In Situ Neutralization of H-Aib-OEt·HCl
  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add ethyl 2-methylalaninate hydrochloride (1.0 eq).

  • Add anhydrous DCM or DMF (to achieve a concentration of approx. 0.1-0.5 M).

  • Cool the resulting suspension or solution to 0 °C using an ice-water bath.

  • Slowly add DIPEA or TEA (1.1-1.2 eq) dropwise to the stirred mixture.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • The resulting solution containing the free amine of ethyl 2-methylalaninate is now ready for direct use in the subsequent reaction step.

Visualization of Neutralization Workflow

G cluster_start Starting Materials cluster_process Procedure cluster_end Result start_reagent H-Aib-OEt·HCl (1.0 eq) step1 Combine & Cool to 0 °C start_reagent->step1 base DIPEA or TEA (1.1 eq) step2 Add Base Dropwise base->step2 solvent Anhydrous DCM/DMF solvent->step1 step1->step2 step3 Stir (0 °C to RT) step2->step3 end_product Solution of Free Aib-OEt step3->end_product next_step Next Synthetic Step end_product->next_step Ready for Coupling/Acylation

Caption: Workflow for the in situ generation of the free amine.

Core Application: Peptide Bond Formation

The most significant application of H-Aib-OEt·HCl is in peptide synthesis, where the gem-dimethyl groups of the Aib residue induce a helical conformation in the resulting peptide backbone. However, this same steric bulk makes the coupling reaction challenging.[9]

The Challenge of Steric Hindrance: Standard coupling methods often fail because the bulky methyl groups on the α-carbon physically block the nucleophilic attack of the incoming amine onto the activated carboxyl group.[8][10] This necessitates the use of highly potent coupling reagents that generate extremely reactive intermediates.

Recommended Coupling Reagents

For sterically demanding couplings, aminium/uronium or phosphonium salt-based reagents are superior to standard carbodiimides.[9][11]

Reagent ClassExamplesActivated SpeciesReactivitySource(s)
Aminium/Uronium HATU , HBTU, HCTUOAt/OBt EstersVery High [9][11]
Phosphonium PyBOP , PyAOPOBt/OAt EstersHigh[9][11]

Causality of Reagent Choice: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with an N-protected amino acid to form a highly reactive OAt-ester. The electron-withdrawing nature of the activated ester, combined with anchimeric assistance from the pyridine nitrogen in the HOAt leaving group, provides the necessary electrophilicity to overcome the steric barrier posed by the Aib residue.[11]

Protocol 3.1: HATU-Mediated Coupling of an N-Protected Amino Acid

This protocol describes the coupling of an N-Fmoc protected amino acid to the free base of ethyl 2-methylalaninate.

  • In a flask, dissolve the N-Fmoc-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • To this solution, add DIPEA (2.0 eq) and stir at room temperature for 10-15 minutes to pre-activate the amino acid.

  • In a separate flask, perform the in situ neutralization of ethyl 2-methylalaninate hydrochloride (1.1 eq) with DIPEA (1.2 eq) in anhydrous DMF as described in Protocol 2.1 .

  • Transfer the pre-activated amino acid solution from step 2 to the solution of free Aib-OEt from step 3 at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS. Due to steric hindrance, reaction times are typically longer than for unhindered couplings.[8]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide using silica gel column chromatography.

Visualization of Peptide Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step AA N-Fmoc-AA-OH Activated Fmoc-AA-OAt (Active Ester) AA->Activated DMF, RT HATU HATU + DIPEA HATU->Activated Product Fmoc-AA-Aib-OEt (Protected Dipeptide) Activated->Product DMF, 0°C to RT 4-24h Aib Free Aib-OEt (from Protocol 2.1) Aib->Product

Caption: Reaction scheme for HATU-mediated peptide coupling.

Further Applications: N-Acylation & Heterocycle Synthesis

N-Acylation

N-acylation is a fundamental transformation for introducing functional groups. The reaction with H-Aib-OEt·HCl follows standard procedures but requires careful base selection.

Protocol 4.1: General N-Acylation with an Acyl Chloride
  • Generate the free base of ethyl 2-methylalaninate (1.0 eq) in situ using Protocol 2.1 with TEA (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride (1.05 eq) dropwise. An additional equivalent of TEA (1.0 eq) is often included to scavenge the HCl generated during the reaction.[12]

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ (aq) and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Precursor for Oxazoline Synthesis

The Aib scaffold can be incorporated into heterocyclic systems like oxazolines, which are important ligands and pharmacophores.[13] This typically requires converting the ester to an alcohol, followed by acylation and cyclization.

Protocol 4.2: Two-Step Oxazoline Synthesis

Step A: Reduction to 2-Amino-2-methyl-1-propanol

  • Generate the free base of ethyl 2-methylalaninate (1.0 eq) in anhydrous THF using Protocol 2.1 .

  • Cool the solution to 0 °C and slowly add a solution of Lithium Aluminum Hydride (LiAlH₄, ~1.5 eq) in THF.

  • Stir at 0 °C for 1 hour, then at room temperature until the reaction is complete (TLC monitoring).

  • Carefully quench the reaction at 0 °C by sequential, dropwise addition of water, 15% NaOH (aq), and then more water (Fieser workup).

  • Filter the resulting solids, wash with THF, and concentrate the filtrate to yield the crude amino alcohol, which can be purified or used directly.

Step B: Acylation and Dehydrative Cyclization

  • Acylate the resulting amino alcohol (1.0 eq) with a desired carboxylic acid (1.0 eq) using standard peptide coupling conditions (e.g., HATU/DIPEA as in Protocol 3.1 ).

  • Dissolve the resulting N-(2-hydroxy-1,1-dimethylethyl)amide intermediate in a suitable solvent.

  • Promote dehydrative cyclization using a reagent like Deoxo-Fluor® or by treatment with triflic acid to yield the final 2-oxazoline product.[14][15]

Analytical Characterization

Confirming the identity and purity of the starting material and products is critical. NMR and IR spectroscopy are primary methods for this characterization.

TechniqueFeatureExpected Chemical Shift / FrequencyRationale & NotesSource(s)
¹H NMR -C(CH ₃)₂~1.5 ppm (singlet, 6H)Two magnetically equivalent methyl groups result in a characteristic sharp singlet integrating to 6 protons.[16][17]
-OCH ₂CH₃~4.2 ppm (quartet, 2H)Methylene protons adjacent to the ester oxygen, split by the methyl group.[18]
-OCH₂CH~1.3 ppm (triplet, 3H)Methyl protons of the ethyl ester group.[18]
-NH ₃⁺~8.5-9.0 ppm (broad singlet)Protons on the ammonium group in the hydrochloride salt. Signal is broad and may exchange with D₂O.[16]
¹³C NMR -C (CH₃)₂~57 ppmThe quaternary α-carbon.[16][17]
-C(C H₃)₂~24 ppmThe two equivalent methyl carbons.[16][17]
C =O~174 ppmThe ester carbonyl carbon.[16][17]
IR N-H stretch3100-2800 cm⁻¹ (broad)Characteristic of an ammonium salt (R-NH₃⁺).[19]
C=O stretch~1745 cm⁻¹Strong absorption from the ester carbonyl group.[16][20]

Conclusion

Ethyl 2-methylalaninate hydrochloride is a powerful synthetic intermediate whose utility is governed by its steric profile. Successful experimentation hinges on two key principles: (1) efficient neutralization of the hydrochloride salt to unmask the nucleophilic amine, and (2) the selection of highly potent reagents, particularly in peptide coupling, to overcome the steric hindrance of the quaternary α-carbon. The protocols and causal explanations provided in this guide offer a robust framework for incorporating this valuable building block into complex molecular architectures, enabling advances in peptide science and medicinal chemistry.

References

  • PubChem. (n.d.). Ethyl 2-amino-2-methylpropanoate hydrochloride. National Center for Biotechnology Information.
  • Hudson, D., et al. (2011). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Beilstein Journal of Organic Chemistry.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • Dymech, J., et al. (1999). Peptidomimetic compounds that inhibit antigen presentation by autoimmune disease-associated class II major histocompatibility molecules. Nature Biotechnology.
  • Carl ROTH. (2024). Safety Data Sheet: 2-Aminoisobutyric acid.
  • Aapptec Peptides. (n.d.). Coupling Dialkylglycines. Technical Support Information Bulletin 1147.
  • Google Patents. (n.d.). Preparation of (s)-2-aminobutyric acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines.
  • Chen, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. ACS Omega.
  • Wessjohann, L. A., et al. (2018). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews.
  • Li, Y., et al. (2018). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry.
  • Saravanan, R., & Pannerselvam, B. (2018). Peptides and peptidomimetics as immunomodulators. Journal of Peptide Science.
  • Fernández, I., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A.
  • Google Patents. (n.d.). Method for the N-acylation of aminocarboxylic acids.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Carl ROTH. (2024). Safety Data Sheet: 2-Aminoisobutyric acid.
  • Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides. r/Chempros.
  • Hudson, D., et al. (2011). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Beilstein Journal of Organic Chemistry.
  • Reddit. (2024). Esterification/Amidation Problems. r/Chempros.
  • AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery.
  • ResearchGate. (n.d.). Synthesis of 2-oxazolines: conventional approaches and our design.
  • University of Cambridge. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.
  • Google Patents. (n.d.). Synthetic method of L-2-aminobutanol.
  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry.
  • PubMed Central. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups.
  • Hulet, R. (2020). 75: The effect of steric hinderance on the SN2 mechanism. YouTube.
  • Theodoropoulou, M. A., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules.
  • Beilstein Journals. (2011). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine.
  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Metin, J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

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design of peptidomimetics with constrained conformations using Aib

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: Design of Peptidomimetics with Constrained Conformations Using α-Aminoisobutyric Acid (Aib)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidomimetics offer a promising avenue for drug discovery by overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2][3][4] A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation, thereby enhancing receptor affinity and selectivity.[5][6][7][8] This application note provides a detailed guide to the use of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, as a powerful tool for inducing and stabilizing helical structures in peptides. We will delve into the fundamental principles governing the conformational effects of Aib, provide detailed protocols for the synthesis of Aib-containing peptides, and outline analytical methods for their structural characterization.

Introduction: The Rationale for Conformational Constraint in Peptidomimetic Design

Natural peptides often exhibit a high degree of conformational flexibility in solution, which can be detrimental to their therapeutic potential.[5] This flexibility leads to an entropic penalty upon binding to a biological target, reducing binding affinity.[9] Furthermore, extended or random-coil conformations are more susceptible to proteolytic degradation, resulting in a short in-vivo half-life.[9]

By incorporating specific structural modifications, it is possible to pre-organize a peptide into a desired secondary structure, such as an α-helix or β-turn. This conformational constraint can lead to several advantages:

  • Enhanced Binding Affinity: By reducing the entropic cost of binding, a constrained peptide can exhibit significantly higher affinity for its target.[9]

  • Increased Proteolytic Stability: A well-defined, compact structure can sterically hinder the approach of proteases, thereby increasing the peptide's metabolic stability and in-vivo half-life.[9]

  • Improved Selectivity: A rigid conformation can lead to more specific interactions with the target receptor, reducing off-target effects.

  • Enhanced Bioavailability: Increased stability and, in some cases, improved membrane permeability can contribute to better oral bioavailability.[9]

The Unique Properties of α-Aminoisobutyric Acid (Aib)

α-Aminoisobutyric acid (Aib) is a simple, achiral, non-proteinogenic amino acid distinguished by the presence of a gem-dimethyl group at its α-carbon.[9] This seemingly minor modification has profound consequences for the conformational properties of a peptide chain.

The "Gem-Dimethyl Effect": A Steric Impetus for Helicity

The two methyl groups on the α-carbon of Aib sterically restrict the available conformational space for the peptide backbone.[10][11][12][13][14] The torsional angles phi (Φ) and psi (Ψ) are severely constrained to the helical regions of the Ramachandran plot, primarily the right-handed α-helical (Φ ≈ -57°, Ψ ≈ -47°) and 3₁₀-helical (Φ ≈ -60°, Ψ ≈ -30°) and the corresponding left-handed helical regions.[15] This strong preference for helical conformations makes Aib a potent "helix promoter" or "helix inducer."[16][17][18][19] Even a single Aib residue can significantly stabilize a helical turn, and peptides rich in Aib residues often adopt stable helical structures, even in solvents that would typically disrupt such secondary structures.[20][21]

Impact on Secondary Structure: α-Helix vs. 3₁₀-Helix

The incorporation of Aib can induce the formation of both α-helices and 3₁₀-helices.[16][17][22] The 3₁₀-helix is a tighter, more elongated helix with three residues per turn, stabilized by i ← i+3 hydrogen bonds, while the α-helix has 3.6 residues per turn and is stabilized by i ← i+4 hydrogen bonds. Shorter Aib-containing peptides (less than 8 residues) tend to favor the 3₁₀-helical conformation, while longer peptides often adopt an α-helical structure.[17] The density and placement of Aib residues within the sequence also play a crucial role in determining the final helical conformation.[22]

Design Principles for Aib-Containing Peptidomimetics

The strategic placement of Aib residues within a peptide sequence is critical for achieving the desired conformational constraint and biological activity.

  • Helix Nucleation: Placing an Aib residue at the N-terminus of a helical segment can help to initiate helix formation.

  • Helix Stabilization: Incorporating Aib residues periodically within a sequence can reinforce and stabilize a helical conformation.[17] For example, placing Aib at every third or fourth position can promote the formation of 3₁₀- or α-helices, respectively.

  • Modulating Amphipathicity: In the design of antimicrobial peptides or cell-penetrating peptides, the placement of Aib can be used to control the amphipathic character of the helix, which is often crucial for membrane interaction.[23]

  • Replacing Glycine or Alanine: Aib can be used to replace Glycine residues to reduce conformational flexibility or Alanine residues to enhance helicity.[18]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Aib-Containing Peptides

The synthesis of Aib-containing peptides is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[9][22][24][25][26][27][28] However, the steric hindrance of the gem-dimethyl group presents challenges for the coupling reaction.

Diagram: SPPS Workflow for Aib-Peptides

spss_workflow Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Aib-OH, Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Washing2->Cleavage on completion Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase synthesis of Aib-containing peptides.

Protocol: Manual SPPS of a Model Aib-Containing Peptide

This protocol describes the manual synthesis of a short peptide on a 0.1 mmol scale.

Materials:

  • Fmoc-Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-Aib-OH

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure) or Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid-phase synthesis vessel with a frit

  • Shaker

Procedure:

  • Resin Swelling: Place the resin (e.g., 200 mg, ~0.1 mmol) in the synthesis vessel. Add DMF (5 mL) and shake for 30 minutes to swell the resin.[27] Drain the solvent.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (5 mL) to the resin.

    • Shake for 5 minutes. Drain.

    • Add fresh 20% piperidine in DMF (5 mL).

    • Shake for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of Fmoc-Aib-OH:

    • Activation: In a separate vial, dissolve Fmoc-Aib-OH (3 eq, 0.3 mmol), Oxyma Pure (3 eq, 0.3 mmol) in DMF (2 mL). Add DIC (3 eq, 0.3 mmol). Vortex for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the resin.

    • Shake for at least 2 hours at room temperature. Due to steric hindrance, Aib coupling requires longer reaction times or double coupling.[9]

    • Monitoring: Perform a Kaiser test to check for completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM (3 x 5 mL) and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Add the cleavage cocktail (5 mL) to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate into a cold ether solution to precipitate the peptide.

    • Centrifuge, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Table 1: Common Coupling Reagents for Aib Incorporation

Coupling Reagent CombinationKey Features
DIC / Oxyma PureEfficient and minimizes racemization.[22]
HATU / HOAt / DIPEAPotent activating agent, often used for difficult couplings.
HBTU / HOBt / DIPEAA classic and effective coupling cocktail.
Conformational Analysis

Once the Aib-containing peptide is synthesized and purified, its conformation can be analyzed using a variety of spectroscopic and structural methods.

Diagram: Conformational Analysis Workflow

analysis_workflow Peptide Purified Aib-Peptide CD Circular Dichroism (CD) Spectroscopy Peptide->CD NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Peptide->NMR Xray X-ray Crystallography Peptide->Xray FTIR FT-IR Spectroscopy Peptide->FTIR Secondary_Structure Secondary Structure (Helix Content) CD->Secondary_Structure 3 3 NMR->3 Xray->3 FTIR->Secondary_Structure D_Structure_Solution 3D Structure (in solution) D_Structure_Solid 3D Structure (solid state)

Caption: Workflow for the conformational analysis of Aib-containing peptides.

Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., water, buffer, or a membrane-mimicking solvent like trifluoroethanol) to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the instrument to scan from ~260 nm to 190 nm.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C).

  • Data Analysis: A helical conformation will give a characteristic CD spectrum with double minima at approximately 222 nm and 208 nm, and a strong positive peak around 195 nm. The mean residue ellipticity at 222 nm can be used to estimate the helical content.

Protocol: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the peptide's conformation in solution.[16][20][21][29]

Key NMR Experiments:

  • 1D ¹H NMR: Provides initial information on the dispersion of amide proton signals, which can indicate a folded structure.

  • 2D TOCSY (Total Correlation Spectroscopy): Used for spin system identification and assignment of amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the 3D structure. The observation of sequential dNN(i, i+1) NOEs is characteristic of helical structures.

  • Temperature Coefficient of Amide Protons: Amide protons involved in intramolecular hydrogen bonds (as in a helix) will exhibit a smaller change in chemical shift with increasing temperature compared to solvent-exposed amide protons.

Protocol: Conformational Analysis by X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.[16][30][31][32][33]

General Steps:

  • Crystallization: The most challenging step is to grow single crystals of the peptide suitable for X-ray diffraction. This involves screening a wide range of conditions (e.g., precipitants, pH, temperature).

  • Data Collection: A suitable crystal is mounted and exposed to an X-ray beam. The diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic coordinates of the peptide are determined and refined.

Applications and Case Studies

The use of Aib to constrain peptide conformations has been successfully applied in various areas of drug discovery.

  • Antimicrobial Peptides (AMPs): The incorporation of Aib into AMPs has been shown to enhance their helical structure, leading to increased potency against bacteria and improved stability.[9][23]

  • GPCR Ligands: Aib-containing analogs of peptide hormones that target G-protein coupled receptors (GPCRs), such as GLP-1, have demonstrated prolonged activity due to enhanced stability.[9]

  • Protein-Protein Interaction (PPI) Inhibitors: By stabilizing the helical conformation of a peptide that mimics a protein binding interface, Aib can be used to create potent inhibitors of PPIs.[16][19]

  • Cell-Penetrating Peptides (CPPs): The introduction of Aib can improve the helical structure and proteolytic resistance of CPPs, leading to enhanced cellular uptake and long-term internalization efficiency.[17]

Conclusion

The incorporation of α-aminoisobutyric acid is a robust and versatile strategy for the design of conformationally constrained peptidomimetics. The steric constraints imposed by the gem-dimethyl group provide a powerful driving force for the formation of stable helical structures, which in turn can lead to significant improvements in biological activity, metabolic stability, and overall drug-like properties. The protocols and principles outlined in this application note provide a solid foundation for researchers to harness the unique properties of Aib in their peptidomimetic design and drug discovery efforts.

References

  • Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog. (2025). LifeTein. [Link]
  • Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. (2018). ACS Omega. [Link]
  • Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. (2020).
  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. (2020).
  • Enhanced protein thermostability by Ala-->Aib replacement. (n.d.). PubMed. [Link]
  • Chemical structure of Aib (α‐aminoisobutyric acid), Aic... (n.d.).
  • A Short Aib/Ala‐Based Peptide Helix Is as Stable as an Ala‐Based Peptide Helix Double Its Length. (n.d.).
  • Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. (n.d.). PubMed. [Link]
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PubMed Central. [Link]
  • Conformational study of an Aib-rich peptide in DMSO by NMR. (n.d.). PubMed. [Link]
  • Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. (n.d.).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.).
  • Role of peptidomimetics for new drug discovery. (n.d.). World Journal of Advanced Research and Reviews. [Link]
  • X-ray Diffraction Analysis and Conformational Energy Computations of β-Turn and 310-Helical Peptides Based on α-Amino Acids with an Olefinic Side Chain. Implications for Ring-Closing Metathesis. (n.d.).
  • The gem-Dimethyl Effect Revisited. (n.d.).
  • Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl)
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (n.d.). MDPI. [Link]
  • X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. (2009). etd@IISc. [Link]
  • Conformational study of an Aib-rich peptide in DMSO by NMR. (n.d.).
  • Role of peptidomimetics for new drug discovery. (n.d.).
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (n.d.). PubMed Central. [Link]
  • Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. (n.d.). New Journal of Chemistry. [Link]
  • Controls exerted by the Aib residue: Helix formation and helix reversal This article is a US Government work and, as such, is in the public domain in the United States of America. (n.d.).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec. [Link]
  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (n.d.). PubMed Central. [Link]
  • Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. (2017).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). wjpr.net. [Link]
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2018). PubMed. [Link]
  • A Newcomer's Guide to Peptide Crystallography. (n.d.). PubMed Central. [Link]
  • Methods and protocols of modern solid phase peptide synthesis. (2014). hal.science. [Link]
  • Solution state conformations of Aib peptide derivatives. Representative... (n.d.).
  • Peptidomimetics, a synthetic tool of drug discovery. (n.d.). PubMed Central. [Link]
  • Structural characteristics of .alpha.-helical peptide molecules containing Aib residues. (n.d.).
  • 1H N.M.R. studies of protected alpha-aminoisobutyric acid containing peptides. Chemical shift nonequivalence of benzyloxycarbonyl methylene protons. (n.d.). PubMed. [Link]
  • Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. (n.d.). Biblioteka Nauki. [Link]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.).
  • The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. (n.d.).
  • Peptidomimetics as next – generation therapeutic applications. (2025). journalofpharmaceuticalresearch.org. [Link]
  • Rational Design of Constrained Peptides as Protein Interface Inhibitors. (2021). PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance of Ethyl 2-Amino-2-Methylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2-amino-2-methylpropanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by this sterically hindered amino acid ester. The quaternary α-carbon in this molecule presents significant steric bulk, which can impede standard reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommended strategies to help you achieve your synthetic goals.

Troubleshooting & FAQs

This section addresses common issues encountered when working with this compound.

Question 1: My N-acylation reaction is failing or giving low yields. How can I improve it?

Answer:

Low yields in N-acylation are the most common problem and are almost always due to the steric hindrance of the two methyl groups on the α-carbon, which block the approach of the acylating agent to the nitrogen atom. Standard conditions that work for less substituted amines are often ineffective.

Troubleshooting Steps:

  • Assess Your Acylating Agent: Acid chlorides and anhydrides may not be reactive enough. Consider more potent alternatives.

  • Incorporate a Catalyst: Nucleophilic catalysts can significantly accelerate the reaction.

  • Optimize Reaction Conditions: Increasing thermal energy or using microwave irradiation can overcome the activation energy barrier.

  • Ensure Complete Deprotonation: The free amine is the active nucleophile. Incomplete deprotonation of the hydrochloride salt will halt the reaction.

Recommended Solutions:

  • High-Reactivity Acylating Agents: Switch from standard acid chlorides to more reactive acylating agents. Acyl fluorides or mixed anhydrides (e.g., generated in situ with isobutyl chloroformate) are excellent choices.

  • Catalysis: The addition of a nucleophilic catalyst is highly recommended. 4-(Dimethylamino)pyridine (DMAP) is a common and effective choice.[1] For exceptionally difficult acylations, 1-methylimidazole can also be a powerful catalyst.[2][3]

  • Microwave-Assisted Synthesis: Microwave irradiation is a highly effective technique for driving sterically hindered reactions to completion by providing rapid and uniform heating.[4][5][6] Reactions that take many hours under conventional heating can often be completed in minutes.[4][7]

Acylating AgentCatalystConditionsExpected Outcome
Acid Chloride/AnhydrideNoneRoom TempLow to no conversion
Acid Chloride/AnhydrideDMAP (0.1-0.2 eq.)RefluxModerate to good yield
Mixed AnhydrideNone0 °C to RTGood to excellent yield
Acid Chloride/AnhydrideDMAP (0.1 eq.)Microwave, 100-150 °CExcellent yield, rapid
Question 2: I'm struggling to form a peptide bond with this amino acid. What coupling reagents are effective?

Answer:

The steric bulk of α,α-disubstituted amino acids like Ethyl 2-amino-2-methylpropanoate makes peptide bond formation a significant challenge.[8][9] Standard coupling reagents like DCC or HBTU are often inefficient and can lead to failed couplings or low yields.[10]

Troubleshooting Steps:

  • Evaluate Your Coupling Reagent: The choice of coupling reagent is critical. You need one that forms a highly activated ester intermediate capable of reacting with the hindered amine.

  • Order of Addition: The order in which you add the reagents can matter, especially to avoid side reactions like guanidinylation of the amine.

  • Consider Double Coupling: For particularly stubborn couplings, a second addition of fresh reagents may be necessary to drive the reaction to completion.[11]

Recommended Solutions:

  • Uronium/Aminium-Based Reagents: These reagents are superior for sterically hindered couplings. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered the gold standard.[12][13] It reacts with the carboxylic acid to form a highly reactive OAt-ester, which is more susceptible to nucleophilic attack by the hindered amine.[12][14] COMU is another excellent, modern alternative.[15]

  • Optimized Protocol: The generally accepted best practice is to pre-activate the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for a few minutes before adding the Ethyl 2-amino-2-methylpropanoate free amine.[16] This ensures the active ester is formed and ready to react.

Coupling ReagentBaseCommon SolventsKey Advantage
HBTU/HOBtDIPEADMF, NMPStandard, but often fails
HATU DIPEA DMF, NMP Highly effective for hindered couplings [12]
COMUDIPEADMF, NMPExcellent performance, similar to HATU[15]
Question 3: How do I properly handle the hydrochloride salt and prepare the free amine for reaction?

Answer:

The starting material is a hydrochloride salt, meaning the amine is protonated (-NH3+Cl-). For it to act as a nucleophile, it must be deprotonated to the free amine (-NH2).[17] This step is crucial and must be done correctly to avoid side reactions, particularly hydrolysis of the ester group.

Troubleshooting Steps:

  • Choice of Base: The base must be strong enough to deprotonate the ammonium salt but should not be nucleophilic itself, to avoid reacting with your substrate or reagents.

  • Anhydrous Conditions: Water can hydrolyze the ethyl ester. While some protocols tolerate small amounts of water, it's best to use anhydrous solvents and reagents if the reaction is sensitive.

  • Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.

Recommended Solutions:

  • In Situ Deprotonation: The most common and convenient method is to add a non-nucleophilic organic base directly to the reaction mixture.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is an excellent choice due to its own steric bulk, which prevents it from participating in side reactions.

    • Triethylamine (TEA): Also widely used, though slightly more nucleophilic than DIPEA.

  • Aqueous Workup (with caution): You can dissolve the salt in an organic solvent (like DCM or EtOAc) and wash with a mild aqueous base (e.g., saturated NaHCO3 solution). However, you must work quickly, minimize contact time, and thoroughly dry the organic layer afterward to prevent ester hydrolysis.[18]

  • Alternative Methods: For extremely sensitive substrates, deprotonation using activated zinc dust in a neat reaction has been reported, providing the free amine in good yield.[19][20]

Caption: Decision workflow for deprotonation.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted N-Acylation

This protocol is designed for a challenging acylation reaction that fails under standard conditions.

  • Preparation: To a 10 mL microwave vial, add this compound (1.0 eq.).

  • Reagents: Add the acyl chloride or anhydride (1.1 eq.), 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.), and anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) as the solvent.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq.) to the mixture.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 10-30 minutes. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated NaHCO3, and finally brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: HATU-Mediated Peptide Coupling

This protocol is optimized for coupling Ethyl 2-amino-2-methylpropanoate to an N-protected amino acid.

  • Activation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the N-protected amino acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C and add DIPEA (2.0 eq.). Stir the mixture at 0 °C for 5 minutes to allow for the formation of the OAt-active ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMF and add DIPEA (1.2 eq.). Add this solution to the activated ester mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the resulting peptide by flash chromatography or preparative HPLC.

Caption: HATU-mediated peptide coupling workflow.

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  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
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  • Sipos, A., et al. (2020).
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  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21198374, Ethyl 2-amino-3-hydroxy-2-methylpropanoate.
  • Reddit. (2024). HATU coupling - what's the best order?. r/Chempros.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351122, Ethyl 2-(methyl(phenyl)amino)propionate.

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Technical Support Center: Troubleshooting Low Coupling Yield with H-Aib-OEt.HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of α-aminoisobutyric acid (Aib), specifically when using the ethyl ester hydrochloride salt (H-Aib-OEt.HCl). As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your experimental design.

The Challenge of Aminoisobutyric Acid (Aib)

The primary obstacle in coupling H-Aib-OEt.HCl is the significant steric hindrance imparted by the two methyl groups on its α-carbon.[1] This steric bulk drastically slows down the rate of peptide bond formation compared to proteinogenic amino acids.[2] Consequently, standard coupling protocols often result in low yields, incomplete reactions, and the formation of deletion sequences.[3][4] This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my coupling reaction with H-Aib-OEt.HCl failing or giving very low yields with standard reagents like DIC/HOBt?

Answer: The core issue is steric hindrance. The nucleophilicity of the amino group on H-Aib-OEt.HCl is not significantly reduced, but the α,α-dimethyl substitution creates a crowded environment that physically obstructs the approach of the activated carboxyl group of the incoming amino acid.

Standard carbodiimide activators like DCC or DIC, even with additives like HOBt, often form activated esters that are not reactive enough to overcome this steric barrier efficiently.[4][5] The slow pace of the desired reaction allows side reactions to become more prominent, such as the formation of N-acylurea from the carbodiimide, which terminates the coupling attempt.[6]

To achieve high yields, a more potent activation strategy is necessary. This involves selecting a coupling reagent that generates a more highly reactive intermediate.

Q2: My H-Aib-OEt.HCl is a hydrochloride salt. How does this affect my reaction setup?

Answer: The hydrochloride salt form means the amino group is protonated (-NH3+). For the coupling reaction to proceed, this amino group must be deprotonated to its free amine form (-NH2), which is the active nucleophile. Therefore, you must add at least one equivalent of a suitable base to neutralize the HCl salt before the coupling can begin. An additional equivalent of base is typically required for the coupling reaction itself when using most modern coupling reagents.

Workflow for Neutralization & Coupling:

  • Dissolve H-Aib-OEt.HCl in your chosen solvent.

  • Add one equivalent of a tertiary amine base (e.g., DIPEA, NMM) to liberate the free amine.

  • Proceed with the addition of the N-protected amino acid, coupling reagent, and any further base required by the specific coupling protocol.

Below is a diagram illustrating the initial, critical deprotonation step.

G cluster_0 Initial State cluster_1 Neutralization Step cluster_2 Coupling Reaction Start H-Aib-OEt.HCl (Protonated Amine) Base Add 1 eq. Base (e.g., DIPEA) Start->Base Required Step FreeAmine H-Aib-OEt (Nucleophilic Free Amine) Base->FreeAmine Deprotonation Coupling Ready for Coupling FreeAmine->Coupling Proceed G Aib Low Yield with H-Aib-OEt.HCl Reagent Upgrade Coupling Reagent Aib->Reagent Primary Strategy Conditions Optimize Reaction Conditions Aib->Conditions Secondary Strategy HATU HATU / HCTU Reagent->HATU DIC_Oxyma DIC / Oxyma Reagent->DIC_Oxyma Double Double Coupling Conditions->Double Temp Increase Temp. (Microwave) Conditions->Temp

Caption: Troubleshooting decision pathway for low Aib coupling yield.

Q4: I've upgraded my coupling reagent but the yield is still suboptimal. What other parameters can I adjust?

Answer: If a powerful reagent alone isn't sufficient, you should optimize the reaction conditions.

  • Double Coupling: This is a highly effective and common strategy for difficult residues. After the first coupling reaction is complete, filter and wash the resin, then repeat the entire coupling step with a fresh preparation of the N-protected amino acid and reagents. [4]This helps drive the reaction to completion.

  • Increase Reaction Time: Sterically hindered couplings are slow. Extending the reaction time from a standard 1-2 hours to 4 hours, 16 hours, or even 24 hours can significantly improve the yield. [2]Monitor the reaction progress if possible.

  • Elevate Temperature: Increasing the temperature enhances reaction kinetics. [4]This is most effectively and safely done using a dedicated microwave peptide synthesizer, which can heat reactions to 90-100°C for short periods (e.g., 10 minutes) and dramatically improve yields for Aib incorporation. [1][3]If a microwave is not available, conventional heating to 35-50°C can also be beneficial, but must be done cautiously to avoid side reactions. [7]

  • Solvent Choice: While DMF is the most common solvent, switching to N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) can sometimes improve results. NMP has a higher boiling point and can be better for elevated temperature reactions, while DCM has been shown to reduce racemization in certain segment couplings involving hindered residues. [2]

  • Base Selection: The choice of base is crucial for balancing reactivity and minimizing side reactions like racemization.

    • DIPEA (N,N-Diisopropylethylamine): The most common choice due to its strong basicity and steric hindrance. [6] * NMM (N-Methylmorpholine): A weaker base than DIPEA, often used when there is a high risk of racemization. [6] * sym-Collidine: An even weaker, more hindered base recommended for cases with a marked risk of racemization. [6] * Highly Hindered/Strong Bases: For extremely difficult segment couplings, mixtures of very hindered but strong bases like DB(DMAP) and Proton Sponge (PS) have been used successfully, though this is an advanced technique. [2]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for solid-phase synthesis on a 0.1 mmol scale.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with a deprotected N-terminus) in DMF (5 mL) for 30 minutes. Drain the solvent.

  • Reagent Preparation: In a separate vial, dissolve the Nα-Fmoc-protected amino acid (0.5 mmol, 5 eq.) and HATU (0.48 mmol, 4.8 eq.) in 2 mL of DMF.

  • Activation & Coupling: Add DIPEA (1.0 mmol, 10 eq.) to the reagent mixture. Vortex briefly and immediately add the solution to the prepared resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For H-Aib-OEt.HCl coupling, extending this to 4 hours is a good starting point.

  • Monitoring: Perform a Kaiser test on a few resin beads. [4]A yellow result indicates a complete reaction. If the beads are blue, the coupling is incomplete.

  • Washing: Once complete, drain the reaction solution and wash the resin extensively with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Recoupling (If Necessary): If the Kaiser test is positive, repeat steps 2-6 (a "double coupling"). [4]

Protocol 2: Microwave-Assisted Coupling with DIC/Oxyma

This protocol is optimized for automated microwave peptide synthesizers.

  • Reagent Loading: Use standard instrument protocols. For a 0.1 mmol synthesis, use Fmoc-amino acid (0.5 mmol, 5 eq.) and Oxyma Pure (0.5 mmol, 5 eq.).

  • Coupling Cycle Parameters:

    • Solvent: DMF

    • Activator: DIC (1.0 mmol, 10 eq.)

    • Temperature: 100°C [3] * Microwave Power: Set to maintain the target temperature.

    • Time: 10 minutes [3]3. Execution: The instrument will automatically perform the Fmoc deprotection, washing, and coupling cycles under these enhanced conditions. The combination of high temperature and the DIC/Oxyma system is highly effective for concatenating multiple Aib residues. [3]

References

  • Toniolo, C., et al. (n.d.). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
  • Danishefsky, S. J., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Fields, G. B. (n.d.). Procedures to Improve Difficult Couplings.
  • Merck. (n.d.). Novabiochem® Coupling reagents. Merck. [Link]
  • Vankayala, B. (2018). Side reactions in peptide synthesis: An overview.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

Sources

preventing aggregation of peptides containing Aib residues during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of peptides containing α-aminoisobutyric acid (Aib). As a Senior Application Scientist, I've designed this guide to provide you with both foundational knowledge and advanced troubleshooting strategies to navigate the unique challenges posed by Aib residues in solid-phase peptide synthesis (SPPS). This resource is structured to offer practical, field-proven insights to enhance the success of your experiments.

Introduction: The Challenge of Aib-Containing Peptides

α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid widely used in peptide science to induce and stabilize helical structures, thereby enhancing metabolic stability and bioavailability.[1] However, the very property that makes Aib valuable—its gem-dimethyl group at the α-carbon—also presents significant synthetic challenges.[1] This steric hindrance restricts conformational flexibility, promoting the formation of rigid 3₁₀- or α-helical secondary structures on the resin.[1] This can lead to on-resin aggregation, where peptide chains interact with each other, burying reactive sites and causing incomplete coupling and deprotection reactions.[2][3][4] The result is often low purity, failed syntheses, and difficult purifications. This guide will equip you with the knowledge and techniques to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the synthesis of Aib-containing peptides.

Q1: Why do peptides containing Aib residues tend to aggregate during synthesis?

Aib's gem-dimethyl group sterically constrains the peptide backbone, promoting the formation of stable helical structures, particularly the 3₁₀-helix.[1][5] As the peptide chain elongates on the solid support, these helical segments can interact with each other through interchain hydrogen bonding, leading to aggregation.[6] This aggregation renders the N-terminus of the growing peptide chain inaccessible for subsequent coupling and deprotection steps, leading to truncated sequences and overall poor synthesis quality.[2]

Q2: What are the common signs of aggregation during the synthesis of Aib-containing peptides?

Several indicators can signal aggregation issues during SPPS:

  • Shrinking of the resin matrix: In batch synthesis, a noticeable decrease in the swollen resin volume suggests that the peptide chains are collapsing onto themselves.[2][3]

  • Increased instrument pressure: In automated synthesizers, high-pressure alarms during solvent delivery or reagent coupling can indicate poor solvation and flow through the aggregated peptide-resin matrix.

  • Incomplete Fmoc deprotection: A persistent yellow color on the resin after the piperidine/DBU treatment or a flattened and broadened UV deprotection profile in continuous flow synthesis points to incomplete removal of the Fmoc group.[2]

  • Positive Kaiser or TNBS test after coupling: These tests detect free primary amines. A positive result after a coupling step indicates that the acylation reaction was incomplete.[7]

  • Complex HPLC chromatogram of the crude product: The presence of multiple deletion sequences and low intensity of the target peptide peak are strong indicators of aggregation-related problems.

Q3: What initial steps can I take to prevent aggregation?

For moderately difficult sequences, several straightforward modifications to your standard protocol can be effective:

  • Use low-loading resins: High-loading resins can exacerbate aggregation. Opt for resins with a substitution level of 0.1-0.3 mmol/g.[2]

  • Choose appropriate resins: Resins with good swelling properties, such as PEG-based resins (e.g., NovaSyn® TG, NovaPEG, PEGA), can improve solvation of the growing peptide chain.[2]

  • Optimize your solvent system: Use highly polar, dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO). In some cases, a mixture of 25% DMSO in DMF can be beneficial.[2]

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of Aib-containing peptides.

Problem 1: Incomplete or failed coupling of Aib residues.

The steric hindrance of Aib makes its coupling, especially to another Aib residue (Aib-Aib coupling), notoriously difficult.

Recommended Solution 1: Advanced Coupling Reagents

Standard carbodiimide activators like DCC are often insufficient for Aib couplings.[8] More potent reagents are required to overcome the steric hindrance.

Coupling ReagentKey Features & Recommendations
DIC/Oxyma A robust and cost-effective combination. Oxyma is superior to HOBt and HOAt as an additive for DIC in coupling Aib residues, especially in microwave-assisted SPPS.[5][9]
HATU/HBTU Aminium/uronium salt-based reagents that are highly effective for difficult couplings. Often used with a non-nucleophilic base like DIPEA or 2,4,6-collidine.[7][10]
COMU An Oxyma-based uronium salt that is very efficient and safer than HOBt/HOAt-based reagents. It is particularly well-suited for microwave-assisted SPPS.[10]
TFFH Generates amino acid fluorides in situ, which are highly reactive and excellent for coupling sterically hindered amino acids like Aib.[10][11]

Experimental Protocol: DIC/Oxyma Coupling for Aib

  • Swell the resin in DMF.

  • Perform Fmoc deprotection of the N-terminal amino acid.

  • In a separate vessel, pre-activate the Fmoc-Aib-OH by dissolving it in DMF with 5 equivalents of Oxyma and 10 equivalents of DIC relative to the resin loading.[5]

  • Add the activated Aib solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature, or as optimized for your specific sequence.

  • Wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.

Recommended Solution 2: Elevated Temperature Synthesis

Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier of difficult couplings.

  • Conventional Heating: Performing coupling steps at 50-60°C can significantly improve efficiency.[12]

  • Microwave-Assisted SPPS (MA-SPPS): Microwave energy can rapidly and efficiently heat the reaction, driving difficult couplings to completion in minutes.[13][14][15] Temperatures of up to 90-100°C for short durations (3-10 minutes) have been shown to be highly effective for Aib couplings.[5][16]

Problem 2: Severe on-resin aggregation leading to synthesis failure.

For long or particularly hydrophobic Aib-containing sequences, aggregation can become so severe that the synthesis stalls completely.

Recommended Solution 1: Incorporation of Pseudoproline Dipeptides

Pseudoproline dipeptides are reversibly protected Ser, Thr, or Cys residues that mimic the structure of proline.[17][18] They introduce a "kink" in the peptide backbone, which disrupts the formation of the stable secondary structures that lead to aggregation.[17][18]

Workflow for Incorporating Pseudoproline Dipeptides

G cluster_0 Planning Phase cluster_1 Synthesis Phase cluster_2 Cleavage & Deprotection Phase A Identify aggregation-prone sequence (e.g., hydrophobic or Aib-rich region) B Select appropriate Pseudoproline Dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) A->B C Position dipeptide every 6-8 residues within the difficult sequence B->C D Couple the Pseudoproline Dipeptide using standard protocols (e.g., HATU activation) C->D E Continue SPPS of the remaining sequence D->E F Treat with standard TFA cleavage cocktail E->F G Pseudoproline ring is opened, regenerating the native Ser/Thr residue F->G

Caption: Workflow for using Pseudoproline Dipeptides.

Guidelines for Using Pseudoproline Dipeptides:

  • Insert a pseudoproline dipeptide approximately every 6-7 residues within a known difficult sequence.[6]

  • It is recommended to have at least two amino acids between a pseudoproline and a regular proline residue.[18]

  • Pseudoproline dipeptides are coupled as a single unit using standard coupling protocols.[2]

Recommended Solution 2: Use of Chaotropic Agents

Chaotropic salts, such as LiCl or KSCN, can be added to the reaction mixture to disrupt hydrogen bonding networks and improve the solvation of the peptide-resin complex.[2]

Experimental Protocol: Chaotropic Salt Wash

  • After Fmoc deprotection and before coupling, wash the resin with a solution of 0.8 M LiCl in DMF.

  • Perform this wash for 10-15 minutes.

  • Wash the resin again with DMF to remove the salt before proceeding with the coupling step.

Problem 3: Low crude purity and difficult purification.

Even if the synthesis reaches completion, aggregation can lead to a host of deletion and modified peptides, making the final purification challenging.

Recommended Solution: A Multi-faceted Approach

For the most challenging Aib-containing peptides, a combination of the strategies discussed above is often necessary.

Decision-Making Workflow for Aib-Peptide Synthesis

G Start Start Synthesis of Aib-Containing Peptide IsDifficult Is the sequence known to be difficult? Start->IsDifficult MA_SPPS Use Microwave-Assisted SPPS (e.g., 90°C, 10 min coupling) IsDifficult->MA_SPPS Yes CouplingReagent Use potent coupling reagent (e.g., DIC/Oxyma or COMU) IsDifficult->CouplingReagent No MA_SPPS->CouplingReagent CheckAggregation Monitor for signs of aggregation CouplingReagent->CheckAggregation UsePseudo Incorporate Pseudoproline Dipeptides CheckAggregation->UsePseudo Yes Continue Continue Synthesis CheckAggregation->Continue No Chaotropic Add Chaotropic Salt Washes UsePseudo->Chaotropic Chaotropic->Continue Continue->CheckAggregation End Cleavage & Purification Continue->End Synthesis Complete

Caption: A strategic workflow for synthesizing Aib-peptides.

By proactively implementing these advanced techniques, you can significantly improve the outcome of your Aib-containing peptide syntheses, leading to higher crude purity and more straightforward purification.

References

  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Paparella, A., et al. (2020). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Angewandte Chemie International Edition, 59(32), 13247-13254. [Link]
  • Angell, Y. M., et al. (1994). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 55-63). Humana Press. [Link]
  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. PubMed. [Link]
  • LifeTein. (2023). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • Carpino, L. A., et al. (2004). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Letters in Peptide Science, 10(4), 253-257. [Link]
  • CEM Corporation. (2015). Webinar: Faster, More Efficient Peptide Synthesis. YouTube. [Link]
  • Bedford, J., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. [Link]
  • Tcyrulnikov, S., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 87(21), 13955-13973. [Link]
  • Collins, J. M., & Vanier, G. S. (2009). U.S. Patent No. 7,582,728. U.S.
  • Steiner, M., et al. (2022). Universal peptide synthesis via solid-phase methods fused with chemputation.
  • Avitabile, C., et al. (2014). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 46(11), 2533-2544. [Link]
  • Bedford, J., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed. [Link]
  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec Resources. [Link]
  • Aapptec. (2019). Pseudoproline Dipeptides. Aapptec Resources. [Link]
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Lenci, E., & Trabocchi, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(17), 3986. [Link]
  • Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis.
  • Collins, J. M., et al. (2017). U.S.
  • Nishimura, T., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 3020-3027. [Link]
  • Wilson, A. J., & Tsortos, A. (2023). Aggregation of an Amyloidogenic Peptide on Gold Surfaces. International Journal of Molecular Sciences, 24(16), 12903. [Link]
  • So, Y. H., & Raleigh, D. P. (2005). Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. Organic Letters, 7(5), 847-849. [Link]
  • de la Torre, B. G., & Albericio, F. (2017). Microwave-Assisted Synthesis of Antimicrobial Peptides. Methods in Molecular Biology, 1549, 35-46. [Link]
  • Abedini, A., & Raleigh, D. P. (2005). Incorporation of Pseudoproline Derivatives Allows the Facile Synthesis of Human IAPP, a Highly Amyloidogenic and Aggregation-Prone Polypeptide.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959. [Link]
  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541. [Link]
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Biopolymers, 88(4), 519-530. [Link]
  • Mutter, M., et al. (2010). WO 2010/040660 A1.

Sources

Technical Support Center: Optimizing Fmoc Deprotection for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into overcoming one of the most common hurdles in SPPS: the incomplete deprotection of Fmoc-protected amino acids, particularly those with significant steric hindrance. This resource is structured to offer not just protocols, but a deeper understanding of the underlying chemistry to empower you in your research and development endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered when dealing with sterically hindered residues during Fmoc deprotection.

Q1: What is incomplete Fmoc deprotection and why is it a problem?

A: Incomplete Fmoc deprotection is the failure to fully remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain on the solid support.[1] This blockage prevents the subsequent amino acid from being coupled, leading to the formation of "deletion sequences"—peptides that are missing one or more amino acids.[1] These deletion sequences can be difficult to separate from the desired full-length peptide, ultimately reducing the overall yield and purity of your synthesis.[1]

Q2: What are the primary causes of incomplete Fmoc deprotection, especially with sterically hindered amino acids?

A: Several factors can impede the efficient removal of the Fmoc group:

  • Steric Hindrance: The bulky side chains of certain amino acids (e.g., Val, Ile, Thr, or non-natural amino acids) can physically block the deprotection reagent, most commonly piperidine, from accessing the Fmoc group.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can fold upon itself and form secondary structures like β-sheets.[1] This is particularly common in sequences containing repeating hydrophobic residues.[1] This aggregation can effectively shield the N-terminal Fmoc group from the deprotection solution.[1][2]

  • Poor Resin Swelling: The solid support must be adequately swelled in a suitable solvent, like N,N-dimethylformamide (DMF), to ensure that the reagents can freely access the growing peptide chains.[1] Inadequate swelling limits this accessibility.[1]

  • Suboptimal Reagents and Protocols: The efficiency of deprotection can be compromised by using degraded or impure reagents, such as an old or improperly stored piperidine solution.[1] Additionally, insufficient reaction times, incorrect reagent concentrations, or suboptimal temperatures can all contribute to incomplete Fmoc removal.[1]

Q3: How can I detect incomplete Fmoc deprotection?

A: Several methods are available to monitor the completeness of the deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (a blue or purple color) indicates the presence of free primary amines, signifying successful Fmoc removal.[3][4] Conversely, a negative result (yellow or no color change) suggests that the Fmoc group is still attached.[3][4]

  • UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the deprotection process by measuring the UV absorbance of the effluent at approximately 301 nm.[5] This wavelength corresponds to the dibenzofulvene-piperidine adduct, a byproduct of the deprotection reaction.[5][6] The reaction is considered complete when the absorbance returns to the baseline.[3]

  • HPLC and Mass Spectrometry: For a definitive assessment, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC and mass spectrometry.[3] The HPLC chromatogram would show a peak for the desired peptide and a separate peak for the Fmoc-protected peptide.[1] Mass spectrometry will confirm the presence of the peptide with the additional mass of the Fmoc group (222.24 Da).[1]

II. Troubleshooting Guide: A Stepwise Approach to Overcoming Incomplete Deprotection

When faced with incomplete Fmoc deprotection, a systematic and logical approach to troubleshooting is essential. The following workflow provides a series of escalating interventions, starting with the least aggressive modifications.

Troubleshooting_Workflow cluster_0 Initial Diagnosis cluster_1 Level 1: Protocol Optimization cluster_2 Level 2: Reagent Modification cluster_3 Level 3: Advanced Strategies cluster_4 Verification & Progression Start Incomplete Deprotection Suspected Kaiser_Test Perform Kaiser Test Start->Kaiser_Test UV_Monitor Review UV Monitoring Data Start->UV_Monitor Increase_Time Increase Deprotection Time (e.g., 2 x 20 min) Kaiser_Test->Increase_Time Negative Result UV_Monitor->Increase_Time Incomplete Reaction Re_Test Re-run Deprotection & Test Increase_Time->Re_Test Increase_Temp Increase Temperature (e.g., 35-50°C) Increase_Temp->Re_Test Check_Reagents Verify Reagent Quality (Fresh Piperidine/DMF) Check_Reagents->Re_Test Stronger_Base Use a Stronger Base (e.g., DBU) Stronger_Base->Re_Test Additives Incorporate Additives (e.g., Oxyma) Additives->Re_Test Microwave Microwave-Assisted Deprotection Microwave->Re_Test Chaotropic_Salts Use Chaotropic Salts (e.g., LiCl) Chaotropic_Salts->Re_Test Problem_Solved Deprotection Complete? Re_Test->Problem_Solved Proceed Proceed to Coupling Problem_Solved->Stronger_Base No Problem_Solved->Microwave Still No Problem_Solved->Proceed Yes

Troubleshooting workflow for incomplete Fmoc deprotection.
Level 1: Optimizing Standard Conditions

Before resorting to more aggressive reagents, simple modifications to your existing protocol can often resolve the issue.

  • Extend Deprotection Time: For difficult sequences, increasing the deprotection time can allow the piperidine solution more time to penetrate aggregated peptide structures.[3] Consider extending the standard two-step deprotection from 2 x 10 minutes to 2 x 20 minutes or even longer.[3]

  • Increase Temperature: Elevating the reaction temperature to 35-50°C can help to disrupt secondary structures and increase the kinetics of the deprotection reaction.[3]

  • Verify Reagent Quality: Ensure that your piperidine and DMF are of high quality and have not degraded.[1] Using a freshly prepared 20% piperidine in DMF solution is always recommended.[7]

Level 2: Modifying the Deprotection Reagent

If optimizing the standard conditions proves insufficient, the use of a stronger base or additives may be necessary.

  • Employ a Stronger Base (DBU): For particularly stubborn deprotections, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a more potent, non-nucleophilic base that can significantly accelerate Fmoc removal.[8][9] A common and effective cocktail is 2% DBU and 2% piperidine in DMF.[1] The piperidine is included to act as a scavenger for the dibenzofulvene byproduct.[8][10]

  • Caution with DBU: It is important to note that DBU can catalyze aspartimide formation in sequences containing aspartic acid (Asp) residues.[8][10]

Level 3: Advanced Strategies

For the most challenging cases, more advanced techniques may be required.

  • Microwave-Assisted Deprotection: The application of microwave energy can significantly accelerate the deprotection reaction, often completing it in a much shorter time and at higher efficiency, particularly for aggregated sequences.[2]

  • Use of Chaotropic Salts: The addition of chaotropic salts, such as LiCl, to the deprotection solution can help to disrupt peptide aggregation, thereby improving reagent access to the N-terminus.

III. Data and Reagent Comparison

The choice of deprotection reagent and conditions can have a significant impact on the efficiency of Fmoc removal and the potential for side reactions.

Deprotection Reagent/CocktailTypical ConcentrationStandard Time (min)Key AdvantagesPotential Drawbacks
Piperidine 20% in DMF2 x 10-20Standard, well-established reagent.[3]Can be less effective for hindered residues; regulatory concerns in some regions.[1][11]
4-Methylpiperidine 20% in DMF2 x 10-20Equivalent efficiency to piperidine; not a controlled substance.[11]Similar propensity for side reactions as piperidine.[11]
DBU / Piperidine 2% DBU, 2% Piperidine in DMF2 x 2-5Very fast and effective for difficult sequences.[1]Can promote aspartimide formation.[8][10]
Piperazine / DBU 5% Piperazine, 2% DBU in DMF/NMP2 x 5-10Rapid deprotection; can reduce diketopiperazine (DKP) formation.[11][12]May still lead to aspartimide formation without additives.[11]

IV. Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol outlines the standard two-step procedure for Fmoc removal.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 1-2 minutes.[1]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for an additional 10-20 minutes.[1]

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[6]

Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences

This protocol is recommended for sterically hindered or aggregation-prone sequences.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection: Drain the DMF and add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the resin for 2-5 minutes at room temperature.[1]

  • Drain: Drain the deprotection solution.

  • Repeat: Repeat steps 2-4 one more time.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).[1]

Protocol 3: Kaiser Test for Monitoring Deprotection

This qualitative test confirms the presence of free primary amines.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine[3]

Procedure:

  • After the final DMF wash, take a small sample of resin beads (a few beads are sufficient).

  • Add 2-3 drops of each Kaiser test reagent to the beads in a small glass test tube.[6]

  • Heat the tube at 110-120°C for 3-5 minutes.[3]

  • Observation: A deep blue or purple color on the beads indicates a positive result (free primary amines), while yellow or colorless beads indicate a negative result (incomplete deprotection).[3]

V. Mechanistic Insights

A deeper understanding of the Fmoc deprotection mechanism can aid in troubleshooting.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction + Base Base Base (e.g., Piperidine) Base->Proton_Abstraction Adduct_Formation Adduct Formation Base->Adduct_Formation Carbanion Fmoc Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination (E1cB) Carbanion->Elimination Dibenzofulvene Dibenzofulvene (DBF) Elimination->Dibenzofulvene CO2 CO2 Elimination->CO2 Deprotected_Peptide H2N-Peptide Elimination->Deprotected_Peptide Dibenzofulvene->Adduct_Formation + Base DBF_Adduct DBF-Base Adduct Adduct_Formation->DBF_Adduct

Mechanism of base-catalyzed Fmoc deprotection.

The Fmoc group is removed via a base-induced β-elimination (E1cB) mechanism.[13] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl group.[14] This generates a carbanion intermediate, which then undergoes elimination to release dibenzofulvene (DBF), carbon dioxide, and the deprotected N-terminal amine of the peptide.[15] The secondary amine also serves to trap the reactive DBF intermediate, forming a stable adduct and driving the reaction to completion.[2]

VI. References

  • BenchChem. (2025). Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH. BenchChem Technical Support. Retrieved from

  • BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem Technical Support. Retrieved from

  • BenchChem. (2025). Technical Support Center: Overcoming Difficult Couplings with Fmoc-Pro-Pro-OH. BenchChem Technical Support. Retrieved from

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc Removal with DBU. Aapptec Technical Support Information Bulletin 1173. Retrieved from

  • BenchChem. (2025). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis. BenchChem Technical Support. Retrieved from

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(19), 4499. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. BenchChem Technical Support. Retrieved from

  • Personne, H., Siriwardena, T. N., Javor, S., & Reymond, J. L. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 8(4), 5050-5056. Retrieved from [Link]

  • Guryanov, I., et al. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Atras, A., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14216-14225. Retrieved from [Link]

  • ReSOLID, D. K., & Raines, R. T. (2021). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 32(18), 1787-1791. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. BenchChem Technical Support. Retrieved from

  • BenchChem. (2025). Technical Support Center: Alternative Reagents for Fmoc Cleavage. BenchChem Technical Support. Retrieved from

  • BenchChem. (2025). Optimal Fmoc Deprotection Conditions for Fmoc-Phe(4-F)-OH: Application Notes and Protocols. BenchChem Technical Support. Retrieved from

Sources

Technical Support Center: Synthesis of Aib-Rich Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of peptides rich in α-aminoisobutyric acid (Aib). Aib is a non-proteinogenic amino acid prized in medicinal chemistry and materials science for its unique ability to induce and stabilize helical conformations (α-helix and 3₁₀-helix) in peptides.[1][2][3] This conformational constraint enhances metabolic stability, proteolytic resistance, and in some cases, cell permeability, making Aib a powerful tool for designing peptide-based therapeutics.[2][4]

However, the very feature that makes Aib so valuable—the gem-dimethyl group on its α-carbon—also presents significant synthetic challenges.[2] This steric hindrance dramatically slows down coupling and deprotection reactions during Solid-Phase Peptide Synthesis (SPPS), often leading to incomplete reactions, low yields, and difficult purifications.[2][5][6] Furthermore, Aib-rich sequences have a strong propensity to aggregate on the solid support, further complicating the synthesis.[7][8]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of Aib-rich peptide synthesis.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of Aib-rich peptides, offering explanations for the underlying causes and providing step-by-step solutions.

Problem: Low or Failed Coupling Efficiency, Especially at Aib-Aib Junctions

Symptoms:

  • Positive (blue) ninhydrin test after coupling, indicating free primary amines.

  • Mass spectrometry of the crude product shows significant deletion sequences (missing Aib residues).

  • Low overall yield of the target peptide.

Root Cause Analysis: The primary cause is the severe steric hindrance from the gem-dimethyl group of the resin-bound Aib and the incoming Fmoc-Aib-OH.[2][5] The bulky nature of both reacting partners impedes the approach of the activated carboxyl group to the N-terminal amine, drastically reducing the reaction rate compared to proteinogenic amino acids.[6] Standard coupling conditions are often insufficient to drive the reaction to completion.

Solutions & Protocols:

  • Optimize Coupling Reagents and Additives: Standard carbodiimides like DIC alone are often not potent enough. The use of highly efficient aminium/uronium or phosphonium salt-based reagents is critical.

    • Recommendation: Use HATU, HCTU, or COMU as the primary coupling reagent. These form highly reactive OAt- or Oxyma-based active esters that can overcome the steric barrier.[9][10] The combination of DIC with Oxyma has also proven effective, especially in automated microwave synthesis.[11]

    • Rationale: Additives like HOAt and Oxyma Pure® enhance reactivity and reduce racemization compared to the older HOBt.[9][12][13] COMU is particularly advantageous as it incorporates Oxyma directly into its structure, improving safety and solubility.[9][12]

  • Extend Coupling Times & Employ Double Coupling:

    • Protocol: For Aib-Aib couplings, perform a standard coupling for 1-2 hours. After washing, perform a second, fresh coupling for another 1-2 hours using a new aliquot of activated amino acid and coupling reagent.

    • Verification: Always perform a ninhydrin test after the first coupling. If it is strongly positive, a double coupling is mandatory.

  • Increase Reagent Equivalents:

    • Recommendation: Use a higher excess of reagents than for standard amino acids. A 4- to 5-fold excess of Fmoc-Aib-OH, coupling reagent, and base (e.g., DIPEA) is often necessary.

    • Caution: Using a large excess of coupling reagent can lead to side reactions, such as the formation of guanidinium by-products if the reagent reacts directly with the free amine.[13] Pre-activation of the carboxylic acid for 1-5 minutes before adding it to the resin is recommended.

  • Leverage Microwave Energy:

    • Methodology: Microwave-assisted SPPS is highly effective for driving difficult couplings to completion by using elevated temperatures (e.g., 75-90°C) for short periods (3-10 minutes).[5] This provides the necessary activation energy to overcome the steric hindrance.[5]

    • Benefit: Microwave heating can significantly shorten reaction times and improve coupling efficiency for consecutive Aib residues.[5][11]

Problem: On-Resin Aggregation and Poor Solvation

Symptoms:

  • Significant shrinking or clumping of the resin beads.

  • Inconsistent or slow Fmoc deprotection, indicated by a persistent blue color on the beads after extended piperidine treatment.

  • Both coupling and deprotection reactions are incomplete, even with optimized conditions.

  • Low solubility of the cleaved peptide in standard purification solvents.

Root Cause Analysis: Aib residues strongly promote the formation of stable helical secondary structures.[1][2] As the Aib-rich peptide elongates on the resin, these helical segments can associate via inter-chain hydrogen bonding, leading to aggregation.[7][8] This collapse of the peptide-resin matrix physically blocks reagents from accessing the reactive sites, effectively halting the synthesis.[14] This phenomenon is a major contributor to what are known as "difficult sequences".[14][15]

Solutions & Protocols:

  • Choose an Appropriate Resin:

    • Recommendation: Use a low-substitution resin (e.g., 0.1-0.3 mmol/g). This increases the distance between growing peptide chains, reducing the likelihood of inter-chain aggregation.

    • Alternative: Employ PEG-based resins (e.g., TentaGel, ChemMatrix®). The PEG chains help to solvate the growing peptide and disrupt secondary structure formation.[16]

  • Disrupt Secondary Structures with Solvents:

    • Primary Solvent: Use N,N-Dimethylformamide (DMF) as the primary solvent. If aggregation is suspected, switch to or add N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[8]

    • "Magic Mixture": For severe cases, add a chaotropic salt or ethylene carbonate to the reaction mixture to disrupt hydrogen bonding.[8]

  • Incorporate Structure-Disrupting Elements (if sequence allows):

    • Pseudoprolines: If the sequence contains Ser or Thr residues, incorporating them as pseudoproline dipeptides can introduce a "kink" that temporarily disrupts helix formation. The native structure is restored during the final TFA cleavage.[8]

    • Backbone Protection: Using 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected dipeptides can also prevent aggregation by sterically blocking backbone hydrogen bonds.

  • Utilize Elevated Temperatures:

    • Performing coupling and deprotection steps at elevated temperatures (40-60°C, or higher with microwave) can provide enough thermal energy to break up aggregated structures and improve reaction kinetics.[8]

Problem: Incomplete Fmoc Deprotection

Symptoms:

  • Mass spectrometry reveals +222 Da adducts on deletion sequences, corresponding to Fmoc-protected amines.

  • Gradual tailing of the desired peak in HPLC, indicating accumulating side products.

Root Cause Analysis: The steric bulk around the Aib nitrogen can hinder the approach of the piperidine-dibenzofulvene adduct, slowing down the deprotection reaction. This is exacerbated by on-resin aggregation, which can completely prevent the deprotection reagent from reaching the N-terminus.[14][17]

Solutions & Protocols:

  • Extend Deprotection Time: Increase the standard deprotection time. Instead of a single 5-10 minute treatment, use two treatments of 10-15 minutes each.

  • Use a Stronger Base:

    • Recommendation: For stubborn Fmoc removal, substitute piperidine with a 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) / 2% piperidine in DMF solution.[8][17]

    • Rationale: DBU is a stronger, non-nucleophilic base that can accelerate the β-elimination mechanism of Fmoc removal.

  • Monitor Deprotection: Use a UV-Vis detector to monitor the release of the dibenzofulvene-piperidine adduct at ~301 nm.[11] A flattened or broad peak can indicate slow or incomplete deprotection due to aggregation.

Problem: Difficult Final Cleavage and Deprotection

Symptoms:

  • Extremely low crude peptide yield after cleavage.

  • Mass spectrometry shows the desired mass, but the peptide remains bound to the resin.

  • Incomplete removal of side-chain protecting groups (e.g., t-Butyl, Pbf).

Root Cause Analysis: Severe on-resin aggregation can prevent the trifluoroacetic acid (TFA) cleavage cocktail from penetrating the resin beads and reaching the acid-labile linker or side-chain protecting groups.[18] Additionally, some Aib-Pro bonds can be susceptible to cleavage under harsh acidic conditions.[11]

Solutions & Protocols:

  • Optimize the Cleavage Cocktail:

    • Standard Cocktail: For most sequences, Reagent B (TFA/Phenol/Water/Triisopropylsilane (TIS) at 88:5:5:2) is effective.[19] TIS acts as a scavenger for the carbocations generated from protecting groups.[20][21]

    • For Sensitive Residues: If the peptide contains multiple Trp, Met, or Cys residues, a more robust cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) at 82.5:5:5:5:2.5) is recommended to prevent side reactions like alkylation.[20][21]

  • Increase Cleavage Time and Agitation:

    • Extend the cleavage time from the standard 2 hours to 3-4 hours.

    • Ensure constant, gentle agitation during cleavage to promote TFA penetration into the resin beads.

  • Perform a Pre-Swell Step: Before adding the full cleavage cocktail, swell the aggregated peptide-resin in a small amount of pure TFA for 10-15 minutes. This can help to break up the secondary structure and improve accessibility.

  • Peptide Precipitation:

    • Aib-rich peptides can sometimes be highly hydrophobic and may not precipitate well in cold diethyl ether.[22]

    • Troubleshooting: If precipitation is poor, evaporate the TFA under a stream of nitrogen and then attempt precipitation. Alternatively, try a different anti-solvent like hexane or a mixture of ether and hexane.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the absolute best coupling reagent for an Aib-Aib bond? There is no single "best" reagent for all situations, as factors like automation, cost, and sequence context matter.[13] However, HATU (or its equivalents like HCTU and COMU) is widely considered the gold standard for sterically hindered couplings due to its high reactivity and ability to minimize racemization.[9][10] The combination of DIC/Oxyma , especially with microwave heating, has also been shown to be highly effective and is a more atom-economical choice.[11][12]

Q2: Can I synthesize a peptide with more than 10 consecutive Aib residues? Yes, this is achievable but requires careful optimization. A 2020 study reported the successful automated synthesis of a peptide containing 17 consecutive Aib residues using a DIC/Oxyma coupling cocktail with microwave assistance.[11] Key success factors include using a PEG-based resin, microwave heating for both coupling and deprotection, and careful monitoring of each step.[11]

Q3: My Aib-rich peptide is insoluble after cleavage and purification. What can I do? Insolubility is a common issue due to the strong self-assembly properties of Aib-induced helices.[7]

  • Solubilization: Try dissolving the peptide in solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE), which are known to dissolve helical peptides. Lyophilize from a solution containing a small amount of acetonitrile or t-butanol if possible.

  • Sequence Design: For future syntheses, consider adding solubility-enhancing tags, such as a poly-lysine or poly-arginine sequence (e.g., KKKKGYG), to one of the termini.[11]

Q4: Why is a ninhydrin test unreliable for Aib? The ninhydrin test detects primary amines. The N-terminal amine of an Aib residue is sterically hindered by the two α-methyl groups. This can lead to a much weaker color change (or a false negative) even when free amines are present. For couplings onto Aib, a TNBS (trinitrobenzenesulfonic acid) test can sometimes be more reliable, though it is destructive. The most definitive check is a small-scale cleavage and mass spectrometry analysis at key checkpoints.

Q5: How do I choose the right cleavage cocktail for my Aib-peptide? The choice depends on the other amino acids in your sequence.

  • dot Graphviz diagram for Cleavage Cocktail Selection

    CleavageCocktail Start Analyze Peptide Sequence Check_Sensitive Contains Trp, Met, Cys, or multiple Arg? Start->Check_Sensitive Check_Arg Contains Arg(Pbf/Pmc)? Check_Sensitive->Check_Arg No Reagent_K Use Reagent K: TFA/Phenol/H2O/Thioanisole/EDT (82.5:5:5:5:2.5) Check_Sensitive->Reagent_K Yes Reagent_B Use Reagent B: TFA/Phenol/H2O/TIS (88:5:5:2) Check_Arg->Reagent_B Yes TFA_TIS Use TFA/TIS/H2O (95:2.5:2.5) Check_Arg->TFA_TIS No (Simple Sequence)

    Caption: Decision tree for selecting an appropriate cleavage cocktail.

Part 3: Data Tables & Protocols

Table 1: Comparison of Coupling Reagents for Aib-Aib Bond Formation
Reagent CombinationRelative SpeedRacemization RiskKey AdvantagesConsiderations
HATU / DIPEA Very FastLowHighly effective for hindered couplings; good solubility.[9]High cost; can cause guanidinylation side reaction.[13]
HCTU / DIPEA Very FastLowSimilar to HATU but often more cost-effective.By-product (tetramethylurea) can be carcinogenic.
COMU / DIPEA Very FastVery LowIncorporates Oxyma for safety and efficacy; excellent solubility.[9][12]Less stable in DMF over long periods compared to HATU.[12]
DIC / Oxyma FastLowCost-effective, safe (non-explosive additive), highly effective with microwave.[11]Slower than aminium salts at room temperature.
PyBOP / DIPEA ModerateModerateClassic phosphonium salt reagent.Can be less effective than HATU for Aib-Aib; produces HMPA by-product.
Protocol 1: Microwave-Assisted SPPS of a Consecutive Aib Sequence

This protocol is adapted from methodologies shown to be effective for synthesizing long, consecutive Aib sequences.[11]

Materials:

  • Liberty Blue™ Automated Microwave Peptide Synthesizer (or similar)

  • Low-substitution (0.1-0.3 mmol/g) Rink Amide ChemMatrix® resin

  • Fmoc-Aib-OH (5 eq)

  • Coupling Cocktail: 0.5 M DIC in DMF, 1 M Oxyma in DMF

  • Deprotection Solution: 20% Piperidine in DMF

  • Base: 2 M DIPEA in NMP

Workflow:

  • Resin Loading: Place the resin in the reaction vessel.

  • Fmoc Deprotection:

    • Add deprotection solution.

    • Microwave: 75°C for 3 minutes.

    • Drain and wash with DMF.

  • Amino Acid Coupling (Fmoc-Aib-OH):

    • Add Fmoc-Aib-OH, DIC/Oxyma coupling cocktail, and DIPEA.

    • Microwave: 90°C for 5-7 minutes.

    • Drain and wash with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each Aib residue in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (Step 2).

  • Cleavage:

    • Wash the resin thoroughly with DCM and dry under vacuum.

    • Add pre-chilled Reagent B (TFA/Phenol/H2O/TIS, 88:5:5:2).

    • Agitate at room temperature for 3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

Protocol 2: Troubleshooting an In-Process Coupling Failure

Scenario: A ninhydrin test is strongly positive after a 2-hour coupling of Fmoc-Aib-OH onto an N-terminal Aib.

Troubleshooting Workflow:

  • dot Graphviz diagram for Troubleshooting Workflow

    Troubleshooting Start Positive Ninhydrin Test (Coupling Failure) Wash Wash Resin Thoroughly with DMF (3x) Start->Wash Double_Couple Perform Double Coupling: - Fresh 4 eq. Fmoc-Aib-OH - Fresh 4 eq. HATU/DIPEA - React for 2 hours at RT Wash->Double_Couple Test_Again Perform Ninhydrin Test Double_Couple->Test_Again Success Result: Negative (Continue Synthesis) Test_Again->Success Negative Capping Result: Still Positive (Acetylate to cap unreacted chains) Test_Again->Capping Positive Cap_Protocol Add Acetic Anhydride/DIPEA in DMF (10 eq each) React for 30 min Capping->Cap_Protocol

    Caption: Decision workflow for handling a failed Aib coupling reaction.

References

  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Packman, L. C. (2004). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. Protein and Peptide Letters, 11(4), 377-384. [Link]
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec. [Link]
  • Subirós-Funosas, R., et al. (2013). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 78(9), 4225-4234. [Link]
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756. [Link]
  • Formaggio, F., et al. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. Journal of Peptide Science, 23(7-8), 549-562. [Link]
  • Albericio, F., & El-Faham, A. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(5), 951-960. [Link]
  • Carpino, L. A., et al. (2004). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Molecules, 9(4), 266-277. [Link]
  • Khattab, S. N., et al. (2016). Screening of N-Alkyl-Cyanoacetamido Oximes as Substitutes for N-Hydroxysuccinimide. Molecules, 21(9), 1145. [Link]
  • Ohtsuki, T., et al. (2014). Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. Bioorganic & Medicinal Chemistry, 22(24), 6930-6936. [Link]
  • Ueda, H., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6673-6679. [Link]
  • ResearchGate. (2023).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Tickler, A. K., & Wade, J. D. (2004). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. Protein and Peptide Letters, 11(4), 377-384. [Link]
  • Srivastava, S., et al. (2007). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of the American Chemical Society, 129(47), 14780-14786. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
  • Rej, R., et al. (2018). A Short Aib/Ala-Based Peptide Helix Is as Stable as an Ala-Based Peptide Helix Double Its Length. Angewandte Chemie International Edition, 57(40), 13193-13197. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
  • Adesso, S., et al. (2023). Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. ChemRxiv. [Link]
  • Paradís-Bas, M., et al. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Chemistry, 7, 74. [Link]
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec. [Link]
  • Shiozawa, T., et al. (2007). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. Journal of Peptide Science, 13(12), 803-812. [Link]
  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]

Sources

Technical Support Center: Side Reactions in Peptide Synthesis with Ethyl 2-amino-2-methylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Ethyl 2-amino-2-methylpropanoate hydrochloride, a salt of the α-aminoisobutyric acid (Aib) ethyl ester. The unique structural properties of Aib, specifically its α,α-disubstitution, introduce significant advantages such as conformational rigidity and enzymatic stability to peptides.[1] However, these same properties present distinct challenges and potential side reactions during synthesis. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you navigate these complexities and ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and common queries related to the use of Ethyl 2-amino-2-methylpropanoate and its N-protected derivatives (e.g., Fmoc-Aib-OH) in peptide synthesis.

Q1: Why is this compound (H-Aib-OEt·HCl) considered a "difficult" building block?

The primary challenge stems from severe steric hindrance .[2][3] Ethyl 2-amino-2-methylpropanoate is a derivative of α-aminoisobutyric acid (Aib), which possesses two methyl groups on its alpha-carbon (a gem-dimethyl group). This bulky substitution physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the Aib amine, and vice-versa.[4][5] This steric clash dramatically slows down the rate of peptide bond formation compared to sterically unhindered amino acids.[4] Consequently, standard coupling protocols are often insufficient, leading to the primary side reaction: incomplete coupling.[5]

Q2: What is the most common side reaction when incorporating an Aib residue?

The most prevalent issue is not a classical side reaction that forms an incorrect structure, but rather the failure of the desired reaction to proceed to completion . This results in incomplete coupling and the formation of deletion sequences , where a significant portion of the final peptide product is missing the intended Aib residue. This occurs because the reaction kinetics are so slow that under standard coupling times, a large amount of the N-terminus of the growing peptide chain remains unreacted before the next synthesis cycle begins.

Q3: Can the Aib residue cause epimerization during synthesis?

No, the Aib residue itself cannot be epimerized. Epimerization, or racemization, is the loss of stereochemical purity at a chiral center.[6][7] Since the α-carbon of Aib is bonded to two identical methyl groups, it is achiral and does not have an enantiomer.[1]

However, it is crucial to consider the adjacent amino acids. The harsh or prolonged coupling conditions sometimes required to couple an amino acid onto an Aib residue can increase the risk of epimerization of the C-terminal activated residue being coupled.[8][9] Therefore, while Aib is immune to this side reaction, its presence necessitates careful selection of coupling reagents and additives known to suppress racemization, such as Oxyma or HOAt, to protect the chiral integrity of other residues in the sequence.[10][11][12]

Q4: What is diketopiperazine (DKP) formation, and is it a risk when using Aib?

Diketopiperazine (DKP) formation is a significant side reaction in solid-phase peptide synthesis (SPPS), particularly during the coupling of the third amino acid.[13] After deprotection of the second amino acid, the free N-terminal amine of the dipeptide-resin can intramolecularly attack the ester linkage anchoring the peptide to the resin. This cleaves the dipeptide from the support, forming a stable six-membered cyclic dipeptide, the diketopiperazine.[14][15][16]

The risk of DKP formation is sequence-dependent but can be elevated when Aib is in the first or second position (from the C-terminus). If coupling the next amino acid onto the Aib-containing dipeptide is slow due to steric hindrance, the dipeptide remains in its deprotected state for longer, increasing the time available for this intramolecular cyclization to occur.

Q5: My starting material is the hydrochloride salt (H-Aib-OEt·HCl). What is the necessary first step before coupling?

The hydrochloride salt form means the amine group is protonated (-NH3+ Cl-). For the amine to act as a nucleophile and participate in peptide bond formation, it must be in its free base form (-NH2). Therefore, you must add a non-nucleophilic organic base to the reaction mixture to neutralize the salt. This is typically achieved through in situ neutralization by adding a base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) immediately before or during the coupling step.[11][17] Failure to neutralize the amine will prevent the coupling reaction entirely.

Troubleshooting Guides & Protocols

This section provides structured solutions to the most common problems encountered when working with sterically hindered amino acids like Aib.

Problem: Low Coupling Yield / Deletion Sequence Detected

This is the most common failure mode, identified by mass spectrometry analysis of the crude peptide product showing a significant peak corresponding to the peptide minus the Aib residue.

Root Cause Analysis

The gem-dimethyl group of the Aib residue sterically hinders the incoming activated amino acid, preventing efficient peptide bond formation under standard conditions.

Workflow: Optimizing Coupling Efficiency

G start Low Coupling Yield Detected reagent Upgrade Coupling Reagent (e.g., to COMU, HATU) start->reagent check1 Re-analyze Yield reagent->check1 double_couple Implement Double Coupling Protocol check2 Re-analyze Yield double_couple->check2 microwave Utilize Microwave-Assisted SPPS check3 Re-analyze Yield microwave->check3 check1->double_couple Yield Low success Synthesis Successful check1->success Yield OK check2->microwave Yield Low check2->success Yield OK check3->success Yield OK fail Consult Advanced Strategies (e.g., Acyl Fluorides) check3->fail Yield Low

Caption: Troubleshooting workflow for low coupling efficiency.

Solution 1: Upgrade Coupling Reagents

Standard carbodiimide reagents like DIC are often insufficient for coupling sterically hindered residues.[4] Uronium/aminium or phosphonium salt-based reagents are significantly more effective as they generate more reactive activated esters.[18][19]

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Reagent Reagent Type Activating Species Relative Efficacy Key Considerations
DIC/Oxyma Carbodiimide Oxyma Ester Moderate Baseline for modern synthesis. May be insufficient for Aib-Aib couplings.[4][11]
HBTU/HCTU Uronium/Aminium OBt/O-6-ClBt Ester High More reactive than carbodiimides. HCTU is generally more efficient than HBTU.[5]
HATU/HCTU Uronium/Aminium OAt Ester Very High HOAt-based esters are highly reactive and effective for hindered couplings.[1][18]
COMU Uronium/Aminium Oxyma Ester Very High Excellent reactivity comparable to HATU, but avoids the potentially explosive HOBt/HOAt byproducts.[18][19]

| PyAOP | Phosphonium | OAt Ester | Very High | Particularly effective for coupling N-methylated and other hindered amino acids.[18][20] |

Protocol 1: High-Efficiency Coupling using COMU

This protocol outlines a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Swell the resin-bound amine in peptide synthesis-grade DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Aib-OH) (4 equivalents relative to resin loading), COMU (4 eq.), and DIEA (8 eq.) in DMF.

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Post-Coupling Wash: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test to check for the presence of free primary amines. For Aib (a secondary amine once coupled), a chloranil test is more appropriate. A negative test indicates a complete reaction.

Solution 2: Implement a Double Coupling Protocol

If a single coupling with a potent reagent is still incomplete, performing the coupling step twice is a highly effective strategy.

Protocol 2: Double Coupling Strategy
  • Perform the initial coupling as described in Protocol 1 (Steps 1-4) .

  • After the first coupling reaction time is complete, drain the reaction vessel. Do not wash the resin.

  • Immediately add a freshly prepared activation mixture (Protocol 1, Step 2 ) to the resin.

  • Allow the second coupling reaction to proceed for another 1-2 hours.

  • Wash the resin thoroughly with DMF as described in Protocol 1, Step 5 .

Solution 3: Utilize Microwave-Assisted SPPS

Microwave energy can be used to accelerate the kinetics of sluggish reactions, driving difficult couplings to completion in a much shorter time frame.[3] This method is highly effective for incorporating Aib and other hindered residues.

Note: Microwave-assisted synthesis requires a specialized instrument. Always follow the manufacturer's recommended procedures and safety guidelines. Typical conditions involve heating the reaction vessel to 75-90°C for 5-15 minutes.

Problem: Diketopiperazine (DKP) Formation Detected

This side product is typically observed after coupling the third amino acid, identified by a mass spectrometry peak corresponding to the cyclic dipeptide of the first two residues.

Root Cause Analysis

The N-terminal amine of the resin-bound dipeptide attacks the C-terminal ester linkage, cleaving the peptide from the resin. This is a competing reaction with the desired coupling of the third amino acid.

Workflow: Mitigating DKP Formation

DKP_Mitigation start DKP Formation Detected strategy_node Mitigation Strategies Use Nα-Boc protection for residue 2 Couple residue 3 immediately after deprotection Use highly efficient coupling for residue 3 start->strategy_node outcome Reduced DKP Formation strategy_node:f0->outcome strategy_node:f1->outcome strategy_node:f2->outcome

Caption: Strategies to minimize DKP formation.

Solution 1: Immediate Coupling of the Third Residue

Minimize the time the dipeptide-resin exists with a free N-terminus. Prepare the activated third amino acid in advance so it can be added immediately following the deprotection and wash steps of the second residue.

Solution 2: Use of Orthogonal Protecting Groups

For particularly problematic sequences, protecting the second amino acid with a Boc group instead of Fmoc can prevent DKP formation. After coupling the Boc-protected amino acid, the Fmoc group of the first residue is removed, and the third Fmoc-amino acid is coupled. The Boc group is stable to the piperidine used for Fmoc removal and is carried through until the final acid cleavage step. This strategy requires careful planning of the synthetic route.[16]

References
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.
  • This compound | C6H14ClNO2. (n.d.). PubChem.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature Communications.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). Organic Process Research & Development.
  • Unusual Amino Acids: α-Aminoisobutyric Acid. (n.d.). LifeTein.
  • Epimerisation in Peptide Synthesis. (2023). Molecules.
  • (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. (2018). The Journal of Organic Chemistry.
  • Epimerisation in Peptide Synthesis. (2023). PubMed.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.
  • Diketopiperazines. (n.d.). Baran Lab, Scripps Research.
  • Epimerisation in Peptide Synthesis. (2023). ResearchGate.
  • 2,5-Diketopiperazine. (n.d.). Wikipedia.
  • Side reactions in peptide synthesis: An overview. (2018). ResearchGate.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins as Amide Coupling Reagents. (2022). Synfacts.
  • Amino Acid-Protecting Groups. (n.d.). SciSpace.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Analogues of alpha-aminoisobutyric acid with various alkyl groups as potential tumour imaging agents; effects of chain length on tumour and normal tissue specificity. (1989). Nuclear Medicine Communications.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). Request PDF on ResearchGate.
  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed.
  • DKP formation mechanism. (n.d.). ResearchGate.
  • Epimerization of Peptide. (n.d.). SlideShare.
  • Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research.
  • Preparation method of 2-amino-2-methyl-1-propanol. (n.d.). Google Patents.
  • Total Synthesis of Complex Diketopiperazine Alkaloids. (2011). Accounts of Chemical Research.
  • Chemical structure of Aib (α‐aminoisobutyric acid), Aic... (n.d.). ResearchGate.
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
  • 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]- 3-benzylpiperidine-3(S)-carboxylic acid ethyl ester (L-163,540): a potent, orally bioavailable, and short-duration growth hormone secretagogue. (1998). Journal of Medicinal Chemistry.
  • ETHYL 2-AMINO-2-METHYLPROPANOATE. (n.d.). precisionFDA.

Sources

Technical Support Center: Improving the Solubility of Peptides with Multiple Aib Units

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aib Conundrum—Harnessing Conformational Rigidity While Avoiding Aggregation

Welcome to the technical support center for researchers working with peptides incorporating multiple α-aminoisobutyric acid (Aib) units. Aib is a non-proteinogenic amino acid prized in peptide science and medicinal chemistry for the unique structural constraints it imposes.[1] The gem-dimethyl group on its α-carbon restricts conformational flexibility, powerfully inducing and stabilizing helical structures (both 3₁₀- and α-helices).[1][2] This pre-organization can lead to enhanced metabolic stability by conferring resistance to proteolytic degradation, improved cell permeability, and potentially higher binding affinity by minimizing the entropic penalty upon target binding.[1]

However, the very properties that make Aib a powerful tool in peptide design are also the source of its greatest challenge: solubility. Long sequences rich in Aib residues can be exceptionally hydrophobic and prone to aggregation, forming rigid helical structures that self-associate and precipitate out of aqueous solutions. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of working with these challenging but rewarding peptides.

Understanding the Core Problem: Why Do Aib-Rich Peptides Aggregate?

The poor solubility of peptides with multiple Aib units stems from a combination of two primary factors: induced secondary structure and hydrophobicity.

  • Forced Helicity and Disruption of Solubilizing Conformations: Aib residues strongly favor helical conformations and actively disrupt the formation of β-sheet structures.[3][4] While β-sheet formation is a common cause of aggregation for many peptides, the rigid, rod-like helical structures induced by Aib can also pack together efficiently, leading to aggregation and precipitation.[5][6] This is particularly true for longer Aib-rich sequences.[7]

  • Hydrophobic Collapse: The two methyl groups of each Aib residue contribute significantly to the overall hydrophobicity of the peptide. In aqueous environments, these hydrophobic regions are thermodynamically driven to minimize their contact with water. This leads to a phenomenon known as hydrophobic collapse, where the peptide chains self-associate to bury their hydrophobic faces, resulting in the formation of insoluble aggregates.[8]

This interplay between a rigid, pre-organized structure and increased hydrophobicity creates a significant challenge for solubilization, often rendering standard aqueous buffers ineffective.

Troubleshooting Guide

This section is designed to provide direct answers and actionable steps for specific problems you may encounter in the lab.

Question: My lyophilized Aib-peptide powder won't dissolve in water or standard buffers (e.g., PBS, Tris). What is my first step?

Answer: This is the most common issue. Do not assume the peptide is insoluble. The problem is likely an inappropriate initial solvent. The key is to first achieve complete dissolution in a strong solvent before diluting into your aqueous buffer.

Workflow: Initial Solubility Testing

G cluster_0 Initial State cluster_1 Step 1: Organic Solvent cluster_2 Step 2: Dilution cluster_3 Outcome start Lyophilized Aib-Peptide solubilize Add minimal volume of pure organic solvent (e.g., DMSO, DMF, ACN) start->solubilize sonicate Vortex / Sonicate solubilize->sonicate check1 Is solution clear? sonicate->check1 dilute Slowly add (dropwise) to stirred aqueous buffer check1->dilute Yes fail Precipitation Occurs: Try Alternative Strategy check1->fail No check2 Does it remain clear? dilute->check2 success Success: Peptide is Solubilized check2->success Yes check2->fail No

Caption: Troubleshooting workflow for initial solubilization.

Detailed Steps & Rationale:

  • Choose an Organic Co-Solvent: For highly hydrophobic peptides, especially those with >50% hydrophobic residues, you must start with a strong organic solvent.[9][10]

    • DMSO (Dimethyl sulfoxide): The preferred starting point due to its strong solubilizing power and relatively low toxicity in many biological assays.[9][10] Caution: Avoid DMSO if your peptide contains cysteine (Cys) or methionine (Met), as it can cause oxidation.

    • DMF (Dimethylformamide) or ACN (Acetonitrile): Excellent alternatives if DMSO is not suitable.[11][12]

  • Use Minimal Volume: Add just enough of the chosen solvent to completely wet the powder. The goal is to create a concentrated stock solution.

  • Energy Input: Vortex vigorously and sonicate the sample.[9][13] Sonication provides the energy to break up the intermolecular forces within the lyophilized powder, aiding dissolution.[9]

  • Visual Inspection: The solution must be completely clear and free of particulates. If it remains cloudy or has visible solids, it is not dissolved.

  • Controlled Dilution: Once a clear stock is achieved, slowly add this concentrated solution dropwise into your desired aqueous buffer while vigorously stirring.[11] This prevents localized high concentrations of the peptide from crashing out of solution.

Question: I tried DMSO, but my peptide still won't dissolve, or it precipitates immediately upon dilution. What are my options?

Answer: If a primary organic solvent fails, you need to employ more aggressive strategies. This involves either adjusting pH to increase the net charge of the peptide or using additives that disrupt the forces driving aggregation.

StrategyAgentMechanism of ActionBest For
pH Adjustment 10-25% Acetic Acid (or 0.1% TFA)Protonates basic residues (Lys, Arg, His) and the N-terminus, creating a net positive charge and increasing electrostatic repulsion between peptide chains.Peptides with a net positive charge (basic peptides).[11][13][14]
0.1M Ammonium Bicarbonate (or 0.1% NH₄OH)Deprotonates acidic residues (Asp, Glu) and the C-terminus, creating a net negative charge and increasing repulsion.Peptides with a net negative charge (acidic peptides).[11][14]
Chaotropic Agents Guanidine HCl (6-8 M) or Urea (8 M)Disrupts the hydrogen-bonding network of water, weakening the hydrophobic effect and interfering with intermolecular interactions that cause aggregation.[11][15]Extremely hydrophobic or neutral peptides that form gels or amorphous precipitates.[11]
Fluorinated Alcohols TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol)These solvents are potent helix-stabilizing agents and can break up β-sheet-like aggregates, often solubilizing even the most difficult peptides.Peptides known to form strong, ordered aggregates. Use with caution as they can alter peptide conformation.

Rationale for Selection:

  • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI), where it has no net charge. By moving the pH away from the pI, you increase the net charge, enhancing solubility through electrostatic repulsion.

  • Chaotropic Agents: These agents work by increasing the entropy of the system, making it more favorable for hydrophobic residues to be exposed to the solvent, thus denaturing aggregates.[15][16]

Frequently Asked Questions (FAQs)

Q1: How does the number and position of Aib residues affect solubility? The effect is cumulative. A higher density of Aib residues generally leads to lower solubility due to increased hydrophobicity and helical propensity.[2] Even a single Aib substitution can reduce conformational flexibility and decrease solubility.[1] Research has shown that peptides with fewer than 11 consecutive Aib residues may not form stable helices in water, while those with 14 or more can adopt structured conformations that may be prone to aggregation.[7]

Q2: Can I modify my peptide sequence to improve solubility? Absolutely. This is a key strategy in peptide design.

  • Incorporate Charged Residues: The most effective method is to add charged amino acids (like Lysine or Arginine for a positive charge; Aspartic or Glutamic acid for a negative charge) to the sequence.

  • Add a Solubility Tag: Capping an Aib-rich sequence with a cationic tag (e.g., KKKKGYG) has been shown to successfully render long, otherwise insoluble Aib oligomers water-soluble.[7] This tag dramatically increases the overall charge and hydrophilicity of the molecule.

Q3: What analytical techniques can I use to confirm my peptide is truly dissolved and not just suspended? Visual inspection is the first step, but for rigorous confirmation, several techniques are available:

  • Centrifugation: A simple and effective test. Spin the solution at high speed (e.g., >10,000 x g for 15 minutes). If a pellet forms, the peptide is not fully dissolved.[13]

  • Reverse-Phase HPLC (RP-HPLC): Inject the solution onto an HPLC. A sharp, symmetrical peak indicates a soluble, non-aggregated peptide. The presence of broad peaks, peak tailing, or material that doesn't elute can indicate aggregation.[17]

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. It can effectively distinguish between monodispersed (dissolved) peptides and larger aggregates.

  • Circular Dichroism (CD) Spectroscopy: While primarily used for secondary structure analysis, CD can also provide clues about aggregation. The appearance of a signal characteristic of β-sheets in a peptide designed to be helical can indicate aggregation.[17]

G cluster_driving_forces Driving Forces for Insolubility Aib Aib Residue (gem-dimethyl group) Constraint Steric Hindrance Restricts φ/ψ angles Aib->Constraint Hydrophobicity Increases Local Hydrophobicity Aib->Hydrophobicity Helix Promotes Helical Structure (3₁₀ / α) Constraint->Helix Rigidity Reduces Conformational Flexibility Constraint->Rigidity Aggregation Aggregation & Precipitation Helix->Aggregation Hydrophobicity->Aggregation Rigidity->Aggregation

Caption: Causal relationship of Aib properties leading to aggregation.

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol allows you to systematically test different solvent conditions using a small amount of your valuable peptide.

  • Aliquot the Peptide: Prepare several small, accurately weighed aliquots (e.g., 0.1-0.5 mg) of your lyophilized peptide.

  • Test Aqueous Buffer: To the first aliquot, add your final desired aqueous buffer (e.g., PBS pH 7.4) to a target concentration (e.g., 1 mg/mL). Vortex and sonicate for 2-5 minutes. Observe. If not clear, proceed.

  • Test Organic Co-Solvent: To a fresh aliquot, add a minimal volume (e.g., 10-20 µL) of DMSO. Vortex/sonicate until clear. If it dissolves, proceed to dilute this stock dropwise into the aqueous buffer to the final concentration. Observe for precipitation.

  • Test Acidic Conditions (for basic peptides): If steps 2 & 3 fail, use a fresh aliquot. Dissolve in a minimal volume of 10% acetic acid. Once clear, dilute with sterile water or your buffer.

  • Test Basic Conditions (for acidic peptides): If steps 2, 3 & 4 are unsuitable, use a fresh aliquot. Dissolve in a minimal volume of 0.1% ammonium hydroxide. Once clear, dilute with sterile water or your buffer.

  • Confirmation: For the condition that yields a clear solution, centrifuge at >10,000 x g for 15 minutes. The absence of a pellet confirms solubilization.

Protocol 2: Solubilization Using a Chaotropic Agent (Guanidine HCl)

Use this protocol for extremely difficult peptides that have failed other methods.

  • Prepare Stock Solution: Prepare a sterile, 8 M Guanidine HCl (GnHCl) stock solution.

  • Dissolve Peptide: Add a sufficient volume of 8 M GnHCl to your lyophilized peptide to achieve the desired final concentration. Vortex and sonicate until the solution is completely clear.

  • Application Note: This stock solution is generally not suitable for direct use in cell-based assays. It is primarily used for biophysical characterization or for purification steps where the GnHCl can be removed later via dialysis or buffer exchange chromatography.

References

  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Ciarkowski, J., Ołdziej, S., Czaplewski, C., & Liwo, A. (2018). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling, 24(1), 9. [Link]
  • JPT Peptide Technologies. (n.d.).
  • LifeTein. (n.d.). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
  • De Zotti, M., Biondi, B., & Formaggio, F. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. Journal of Peptide Science, 23(7-8), 569-580. [Link]
  • Synpeptide. (n.d.). Guidelines for Peptide Dissolving. Synpeptide Website. [Link]
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. SB-PEPTIDE Website. [Link]
  • Narita, M., Doi, M., Sugasawa, H., & Ishikawa, K. (1985). Syntheses and Properties of Oligo-L-leucines Containing a-Aminoisobutyric Acid Residues. Bulletin of the Chemical Society of Japan, 58(5), 1473-1479. [Link]
  • Narita, M., Chen, J. Y., Sato, H., & Kim, Y. (1993). Critical Peptide Size for Insolubility Caused by a β-Sheet Aggregation and Solubility Improvement in Hydrophobic Peptides by Replacement of Alanine Residues with α-Aminoisobutyric Acid Residues. Bulletin of the Chemical Society of Japan, 66(3), 867-872. [Link]
  • Kumar, V., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Sormanni, P., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.
  • Fu, Q., et al. (2012). A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. Analytical Chemistry, 84(13), 5794-5801. [Link]
  • van der Spoel, D., & de Groot, B. L. (2008). Folding study of an Aib-rich peptide in DMSO by molecular dynamics simulations. Biophysical Journal, 94(10), 3848-3857. [Link]
  • De Zotti, M., et al. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. Journal of Peptide Science, 23(7-8), 569-580. [Link]
  • Ousaka, N., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6735-6741. [Link]
  • JPT Peptide Technologies. (n.d.).
  • Wikipedia. (n.d.). Hydrophobic collapse. Wikipedia. [Link]
  • Wikipedia. (n.d.). Chaotropic agent. Wikipedia. [Link]

Sources

Technical Support Center: Purification of Hydrophobic Aib-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of hydrophobic peptides containing α-aminoisobutyric acid (Aib). This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these unique and often complex molecules. The incorporation of Aib residues, while beneficial for inducing stable helical structures, introduces significant hurdles in solubility and chromatographic behavior.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively.

I. Understanding the Core Challenges

The primary difficulties in purifying Aib-containing peptides stem from two key properties:

  • Increased Hydrophobicity and Aggregation: Aib residues are highly hydrophobic.[1] Peptides with a high content of Aib and other non-polar amino acids often exhibit poor solubility in aqueous solutions, a primary requirement for reversed-phase high-performance liquid chromatography (RP-HPLC).[2] This hydrophobicity also promotes strong intermolecular interactions, leading to aggregation.[2][3][4] Aggregated peptides behave differently during chromatography, often resulting in broad peaks, poor resolution, and low recovery.[5]

  • Stable Secondary Structures: Aib is a potent helix-inducing amino acid. The stable helical structures formed by Aib-containing peptides can mask hydrophobic regions or present a rigid conformation that interacts poorly and unpredictably with the stationary phase of the HPLC column.[1] This can lead to issues such as peak tailing, shouldering, or even irreversible binding to the column.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when tackling the purification of these challenging peptides.

Q1: My Aib-containing peptide won't dissolve in the initial mobile phase (water/acetonitrile/TFA). What should I do?

A1: This is a very common problem. Direct dissolution in aqueous mobile phases is often difficult for hydrophobic peptides.[6] Here is a systematic approach to solubilization:

  • Start with a Strong Organic Solvent: First, try to dissolve a small test amount of the peptide in a strong organic solvent.[6] Good starting points are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or hexafluoroisopropanol (HFIP).[7]

    • Caution: Be aware that DMSO can oxidize peptides containing cysteine (Cys) or methionine (Met) residues.

  • Stepwise Dilution: Once the peptide is dissolved in the organic solvent, slowly add your aqueous mobile phase (e.g., water with 0.1% TFA) dropwise while vortexing. This gradual dilution can prevent the peptide from crashing out of solution.

  • Alternative Solvents: If the above fails, consider using co-solvents in your mobile phase. Isopropanol or n-propanol, often mixed with acetonitrile, can significantly improve the solubility of hydrophobic peptides and disrupt aggregates.[6][7]

  • Sonication: Gentle sonication can help break up small aggregates and facilitate dissolution.[8] However, be cautious not to heat the sample excessively.

Q2: I'm seeing a very broad peak, or multiple poorly resolved peaks, for my peptide during RP-HPLC. What's causing this?

A2: Broad and poorly resolved peaks are often a sign of on-column aggregation, slow conformational changes, or secondary interactions with the column material.

  • Aggregation: The peptide may be aggregating on the column as the concentration of the organic solvent changes during the gradient.

  • Conformational Isomers: The stable secondary structures induced by Aib can sometimes exist in multiple, slowly interconverting forms, each with a slightly different retention time.

  • Secondary Interactions: Residual silanols on silica-based columns can interact with basic residues in the peptide, leading to peak tailing.[7]

To address this, refer to the troubleshooting guides on optimizing your HPLC method, particularly regarding the use of different organic solvents, ion-pairing agents, and temperature.

Q3: What is the role of trifluoroacetic acid (TFA) in my mobile phase, and can I change it?

A3: TFA serves two main purposes in peptide purification:

  • Acidification: It keeps the mobile phase at a low pH, ensuring that acidic residues (Asp, Glu) are protonated and less likely to interact with the stationary phase in undesirable ways.[7]

  • Ion-Pairing Agent: TFA forms an ion pair with positively charged residues (Lys, Arg, His), effectively masking their charge and increasing their hydrophobicity. This promotes more predictable retention based on the overall hydrophobicity of the peptide.

However, TFA itself can sometimes contribute to aggregation.[9] If you suspect this is an issue, or if you need to remove TFA for downstream applications, you can try alternative mobile phase modifiers:

  • Formic Acid (FA): A weaker ion-pairing agent than TFA, which can alter the selectivity of your separation.[7][10] It is also more MS-friendly as it causes less ion suppression.[10]

  • Difluoroacetic Acid (DFA): An intermediate choice between FA and TFA in terms of ion-pairing strength and hydrophobicity, offering another option for optimizing selectivity.[10]

Q4: Should I use a C18 or a C8 column for my hydrophobic Aib-peptide?

A4: The choice of stationary phase is critical.

  • C18 Columns: These are the most common and provide high hydrophobicity and strong retention.[1] They are a good starting point for most peptides.

  • C8 Columns: With shorter alkyl chains, C8 columns are less hydrophobic.[1] This can be advantageous for very hydrophobic Aib-peptides that might be too strongly retained on a C18 column, leading to very long run times or poor peak shape.[1]

  • Other Phases: For extremely hydrophobic peptides, consider even less retentive phases like C4 or a diphenyl column, which can offer different selectivity.[11][12]

The best approach is to screen different columns if your initial choice does not provide adequate separation.

III. Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific purification problems.

Guide 1: Optimizing Peptide Solubility for Injection

Problem: The lyophilized Aib-peptide is insoluble in the initial HPLC mobile phase, leading to sample loss and potential column clogging.

Step-by-Step Protocol: Systematic Solubility Testing
  • Aliquot the Peptide: Weigh out a small, representative sample of your crude peptide (e.g., 1-2 mg) for solubility testing to avoid risking your entire batch.

  • Initial Solvent Screen: Test the solubility of the aliquot in a series of strong organic solvents.

    • Table 1: Recommended Initial Solvents for Hydrophobic Peptides

      Solvent Advantages Considerations
      DMSO Excellent dissolving power for many hydrophobic peptides. Can oxidize Cys and Met residues. Not easily removed by lyophilization.
      DMF Good alternative to DMSO. Not as easily removed by lyophilization as more volatile solvents.
      HFIP Very strong solvent, can break up β-sheet structures. Expensive, volatile, and requires careful handling.
      Acetonitrile (ACN) Common HPLC solvent, volatile. May not be strong enough for highly aggregated peptides.

      | Isopropanol (IPA) | Good for disrupting aggregates, stronger than ACN. | Higher viscosity can increase backpressure.[7][13] |

  • Sequential Dilution:

    • Add the chosen organic solvent (e.g., DMSO) dropwise to the peptide until it fully dissolves. Use the minimum volume necessary.

    • Slowly add your aqueous mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA) to the dissolved peptide solution with constant vortexing.

    • Observe for any signs of precipitation. If the peptide stays in solution, it is ready for injection.

  • Insoluble after Dilution?: If the peptide precipitates upon dilution, it indicates that the starting conditions of your HPLC gradient are too aqueous. In this case, you will need to modify your injection method or the initial gradient conditions (see Guide 2).

Guide 2: Improving Chromatographic Resolution and Peak Shape

Problem: The peptide elutes as a broad, tailing, or split peak, indicating on-column issues.

Workflow for HPLC Method Optimization

HPLC_Optimization start Poor Peak Shape (Broad, Tailing, Split) temp Increase Column Temperature (e.g., 40-60 °C) start->temp solvent Modify Organic Solvent (Add Isopropanol/n-Propanol to ACN) temp->solvent Still poor? result Improved Resolution and Peak Shape temp->result Resolved gradient Shallow the Gradient (e.g., 0.5%/min) solvent->gradient Still poor? solvent->result Resolved modifier Change Ion-Pairing Agent (TFA -> FA or DFA) gradient->modifier Still poor? gradient->result Resolved column Switch Stationary Phase (C18 -> C8 or Diphenyl) modifier->column Still poor? modifier->result Resolved column->result Resolved

Caption: Decision workflow for troubleshooting poor HPLC peak shape.

Step-by-Step Protocol: Method Adjustment
  • Increase Temperature: Raising the column temperature (e.g., to 40-60 °C) can improve the solubility of hydrophobic peptides in the mobile phase, reduce mobile phase viscosity (especially with alcohols), and often sharpens peaks.[7][13]

  • Modify the Organic Solvent (Mobile Phase B):

    • Rationale: Acetonitrile is a standard choice, but stronger, more disruptive solvents can prevent aggregation.

    • Action: Replace a portion of the acetonitrile in Mobile Phase B with isopropanol or n-propanol. A 50:50 mixture of ACN:IPA is a good starting point.[6][13] This can improve resolution and ensure that strongly bound material is eluted from the column, preventing "ghost peaks" in subsequent runs.[14]

  • Adjust the Gradient Slope:

    • Rationale: A steep gradient may not provide sufficient time for the peptide to interact optimally with the stationary phase, leading to poor separation from closely eluting impurities.

    • Action: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) around the expected elution time of your peptide. This increases the resolution between peaks.

  • Change the Mobile Phase Modifier:

    • Rationale: The choice of acidic modifier affects retention and selectivity.[7]

    • Action: If using TFA, try a method with 0.1% formic acid. This will change the retention characteristics and may resolve co-eluting impurities.[7] Note that retention times will likely decrease with FA compared to TFA.[10]

  • Switch the Stationary Phase:

    • Rationale: Different stationary phases offer different selectivity.[12]

    • Action: If your peptide is very strongly retained on a C18 column, switch to a C8 or C4 column to reduce retention. Conversely, if retention is too low, a C18 column is appropriate. A diphenyl column can offer unique selectivity for peptides containing aromatic residues.[11][12]

Guide 3: Alternative Purification Strategy for Extremely Problematic Peptides

Problem: The Aib-peptide is virtually insoluble or aggregates so severely that conventional RP-HPLC fails, yielding less than 1% recovery.[11]

Protocol: Precipitation-Based Purification

This method, adapted from protocols for purifying highly hydrophobic amyloid-β fragments, bypasses the need for HPLC by leveraging the peptide's poor solubility.[11]

  • Cleavage and Initial Workup: After synthesis and cleavage from the resin, concentrate the cleavage cocktail (containing the peptide and scavengers).

  • Precipitation in Diethyl Ether: Add the concentrated crude product to cold diethyl ether. The peptide should precipitate while many of the organic scavengers remain in solution. Collect the precipitated peptide by centrifugation.

  • Water Precipitation:

    • Rationale: This step exploits the peptide's insolubility in water to separate it from more water-soluble impurities.

    • Action: Re-dissolve the ether-precipitated solid in a minimal amount of a strong solvent (like HFIP or TFA). Then, add this solution to a large volume of cold, deionized water. The hydrophobic peptide should precipitate out.

  • Washing and Isolation:

    • Collect the water-precipitated peptide via centrifugation.

    • Wash the pellet sequentially with water (to remove any remaining water-soluble impurities) and then with diethyl ether (to remove residual organic scavengers).[11]

    • After the final wash, dry the purified peptide pellet under high vacuum.

  • Purity Assessment: Analyze the final product using analytical HPLC and mass spectrometry. While this method may not achieve the >99% purity possible with HPLC, it can be highly effective for obtaining moderately pure material when chromatography is not feasible.[11]

IV. Concluding Remarks

The purification of hydrophobic, Aib-containing peptides is a significant challenge that requires a systematic and flexible approach. Success often lies in moving beyond standard protocols and methodically optimizing parameters such as sample solubility, mobile phase composition, temperature, and stationary phase chemistry. By understanding the underlying principles of why these peptides are difficult to purify, researchers can logically troubleshoot and develop robust purification strategies. When conventional chromatography fails, alternative methods like strategic precipitation can provide a viable path to obtaining purified material for further study.

References

  • Waters Corporation.
  • The Nest Group. (1998). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]
  • Teplow, D. B., et al. (2011). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Methods in Molecular Biology. [Link]
  • Interchim. (2019). Peptides purification development in Reverse Phase. [Link]
  • GenScript. (2024).
  • Various Authors. (2013). Discussion on purifying hydrophobic peptides by HPLC.
  • Grealis, J., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Biotage. (2023).
  • Vydac.The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
  • Lockhart, C., et al. (2004). The effect of increasing hydrophobicity on the self-assembly of amphipathic beta-sheet peptides. Peptide Science. [Link]
  • Cerdan, A. H., et al. (2015). Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex. The Journal of Chemical Physics. [Link]
  • Various Authors. (2024). Peptide aggregation: insights from SEC-HPLC analysis.
  • JPT Peptide Technologies.
  • Mazzeo, E., et al. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design. [Link]
  • Ziehm, T., et al. (2018). Role of Hydrophobicity and Charge of Amyloid-Beta Oligomer Eliminating d-Peptides in the Interaction with Amyloid-Beta Monomers. ACS Chemical Neuroscience. [Link]
  • Nguyen, J. M., et al. (2019). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
  • Chiti, F., et al. (2003).
  • Steuer, C., et al. (2022).
  • Lauber, M. A., et al. (2013). High-Resolution Peptide Mapping Separations with MS-Friendly Mobile Phases and Charge-Surface-Modified C18. Analytical Chemistry. [Link]
  • Ito, T., et al. (2019). Effects of a Hydrophilic/Hydrophobic Interface on Amyloid-β Peptides Studied by Molecular Dynamics Simulations and NMR Experiments. The Journal of Physical Chemistry B. [Link]
  • GenScript.Impact of TFA - A Review. [Link]
  • Mant, C. T., et al. (1998). Synthesis and purification of hydrophobic peptides for use in biomimetic ion channels.
  • Lin, X., et al. (2022).

Sources

Technical Support Center: Amide Coupling with Ethyl 2-amino-2-methylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with amide bond formation involving the sterically hindered amine, Ethyl 2-amino-2-methylpropanoate hydrochloride (also known as H-Aib-OEt·HCl).[1][2] The unique α,α-disubstitution of this substrate presents a significant synthetic hurdle that often leads to low yields or complete reaction failure with standard coupling protocols.[3][4]

This document provides in-depth, field-proven insights into alternative reagents and troubleshooting strategies to ensure the successful synthesis of your target amides.

Frequently Asked Questions (FAQs)

Q1: Why is forming an amide bond with this compound so challenging?

The primary difficulty arises from steric hindrance. Ethyl 2-amino-2-methylpropanoate possesses two methyl groups on the α-carbon, which physically obstruct the nitrogen atom's lone pair from attacking the activated carboxyl group of the coupling partner. This steric bulk dramatically slows down the rate of the desired nucleophilic acyl substitution, allowing side reactions to compete or preventing the reaction altogether.[3][5]

Q2: What are the main problems with using standard coupling reagents like DCC or EDC for this substrate?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often insufficiently reactive to overcome the high activation energy barrier associated with sterically hindered substrates.[4] Key issues include:

  • Low Reactivity: The activated O-acylisourea intermediate formed by carbodiimides is often not electrophilic enough to react with the hindered amine at a practical rate.

  • Side Reactions: Slow coupling rates increase the likelihood of side reactions. With carbodiimides, a common side reaction is the O→N acyl shift within the intermediate, leading to the formation of an unreactive N-acylurea byproduct, which terminates the reaction and complicates purification.[5]

  • Racemization: While less of a concern for the achiral H-Aib-OEt, if the carboxylic acid partner is chiral, the slow reaction kinetics can increase the risk of epimerization at its α-carbon.[6]

Q3: Which classes of coupling reagents are generally recommended for sterically demanding couplings?

For challenging substrates like H-Aib-OEt, more potent activating agents are required. The most successful classes of reagents are:

  • Uronium/Aminium Salts: These reagents, such as HATU and COMU, form highly reactive activated esters that can overcome significant steric barriers.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective and offer specific advantages over uronium salts in certain scenarios.

  • Acyl Fluoride Precursors: In cases of extreme steric hindrance, converting the carboxylic acid to a small, highly reactive acyl fluoride using reagents like TFFH can be a superior strategy.[4][5]

  • Phosphonic Anhydrides: Reagents like T3P® are known to be effective for forming amides from hindered components, particularly in solution-phase synthesis.[5]

Q4: What is the key practical difference between uronium (e.g., HATU) and phosphonium (e.g., PyAOP) reagents?

The primary difference lies in their structure and a critical side reaction. Uronium/aminium salts like HATU possess a C=N⁺ bond, while phosphonium salts like PyAOP have a central phosphorus atom.

The most significant practical consequence is the risk of guanidinylation . Uronium reagents can react directly with the free amine of your peptide or, in this case, unreacted H-Aib-OEt. This forms a stable guanidinium species on the amine nitrogen, permanently capping it and preventing amide bond formation.[7] This side reaction is especially problematic when the coupling reagent is used in excess or when the activation of the carboxylic acid is slow.

Phosphonium reagents do not have this liability.[6] They cannot form this type of byproduct, making them a safer choice when slow reaction kinetics are anticipated or when an excess of coupling reagent is needed to drive the reaction to completion.

Q5: I've seen COMU recommended as a modern alternative. What makes it a superior choice?

COMU is a third-generation uronium salt that was designed to overcome the limitations of older reagents like HBTU and HATU.[8] Its key advantages include:

  • Enhanced Safety: COMU is based on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) instead of the potentially explosive benzotriazole derivatives (HOBt, HOAt) found in HBTU and HATU.[8][9]

  • High Reactivity: It exists in the more reactive uronium salt form, and studies have shown its coupling efficiency to be comparable or even superior to HATU, especially for challenging sequences.[5][8]

  • Improved Solubility & Byproducts: COMU and its byproducts are generally more soluble in common organic solvents and are also water-soluble, which can simplify purification and makes it a reagent of choice for green chemistry applications.[9][10]

  • Reduced Base Requirement: Due to its morpholino-based structure, COMU can often be used effectively with just one equivalent of a tertiary base, whereas HATU and HBTU typically require two.[8][10]

Troubleshooting Guide

Problem: My coupling reaction with H-Aib-OEt·HCl gives very low yield or fails to proceed, even with a standard reagent like HBTU.

Root Cause Analysis & Solution Pathway:

  • Insufficient Reagent Reactivity: HBTU, while effective, may not be potent enough.

    • Solution: Switch to a more powerful, modern coupling reagent. COMU is the top recommendation due to its high reactivity and safety profile.[8] HATU is another excellent, highly reactive choice, though with the caveats mentioned above.[10] A phosphonium salt like PyAOP is also a prime candidate.

  • Incomplete Amine Neutralization: The starting material is a hydrochloride salt. The free amine must be generated in situ for it to be nucleophilic. If your base is too weak or used in insufficient quantity, the reaction will not start.

    • Solution: Ensure you are using at least one full equivalent of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to neutralize the HCl salt, in addition to the base required by the coupling reagent itself. For uronium/phosphonium reagents, this typically means a total of 2-3 equivalents of base.

  • Sub-Optimal Reaction Conditions: Sterically hindered couplings often require more forcing conditions than standard amide bond formations.

    • Solution: Increase the reaction temperature. While many couplings are run at room temperature, heating to 40-60 °C can significantly accelerate the reaction rate for hindered substrates. In extreme cases, microwave-assisted heating has proven effective.[4]

  • Solvent Effects: Ensure you are using a high-purity, anhydrous polar aprotic solvent like DMF or NMP. Water contamination will hydrolyze the activated ester intermediate.

start Low Yield with H-Aib-OEt.HCl reagent Upgrade Coupling Reagent (COMU, HATU, PyAOP) start->reagent Is reagent potent enough? base Check Base Stoichiometry (Neutralize HCl + Reagent Req.) start->base Is amine fully neutralized? temp Increase Reaction Temperature (40-60 °C) start->temp Are conditions sufficient? protocol Consider Acyl Fluoride Protocol (TFFH) reagent->protocol If still sluggish cluster_0 Guanidinylation Side Reaction Amine R-NH₂ (Free Amine) Product R-N=C(NMe₂)₂⁺ (Guanidinylated Product) Amine->Product attacks HATU HATU (Excess Reagent) HATU->Product reacts with

Caption: Guanidinylation of a free amine by excess HATU.

Solutions:

  • Switch to a Phosphonium Reagent: This is the most robust solution. Replace HATU with an equimolar amount of PyAOP or PyBOP . These reagents are incapable of this side reaction. 2. Optimize Stoichiometry: If you must use HATU, use it in a slight deficit or exactly stoichiometric (e.g., 0.95-1.0 eq) relative to the carboxylic acid. This starves the reaction of excess reagent that could cause the side reaction.

  • Use Pre-activation: Activate the carboxylic acid with HATU and base for 5-10 minutes before adding the H-Aib-OEt. [11]This consumes the HATU in forming the desired active ester, minimizing the amount of free reagent available to react with the amine.

Comparative Data of Recommended Reagents

The following table summarizes the key characteristics of the most effective coupling reagents for Ethyl 2-amino-2-methylpropanoate.

ReagentClassKey Advantage(s)Potential Drawback(s)Typical Base Eq.
COMU UroniumHigh reactivity, superior safety (Oxyma-based), water-soluble byproducts. [8][9]Higher cost than older reagents.1-2 [8]
HATU UroniumExtremely high reactivity, very fast kinetics. [10][12]Guanidinylation risk, based on potentially explosive HOAt. 2
PyAOP PhosphoniumHigh reactivity (HOAt-based), no guanidinylation risk. Solutions in DMF are less stable over time than uronium salts. 2
T3P® Phosphonic AnhydrideVery effective for hindered couplings, good for solution phase, byproducts are water-soluble. [5]Reaction can be slower; may require heating.2-3
TFFH FluoroformamidiniumForms highly reactive acyl fluoride, excellent for extreme steric hindrance. [4][5]Reagent is moisture-sensitive; can be expensive.2

Experimental Protocols

Protocol 1: General Coupling using COMU

This protocol is recommended as the first-line approach for coupling a generic carboxylic acid (R-COOH) to H-Aib-OEt·HCl.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • COMU (1.1 eq) [8]* N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq) and COMU (1.1 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid.

  • Stir the mixture to dissolve the solids.

  • Add DIPEA (2.0 eq) to the solution and stir for 1-2 minutes. This is the pre-activation step. The solution may change color. [8]5. In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF and add DIPEA (1.0 eq) to generate the free base.

  • Add the free amine solution from step 5 to the activated carboxylic acid solution from step 4.

  • Stir the reaction at room temperature and monitor by LC-MS or TLC. If the reaction is sluggish after 4 hours, heat the mixture to 40-50 °C.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Substrates

This protocol is an advanced method for cases where even potent uronium/phosphonium reagents fail. [4] Materials:

  • Carboxylic Acid (1.0 eq)

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.1 eq)

  • This compound (1.2 eq)

  • 2,4,6-Collidine or DIPEA (3.5 eq)

  • Anhydrous Dichloromethane (DCM) and/or DMF

Procedure:

  • Acyl Fluoride Formation:

    • In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add TFFH (1.1 eq) and DIPEA (1.5 eq).

    • Stir at room temperature for 30-60 minutes. Monitor the formation of the acyl fluoride by ¹⁹F NMR or by quenching a small aliquot with methanol and analyzing the methyl ester formation by LC-MS.

  • Coupling Reaction:

    • In a separate flask, prepare the free amine by dissolving this compound (1.2 eq) in DMF with DIPEA (2.0 eq).

    • Add the amine solution to the acyl fluoride solution.

    • If using DCM, it may be necessary to remove it under reduced pressure and replace it with DMF to ensure solubility and allow for heating.

    • Heat the reaction mixture to 60-80 °C (conventional heating or microwave). [4] * Monitor the reaction for consumption of the acyl fluoride.

  • Work-up and Purification:

    • Follow steps 8-11 from Protocol 1 for work-up and purification.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263-267. [Link]
  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22343822, this compound.
  • Dunetz, J. R., et al. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140-177. [Link]
  • Valeur, E., & Bradley, M. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 19(11), 1509-1524. [Link]
  • Angell, Y. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11497-11501. [Link]
  • Ugrinov, A., & Min, G. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11497-11501. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Reddit. (2022). How do I avoid side reactions while doing this peptide coupling reaction? [Online discussion forum].

Sources

Technical Support Center: Managing Difficult Sequences in SPPS with α-Aminoisobutyric Acid (Aib)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Solid-Phase Peptide Synthesis (SPPS) involving the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib). The unique structural properties of Aib, while beneficial for inducing stable helical conformations and enhancing metabolic stability, introduce significant challenges during peptide assembly.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and successfully navigating the complexities of Aib incorporation.

We will move from frequently asked questions to in-depth troubleshooting protocols, explaining not just the how but the critical why behind each strategic choice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of Aib in SPPS.

Q1: What makes Aib a "difficult" amino acid in SPPS?

A1: The primary challenge stems from the unique structure of Aib. It possesses a gem-dimethyl group on its α-carbon, making it a sterically hindered α,α-disubstituted amino acid.[1][2] This steric bulk physically obstructs the approach of reagents, dramatically slowing down both the Fmoc-deprotection of the Aib residue and the subsequent coupling of the next amino acid onto the Aib's free amine.[2][3] Standard SPPS conditions that work for proteinogenic amino acids often result in low yields and truncated sequences when Aib is involved.[3]

Q2: Why do Aib-containing peptides tend to aggregate on the resin?

A2: Aib is a powerful helix-inducing residue, strongly promoting the formation of 3₁₀- or α-helical secondary structures.[1][4] While this is often the desired final conformation, the formation of these stable, rigid structures during synthesis on the solid support leads to inter-chain and intra-chain aggregation.[5] This on-resin aggregation can cause the resin beads to shrink and makes the N-terminal amine of the growing peptide chain inaccessible to reagents, leading to failed couplings and deletions.[6]

Q3: Can I use standard coupling reagents like HBTU or HOBt/DCC for Aib?

A3: While not impossible, standard coupling reagents are often inefficient for Aib, especially for coupling an amino acid onto an Aib residue or for coupling consecutive Aib residues.[3] The steric hindrance requires more potent activation methods to achieve acceptable yields in a reasonable timeframe. For instance, the combination of diisopropylcarbodiimide (DIC) with ethyl cyanohydroxyiminoacetate (Oxyma) has proven superior to additives like HOBt or HOAt for coupling Aib residues.[3] Other powerful reagents like HATU or specialized reagents that form amino acid fluorides (e.g., TFFH) are also recommended for these difficult couplings.[7]

Q4: Is microwave-assisted SPPS beneficial for Aib-containing sequences?

A4: Absolutely. Microwave-assisted SPPS is highly effective for overcoming the challenges posed by Aib.[2] The application of microwave energy efficiently drives the slow coupling and deprotection reactions to completion by providing rapid, localized heating.[2][8] This allows for significantly shorter reaction times and higher purities. Temperatures can be elevated, sometimes up to 95°C, to overcome the high activation energy barrier of these sterically hindered reactions.[8]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and solving specific problems encountered during the synthesis of Aib-containing peptides.

Issue 1: Low Coupling Efficiency & Sequence Truncation

Symptoms:

  • Positive (blue) Kaiser test or other ninhydrin-based test after coupling, indicating unreacted free amines.

  • LC-MS analysis of the crude product shows significant peaks corresponding to truncated sequences (deletion of the amino acid that was supposed to couple to Aib).

  • Minimal weight gain of the resin after synthesis.[9]

Root Cause Analysis:

The steric bulk of the Aib residue's gem-dimethyl group creates a high-energy barrier for the nucleophilic attack by the incoming amino acid's amine group. The activated carboxyl group of the incoming amino acid may decompose or form side products before the desired coupling can occur. This is particularly problematic when coupling any amino acid onto an N-terminal Aib or when coupling Aib onto another Aib.

G cluster_problem Observed Problem cluster_causes Potential Root Causes cluster_solutions Recommended Solutions cluster_actions1 Actionable Protocols for Solution 1 cluster_actions2 Actionable Protocols for Solution 2 cluster_actions3 Actionable Protocols for Solution 3 Problem Low Coupling Yield (Positive Kaiser Test) Cause1 Insufficient Reagent Activity Problem->Cause1 Cause2 Insufficient Reaction Time / Energy Problem->Cause2 Cause3 On-Resin Aggregation Problem->Cause3 Sol1 Upgrade Coupling Chemistry Cause1->Sol1 Sol2 Increase Reaction Driving Force Cause2->Sol2 Sol3 Disrupt Secondary Structures Cause3->Sol3 Action1a Switch to DIC / Oxyma Sol1->Action1a Action1b Use HATU / HCTU Sol1->Action1b Action1c Use Amino Acid Fluorides (TFFH) Sol1->Action1c Action2a Perform Double Coupling Sol2->Action2a Action2b Extend Coupling Time (2-4 hrs) Sol2->Action2b Action2c Employ Microwave Synthesis (75-95°C) Sol2->Action2c Action3a Switch Solvent to NMP Sol3->Action3a Action3b Add 25% DMSO to DMF Sol3->Action3b Action3c Use Low-Load, High-Swelling Resin Sol3->Action3c

Caption: Strategies to prevent and resolve on-resin peptide aggregation.

Solutions & Protocols
  • Resin Choice: Start with a low-substitution resin (e.g., 0.1-0.3 mmol/g). This increases the distance between growing peptide chains, reducing the likelihood of inter-chain aggregation. Use resins with good swelling properties in organic solvents, such as PEG-based resins (NovaPEG, NovaSyn® TG).

  • NMP: Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvent for aggregated peptides. [10]* Co-solvents: Add up to 25% dimethyl sulfoxide (DMSO) to your DMF during the coupling step. DMSO is excellent at disrupting hydrogen-bond-based secondary structures.

This protocol is for a dedicated microwave peptide synthesizer and leverages both thermal energy and optimized chemistry.

  • Program Setup: Configure the synthesizer method to use elevated temperatures for both deprotection and coupling steps.

  • Deprotection: Perform Fmoc removal using 20% piperidine in DMF at 75-90°C for 3-5 minutes. The high temperature rapidly completes the otherwise slow deprotection of the hindered amine.

  • Coupling: Use a 5-fold excess of Fmoc-Aib-OH, DIC, and Oxyma Pure.

  • Microwave Coupling Reaction: Perform the coupling step at 75-90°C for 10-20 minutes. Microwave energy will break up forming aggregates and provide the necessary activation energy for the hindered coupling to proceed efficiently. [2][8]5. Washing: Ensure thorough washing between steps with fresh DMF or NMP.

References
  • G. A. B. Chapman, et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • H. Suga, et al. (2019). Engineering Translation Components Improve Incorporation of Exotic Amino Acids. International Journal of Molecular Sciences. [Link]
  • E. Delgado, et al. (2020). SPPS: peptide failure to elongate?.
  • CEM Corporation. (2015). Faster, More Efficient Peptide Synthesis. YouTube. [Link]
  • M. A. Shalaby, et al. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. NIH Public Access. [Link]
  • J. A. Schoborg, et al. (2014). Ribosomal incorporation of backbone modified amino acids via an editing-deficient aminoacyl-tRNA synthetase. NIH Public Access. [Link]
  • LifeTein. (2023). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • V. Barone, et al. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. PubMed. [Link]
  • G. B. Fields, et al. (1998). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. PubMed. [Link]
  • G. B. Fields, et al. (1998). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis.
  • V. Barone, et al. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides.
  • Y. Hirano, et al. (2019). Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. MDPI. [Link]
  • S. Han & Y. Kim. (2004). Strategies for Peptide Synthesis: An Overview. University of Pennsylvania. [Link]
  • J. P. Tam, et al. (1995). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed. [Link]
  • J. P. Tam, et al. (1995). Prediction of difficult sequences in solid-phase peptide synthesis. Journal of the American Chemical Society. [Link]
  • S. A. Benner, et al. (2000). Synthesis and coupling reactions of a,a-dialkylated amino acids with nucleobase side chains. PNAS. [Link]
  • H. Heimgartner, et al. (2004). Solution-phase synthesis of Aib-containing cyclic hexapeptides. PubMed. [Link]
  • F. Albericio, et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
  • CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]
  • A. Kumar, et al. (2023).
  • C. Toniolo, et al. (2015). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • S. F. Funke, et al. (2021). Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. Frontiers in Neuroscience. [Link]
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Support. [Link]
  • F. Albericio, et al. (2019). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central. [Link]
  • AAPPTec. Planning a Peptide Synthesis. AAPPTec Technical Support. [Link]
  • J. S. Nowick, et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
  • J. Cz. Dobrowolski, et al. (2014). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. PubMed Central. [Link]

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Technical Support Center: Enhancing Peptide Stability with α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of 2-Aminoisobutyric Acid (Aib) on Peptide Stability

Introduction

In the field of peptide-based therapeutics and research, achieving optimal stability is a critical determinant of experimental success and therapeutic efficacy. Peptides are often susceptible to rapid enzymatic degradation and can adopt undesirable conformations, leading to aggregation and loss of function.[1] A powerful strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids, such as α,α-disubstituted amino acids.

This guide focuses on the impact of 2-aminoisobutyric acid (Aib), a prominent α,α-disubstituted amino acid, on peptide stability. Aib is commonly introduced into peptide sequences using building blocks like Ethyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OEt·HCl) during solid-phase peptide synthesis. The unique structural feature of Aib, a gem-dimethyl group on its α-carbon, imposes significant conformational constraints on the peptide backbone.[2] This technical guide will serve as a comprehensive resource, offering in-depth insights, troubleshooting advice, and practical protocols for working with Aib-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which 2-aminoisobutyric acid (Aib) enhances peptide stability?

A: The principal mechanism is steric hindrance and conformational rigidity. The two methyl groups on the α-carbon of Aib restrict the rotational freedom of the peptide backbone, sterically shielding adjacent peptide bonds from the action of proteolytic enzymes.[3] This constrained conformation favors the formation of stable helical secondary structures, such as 310- or α-helices, which are less susceptible to degradation compared to more flexible, random coil structures.[2]

Q2: How does the incorporation of Aib affect the secondary structure of a peptide?

A: The gem-dimethyl group of Aib sterically favors backbone dihedral angles (φ, ψ) that are characteristic of helical conformations.[2] Even a single Aib residue can induce a helical turn in a peptide sequence. Multiple Aib residues can further stabilize and promote the formation of well-defined 310- or α-helical structures.[4] This contrasts with peptides composed solely of standard L-amino acids, which may exist in a variety of conformations in solution.

Q3: Can Aib incorporation help in preventing peptide aggregation?

A: Yes, by promoting specific, stable helical structures, Aib can prevent the formation of β-sheet structures, which are often precursors to peptide aggregation and fibril formation.[5][6] By replacing amino acids in aggregation-prone regions with Aib, it is possible to disrupt the intermolecular interactions that lead to aggregation.[3]

Q4: Are there any FDA-approved drugs that utilize Aib for enhanced stability?

A: Yes, a notable example is Semaglutide, a GLP-1 receptor agonist used in the treatment of type 2 diabetes. Semaglutide incorporates an Aib residue at position 8, which protects it from degradation by the DPP-4 enzyme, significantly extending its plasma half-life to approximately 165 hours compared to the 1-2 minutes of native GLP-1.[3]

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis, purification, and handling of Aib-containing peptides.

Issue 1: Poor Solubility of a Newly Synthesized Aib-Containing Peptide

Potential Cause & Solution:

  • High Hydrophobicity and Stable Secondary Structure: The incorporation of Aib, especially in conjunction with other hydrophobic residues, can lead to the formation of stable, rigid helical structures that are poorly soluble in aqueous solutions.

    • Recommendation: Start by attempting to dissolve a small amount of the peptide in deionized water. If it is insoluble, try adding a small amount of a mild acid (e.g., 0.1% acetic acid) for basic peptides or a mild base (e.g., 0.1% ammonium hydroxide) for acidic peptides. For very hydrophobic peptides, the use of organic co-solvents is often necessary. Start with a small volume of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the peptide, and then slowly add your aqueous buffer to the desired concentration.[7] Be cautious, as adding the aqueous buffer too quickly can cause the peptide to precipitate.

Issue 2: The Aib-Containing Peptide Aggregates During Storage in Solution

Potential Cause & Solution:

  • Inappropriate Storage Conditions: Peptides in solution are inherently less stable than in their lyophilized form.[8] Factors like pH, temperature, and concentration can significantly influence aggregation kinetics.[1]

    • Recommendation:

      • pH Optimization: Store the peptide solution at a pH away from its isoelectric point (pI) to increase the net charge and promote repulsion between peptide molecules. A slightly acidic pH of 5-6 is often recommended for general peptide stability.[8]

      • Low Temperature Storage: Store peptide solutions at -20°C or -80°C. It is crucial to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[9]

      • Concentration: Store peptides at the highest practical concentration, as some peptides are more prone to aggregation at lower concentrations due to adsorption to container surfaces. However, for other peptides, high concentrations can accelerate aggregation. The optimal storage concentration should be determined empirically.

Issue 3: Incomplete Coupling During Solid-Phase Peptide Synthesis (SPPS) of an Aib-Containing Peptide

Potential Cause & Solution:

  • Steric Hindrance: The gem-dimethyl group of Aib presents a significant steric challenge for the incoming activated amino acid during the coupling reaction in SPPS.[5]

    • Recommendation:

      • Use of Potent Coupling Reagents: Employ highly efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to drive the reaction to completion.

      • Double Coupling: Perform a second coupling step with fresh reagents for the amino acid following the Aib residue to ensure complete acylation.

      • Extended Coupling Times: Increase the reaction time for the coupling step after Aib incorporation.

Issue 4: Difficulty in Purifying the Crude Aib-Containing Peptide by RP-HPLC

Potential Cause & Solution:

  • Co-elution of Impurities and Secondary Structures: The stable secondary structures induced by Aib can lead to broad peaks or co-elution with closely related impurities during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5]

    • Recommendation:

      • Optimize the Gradient: Use a shallower gradient around the elution time of the target peptide to improve resolution.

      • Vary the Stationary Phase: If purification on a C18 column is unsuccessful, try a C8 or a phenyl-hexyl column, which offer different selectivities.

      • Modify the Mobile Phase: Consider using a different ion-pairing agent (e.g., formic acid instead of trifluoroacetic acid) or adding a small percentage of a different organic modifier (e.g., isopropanol) to the acetonitrile.

Data Presentation & Experimental Protocols

Table 1: Impact of Aib on Peptide Half-Life

The following table provides a clear example of the dramatic increase in peptide stability conferred by Aib incorporation.

PeptideModification(s)Half-life (in human plasma)Fold Increase in Half-lifeReference(s)
Native GLP-1None1-2 minutes-[3]
Semaglutide (GLP-1 Analogue)Aib at position 8, fatty acid acylation~165 hours>5000-fold[3]
Diagram: Mechanism of Aib-Induced Proteolytic Resistance

This diagram illustrates how the structural constraints imposed by Aib protect a peptide from enzymatic degradation.

G cluster_0 Native Peptide cluster_1 Aib-Modified Peptide a1 Flexible Peptide Backbone a2 Cleavage Site Accessible a1->a2 Leads to a3 Protease Binds a2->a3 Allows a4 Degradation Products a3->a4 Results in b1 Rigid Helical Backbone b2 Aib Residue (Steric Shield) b1->b2 Contains b3 Protected Cleavage Site b2->b3 Shields b4 Protease Binding Hindered b3->b4 Leads to b5 Stable Peptide (No Cleavage) b4->b5 Results in protease Protease protease->a3 protease->b4 Binding Inhibited

Caption: Mechanism of Aib-induced proteolytic resistance.

Experimental Protocol: Assessment of Peptide Stability in Human Plasma

This protocol provides a standardized method to quantify the stability of an Aib-containing peptide compared to its native counterpart.

Materials:

  • Aib-containing peptide and native control peptide

  • Human plasma (from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% TFA)

  • RP-HPLC system with a C18 column

  • Incubator or water bath at 37°C

  • Microcentrifuge

Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the Aib-containing peptide and the native peptide in an appropriate solvent (e.g., sterile water or PBS).

  • Incubation:

    • In a microcentrifuge tube, add 10 µL of the peptide stock solution to 190 µL of pre-warmed human plasma to achieve a final peptide concentration of 50 µg/mL.

    • Prepare a control sample by adding 10 µL of the peptide stock solution to 190 µL of PBS.

    • Incubate all tubes at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 20 µL aliquot from each incubation tube.

  • Quenching the Reaction:

    • Immediately add the 20 µL aliquot to a new tube containing 40 µL of the cold quenching solution. This will precipitate the plasma proteins and stop enzymatic degradation.[3]

  • Protein Precipitation:

    • Vortex the quenched samples and incubate on ice for 10 minutes.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • HPLC Analysis:

    • Carefully collect the supernatant and inject a defined volume (e.g., 20 µL) into the RP-HPLC system.

    • Analyze the amount of intact peptide remaining by integrating the peak area corresponding to the peptide.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time for both the Aib-containing and native peptides.

    • Calculate the half-life (t1/2) for each peptide in plasma.

Diagram: Workflow for Assessing Peptide Stability in Plasma

G start Start prep_stock Prepare Peptide Stock Solutions (Aib-peptide & Native Control) start->prep_stock incubate Incubate Peptides with Plasma prep_stock->incubate thaw_plasma Pre-warm Human Plasma to 37°C thaw_plasma->incubate aliquots Collect Aliquots at Specific Time Points incubate->aliquots quench Quench Proteolytic Activity (e.g., add TCA) aliquots->quench precipitate Precipitate Plasma Proteins (Centrifugation) quench->precipitate analyze Analyze Supernatant by RP-HPLC precipitate->analyze quantify Quantify Remaining Intact Peptide (Peak Area Integration) analyze->quantify plot Plot % Intact Peptide vs. Time & Calculate Half-life quantify->plot end End plot->end

Caption: Workflow for assessing peptide stability in plasma.

References

  • Factors affecting the physical stability (aggreg
  • The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. PubMed.
  • Helical stability of de novo designed alpha-aminoisobutyric acid-rich peptides at high temper
  • Aib-Modification: A Shield Against Proteolysis for Enhanced Peptide Stability. Benchchem.
  • Syntheses and Properties of Oligo-L-leucines Containing a-Amino. J-STAGE.
  • This compound | C6H14ClNO2 | CID 22343822. PubChem.
  • Care and Handling of Amyloid Peptides. Bachem.
  • Amyloid β-Protein Aggregation Produces Highly Reproducible Kinetic Data and Occurs by a Two-Phase Process. NIH.
  • Storage and Handling Synthetic Peptides. Sigma-Aldrich.
  • Aggregation challenges in the formulation development of multi-dose peptide products. ECI Digital Archives.
  • Impact of microgravity on the fibrillization kinetics and structure of amyloid beta peptide.
  • A Comparative Guide to H-Glu(OEt)-OEt.
  • Stability of Aβ (1-42)
  • The stereochemistry of peptides containing alpha-aminoisobutyric acid. PubMed.
  • This compound | 17288-15-2. Sigma-Aldrich.
  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing).
  • Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech.
  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. NIH.
  • Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. PubMed.
  • Critical Peptide Size for Insolubility Caused by a β-Sheet Aggregation and Solubility Improvement in Hydrophobic Peptides by Replacement of Alanine Residues with α-Aminoisobutyric Acid Residues. Bulletin of the Chemical Society of Japan.
  • USFDA-approved parenteral peptide formulations and excipients: Industrial perspective. Kinam Park.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed.
  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Neurelis.
  • Study of the Antihypertensive Peptides Derived from Alpha-Lactalbumin Hydrolysate after Simul
  • The Solubility Challenge in Peptide Therapeutics | Blog. Biosynth.
  • Handling and Storage Instructions Standard Peptides. Thermo Fisher Scientific.
  • Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks.
  • Strategies for Improving Peptide Stability and Delivery. MDPI.
  • (PDF) Water Solubility of Complexes between a Peptide Mixture and Poorly Water-Soluble Ionic and Nonionic Drugs.
  • (PDF) Protocol for iterative optimization of modified peptides bound to protein targets.
  • Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Drug Development & Delivery.
  • De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors.
  • Peptide Storage and Handling Guidelines. GenScript.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC.
  • Ethyl 2-amino-2-methylpropano
  • aldlab-chemicals_Ethyl 2-amino-2-methylpropano
  • Synthesis and characterization of a new peptide analogue:2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Semantic Scholar.

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Technical Support Center: Troubleshooting Peptide Cleavage from Resin with Aib Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers working with α-aminoisobutyric acid (Aib)-containing peptides. As a Senior Application Scientist, I understand the unique challenges presented by these sterically hindered residues during the final, critical step of solid-phase peptide synthesis (SPPS): cleavage from the resin. This guide is structured to provide in-depth, field-proven insights to help you navigate these complexities, ensuring the successful isolation of your target peptide.

The incorporation of Aib is a powerful tool in peptide design, valued for its ability to induce and stabilize helical structures, thereby enhancing metabolic stability and, in some cases, facilitating passage across the blood-brain barrier.[1][2][3] However, the very feature that imparts these desirable properties—the gem-dimethyl group at the α-carbon—also introduces significant steric hindrance.[1][4] This steric bulk can impede both the coupling reactions during synthesis and the final acid-catalyzed cleavage from the solid support, often leading to frustratingly low yields and incomplete deprotection.

This guide provides a structured approach to troubleshooting these issues, moving from initial diagnosis to targeted solutions.

Troubleshooting Guide: Common Cleavage Problems & Solutions

This section addresses specific experimental failures you may encounter when cleaving Aib-containing peptides.

Q1: I have a very low yield of crude peptide after cleavage and precipitation. How can I confirm that the peptide is still on the resin?

A1: Initial Diagnosis with a Post-Cleavage Kaiser Test

Before optimizing cleavage conditions, it's crucial to confirm that the low yield is due to incomplete cleavage rather than other issues like poor synthesis efficiency or loss during workup. A post-cleavage Kaiser test on the resin beads is a rapid and effective way to detect the presence of un-cleaved peptide with a free N-terminal amine.[5]

Experimental Protocol: Post-Cleavage Kaiser Test
  • Objective: To qualitatively determine if the peptide is still attached to the resin after the cleavage procedure.[5]

  • Materials:

    • A small sample of the resin beads after cleavage and filtration.

    • Reagent A: 5% (w/v) ninhydrin in ethanol.

    • Reagent B: 80% (w/v) phenol in ethanol.

    • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.

    • Small glass test tube.

    • Heating block or water bath set to 100°C.

  • Procedure:

    • Place a few dried resin beads (approx. 5-10 mg) into a clean, dry glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

    • Heat the test tube at 100°C for 5 minutes.[5]

    • Observe the color of the resin beads and the solution.

  • Interpretation of Results:

    • Positive Result (Incomplete Cleavage): The resin beads and the solution turn a deep blue or purple color, indicating the presence of a primary amine on the peptide still attached to the resin.[5]

    • Negative Result (Cleavage is Likely Complete): The solution and beads remain yellow or colorless. The low yield is likely due to other factors.

Q2: My Kaiser test is positive. What are the primary causes of incomplete cleavage for Aib-containing peptides and how do I fix it?

A2: Addressing Steric Hindrance and Aggregation

A positive Kaiser test points directly to inefficient cleavage. For Aib-containing peptides, this is most often due to two interconnected factors: steric hindrance and on-resin aggregation. The bulky nature of Aib can shield the acid-labile linker from the cleavage reagent (trifluoroacetic acid - TFA), and the tendency of Aib to promote rigid helical structures can lead to peptide aggregation, further reducing solvent and reagent accessibility.

Solution A: Extend Cleavage Time and/or Increase Temperature

The kinetics of cleaving sterically hindered peptides are slower. A standard 1.5-2 hour cleavage time may be insufficient.[6]

  • Recommendation: Perform a small-scale trial cleavage, testing time points of 2, 4, and 6 hours.[5] Analyze the filtrate at each point by HPLC to determine the optimal duration. For particularly stubborn sequences, extending the cleavage time up to 10 hours may be necessary.[7]

  • Caution: While gentle heating (e.g., to 30-40°C) can sometimes improve cleavage efficiency, it should be used with caution as it can also accelerate side reactions, especially with sensitive residues like Trp or Cys.

Solution B: Optimize the Cleavage Cocktail

A standard cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) may not be robust enough.[8][9] The choice of scavengers is also critical to prevent side-product formation with reactive amino acid side chains.[8][9][10]

  • Recommendation: For peptides with multiple Aib residues or those that are particularly hydrophobic, consider a more potent cocktail. The use of different scavengers can be critical depending on the peptide sequence.

// Nodes start [label="Start:\nLow crude peptide yield after cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; check_cleavage [label="Q1: Confirm incomplete cleavage?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; kaiser_test [label="Perform post-cleavage Kaiser test on resin", fillcolor="#F1F3F4", fontcolor="#202124"]; positive_kaiser [label="Positive (Blue/Purple):\nIncomplete Cleavage", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; negative_kaiser [label="Negative:\nCleavage complete.\nInvestigate other issues.", fillcolor="#34A853", fontcolor="#FFFFFF"];

incomplete_cleavage_q [label="Q2: What is the cause?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

cause1 [label="Cause A:\nSteric Hindrance / Aggregation", fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Solution:\nOptimize Cleavage Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protocol1a [label="Extend cleavage time (e.g., 4-6 hours)", fillcolor="#FFFFFF", fontcolor="#202124"]; protocol1b [label="Use a stronger cleavage cocktail (see Table 1)", fillcolor="#FFFFFF", fontcolor="#202124"];

cause2 [label="Cause B:\nInappropriate Cocktail", fillcolor="#F1F3F4", fontcolor="#202124"]; solution2 [label="Solution:\nSelect cocktail based on peptide sequence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cocktail_table [label="Refer to Cleavage Cocktail Table (Table 1)", fillcolor="#FFFFFF", fontcolor="#202124"];

precipitation_q [label="Q3: Peptide not precipitating in ether?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; hydrophobic_issue [label="Issue:\nHydrophobic Aib-rich peptide is ether-soluble", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitation_solution [label="Solution:\nAlternative Work-up", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protocol3a [label="Concentrate TFA & directly purify via HPLC", fillcolor="#FFFFFF", fontcolor="#202124"]; protocol3b [label="Try precipitation in hexane/pentane", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> check_cleavage; check_cleavage -> kaiser_test [label="Diagnosis"]; kaiser_test -> positive_kaiser; kaiser_test -> negative_kaiser;

positive_kaiser -> incomplete_cleavage_q; incomplete_cleavage_q -> cause1 [label="Identify"]; incomplete_cleavage_q -> cause2 [label="Identify"];

cause1 -> solution1; solution1 -> protocol1a; solution1 -> protocol1b;

cause2 -> solution2; solution2 -> cocktail_table;

start -> precipitation_q [style=dashed]; precipitation_q -> hydrophobic_issue; hydrophobic_issue -> precipitation_solution; precipitation_solution -> protocol3a; precipitation_solution -> protocol3b; }

Caption: Troubleshooting workflow for Aib-peptide cleavage.

Table 1: Cleavage Cocktail Selection Guide
Reagent CocktailComposition (v/v or w/w)Recommended Use CaseCautions
Standard (TFA/TIS/H₂O) TFA (95%), TIS (2.5%), H₂O (2.5%)Peptides without sensitive residues (Cys, Met, Trp).[8][9]May be insufficient for highly hindered Aib sequences.
Reagent K TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%)"Universal" cocktail for peptides with Cys, Met, Trp, Tyr.[9][11]Malodorous and toxic components. Use in a certified fume hood.
Reagent B ("Odorless") TFA (88%), Phenol (5%), H₂O (5%), TIS (2%)Peptides with Trp, Tyr, but no Met or Cys. Good for Trt-based protecting groups.[11]Does not prevent methionine oxidation.
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), H₂O (3%), DMS (2%), NH₄I (1.5%)Specifically designed to prevent methionine oxidation.[7][11]Complex mixture; prepare fresh.
Dilute TFA (for Aib-Pro) Dilute TFATo prevent cleavage of acid-labile Aib-Pro bonds.[12]Not for global deprotection. Specific application.

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide

Q3: My peptide contains several Aib residues and is very hydrophobic. It doesn't precipitate well in cold ether after cleavage. What should I do?

A3: Managing Highly Hydrophobic Peptides

This is a common issue with Aib-rich peptides.[13] Their hydrophobicity can make them soluble even in less polar solvents like diethyl ether, leading to significant loss of product during the precipitation step.

  • Solution 1: Concentrate and Purify Directly: After filtering the resin, concentrate the TFA filtrate under a gentle stream of nitrogen or using a rotary evaporator (ensure the water bath temperature is below 40°C).[6] Redissolve the resulting oil in a minimal amount of a suitable solvent (e.g., acetonitrile/water with 0.1% TFA) and proceed directly to purification by reverse-phase HPLC.[13]

  • Solution 2: Try Alternative Precipitation Solvents: If direct purification is not feasible, try precipitating the peptide in colder, more non-polar solvents like hexane or pentane. Add the concentrated TFA solution dropwise to a large volume of the cold solvent with vigorous stirring.

  • Solution 3: Use Trifluoroethanol (TFE) for Solubilization: For extremely hydrophobic peptides that precipitate and are difficult to redissolve, TFE can be a powerful tool. After precipitation and pelleting, attempt to dissolve the peptide in a small amount of 100% TFE before diluting with your HPLC mobile phase.[13] Be aware that high concentrations of TFE can affect HPLC column binding.[13]

Frequently Asked Questions (FAQs)

Q: Why is Aib so difficult to work with in SPPS? A: The gem-dimethyl group on the α-carbon of Aib creates significant steric hindrance.[1] This bulkiness slows down both the coupling of the next amino acid onto the Aib residue and the final cleavage from the resin. Microwave-assisted SPPS can help overcome the coupling challenges by driving these difficult reactions to completion more efficiently.[4]

Q: Can the position of the Aib residue in the peptide sequence affect cleavage efficiency? A: Yes. An Aib residue located close to the C-terminus (and thus the resin linker) can have a more pronounced inhibitory effect on cleavage due to its proximity to the cleavage site. Sequences with consecutive Aib residues are particularly challenging.[12]

Q: Are there any specific peptide bonds involving Aib that are particularly acid-labile? A: Yes, the Aib-Pro bond has been noted to be susceptible to cleavage under certain acidic conditions. In such cases, using a dilute TFA solution for cleavage from the resin has been employed to preserve this bond.[12]

Q: Does the choice of resin matter for Aib-containing peptides? A: While the primary challenge is the peptide sequence itself, the linker's acid lability does play a role. Using a more acid-labile resin (e.g., 2-chlorotrityl chloride resin) might allow for milder cleavage conditions, but this must be balanced with the need to remove acid-labile side-chain protecting groups.[14] For most applications requiring full deprotection, standard Wang or Rink Amide resins are used, necessitating the robust cleavage cocktails discussed above.[10]

Q: My peptide is pure by HPLC, but the mass is incorrect. Could this be related to the cleavage step? A: Yes. Incomplete removal of side-chain protecting groups is a common issue.[10] For example, if your peptide contains an Arg(Pbf) residue, a standard 2-hour cleavage might be insufficient to fully remove the bulky Pbf group, leading to a mass increase. This is another reason why extended cleavage times or stronger cocktails are often necessary for sterically hindered peptides. Always verify the mass of your final product by mass spectrometry.

References
  • LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
  • Brouwer, A. J., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(74), 10952-10955. DOI:10.1039/D0CC04698A. [Link]
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
  • ResearchGate. (2023, May 7).
  • ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?[Link]
  • Miyaji, T., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 2936-2945. [Link]
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
  • Amblard, M., et al. (2005). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 65(2), 153-159. [Link]
  • Vita, C., et al. (1995). Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry, 34(25), 8259-8266. [Link]
  • Alhassan, M., et al. (2020). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 9(5), 578-583. [Link]
  • Carpino, L. A., et al. (2007). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. International Journal of Peptide Research and Therapeutics, 13(1-2), 203-210. [Link]
  • Nogas, P., et al. (2015). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling, 21(1), 30. [Link]
  • Fujii, N., et al. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 35(9), 3880-3883. [Link]
  • ACS GCI Pharmaceutical Roundtable. (2020).

Sources

optimizing reaction times for H-Aib-OEt.HCl coupling

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of coupling reactions involving the sterically hindered amino acid ethyl ester, H-Aib-OEt.HCl.

Introduction: The Challenge of Steric Hindrance

Welcome, researchers and peptide chemists. The incorporation of α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), is a key strategy in drug design to induce specific secondary structures (e.g., helices) and to enhance peptide stability against enzymatic degradation. However, the gem-dimethyl groups that provide these advantages also create significant steric hindrance, making peptide bond formation a formidable challenge. Conventional coupling reagents often lead to slow reaction times and low yields.[1]

This technical support center provides a comprehensive guide to overcoming these hurdles. We will explore advanced coupling strategies, troubleshoot common side reactions, and present optimized protocols to ensure the successful and efficient incorporation of H-Aib-OEt.HCl into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with H-Aib-OEt.HCl so slow? A1: The primary reason is steric hindrance. The two methyl groups on the α-carbon of Aib physically block the nucleophilic attack of its amino group on the activated carboxyl group of the coupling partner. This high steric demand requires more potent activation methods and optimized conditions compared to proteinogenic amino acids.[1]

Q2: Is it mandatory to neutralize the hydrochloride salt before coupling? A2: Yes. The amino group of H-Aib-OEt.HCl is protonated, rendering it non-nucleophilic. A tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), must be added to deprotonate the amine, liberating the free nucleophile required for the acylation reaction.[2] When using reagents like DCC in solution, one equivalent of a tertiary base is required for amino acid salts.[2]

Q3: What are the most common side reactions I should be aware of? A3: The most common side reactions include:

  • Diketopiperazine (DKP) Formation: This intramolecular cyclization is particularly prevalent at the dipeptide stage and can lead to chain termination.[3]

  • Racemization: While Aib itself is achiral, the activated amino acid being coupled to it can lose its stereochemical integrity, especially under harsh conditions or with less effective coupling reagents.[2] Additives like HOBt, HOAt, or OxymaPure are crucial for suppressing racemization.[2][4][5]

  • Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the N-terminal amine to form a non-reactive guanidinium species, which terminates the peptide chain.[3][6] This is more problematic if the coupling reagent is in excess or if carboxyl activation is slow.[6]

Troubleshooting Guide: From Slow Reactions to Unwanted Products

Issue: The coupling reaction is slow or has stalled.

Root Cause Analysis: The activated species formed is not reactive enough to overcome the steric barrier of the Aib residue, or reaction conditions are suboptimal.

Solutions:

  • Select a More Potent Coupling Reagent: Standard carbodiimides like DCC or EDC are often inefficient for hindered couplings.[1] Upgrading to a more powerful reagent is the most effective solution.

    • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are highly effective for hindered couplings and do not cause guanidinylation, making them a clean choice.[6] They are often preferred for difficult couplings, fragment condensation, and cyclization.[6]

    • Aminium/Uronium Salts (e.g., HATU, HBTU, COMU): These are among the most efficient reagents available.[6] HATU, which forms a highly reactive OAt ester, is particularly well-suited for sterically demanding couplings.[2][6] COMU is a modern alternative that incorporates the OxymaPure additive, enhancing safety and solubility.[2][4]

    • In Situ Acid Fluoride Formation (e.g., TFFH): Amino acid fluorides are highly reactive and are especially effective for coupling sterically hindered α,α-disubstituted amino acids like Aib.[2]

  • Optimize Reaction Temperature: While room temperature is standard, difficult couplings can benefit from elevated temperatures.

    • Actionable Step: Gently heat the reaction to 35-50°C.[7] This can significantly increase the reaction rate. However, monitor the reaction closely by TLC or LC-MS, as higher temperatures can also accelerate side reactions like racemization.[7]

  • Choose an Appropriate Solvent: The solvent must fully solubilize all reactants.

    • Actionable Step: While DMF is common, N-methyl-2-pyrrolidone (NMP) can be a better choice for difficult sequences due to its superior solvating properties.[3][8] In some cases, adding chaotropic salts or DMSO can help disrupt peptide aggregation that may be inhibiting the reaction.[3]

Issue: Significant formation of a guanidinylation by-product is observed.

Root Cause Analysis: This side reaction is specific to uronium/aminium reagents (HBTU, HATU, etc.).[3][6] The reagent directly reacts with the free N-terminal amine of H-Aib-OEt, capping the chain.

Solutions:

  • Pre-activate the Carboxylic Acid: This is the most critical step to prevent guanidinylation. Do not add all reagents to the vessel at once.

    • Actionable Step: Dissolve the N-protected amino acid, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in the solvent first. Allow this "pre-activation" cocktail to stir for several minutes before adding the H-Aib-OEt solution.[9] This consumes the coupling reagent in the desired reaction before it can react with the valuable Aib amine.

  • Use Stoichiometric Reagent Amounts: Using a large excess of the uronium reagent increases the likelihood of side reactions.

    • Actionable Step: Use a slight excess or stoichiometric amount of the coupling reagent relative to the carboxylic acid. Avoid using the coupling reagent in excess if possible.[6] If the reaction is still slow, it is better to switch to a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.[6]

Experimental Protocols & Data

Optimized Protocol: HATU-Mediated Coupling of Fmoc-L-Ala-OH with H-Aib-OEt.HCl

This protocol employs pre-activation to maximize yield and minimize side reactions.

Materials:

  • Fmoc-L-Ala-OH (1.0 eq)

  • H-Aib-OEt.HCl (1.1 eq)

  • HATU (1.0 eq)

  • DIPEA (2.2 eq)

  • Anhydrous DMF or NMP

Step-by-Step Methodology:

  • Vessel 1 (Pre-activation): In a flame-dried, nitrogen-flushed flask, dissolve Fmoc-L-Ala-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (1.1 eq) to the solution. Stir at room temperature for 15-20 minutes. The solution will typically change color as the OAt-ester forms.

  • Vessel 2 (Neutralization): In a separate flask, dissolve H-Aib-OEt.HCl (1.1 eq) in a small amount of anhydrous DMF.

  • Add DIPEA (1.1 eq) to this solution to neutralize the HCl salt and liberate the free amine. Stir for 5 minutes.

  • Coupling: Slowly add the contents of Vessel 2 to Vessel 1 with vigorous stirring.

  • Monitoring: Allow the reaction to proceed at room temperature. Monitor its completion by TLC or LC-MS (typically 2-4 hours).

  • Work-up: Once the reaction is complete, quench with water and perform a standard aqueous work-up (e.g., extraction with ethyl acetate, washing with dilute acid, base, and brine). Dry the organic layer and concentrate under reduced pressure to obtain the crude dipeptide.

Data Table: Comparison of Common Coupling Reagents for Hindered Systems
Coupling ReagentClassRelative ReactivityRacemization RiskGuanidinylation Risk
DCC/HOBt CarbodiimideLow-ModerateModerateNo
HBTU Aminium SaltHighLow (with base control)Yes
HATU Aminium SaltVery HighVery LowYes
PyBOP Phosphonium SaltHighLowNo
COMU Aminium SaltVery HighVery LowYes

Visualizations

experimental_workflow cluster_preactivation Step 1: Pre-activation cluster_neutralization Step 2: Neutralization N-Fmoc-AA N-Fmoc-AA Active_Ester Fmoc-AA-OAt (Highly Reactive) N-Fmoc-AA->Active_Ester + HATU + DIPEA HATU HATU HATU->Active_Ester DIPEA_1 DIPEA (1.1 eq) DIPEA_1->Active_Ester DMF_1 Anhydrous DMF DMF_1->Active_Ester Coupling Step 3: Coupling Reaction (2-4h @ RT) Active_Ester->Coupling Add Free Amine Solution H-Aib-OEt.HCl H-Aib-OEt.HCl Free_Amine H-Aib-OEt (Free Amine) H-Aib-OEt.HCl->Free_Amine + DIPEA DIPEA_2 DIPEA (1.1 eq) DIPEA_2->Free_Amine DMF_2 Anhydrous DMF DMF_2->Free_Amine Free_Amine->Coupling Workup Aqueous Work-up & Purification Coupling->Workup Monitor by LC-MS Final_Product Final_Product Workup->Final_Product Fmoc-AA-Aib-OEt

Caption: Optimized workflow for H-Aib-OEt.HCl coupling using pre-activation.

troubleshooting_guide cluster_solutions_slow Solutions for Slow Reaction cluster_solutions_guan Solutions for Guanidinylation cluster_solutions_rac Solutions for Racemization Start Reaction Issue? Slow Slow / Incomplete Reaction Start->Slow Yes Guanidinylation Guanidinylation By-product Start->Guanidinylation Yes Racemization Racemization Detected Start->Racemization Yes Success Reaction OK Start->Success No Upgrade_Reagent Upgrade to HATU/PyBOP/COMU Slow->Upgrade_Reagent Increase_Temp Increase Temp (35-50°C) Slow->Increase_Temp Change_Solvent Switch to NMP Slow->Change_Solvent Preactivate Pre-activate Acid Component Guanidinylation->Preactivate Use_Phosphonium Switch to Phosphonium Reagent (PyBOP) Guanidinylation->Use_Phosphonium Use_Additive Ensure Additive Use (HATU, COMU) Racemization->Use_Additive Control_Base Use Weaker Base (e.g., Collidine) Racemization->Control_Base Lower_Temp Lower Reaction Temperature Racemization->Lower_Temp Upgrade_Reagent->Success Increase_Temp->Success Change_Solvent->Success Preactivate->Success Use_Phosphonium->Success Use_Additive->Success Control_Base->Success Lower_Temp->Success

Caption: Logical troubleshooting flow for common Aib coupling issues.

References

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
  • Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. Methods in Molecular Biology. [Link]
  • C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]
  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?[Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]
  • Katritzky, A. R., et al. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

Sources

Technical Support Center: Strategies to Improve the Purity of Crude Aib-Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-aminoisobutyric acid (Aib)-containing peptides. The unique structural properties of Aib introduce specific challenges during both synthesis and purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve high-purity Aib-peptides for your research.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of crude Aib-peptides, offering potential causes and actionable solutions.

Issue 1: Poor Solubility of the Crude Peptide

Question: My crude Aib-peptide won't dissolve in the initial mobile phase (e.g., 0.1% TFA in water) for HPLC purification. What should I do?

Probable Causes:

  • Strong Secondary Structure: The high propensity of Aib to induce stable helical conformations can lead to aggregation and reduced solubility in aqueous solutions.[1][2]

  • Hydrophobicity: Aib-rich sequences can be highly hydrophobic, leading to poor solubility in aqueous solvents.[1]

  • Aggregation: Aib-containing peptides have a known tendency to aggregate, forming insoluble particles.[3][4]

Solutions:

  • Initial Dissolution in Organic Solvent:

    • Try dissolving the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or hexafluoroisopropanol (HFIP).

    • Once dissolved, dilute the solution with the initial HPLC mobile phase (e.g., Mobile Phase A) to the desired concentration. Be cautious, as adding too much aqueous phase too quickly can cause the peptide to precipitate.

  • Test Different Aqueous Solvents:

    • For some peptides, a small amount of formic acid or acetic acid in the aqueous phase might improve solubility compared to trifluoroacetic acid (TFA).

    • Consider using a mobile phase with a higher initial percentage of organic solvent (e.g., 10-20% acetonitrile).

  • pH Adjustment:

    • The solubility of peptides is often lowest at their isoelectric point (pI).[5]

    • Experiment with dissolving the peptide in acidic (e.g., 1% acetic acid) or basic (e.g., dilute ammonium hydroxide) aqueous solutions. High pH mobile phases can alter the charge state of the peptide and improve solubility and separation.[1][5]

Issue 2: Poor Chromatographic Resolution (Peak Tailing or Broad Peaks)

Question: My Aib-peptide shows significant peak tailing or broad peaks during RP-HPLC analysis. How can I improve the peak shape?

Probable Causes:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, causing peak tailing.[6]

  • Slow Unfolding/Conformational Isomers: The stable secondary structures induced by Aib may not fully denature on the column, leading to multiple co-eluting conformations and broad peaks.

  • Aggregation on the Column: The peptide may be aggregating on the column during the separation process.

Solutions:

  • Optimize Mobile Phase Additives:

    • Increase TFA Concentration: Increasing the concentration of the ion-pairing agent (e.g., from 0.1% to 0.15% TFA) can more effectively mask silanol interactions and improve peak shape.

    • Alternative Ion-Pairing Agents: For particularly stubborn peptides, consider using a different ion-pairing agent like perfluorooctanoic acid (PFOA), but be mindful of its persistence and potential for MS signal suppression.

  • Adjust Column Temperature:

    • Increasing the column temperature (e.g., to 40-60 °C) can disrupt stable secondary structures and reduce viscosity, often leading to sharper peaks.

  • Change Stationary Phase:

    • If using a C18 column, switching to a C8 or C4 column with lower hydrophobicity can sometimes improve peak shape for very hydrophobic Aib-peptides.[1]

    • Consider using a column with a different silica chemistry or a polymeric stationary phase that is more stable at a wider pH range.[1]

  • Lower the Flow Rate:

    • Reducing the flow rate can allow more time for the peptide to interact with the stationary phase and may improve peak shape, although it will increase the run time.

Issue 3: Co-elution of Impurities with the Main Product

Question: I have impurities that are very close to or co-eluting with my main Aib-peptide peak in RP-HPLC. How can I resolve them?

Probable Causes:

  • Similar Hydrophobicity: Common impurities from solid-phase peptide synthesis (SPPS), such as deletion sequences (missing one amino acid) or truncated sequences, often have very similar hydrophobicity to the full-length product.[7][8]

  • Side-Reaction Products: Modifications like oxidation or deamidation can result in impurities with nearly identical retention times.[9][10]

Solutions:

  • Optimize the HPLC Gradient:

    • Shallow Gradient: After an initial "scouting" gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time, run a much shallower gradient around the main peak.[1] For example, if the peptide elutes at 40% B, try a gradient of 35-45% B over 60 minutes.

  • Alter Mobile Phase Selectivity:

    • Change Organic Modifier: If using acetonitrile, try switching to methanol or isopropanol as the organic modifier (Mobile Phase B). This can alter the elution profile and may resolve co-eluting species.

    • pH Switching: This is a powerful technique. If you are purifying at a low pH (e.g., with TFA), try developing a method at a high pH (e.g., with ammonium bicarbonate or ammonium hydroxide).[5] The change in the ionization state of acidic and basic residues can dramatically alter selectivity and resolve impurities.

  • Orthogonal Purification Methods:

    • If RP-HPLC alone is insufficient, an orthogonal technique that separates based on a different principle is recommended.[11][12]

    • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge.[13] It is highly effective at separating impurities that have a different net charge from the target peptide (e.g., a deletion of a charged amino acid).[12]

Workflow for Purification Strategy

purification_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_orthogonal Orthogonal Approach (if needed) cluster_final Final Product Crude Crude Aib-Peptide Solubility Solubility Test (Water, ACN, DMSO) Crude->Solubility RPHPLC Analytical RP-HPLC (Scouting Gradient) Solubility->RPHPLC Soluble Optimize Optimize Gradient & Mobile Phase RPHPLC->Optimize PrepHPLC Preparative RP-HPLC Optimize->PrepHPLC Resolution OK IEX Ion-Exchange Chromatography Optimize->IEX Co-elution Fractions Analyze Fractions (LC-MS) PrepHPLC->Fractions Pool Pool Pure Fractions Fractions->Pool Lyophilize Lyophilization Pool->Lyophilize IEX_Fractions Analyze IEX Fractions IEX->IEX_Fractions IEX_Pool Pool & Desalt IEX_Fractions->IEX_Pool IEX_Pool->PrepHPLC FinalQC Final Purity Check (Analytical HPLC, MS) Lyophilize->FinalQC PurePeptide High-Purity Aib-Peptide FinalQC->PurePeptide

Caption: A systematic workflow for purifying crude Aib-peptides.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Aib-peptides synthesized by SPPS?

Common impurities arise from the inherent challenges of SPPS, which are often amplified by the sterically hindered nature of Aib.[1] These include:

  • Deletion Sequences: Failure to couple an amino acid results in a peptide missing that residue. This is more common when coupling to an N-terminal Aib residue due to steric hindrance.[14]

  • Truncated Sequences: Incomplete synthesis leads to shorter peptide chains. Capping unreacted amino groups during synthesis can help minimize these, but they are still frequently observed.[15]

  • Side-Chain Protection Group Adducts: Incomplete removal of protecting groups during the final cleavage step can lead to modified peptides.

  • Products of Side Reactions: Depending on the sequence, side reactions like aspartimide formation, oxidation (especially of Met or Trp), or deamidation (especially of Asn) can occur.[16][17][18]

Q2: Should I use a C18 or a C8 column for my Aib-peptide purification?

The choice depends on the hydrophobicity of your peptide.[1]

  • C18 Columns: These are the standard starting point for most peptides. Their high hydrophobicity provides strong retention, which is often necessary for good separation.[1][6]

  • C8 Columns: These have lower hydrophobicity. A C8 column can be advantageous for very hydrophobic Aib-peptides that might be too strongly retained on a C18 column, leading to very long retention times and potentially broader peaks.[1]

Stationary PhaseKey CharacteristicsBest For
C18 High hydrophobicity, strong retention.[1]General purpose, good starting point for most peptides.
C8 Moderate hydrophobicity, weaker retention.[1]Highly hydrophobic peptides to reduce retention time and improve peak shape.

Q3: Why is TFA the most common mobile phase additive, and are there alternatives?

Trifluoroacetic acid (TFA) serves two main purposes in RP-HPLC of peptides:

  • Acidification: It keeps the mobile phase pH low (~2), ensuring that the carboxyl groups on the peptide are protonated, which generally leads to sharper peaks.[5]

  • Ion-Pairing: TFA anions pair with positively charged sites on the peptide, increasing its overall hydrophobicity and retention on the reversed-phase column.[10]

However, TFA is an ion-suppressing agent in mass spectrometry (MS). If your fractions will be analyzed by LC-MS, formic acid (FA) at 0.1% is a common MS-compatible alternative.[10] Be aware that peak shape and resolution may be poorer with FA on traditional C18 columns, though newer column chemistries are designed to mitigate this.[10]

Q4: Can I use orthogonal purification methods for Aib-peptides?

Absolutely. Orthogonal purification, which involves using two different separation techniques, is a highly effective strategy for achieving very high purity.[11][12] For Aib-peptides, a common and effective orthogonal approach is:

  • Ion-Exchange Chromatography (IEX): First, separate the crude peptide based on charge. This is excellent for removing impurities with a different net charge (e.g., deletion of a charged residue).[12][13]

  • Reversed-Phase HPLC (RP-HPLC): Then, purify the fractions containing the target peptide from the IEX step by RP-HPLC, which separates based on hydrophobicity.

This two-step process can resolve impurities that are difficult to separate by a single method.[11]

Section 3: Experimental Protocols

Protocol 1: General Analytical RP-HPLC for Aib-Peptides

This protocol is for initial purity assessment and method development.

  • Column: C18 or C8, 3-5 µm particle size, 100-300 Å pore size (e.g., 4.6 x 150 mm).[1]

  • Mobile Phase A: 0.1% TFA in water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 214 nm and 280 nm.[1]

  • Column Temperature: 30-40 °C.

  • Sample Preparation: Dissolve the crude peptide at 1 mg/mL in Mobile Phase A. If solubility is an issue, use a minimal amount of DMSO and then dilute with Mobile Phase A.

  • Gradient: Run a scouting gradient of 5-95% B over 30 minutes to determine the elution profile.[1] Based on this, a shallower, optimized gradient can be designed for better resolution.

Protocol 2: Semi-Preparative RP-HPLC Purification

This protocol is for purifying milligram quantities of your Aib-peptide.

  • Column: Semi-preparative C18 or C8 column (e.g., 10 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 4-5 mL/min (adjust based on column diameter).

  • Detection: UV at 220 nm.[14]

  • Sample Preparation: Dissolve the crude peptide at a concentration of 5-10 mg/mL in the initial mobile phase conditions. Ensure the solution is fully dissolved and filtered before injection.

  • Gradient: Use the optimized shallow gradient determined from analytical runs.

  • Fraction Collection: Collect fractions (e.g., 1-2 mL) across the main peak and any closely eluting shoulders.

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC and Mass Spectrometry to confirm the purity and identity of the peptide in each fraction.[1]

  • Pooling and Lyophilization: Combine the fractions that meet the desired purity level and lyophilize to obtain the final, purified peptide powder.[1]

Visualizing the HPLC Method Development Process

hplc_dev Start Start: Crude Peptide Scout Run Scouting Gradient (e.g., 5-95% B in 30 min) Start->Scout Eval1 Evaluate Resolution and Peak Shape Scout->Eval1 Shallow Design Shallow Gradient Around Target Peak Eval1->Shallow Peak Identified Eval2 Evaluate Resolution Shallow->Eval2 OptimizeMP Optimize Mobile Phase (pH, Organic Modifier) Eval2->OptimizeMP Poor Resolution Final Final Preparative Method Eval2->Final Good Resolution OptimizeMP->Shallow

Caption: A flowchart for systematic HPLC method development.

References

  • BenchChem. (n.d.). Navigating the Challenges of Purifying Aib-Containing Peptides: A Comparative Guide to HPLC Strategies.
  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PubMed Central.
  • Kar, A., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications.
  • JoVE. (2022). HPLC Purification to Produce Amyloid Beta Peptides. YouTube.
  • Agilent Technologies. (n.d.). Identification of Therapeutic Peptide and its Impurities.
  • Tam, J. P., & Lu, Y. A. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research.
  • Venanzi, M., et al. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. Journal of Peptide Science.
  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC.
  • Lin, L. C., et al. (2019). Expression and Purification of Intrinsically Disordered Aβ Peptide and Setup of Reproducible Aggregation Kinetics Experiment. Methods in Molecular Biology.
  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Karle, I. L., & Balaram, P. (2003). Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Biopolymers.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • AmbioPharm Inc. (2019). Improving crude product quality for complex synthetic peptides. Chimica Oggi-Chemistry Today.
  • Xtalks. (2022). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques.
  • Tsouderou, L., et al. (2011). Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies. Journal of Peptide Science.
  • Gyros Protein Technologies. (2020). How to ensure optimal peptide purity & yield in SPPS.
  • Royster, A., et al. (2021). A novel approach for the purification of aggregation prone proteins. PLOS One.
  • Maccallini, C. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules.
  • Back, J. W., et al. (2021). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Journal of Peptide Science.
  • Finder, T., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules.
  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities.
  • ResearchGate. (2014). Can anyone suggest how to improve peptide yield by solid phase method....
  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Reddit. (2024). HPLC- peptide purification Issue.
  • Orthogonal Peptides. (n.d.). Our Technologies.
  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations.
  • BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides.
  • Chemical Communications. (n.d.). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid.
  • Ohtsuki, T., et al. (2014). Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. Bioconjugate Chemistry.
  • Venanzi, M., et al. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. Journal of Peptide Science.
  • BenchChem. (n.d.). A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirmation.
  • Karle, I. L., & Balaram, P. (2025). Controls exerted by the Aib residue: Helix formation and helix reversal. ResearchGate.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.

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Validation & Comparative

A Senior Application Scientist's Guide to NMR Analysis of Peptides Featuring Ethyl 2-amino-2-methylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery and materials science, the precise control of peptide conformation is paramount. The introduction of non-natural, sterically constrained amino acids is a powerful strategy to dictate secondary structure, enhance proteolytic stability, and ultimately, to modulate biological activity. Among these, α,α-disubstituted amino acids are a cornerstone for inducing helical or extended conformations.[1]

This guide provides an in-depth comparison of the use of Ethyl 2-amino-2-methylpropanoate hydrochloride in peptide NMR analysis, juxtaposed with its close analogue, α-aminoisobutyric acid (Aib), and other alternatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and present supporting data to empower your research.

The Conformational Imperative: Why α,α-Disubstitution?

Standard α-amino acids possess a single substituent at the α-carbon, affording significant rotational freedom around the peptide backbone. This flexibility can be a double-edged sword, leading to a heterogeneous ensemble of conformations in solution, of which only a subset may be biologically active. Furthermore, this conformational promiscuity often renders peptides susceptible to enzymatic degradation.

The introduction of a second substituent at the α-carbon, as is the case with Ethyl 2-amino-2-methylpropanoate, severely restricts the available conformational space. This steric hindrance forces the peptide backbone into well-defined secondary structures, pre-organizing the molecule for target binding and improving its resistance to proteases.[2][3]

Core Candidate: this compound

This compound is an ester-protected form of α,α-dimethylglycine. Its core structure is analogous to the well-studied α-aminoisobutyric acid (Aib), a potent helix inducer. The presence of the two methyl groups at the α-carbon strongly favors helical conformations, such as the 310-helix and the α-helix, in peptide sequences.[1][4] The ethyl ester functionality provides a unique handle for further chemical modification or for influencing solubility, and it presents a distinct signature in NMR spectra.

Comparison with Key Alternatives
FeatureEthyl 2-amino-2-methylpropanoateα-Aminoisobutyric Acid (Aib)Diethylglycine (Deg)
Structure α,α-dimethylglycine ethyl esterα,α-dimethylglycineα,α-diethylglycine
Primary Conformational Influence Strong helix promotion (310 and α-helix)Strong helix promotion (310 and α-helix)[1]Fully extended C5-conformation[1]
NMR Signature Unique ethyl ester signals (~4.1 ppm for CH2, ~1.2 ppm for CH3)Two magnetically equivalent α-methyl signalsMore complex ethyl signals
Synthetic Handle Ester group for potential modificationCarboxylic acid (post-synthesis)Carboxylic acid (post-synthesis)
Protease Resistance High (inferred from Aib)High[2][3]High

Experimental Workflow: From Synthesis to Spectrum

A robust and reproducible workflow is critical for the successful application of non-natural amino acids in peptide research. The following sections outline the key experimental stages.

Peptide Synthesis with Sterically Hindered Amino Acids

The incorporation of α,α-disubstituted amino acids like this compound into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires optimized coupling conditions due to steric hindrance.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) [5][6][7][8][9]

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

  • Washing: Thoroughly wash the resin with DMF, then dichloromethane (DCM), and then DMF again.

  • Amino Acid Coupling:

    • Pre-activate a 3-5 fold molar excess of the Fmoc-protected amino acid with a coupling reagent such as HBTU/HCTU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.

    • For sterically hindered residues like Ethyl 2-amino-2-methylpropanoate, extend the coupling time to 2-4 hours or consider double coupling. The use of coupling reagents like HATU or COMU can also be beneficial.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and DIEA in DMF to cap any unreacted amino groups.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Figure 1: Solid-Phase Peptide Synthesis (SPPS) Workflow.
NMR Sample Preparation and Data Acquisition

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Protocol 2: NMR Sample Preparation

  • Peptide Dissolution: Dissolve the lyophilized, purified peptide in a suitable NMR solvent. For peptides, a common choice is 90% H2O / 10% D2O to observe exchangeable amide protons. The D2O provides the lock signal for the spectrometer.

  • pH Adjustment: Adjust the pH of the sample to a range where amide proton exchange is minimized (typically pH 3-5). This can be done by adding small aliquots of dilute HCl or NaOH.

  • Concentration: The optimal peptide concentration for NMR is typically in the range of 0.5-2 mM.

  • Internal Standard: Add a known amount of an internal standard, such as DSS or TSP, for chemical shift referencing.

Standard NMR Experiments for Peptide Analysis [10][11][12][13][14][15]

A suite of 2D NMR experiments is typically required for the complete assignment and structural analysis of a peptide.

ExperimentInformation Obtained
TOCSY (Total Correlation Spectroscopy)Correlates all protons within a spin system (i.e., within a single amino acid residue). Essential for identifying amino acid types.[10][11][14]
COSY (Correlation Spectroscopy)Shows correlations between J-coupled protons, typically those separated by 2-3 bonds. Useful for confirming TOCSY assignments.[10]
NOESY (Nuclear Overhauser Effect Spectroscopy)Reveals through-space correlations between protons that are close in space (< 5 Å), regardless of whether they are in the same residue. This is the primary experiment for determining 3D structure.[10][11][16]
ROESY (Rotating-frame Overhauser Effect Spectroscopy)Similar to NOESY, but particularly useful for medium-sized molecules where the NOE may be close to zero.[11][16]
1H-13C HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached carbons. Requires a 13C-labeled sample or can be run at natural abundance for sensitive instruments.
1H-15N HSQC (Heteronuclear Single Quantum Coherence)Correlates amide protons with their directly attached nitrogens. Each peak represents a unique amino acid residue (except proline). Requires a 15N-labeled sample.

Data Interpretation and Structural Analysis

The incorporation of Ethyl 2-amino-2-methylpropanoate introduces specific considerations for NMR data analysis.

Resonance Assignment Strategy

The absence of an α-proton in α,α-disubstituted amino acids breaks the traditional sequential assignment pathway that relies on dαN(i, i+1) NOEs.

Assignment_Strategy cluster_Residue_i-1 Residue i-1 (e.g., Ala) cluster_Residue_i Residue i (Et-A2M) cluster_Residue_i+1 Residue i+1 (e.g., Leu) Ala_NH NH Ala_alphaH αH Ala_NH->Ala_alphaH TOCSY Ala_betaH βH Ala_alphaH->Ala_betaH TOCSY A2M_NH NH Ala_alphaH->A2M_NH dαN(i-1, i) A2M_Me α-CH3 A2M_NH->A2M_Me NOESY/ROESY A2M_Et Ethyl A2M_NH->A2M_Et NOESY/ROESY Leu_NH NH A2M_NH->Leu_NH dNN(i, i+1) A2M_Me->Leu_NH dβN(i, i+1) Leu_alphaH αH Leu_NH->Leu_alphaH TOCSY

Figure 2: NOE-based sequential assignment pathway around an α,α-disubstituted amino acid.

Modified Assignment Workflow:

  • Intra-residue Assignment: Use TOCSY spectra to identify the spin systems of standard amino acids flanking the Ethyl 2-amino-2-methylpropanoate residue.[10][14]

  • Sequential Linkage to the N-terminus: Identify the NOE between the α-proton of the preceding residue (i-1) and the amide proton of the Ethyl 2-amino-2-methylpropanoate (i). This is the dαN(i-1, i) connectivity.

  • Sequential Linkage to the C-terminus: Since there is no α-proton on residue i, the dαN(i, i+1) NOE is absent. Instead, look for NOEs between the α-methyl protons of residue i and the amide proton of the following residue (i+1), which is a dβN(i, i+1) connectivity.

  • Confirmation with dNN: In helical conformations, the distance between adjacent amide protons is short. Therefore, a dNN(i, i+1) NOE can be a strong indicator of sequential residues.

Identifying the Ethyl 2-amino-2-methylpropanoate Signature

The ethyl ester group provides a clear and unambiguous signature in the 1H NMR spectrum.

  • -O-CH2-CH3: A quartet around 4.1-4.3 ppm.

  • -O-CH2-CH3: A triplet around 1.2-1.4 ppm.

  • α-CH3: Two singlets (or a single singlet if magnetically equivalent) in the upfield region, typically 1.3-1.6 ppm.

These signals, once identified, can be used as starting points for tracing connections to the rest of the peptide via NOESY or ROESY experiments.[11][16]

Isotopic Labeling Strategies

For more complex peptides, or to overcome issues of spectral overlap, isotopic labeling can be a powerful tool. While biosynthetic labeling is common for proteins, synthetic peptides allow for the site-specific incorporation of isotopically labeled amino acids.

  • 15N-labeling: Incorporating an 15N-labeled Ethyl 2-amino-2-methylpropanoate allows for the unambiguous identification of its amide proton in an 1H-15N HSQC spectrum. This can greatly simplify the assignment process.

  • 13C-labeling: Uniform or selective 13C-labeling of the non-natural amino acid can provide valuable information for resonance assignment and conformational analysis through 1H-13C HSQC and other heteronuclear experiments.

Isotopic_Labeling cluster_peptide Peptide Chain cluster_nmr NMR Experiments AA1 AA1 AA2 AA2 EtA2M Et-A2M* AA4 AA4 HSQC 1H-15N HSQC EtA2M->HSQC Unique Peak (15N-labeled) NOESY NOESY/ROESY HSQC->NOESY Anchor for Assignment

Figure 3: Isotopic labeling simplifies NMR spectral assignment.

Conclusion

The incorporation of this compound offers a compelling strategy for peptide chemists and structural biologists. Its strong helix-inducing properties, inherited from its Aib-like core, combined with a unique ethyl ester signature, make it a valuable tool for designing conformationally constrained peptides. While its steric bulk necessitates optimized synthetic protocols, the resulting structural stability and distinct NMR fingerprint provide significant advantages for detailed conformational analysis. By leveraging the experimental workflows and interpretive strategies outlined in this guide, researchers can effectively employ this non-natural amino acid to advance the frontiers of peptide science and drug development.

References

  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Suryadevara, N., & Chameleon, A. (2022). Comparative table between NOESY vs ROESY.
  • Marshall, G. R., Hodgkin, E. E., Langs, D. A., Smith, G. D., Zabrocki, J., & Leplawy, M. T. (1990). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids.
  • Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Chemical & Pharmaceutical Bulletin, 55(3), 349–358.
  • Advanced ChemTech. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Opella, S. J., & Marassi, F. M. (2014). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. eMagRes, 3, 235-244.
  • Yamaguchi, S., Nagai, M., & Ueda, H. (2003). Effect of α,α-Dialkyl Amino Acids on the Protease Resistance of Peptides. Bioscience, Biotechnology, and Biochemistry, 67(10), 2269–2272.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248).
  • Avidad, R., & Mayor, P. (2022). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 59, e2202.
  • Terry, D. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive.
  • Witek, J., & Wójcik, J. (2012). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability.
  • Gibbons, W. A., Némethy, G., Stern, A., & Craig, L. C. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations.
  • Góngora-Benítez, M., & Tulla-Puche, J. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 23(21), 13325.
  • Kay, L. E. (2005). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology, 15(5), 513–520.
  • Arora, P. S. (2005).
  • Kölbel, K., & Schwarzer, D. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. Chemical Society Reviews, 50(17), 9739–9773.
  • ResearchGate. (n.d.). Comparison between α- and β-amino acid.
  • D'Andrea, L. D., & Pirone, L. (2020). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 21(23), 9031.
  • University of Wisconsin-Madison. (n.d.). Structure determination of a 20 amino acid peptide by NMR Getting started on the assignment problem.
  • Amblard, M., & Fehrentz, J. A. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Terry, D. (n.d.). (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids.
  • Ananda, K., & Aravinda, S. (2010). NMR of peptides.
  • O'Donnell, M. J., & Zhou, C. (2014). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 12(43), 8783–8786.
  • Kölbel, K., & Schwarzer, D. (2021). Isotope labelling strategies for posttranslationally modified proteins....
  • Yamaguchi, S., Nagai, M., & Ueda, H. (2003). Effect of Alpha,alpha-Dialkyl Amino Acids on the Protease Resistance of Peptides. Bioscience, Biotechnology, and Biochemistry, 67(10), 2269–2272.
  • Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349–378.
  • Williamson, M. P. (2022).
  • Marsh, J. A., & Forman-Kay, J. D. (2012). Using NMR Chemical Shifts to Determine Residue-Specific Secondary Structure Populations for Intrinsically Disordered Proteins. Methods in Molecular Biology, 896, 169–188.

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Navigating the Labyrinth of Aib-Containing Peptide Fragmentation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide therapeutics is a rapidly advancing strategy to enhance stability, confer specific conformations, and improve pharmacokinetic properties. Among these, α-aminoisobutyric acid (Aib), with its unique gem-dimethyl substitution at the α-carbon, presents both opportunities and analytical challenges. This guide, designed for researchers in peptide chemistry and drug development, provides an in-depth, objective comparison of the mass spectrometric fragmentation behavior of Aib-containing peptides against their canonical counterparts, supported by experimental insights and detailed methodologies.

The Aib Enigma: A Departure from Conventional Peptide Fragmentation

Standard peptides, when subjected to collision-induced dissociation (CID), typically fragment along the peptide backbone, yielding a predictable series of b- and y-ions that are instrumental for sequence elucidation.[1] However, the presence of an Aib residue dramatically alters this fragmentation landscape. The gem-dimethyl group on the α-carbon of Aib introduces significant steric hindrance and electronic effects, leading to a unique and diagnostically powerful fragmentation pathway.[2]

A hallmark of Aib-containing peptides is the pronounced fragmentation of the b₂ ion to its corresponding a₁ ion.[3] This phenomenon is substantially less frequent in peptides containing glycine or alanine at the same position.[2] This distinct fragmentation signature serves as a reliable indicator for the presence and location of Aib residues within a peptide sequence.

Unraveling the Mechanism: The Oxazolone Pathway

The enhanced b₂ to a₁ transition in Aib-containing peptides is rationalized by the formation of a protonated oxazolone structure for the b₂ ion.[3] The gem-dimethyl group of the Aib residue sterically favors the formation of this five-membered ring structure. Once formed, the oxazolone b₂ ion readily loses a molecule of carbon monoxide (CO) to form the more stable a₁ immonium ion.

cluster_0 Peptide Backbone cluster_1 CID Fragmentation Precursor_Ion Protonated Peptide (...-NH-CHR-CO-NH-C(CH₃)₂-CO-...) b2_Ion b₂ Ion (Protonated Oxazolone Intermediate) Precursor_Ion->b2_Ion Backbone Cleavage y_Ion y-series Ion Precursor_Ion->y_Ion Backbone Cleavage a1_Ion a₁ Ion (Immonium Ion) b2_Ion->a1_Ion - CO

Caption: Fragmentation pathway of an Aib-containing peptide under CID.

A Comparative Look at Fragmentation Patterns: Aib vs. Ala vs. Gly

To quantitatively illustrate the distinct fragmentation behavior of Aib-containing peptides, let's consider hypothetical CID data for a series of tripeptides with the general structure Ac-X-Ala-NH₂, where X is Aib, Ala, or Gly.

Precursor PeptideRelative Abundance of b₂ Ion (%)Relative Abundance of a₁ Ion from b₂ (%)Other Dominant Fragment Ions
Ac-Aib -Ala-NH₂4095y₁, b₃
Ac-Ala -Ala-NH₂7515y₁, b₃
Ac-Gly -Ala-NH₂805y₁, b₃

This table represents a summary of expected fragmentation patterns based on published findings and is intended for comparative purposes.[2]

As the data indicates, the presence of Aib leads to a significant increase in the fragmentation of the b₂ ion to its corresponding a₁ ion, a pattern less pronounced in peptides containing alanine or glycine at the same position.[2]

Beyond CID: Exploring HCD and ETD for Aib-Peptide Analysis

While CID is the most common fragmentation technique, higher-energy collisional dissociation (HCD) and electron-transfer dissociation (ETD) offer alternative and often complementary fragmentation pathways.

Higher-Energy Collisional Dissociation (HCD): HCD, a beam-type fragmentation method, generally produces b- and y-type ions similar to CID but can provide higher fragmentation efficiency and better detection of low-mass ions.[4] For Aib-containing peptides, HCD is also expected to show the characteristic b₂ to a₁ transition, potentially with even greater efficiency due to the higher energy input. However, the increased energy can also lead to more complex spectra with additional side-chain fragmentations.

Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for preserving post-translational modifications and for fragmenting larger, more highly charged peptides.[5] ETD cleaves the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions. The influence of Aib on ETD fragmentation is less documented than for CID and HCD. It is hypothesized that the steric bulk of the Aib residue may influence the efficiency of c- and z-ion formation at adjacent positions. Comparative studies using ETD would be valuable to fully understand the fragmentation landscape of these modified peptides.

cluster_CID CID cluster_HCD HCD cluster_ETD ETD Aib_Peptide Aib-Containing Peptide CID_Fragments b- and y-ions (Dominant b₂ → a₁ transition) Aib_Peptide->CID_Fragments HCD_Fragments b- and y-ions (Potentially enhanced b₂ → a₁ transition) Aib_Peptide->HCD_Fragments ETD_Fragments c- and z-ions (Potential influence of Aib on cleavage efficiency) Aib_Peptide->ETD_Fragments

Caption: Fragmentation methods for Aib-containing peptides.

Experimental Protocol: A Step-by-Step Guide for LC-MS/MS Analysis of Aib-Containing Peptides

To achieve reliable and reproducible results when analyzing Aib-containing peptides, a well-defined experimental protocol is essential. The following is a comprehensive methodology for the analysis of synthetic peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Peptide Synthesis and Purification:

  • Synthesize the Aib-containing peptide and control peptides (e.g., with Ala or Gly substitutions) using standard solid-phase peptide synthesis (SPPS).[6]

  • Purify the crude peptides by reversed-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Confirm the identity and purity of the peptides by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

2. Sample Preparation:

  • Dissolve the purified peptides in an appropriate solvent, typically 0.1% formic acid in water/acetonitrile (95:5, v/v), to a final concentration of 10-100 fmol/µL.

  • For complex samples, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of generating stable gradients at low flow rates.

  • Column: A C18 reversed-phase column with a particle size of ≤ 2 µm is recommended for optimal separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30-60 minutes at a flow rate of 200-300 nL/min. The gradient should be optimized based on the hydrophobicity of the specific Aib-containing peptide.

  • Mass Spectrometer: An electrospray ionization (ESI) tandem mass spectrometer (e.g., quadrupole-time-of-flight [Q-TOF], Orbitrap, or triple quadrupole) capable of CID, HCD, and/or ETD fragmentation.

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 1.8 - 2.2 kV.

    • Source Temperature: 150 - 250 °C.

    • MS1 Scan Range: m/z 300 - 2000.

    • MS/MS Fragmentation:

      • CID: Use a normalized collision energy (NCE) of 25-35%.

      • HCD: Use a stepped NCE (e.g., 25%, 30%, 35%) to capture a wider range of fragment ions.

      • ETD: Optimize reaction time and supplemental activation energy according to the instrument manufacturer's guidelines.

    • Data Acquisition: Employ a data-dependent acquisition (DDA) method, selecting the top 5-10 most intense precursor ions from each MS1 scan for MS/MS analysis.

4. Data Analysis:

  • Process the raw data using a suitable software package (e.g., Mascot, Sequest, or vendor-specific software).

  • Search the MS/MS spectra against a database containing the sequence of the Aib-peptide and its potential modifications.

  • Manually inspect the MS/MS spectra to confirm the presence of the characteristic b₂ to a₁ transition and other expected fragment ions.

Concluding Remarks: Leveraging Aib's Unique Signature for Confident Characterization

The distinct fragmentation behavior of Aib-containing peptides, particularly the enhanced b₂ to a₁ ion transition under CID and HCD, provides a powerful diagnostic tool for their identification and sequence confirmation. By understanding the underlying oxazolone mechanism and employing optimized LC-MS/MS protocols, researchers can confidently navigate the analytical complexities posed by this important class of non-proteinogenic amino acids. Further comparative studies utilizing a broader range of fragmentation techniques, including ETD, will continue to refine our understanding and expand the analytical toolbox for the development of next-generation peptide therapeutics.

References

  • Harrison, A. G., Csizmadia, I. G., & Tang, T. H. (2000). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry, 11(5), 427-436. [Link]
  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548. [Link]
  • Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in enzymology, 402, 148-185. [Link]
  • Hess, S., et al. (2015). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of the American Society for Mass Spectrometry, 26(11), 1873-1882. [Link]
  • Walsh Medical Media. (2012).
  • Ye, M., et al. (2019). A1 Ions: Peptide-Specific and Intensity-Enhanced Fragment Ions for Accurate and Multiplexed Proteome Quantitation. Analytical Chemistry, 91(15), 9947-9954. [Link]
  • Ohyama, T., et al. (2005). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. The Journal of antibiotics, 58(11), 716-724. [Link]
  • ResearchGate. (n.d.).
  • Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis.
  • Chemistry LibreTexts. (2023). 4B: CID of Peptides and De Novo Sequencing. [Link]
  • Tsybin, Y. O., et al. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry, 22(1), 104-114. [Link]
  • Wysocki, V. H., et al. (1993). Fragmentation of Protonated Peptides: Surface-Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 115(13), 5275-5283. [Link]
  • Matrix Science. (n.d.).

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A Researcher's Guide to Circular Dichroism for Helicity Confirmation in Aib-Peptides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and experimental framework for utilizing circular dichroism (CD) spectroscopy to confirm and characterize the helical structures induced by α-aminoisobutyric acid (Aib) in synthetic peptides. We move beyond simple protocols to explore the causal mechanisms behind spectral features, enabling researchers to make informed experimental choices and interpret their data with confidence.

The Aib Advantage: Engineering Peptide Conformation

In the field of peptide design and drug development, controlling secondary structure is paramount. The non-proteinogenic amino acid α-aminoisobutyric acid (Aib) is a powerful tool for this purpose.[1] The presence of a gem-dimethyl group on its α-carbon introduces significant steric hindrance, dramatically restricting the peptide backbone's accessible conformations.[1][2] This constraint forces the (φ, ψ) dihedral angles into the right- or left-handed helical regions of the Ramachandran plot, making Aib a potent promoter of helical structures, even in short peptide sequences which would otherwise remain disordered.[2][3][4]

The incorporation of Aib is a widely used strategy to stabilize desired helical folds, enhance proteolytic resistance, and ultimately, modulate the biological activity of peptides.[1][4] However, Aib does not exclusively promote the canonical α-helix. It shows a strong propensity, particularly in shorter peptides, to form the tighter, more elongated 3₁₀-helix .[5][6] Distinguishing between these helical polymorphs is critical for structure-activity relationship (SAR) studies, and Circular Dichroism is the primary spectroscopic technique for this evaluation in solution.

Principles of Circular Dichroism (CD) Spectroscopy

CD spectroscopy is an absorption-based technique that measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[7][8] In peptides and proteins, the primary sources of chirality contributing to the far-UV CD signal (190-260 nm) are the asymmetric α-carbons of the amino acids and, more importantly, the spatially ordered arrangement of the peptide backbone amides in secondary structures like helices and sheets.[8]

Different secondary structures produce distinct CD spectra, making it an invaluable tool for:

  • Confirming the presence of a folded structure.

  • Quantifying the content of different secondary structures.

  • Monitoring conformational changes induced by temperature, pH, or ligand binding.[9][10]

Differentiating Helical Structures: α-Helix vs. 3₁₀-Helix

While both α-helices and 3₁₀-helices produce characteristic CD spectra with two negative bands, there are subtle but crucial differences that allow for their differentiation. The key lies in the positions and relative intensities of the n-π* (around 222 nm) and π-π* (around 208 nm) electronic transitions of the peptide bond.

  • α-Helix: Characterized by hydrogen bonds between residue i and i+4. Its CD spectrum shows two strong negative bands of nearly equal intensity at approximately 222 nm and 208 nm, with a [θ]₂₂₂/[θ]₂₀₈ ratio close to 1.0.[11]

  • 3₁₀-Helix: A more tightly wound helix with hydrogen bonds between residue i and i+3.[6] Its CD spectrum also features two negative bands, but the π-π* transition is stronger and slightly blue-shifted. This results in a more intense minimum around 205-207 nm and a weaker shoulder at 222 nm.[6][12] Consequently, the [θ]₂₂₂/[θ]₂₀₈ ratio for a pure 3₁₀-helix is significantly lower, typically in the range of 0.5 to 0.7.[12]

  • Random Coil: Unfolded peptides lack a regular, ordered structure and exhibit a strong negative band near 200 nm.[11]

The following diagram illustrates the fundamental structural difference that gives rise to these distinct spectral signatures.

G cluster_alpha α-Helix (i → i+4 H-bond) cluster_310 3₁₀-Helix (i → i+3 H-bond) a1 Residue i (C=O) a2 Residue i+1 a5 Residue i+4 (N-H) a1->a5 H-Bond a3 Residue i+2 a4 Residue i+3 b1 Residue i (C=O) b2 Residue i+1 b4 Residue i+3 (N-H) b1->b4 H-Bond b3 Residue i+2

Caption: Hydrogen bonding patterns in α-helices vs. 3₁₀-helices.

Comparative Data Summary

The table below summarizes the characteristic far-UV CD spectral features for canonical secondary structures, providing a reference for interpreting Aib-peptide data.

Secondary StructurePositive Peak (π-π)Negative Peak (π-π)Negative Peak (n-π*)[θ]₂₂₂/[θ]₂₀₈ Ratio
α-Helix ~192 nm~208 nm~222 nm~0.9 - 1.0
3₁₀-Helix ~195 nm~205-207 nm~220-222 nm~0.5 - 0.7
Random Coil ~212 nm~198 nmWeak / AbsentNot Applicable

Values are approximate and can be influenced by peptide sequence, length, and solvent conditions.

Key Experimental Factors Influencing Helicity

The observed CD spectrum of an Aib-peptide is not an immutable property but rather a reflection of a conformational equilibrium influenced by several factors. Understanding these is key to designing robust experiments.

  • Solvent Environment: The choice of solvent is critical. In aqueous buffers, short peptides may not form stable helices. Solvents like 2,2,2-trifluoroethanol (TFE) and methanol are known as "helix-promoting" because they disrupt the hydrogen-bonding network of water and stabilize the peptide's internal N-H···O=C hydrogen bonds, thus shifting the equilibrium towards the helical state.[12][13] In contrast, non-polar solvents like dioxane can sometimes induce peptide aggregation, leading to anomalous spectra characterized by a single negative band around 210 nm.[13] Theoretical studies also highlight that polar solvents promote helical conformations.[14]

  • Peptide Chain Length: The stability of the helix, and therefore the intensity of the CD signal, is strongly dependent on the number of residues. Short peptides (e.g., pentapeptides) may exist in a dynamic equilibrium of conformations, resulting in weaker CD signals and greater solvent dependency.[13] Longer sequences (e.g., decapeptides) are more likely to form stable helices with intense, characteristic CD spectra.[13] In some cases, increasing the peptide length can also favor a transition from a 3₁₀-helix to an α-helix.[15]

A Self-Validating Protocol for CD Analysis of Aib-Peptides

This protocol outlines a rigorous, step-by-step methodology for acquiring high-quality, reproducible CD data. The inclusion of specific checks and calibrations ensures the trustworthiness of the results.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis P1 1. Accurate Peptide Quantification (e.g., AAA or UV Abs) P2 2. Prepare Stock Solution (e.g., in Methanol) P1->P2 P3 3. Prepare Final Sample & Matched Buffer Blank (e.g., 100 µM peptide in TFE) P2->P3 A3 6. Acquire Blank Spectrum (Matched Buffer) P3->A3 Load Samples A1 4. Instrument Startup & N₂ Purge (>30 min) A2 5. Set Scan Parameters (e.g., 195-260 nm, 1 nm BW) A1->A2 A2->A3 A4 7. Acquire Sample Spectrum (Peptide Solution) A3->A4 D1 8. Subtract Blank from Sample Spectrum A4->D1 Export Data D2 9. Convert mdeg to Mean Residue Ellipticity [θ] D1->D2 D3 10. Analyze Spectral Features (Minima, Ratios) D2->D3 D4 11. Confirm Helicity (α- vs. 3₁₀-helix) D3->D4

Caption: Experimental workflow for Aib-peptide helicity analysis by CD.

Step-by-Step Methodology
  • Peptide Purity and Concentration:

    • Protocol: Ensure peptide purity is >95% by HPLC. Determine the concentration of a stock solution using a reliable method like quantitative amino acid analysis (AAA) or UV absorbance if the peptide contains Trp or Tyr residues. Do not rely on mass from the synthesizer.

  • Sample and Blank Preparation:

    • Causality: The CD signal is a net difference. A perfectly matched blank is essential to subtract the background signal from the solvent and buffer salts, which can be significant in the far-UV region.

    • Protocol: Prepare a peptide sample at a target concentration (e.g., 50-100 µM) in the desired solvent (e.g., TFE, methanol, or phosphate buffer).[8] Prepare a "blank" solution using the exact same solvent and buffer components, taken from the same stock solutions, but without the peptide.

  • Instrument Setup and Calibration:

    • Causality: The far-UV region (<200 nm) is absorbed by oxygen. Purging the instrument with dry nitrogen gas is mandatory to obtain reliable data.[16]

    • Protocol:

      • Turn on the CD spectropolarimeter and the nitrogen gas flow (5-7 L/min).[16] Allow the lamp and instrument to warm up and stabilize for at least 30 minutes.

      • Perform a baseline calibration if required by the instrument software.

  • Data Acquisition:

    • Causality: The signal-to-noise ratio (S/N) determines data quality. This is improved by averaging multiple scans, using a slower scan speed, and a longer integration time, at the cost of experiment time.

    • Protocol:

      • Use a quartz cuvette with an appropriate path length (typically 0.1 cm for far-UV).[8][16]

      • Rinse the cuvette with the blank solution before filling it. Acquire the blank spectrum using optimized parameters (e.g., Wavelength: 260 to 195 nm; Bandwidth: 1.0 nm; Scan Speed: 20 nm/min; Integration Time: 2-3 s; Accumulations: 3-5 scans).[16]

      • Rinse the cuvette thoroughly with the sample solution before filling. Acquire the sample spectrum using the identical instrument settings.

  • Data Processing and Interpretation:

    • Causality: Raw CD data is in millidegrees (mdeg) and is dependent on concentration and path length. Converting to Mean Residue Ellipticity [θ] normalizes the data, allowing for direct comparison between different peptides and with literature values.

    • Protocol:

      • Subtract the averaged blank spectrum from the averaged sample spectrum.

      • Convert the resulting signal (θ in degrees) to Mean Residue Ellipticity ([θ]) in deg·cm²·dmol⁻¹ using the following equation: [θ] = (θ * 100) / (c * l * N) Where:

        • θ = Observed ellipticity in degrees

        • c = Peptide concentration in molar (mol/L)

        • l = Cuvette path length in centimeters (cm)

        • N = Number of amino acid residues in the peptide

      • Analyze the processed spectrum. Identify the wavelengths of the negative minima and calculate the [θ]₂₂₂/[θ]₂₀₈ ratio to distinguish between α-helical and 3₁₀-helical character.

Conclusion

Circular dichroism is an indispensable, high-throughput technique for confirming the conformational preferences of Aib-containing peptides. By understanding the distinct spectral signatures of α- and 3₁₀-helices and carefully controlling experimental variables like solvent and peptide length, researchers can gain reliable insights into the secondary structure of their designed molecules. Following a rigorous, self-validating protocol ensures that the data obtained is not only reproducible but also accurately reflects the solution-state structure, providing a solid foundation for advancing peptide-based drug discovery and development.

References

  • Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. (2018). ACS Omega. [Link]
  • Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. (2018).
  • A Short Aib/Ala‐Based Peptide Helix Is as Stable as an Ala‐Based Peptide Helix Double Its Length. (2009).
  • Analysis of the peptide helicity using an ensemble spectroscopic model with re-calibr
  • Circular Dichroism Spectroscopy for Protein Structural Analysis. (2021). YouTube. [Link]
  • Circular dichroism studies of [alpha]-aminoisobutyric acid-containing peptides: Chain length and solvent effects in altern
  • Circular dichroism studies of α-aminoisobutyric acid-containing peptides: Chain length and solvent effects in alternating Aib-L-Ala and Aib-L-Val Sequences. (1984). SciSpace. [Link]
  • Unusual CD spectra observed for peptides?. (2016).
  • Facile transition between 3(10)- and alpha-helix: structures of 8-, 9-, and 10-residue peptides containing the -(Leu-Aib-Ala)2-Phe-Aib- fragment. (1992).
  • Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. (2008). Chemical Biodiversity. [Link]
  • Circular Dichroism spectroscopy in 4 minutes. (2019). YouTube. [Link]
  • Circular Dichroism of Peptides. (2014). SpringerLink. [Link]
  • Beginners guide to circular dichroism. (2021). The Biochemist. [Link]
  • The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. (2017). Journal of Molecular Modeling. [Link]
  • 310 Helix Versus .alpha.-Helix: A Molecular Dynamics Study of Conformational Preferences of Aib and Alanine. (1995). Journal of the American Chemical Society. [Link]
  • Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. (2023). ACS Omega. [Link]
  • The stereochemistry of peptides containing alpha-aminoisobutyric acid. (1991). International Journal of Peptide and Protein Research. [Link]
  • Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. (2024). The Journal of Physical Chemistry B. [Link]
  • Revisiting 310-helices: biological relevance, mimetics and applications. (2023). RSC Chemical Biology. [Link]
  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. (2020).
  • Insight into the Mechanism of Action and Peptide‐Membrane Interactions of Aib‐Rich Peptides: Multitechnique Experimental and Theoretical Analysis. (2019). Chemistry – A European Journal. [Link]
  • Circular Dichroism Spectroscopy. (n.d.). American Peptide Society. [Link]
  • CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. (2005). Biophysical Journal. [Link]
  • Unusual Amino Acids: α-Aminoisobutyric Acid. (2024). LifeTein Peptide Blog. [Link]
  • Circular Dichroism Spectropolarimeter Instructions. (n.d.). UConn Health. [Link]

Sources

A Comparative Guide to Helix Induction: H-Aib-OEt.HCl vs. Alternative Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for the Stable Helix

In the landscape of drug discovery and chemical biology, peptides that adopt a stable helical conformation are of paramount importance. These structures are central to mediating protein-protein interactions (PPIs), and stabilizing short peptides into their bioactive helical form can yield potent inhibitors for various therapeutic targets.[1][2] However, short, unmodified peptides are often too flexible in aqueous solutions, leading to a loss of their functional three-dimensional structure. To overcome this challenge, researchers employ a powerful strategy: the incorporation of non-natural amino acids designed to conformationally constrain the peptide backbone.[3]

Among the most reliable and widely used of these building blocks is α-aminoisobutyric acid (Aib). This guide provides an in-depth comparison of H-Aib-OEt.HCl, a common synthetic precursor for Aib, with other classes of non-natural amino acids used for helix induction.[4][5] We will explore the underlying mechanisms, compare their performance based on experimental data, and provide validated protocols for their application and analysis, empowering researchers to make informed decisions in their peptide design endeavors.

The Archetype: α-Aminoisobutyric Acid (Aib) and its Synthetic Precursor

H-Aib-OEt.HCl is the hydrochloride salt of the ethyl ester of α-aminoisobutyric acid.[4][6] It serves as a convenient and stable building block for introducing the Aib residue into a growing peptide chain during synthesis. The true power, however, lies in the Aib residue itself.

Mechanism of Helix Induction: The Power of Constraint

The remarkable ability of Aib to promote helical structures stems from the gem-dimethyl group on its α-carbon.[7] This steric bulk severely restricts the rotational freedom around the peptide backbone, effectively limiting the possible phi (φ) and psi (ψ) dihedral angles to a narrow region of the Ramachandran plot. This allowed conformational space overlaps almost perfectly with the angles required for both right-handed α-helices (φ ≈ -57°, ψ ≈ -47°) and 3₁₀-helices (φ ≈ -60°, ψ ≈ -30°).[8][9] By removing the entropic penalty associated with folding, even a single Aib residue can significantly stabilize a helical turn.[7] This phenomenon is a classic example of the Thorpe-Ingold effect, where gem-disubstitution favors ring formation—in this case, the pseudo-rings formed by intramolecular hydrogen bonds that define a helix.[8]

G cluster_0 Standard Amino Acid (e.g., Alanine) cluster_1 Aib Residue Ala_Ca Ala_H H Ala_Ca->Ala_H Ala_R R (CH₃) Ala_Ca->Ala_R Peptide_Backbone_2 ...C-terminus Rotation Significant Rotational Freedom (φ, ψ) Constraint Steric Hindrance Restricts Rotation to Helical Angles Rotation->Constraint  Introduction of  gem-dimethyl group Aib_Ca Aib_CH3_1 CH₃ Aib_Ca->Aib_CH3_1 Aib_CH3_2 CH₃ Aib_Ca->Aib_CH3_2 Peptide_Backbone_1 N-terminus...

Caption: Mechanism of Aib-induced conformational constraint.

Comparative Analysis: Aib vs. The Alternatives

While Aib is a robust helix promoter, different applications may call for alternative strategies. The choice depends on the desired helix type, required proteolytic stability, and synthetic accessibility.

Other Cα-tetrasubstituted Amino Acids

This class includes residues with bulkier or cyclic substituents at the α-carbon, such as Di-n-propylglycine (Dpg) or 1-aminocyclohexanecarboxylic acid (Ac6c).[1][3]

  • Mechanism: Like Aib, they operate by sterically restricting the peptide backbone. The size and nature of the substituents can fine-tune the preferred dihedral angles.[3]

  • Advantages over Aib: The side chains can be modified to alter peptide properties like hydrophobicity or to introduce specific packing interactions. Cyclic residues like Ac6c can impose even more rigid constraints.[3]

  • Disadvantages: Their synthesis is often more complex and costly than that of Aib.[10] The extreme bulk of some residues can sometimes hinder peptide coupling reactions during synthesis.

  • Performance: These analogs are highly effective at inducing helices. For example, peptides incorporating Ac6c often show sharp, well-defined helical structures in spectroscopic analyses.

β-Amino Acids

β-peptides are polymers of β-amino acids, which contain an additional carbon atom in their backbone compared to α-amino acids.[11]

  • Mechanism: The longer backbone fundamentally changes the hydrogen-bonding patterns, leading to novel helical structures.[12][13] For instance, the β-peptide 14-helix is defined by i → i+2 hydrogen bonds, a stark contrast to the i → i+4 pattern of the α-helix.[13][14]

  • Advantages over Aib:

    • Exceptional Proteolytic Stability: The non-natural backbone is highly resistant to degradation by proteases, a critical advantage for in vivo applications.[13][15]

    • Novel Scaffolds: They form different helix types (e.g., 10-helix, 12-helix, 14-helix) with unique diameters and pitches, allowing for the mimicry of different protein surfaces that may not be possible with α-helices.[11][15]

  • Disadvantages: The design principles for β-peptide secondary structures are distinct and less established than for α-peptides. Their synthesis and incorporation require specialized knowledge and building blocks.

  • Performance: β-peptides are known to form remarkably stable, well-defined helices, even in very short sequences.[12]

Hydrocarbon Stapling

This is a chemical technique rather than a single amino acid. It involves incorporating two specialized non-natural amino acids with olefin-bearing side chains (e.g., at positions i and i+4 or i and i+7) and then covalently linking them via a ring-closing metathesis reaction.

  • Mechanism: The resulting hydrocarbon "staple" acts as a covalent brace, locking the peptide into an α-helical conformation across multiple turns.[1][16]

  • Advantages over Aib:

    • Potent Stabilization: Stapling provides a powerful and irreversible constraint, often resulting in peptides with very high helicity, enhanced target affinity, and improved cell permeability.[16]

    • Global Constraint: Unlike Aib, which provides a local constraint, a staple enforces a helical structure over a larger segment of the peptide.

  • Disadvantages: This is the most synthetically complex and expensive of the methods discussed. It requires specialized amino acid building blocks and an additional on-resin chemical reaction, which can be challenging to optimize.

  • Performance: Stapled peptides are among the most successful examples of engineered helical peptides, with several candidates advancing into clinical trials.

Data Presentation: At-a-Glance Comparison

FeatureH-Aib-OEt.HCl (Aib)Cα-tetrasubstituted (e.g., Ac6c)β-Amino AcidsHydrocarbon Stapling
Mechanism Steric HindranceEnhanced Steric HindranceExtended Backbone H-BondingCovalent Side-Chain Linkage
Resulting Helix α-helix, 3₁₀-helix[1]α-helix, 3₁₀-helix[3]10-, 12-, 14-helices, etc.[11][12]α-helix
Proteolytic Stability Moderate[7]ModerateHigh[15]High[16]
Synthetic Complexity LowModerateModerateHigh
Key Advantage Simplicity, reliability, cost-effectiveTunable side-chain propertiesNovel structures, high stabilityPotent, global helix stabilization

Experimental Protocols & Self-Validation

Accurate comparison requires robust synthesis and analysis. The following protocols represent self-validating systems for producing and characterizing helix-induced peptides.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of an Aib-Containing Peptide

This protocol describes a single coupling cycle for incorporating an Aib residue. The success of the coupling is validated by a negative Kaiser test (or alternative for secondary amines).

  • Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.[17]

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Causality Check: A small sample of the resin should give a positive Kaiser test (deep blue color), confirming the presence of a free primary amine.

  • Aib Coupling (The Critical Step):

    • Dissolve Fmoc-Aib-OH (4 equivalents relative to resin loading) and a coupling agent such as HATU (3.9 equivalents) in DMF.[17]

    • Add a base, N,N-diisopropylethylamine (DIEA) (8 equivalents), to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate. Due to the steric hindrance of Aib, this coupling step should be extended to at least 2 hours (compared to 30-60 minutes for standard amino acids).

  • Validation: After the coupling time, wash the resin with DMF and perform a Kaiser test. A negative result (yellow/colorless beads) indicates successful and complete coupling. If the test is positive, the coupling step should be repeated.

  • Iteration: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. Precipitate the peptide in cold diethyl ether, pellet by centrifugation, and purify by reverse-phase HPLC. Confirm identity by mass spectrometry.[17]

Caption: Workflow for CD Spectroscopy Analysis.

Conclusion and Field-Proven Insights

The choice of a helix-inducing non-natural amino acid is a critical decision in peptide design, guided by the ultimate application.

  • H-Aib-OEt.HCl remains the workhorse for researchers. Its incorporation via Fmoc-Aib-OH is straightforward, cost-effective, and reliably induces helical structures that are often sufficient for initial binding studies and structural validation. [1][2][7]It is the ideal starting point for exploring the role of helicity in a peptide's function.

  • Other Cα-tetrasubstituted amino acids offer a route for fine-tuning, allowing the introduction of specific side-chain functionalities or adjusting hydrophobicity without sacrificing the core helix-inducing mechanism.

  • β-Amino acids and hydrocarbon stapling represent advanced, powerful strategies. They should be employed when the goal is to create peptides with superior proteolytic stability for in vivo use or to achieve the highest possible helicity and cell permeability for challenging therapeutic targets. [15][16]While synthetically demanding, these methods provide access to peptide therapeutics with dramatically improved pharmacological properties.

Ultimately, a deep understanding of the causality behind each method—from the steric clash of Aib's methyl groups to the covalent reinforcement of a staple—allows the modern peptide chemist to move beyond simple mimicry and toward the rational design of potent, stable, and effective peptide-based molecules.

References

  • I. L. Karle, "Controls exerted by the Aib residue: Helix formation and helix reversal," Biopolymers, vol. 60, no. 5, pp. 351-365, 2001. [Online]. Available: [Link]
  • Y. Otaka et al., "Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence," ACS Omega, vol. 3, no. 6, pp. 6486-6492, 2018. [Online]. Available: [Link]
  • P. C. Lyu et al., "Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains," Proceedings of the National Academy of Sciences, vol. 88, no. 12, pp. 5317-5320, 1991. [Online]. Available: [Link]
  • C. N. Pace and J. M. Scholtz, "A direct comparison of helix propensity in proteins and peptides," PNAS, vol. 93, no. 22, pp. 12148-12152, 1996. [Online]. Available: [Link]
  • S. Futaki et al.
  • I. L. Karle, "Controls exerted by the Aib residue: helix formation and helix reversal," PubMed, 2001. [Online]. Available: [Link]
  • Wikipedia, "Alpha helix," Wikipedia, The Free Encyclopedia. [Online]. Available: [Link]
  • J. T. Pelton and L. R. McLean, "Circular dichroism of peptides," PubMed, 2000. [Online]. Available: [Link]
  • B. König et al., "Synthesis of new Cα-tetrasubstituted α-amino acids," Beilstein Journal of Organic Chemistry, vol. 9, pp. 1947-1952, 2013. [Online]. Available: [Link]
  • Y.-D. Wu et al., "Theoretical analysis of secondary structures of beta-peptides," Accounts of Chemical Research, vol. 41, no. 10, pp. 1419-1429, 2008. [Online]. Available: [Link]
  • National Center for Biotechnology Information, "Ethyl 2-amino-2-methylpropanoate hydrochloride," PubChem Compound Summary for CID 22343822. [Online]. Available: [Link]
  • Wikipedia, "Beta-peptide," Wikipedia, The Free Encyclopedia. [Online]. Available: [Link]
  • W. F. van Gunsteren et al., "A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability," Protein Engineering, Design and Selection, vol. 21, no. 7, pp. 409-415, 2008. [Online]. Available: [Link]
  • G. A. Woolley, "Designing helical peptide inhibitors of protein-protein interactions," DSpace@MIT, 2015. [Online]. Available: [Link]
  • M. Tanaka, "Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides," Journal of Synthetic Organic Chemistry, Japan, vol. 64, no. 12, pp. 1278-1288, 2006. [Online]. Available: [Link]
  • A. G. Griesinger et al., "Secondary structure analysis by circular dichroism (CD)
  • LifeTein, "Unusual Amino Acids: α-Aminoisobutyric Acid," LifeTein Peptide Blog, 2024. [Online]. Available: [Link]
  • J. A. Kelly, "Using circular dichroism spectra to estimate protein secondary structure," SciSpace, 2005. [Online]. Available: [Link]
  • RayBiotech, "H-Aib-OEt.HCl," RayBiotech Website. [Online]. Available: [Link]

Sources

A Senior Application Scientist's Guide to Chiral Purity Analysis of Ethyl 2-amino-2-methylpropanoate Hydrochloride Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like the derivatives of Ethyl 2-amino-2-methylpropanoate hydrochloride, a quaternary amino acid ester, ensuring enantiomeric purity is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of this class of compounds, grounded in experimental data and years of field-proven expertise.

The Challenge of Quaternary Amino Acid Esters

Ethyl 2-amino-2-methylpropanoate and its analogues possess a chiral center at the α-carbon, which is also a quaternary carbon. This structural feature presents a unique challenge for chiral recognition. The absence of a hydrogen atom on the α-carbon removes a key potential interaction point (hydrogen bonding) that is often exploited in chiral separations of conventional amino acids. Consequently, the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of chromatographic conditions are critical for achieving baseline resolution of the enantiomers.

Comparative Analysis of Chiral Stationary Phases

The success of a chiral separation is fundamentally dependent on the choice of the CSP.[1][2] We will compare three major classes of CSPs that have demonstrated utility for the separation of amino acid derivatives: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Crown Ether-based CSPs.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are the workhorses of chiral chromatography.[1] Their broad applicability stems from a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which collectively contribute to chiral recognition. For amino acid esters, these CSPs can offer excellent enantioselectivity.[1][3]

Mechanism of Separation: The chiral recognition on polysaccharide CSPs involves the analyte entering into chiral grooves or cavities on the surface of the chiral selector. The fit and the resulting intermolecular interactions are stereospecific. For amino acid esters, the carbonyl group of the ester and the amino group are key interaction sites.[1]

Performance Insights:

  • Coated vs. Immobilized: Coated polysaccharide phases, in many instances, may offer superior enantioselectivity. However, immobilized phases provide greater robustness and compatibility with a wider range of solvents, which is a significant advantage during method development.[1][4]

  • Selector Type: Amylose-based CSPs, such as Chiralpak IA and Chiralpak AD-H, have often shown superior performance for the resolution of α-amino acid esters compared to their cellulose-based counterparts.[1]

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are complex molecules that offer a multitude of chiral recognition sites.[5] CSPs like the Astec® CHIROBIOTIC™ series are particularly well-suited for the separation of polar and ionizable compounds, including underivatized amino acids and their esters.[5]

Mechanism of Separation: These CSPs operate through a combination of ionic, hydrogen bonding, π-π, and inclusion complexation interactions. Their amphoteric nature allows for effective separation of a broad range of analytes.[5] A key advantage is their compatibility with both aqueous and non-polar mobile phases, making them highly versatile.[5]

Performance Insights:

  • Direct Analysis: A significant advantage of macrocyclic glycopeptide CSPs is their ability to resolve underivatized amino acids and their esters, thus avoiding the need for derivatization, which can introduce additional steps and potential sources of error.[5]

  • LC-MS Compatibility: The ability to use volatile mobile phases makes these columns highly compatible with mass spectrometry detection, a crucial feature in modern analytical workflows.

Crown Ether-Based CSPs

Crown ether-based CSPs are specifically designed for the enantioseparation of compounds containing primary amino groups.[6] They exhibit excellent chiral recognition for amino acids and their esters.

Mechanism of Separation: The chiral recognition mechanism is based on the formation of an inclusion complex between the protonated primary amino group of the analyte and the cavity of the crown ether. The stability of this complex is dependent on the stereochemistry of the analyte.[6]

Performance Insights:

  • High Selectivity for Primary Amines: These columns are highly specific and effective for compounds with a primary amine at the chiral center.

  • Mobile Phase Constraints: Typically, these columns are operated with acidic mobile phases to ensure the protonation of the analyte's amino group.[6]

Experimental Data Comparison

The following table summarizes the performance of different CSPs for the chiral separation of amino acid esters, providing a basis for selecting the optimal column for this compound derivatives.

Chiral Stationary Phase (CSP)Mobile PhaseAnalytesSeparation Factor (α)Resolution (Rs)Key AdvantagesPotential Limitations
Chiralpak® IA (Amylose-based)n-Hexane/2-Propanol (90/10, v/v)NBD-derivatized α-amino acid ethyl esters> 1.5[1]> 2.0[1]High efficiency, robust immobilized phase.May require derivatization for optimal detection.
Astec® CHIROBIOTIC™ T (Teicoplanin-based)Water/Methanol/Formic Acid (30:70:0.02, v/v/v)Underivatized amino acids~1.2 - 2.0[5]> 1.5[5]Direct analysis, LC-MS compatible.U-shaped retention profiles can complicate method development.[5]
Crownpak® CR-I(+) (Crown Ether-based)Acetonitrile/Water/TFA (96/4/0.5, v/v/v)Proteinogenic amino acids> 1.5[6]> 1.5[6]High selectivity for primary amines, fast separations.Limited to analytes with primary amino groups.

Experimental Protocols

Protocol 1: Chiral Purity Analysis using Chiralpak® IA

This protocol is suitable for a robust, high-resolution separation, particularly when derivatization is acceptable to enhance UV or fluorescence detection.

1. Sample Preparation (Derivatization with NBD-Cl): a. To 100 µL of a 1 mg/mL solution of this compound in methanol, add 100 µL of 0.1 M borate buffer (pH 8.5). b. Add 200 µL of a 1 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in methanol. c. Heat the mixture at 60°C for 30 minutes. d. Cool to room temperature and inject 10 µL into the HPLC system.

2. HPLC Conditions:

  • Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm
  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
  • Flow Rate: 1.0 mL/min
  • Temperature: 25°C
  • Detection: UV at 470 nm or Fluorescence (Ex: 470 nm, Em: 530 nm)[1]
Protocol 2: Direct Chiral Purity Analysis using Astec® CHIROBIOTIC™ T

This protocol is ideal for rapid, direct analysis without derivatization and is compatible with LC-MS.

1. Sample Preparation: a. Dissolve this compound in the mobile phase to a concentration of 1 mg/mL. b. Filter through a 0.45 µm syringe filter. c. Inject 5 µL into the HPLC system.

2. HPLC Conditions:

  • Column: Astec® CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm
  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Temperature: 25°C
  • Detection: UV at 220 nm or Mass Spectrometry (ESI+)

Workflow and Logic Diagrams

Chiral_Method_Selection Analyte Ethyl 2-amino-2-methylpropanoate HCl Derivative Derivatization Derivatization acceptable? Analyte->Derivatization Yes Yes Derivatization->Yes No No Derivatization->No Polysaccharide Polysaccharide CSP (e.g., Chiralpak IA) High Resolution Yes->Polysaccharide Macrocyclic Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T) Direct Analysis, MS-compatible No->Macrocyclic CrownEther Crown Ether CSP (e.g., Crownpak CR-I(+)) High selectivity for primary amines No->CrownEther

Caption: Decision workflow for selecting a chiral HPLC method.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample Derivatize Derivatize (Optional) Dissolve->Derivatize Filter Filter Sample Dissolve->Filter Derivatize->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Caption: General experimental workflow for chiral purity analysis.

Conclusion and Recommendations

The choice of an HPLC method for the chiral purity analysis of this compound derivatives is a multi-faceted decision.

  • For maximum resolution and robustness , particularly in a quality control environment where a validated method is essential, a polysaccharide-based CSP like Chiralpak® IA is highly recommended, potentially coupled with derivatization to enhance sensitivity.

  • For high-throughput screening, direct analysis, and LC-MS compatibility , a macrocyclic glycopeptide-based CSP such as Astec® CHIROBIOTIC™ T offers a significant advantage by eliminating the need for derivatization.

  • If the derivative retains a primary amine, a crown ether-based CSP could provide exceptional selectivity and rapid analysis times.

Ultimately, the optimal method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the need for mass spectrometric data, and the throughput demands of the laboratory. It is always advisable to screen multiple CSPs and mobile phase conditions to identify the most suitable system for a given chiral separation challenge.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021-06-30. [Link]
  • Chiral HPLC Separ
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
  • Chiral Applications Database. Daicel Chiral Technologies. [Link]
  • HPLC separation of enantiomers of ALA and DHALA on the Chiralpak AS-H CSP. Chromatographic conditions.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH. [Link]
  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. [Link]
  • Application Notes: Chiral.
  • The Chiral Notebook. Phenomenex. [Link]
  • APPLIC
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
  • Automated Optimization of Chiral Separation Parameters Using Nexera UC Chiral Screening System. Shimadzu. [Link]
  • ULTRA-FAST SFC SEPARATIONS WITH DAICEL SUB-2 µm CHIRAL COLUMNS. Daicel. [Link]
  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. PMC - NIH. [Link]
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex. [Link]
  • Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. Chiral Technologies Europe. [Link]
  • (PDF) Enantioseparations by High-Performance Liquid Chromatography Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur

Sources

A Comparative Guide to Spectroscopic Evidence for Constrained Peptide Conformation with Aib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of α-Aminoisobutyric Acid (Aib) in Peptide Conformational Constraint

In the realm of peptide design and drug development, achieving a stable and predictable three-dimensional structure is paramount for biological activity. The incorporation of non-proteinogenic amino acids is a powerful strategy to impose conformational constraints on otherwise flexible peptide backbones. Among these, α-aminoisobutyric acid (Aib), with its unique gem-dimethyl substitution at the α-carbon, stands out for its remarkable ability to induce and stabilize helical structures.[1] This guide provides a comprehensive comparison of various spectroscopic techniques used to elucidate the conformational landscape of Aib-containing peptides, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate methods for their specific research goals.

The steric hindrance imposed by the two methyl groups of Aib significantly restricts the available Ramachandran space, favoring dihedral angles (φ, ψ) that correspond to helical conformations, primarily the 3₁₀-helix and the α-helix.[2] This property is instrumental in designing peptides with enhanced proteolytic resistance, improved bioavailability, and the ability to traverse biological barriers like the blood-brain barrier.[1] Understanding the precise nature of these induced conformations is crucial for structure-activity relationship (SAR) studies and the rational design of peptide-based therapeutics.

This guide will delve into the principles and applications of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Circular Dichroism (CD), providing experimental data and protocols to support their use in characterizing Aib-containing peptides. We will also touch upon the complementary role of X-ray crystallography in providing high-resolution structural information.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique depends on several factors, including the desired level of structural detail, the physical state of the sample (solution vs. solid-state), and the specific questions being addressed. The following sections provide a detailed comparison of the most commonly employed methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Solution-State Conformations

NMR spectroscopy is a powerful and versatile tool for determining the three-dimensional structure and dynamics of peptides in solution.[3][4] It provides atomic-level information, allowing for the precise characterization of helical structures, hydrogen bonding patterns, and conformational equilibria.

Key NMR Parameters for Aib-Peptide Analysis:
  • Chemical Shifts: The chemical shifts of backbone amide protons (NH) and α-protons (CαH) are sensitive to the local electronic environment and can provide initial indications of secondary structure. In Aib-containing peptides, characteristic downfield shifts of the NH protons are often observed due to their involvement in intramolecular hydrogen bonds within a helical structure.[5]

  • Nuclear Overhauser Effect (NOE): NOE data provides information about through-space proximity between protons. In helical peptides, specific patterns of NOEs are observed:

    • dNN(i, i+1): Strong sequential NOEs between the amide protons of adjacent residues are indicative of a helical conformation.

    • dαN(i, i+3) and dαβ(i, i+3): Medium-range NOEs are characteristic of α-helical structures.

    • dαN(i, i+2): These NOEs can be observed in 3₁₀-helices.[6]

  • Coupling Constants (³JHNα): The coupling constant between the amide proton and the α-proton is related to the φ dihedral angle. Small ³JHNα values (typically < 6 Hz) are characteristic of helical conformations.

  • Temperature Coefficients of Amide Protons: The change in the chemical shift of an amide proton with temperature can distinguish between solvent-exposed and intramolecularly hydrogen-bonded protons. Amide protons involved in stable hydrogen bonds, as found in helices, exhibit smaller temperature coefficients.

Experimental Data Synopsis: NMR of Aib-Containing Peptides
Peptide SequenceSolventKey NMR FindingsReference
Z-(Aib)₅-L-Leu-(Aib)₂-OMeDMSOWell-characterized 3₁₀-helix, stable up to 348 K.[7]
Boc-X-(Aib-X)n-OMe (X=Ala, Val)VariousHelical conformations observed, with Aib dominating folding preferences.[8]
Ac-Aib-Aib-Ala-NHMeCDCl₃Intramolecular hydrogen bond involving the urethane CO group confirmed.[9]
Np53 vs. Ep53 (Aib-incorporated)Phosphate BufferSignificant increase in helical structure upon Aib incorporation.[10]
Experimental Protocol: 2D NMR Analysis of an Aib-Containing Peptide
  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O mixture) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

    • Perform 2D TOCSY (Total Correlation Spectroscopy) experiments to identify the spin systems of the amino acid residues.

    • Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments with varying mixing times (e.g., 100-400 ms) to identify through-space proton-proton proximities.

    • If necessary, acquire a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum on a ¹⁵N-labeled sample for better resolution of amide signals.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances using the TOCSY and NOESY/ROESY data.

    • Identify sequential and medium-range NOEs to determine the secondary structure.

    • Measure ³JHNα coupling constants from a high-resolution 1D or 2D spectrum.

    • Calculate temperature coefficients from a series of 1D spectra acquired at different temperatures.

  • Structure Calculation: Use the collected NMR restraints (NOE distances, dihedral angles) to calculate a family of 3D structures using molecular dynamics or distance geometry algorithms (e.g., CYANA, XPLOR-NIH).

Caption: Workflow for NMR-based conformational analysis of Aib-peptides.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Hydrogen Bonding and Secondary Structure

FTIR spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides by analyzing the vibrational frequencies of the peptide backbone, particularly the amide I and amide II bands.[11]

  • Amide I Band (1600-1700 cm⁻¹): Primarily associated with the C=O stretching vibration, the frequency of this band is highly sensitive to the hydrogen-bonding environment and secondary structure.

    • α-helix: ~1654 cm⁻¹[12]

    • 3₁₀-helix: ~1662 cm⁻¹[12]

    • β-sheet: ~1630-1640 cm⁻¹

    • Random Coil: ~1645-1655 cm⁻¹

  • Amide II Band (1500-1600 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching vibrations.

The distinct frequencies for α-helices and 3₁₀-helices make FTIR a valuable tool for differentiating between these two common helical forms in Aib-containing peptides.[12]

Experimental Data Synopsis: FTIR of Aib-Containing Peptides
Peptide SystemSolvent/StateAmide I Frequency (cm⁻¹)Inferred ConformationReference
Alanine-rich peptideWater, MeOH, TFEVaries with solventα-helix and β-turns predominate in TFE[13]
Boc-(L-Val-L-Val-Aib)₄-OMeCDCl₃~3325-3340 (N-H stretch)Helical (intramolecular H-bonds)[14]
Model PeptidesGas Phase-Discrepancy between gas-phase and condensed-phase structures[15]
Experimental Protocol: FTIR Analysis of Peptide Secondary Structure
  • Sample Preparation:

    • Solution: Dissolve the peptide in a suitable solvent (e.g., D₂O, CDCl₃, TFE) to a concentration of 1-10 mg/mL.

    • Solid-State: Prepare a KBr pellet or cast a film from a suitable solvent.

  • Data Acquisition:

    • Record the FTIR spectrum using an ATR (Attenuated Total Reflection) or transmission setup.

    • Collect a background spectrum of the solvent or KBr.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Analyze the amide I and amide II regions.

    • Perform deconvolution or curve-fitting of the amide I band to estimate the percentage of different secondary structural elements.

FTIR_Workflow A Sample Preparation (Solution or Solid) B FTIR Spectrometer A->B C Background Spectrum Acquisition B->C D Sample Spectrum Acquisition B->D E Background Subtraction C->E D->E F Amide I Band Analysis E->F G Secondary Structure Estimation F->G

Caption: General workflow for FTIR spectroscopic analysis of peptide conformation.

Circular Dichroism (CD) Spectroscopy: A Sensitive Probe of Helical Content

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[16] It is an excellent technique for rapidly assessing the overall secondary structure content of peptides in solution and for monitoring conformational changes as a function of environment (e.g., temperature, pH, solvent).[17]

Characteristic CD Spectra for Helical Peptides:
  • α-helix: Two negative bands at ~222 nm (n→π* transition) and ~208 nm (π→π* transition), and a positive band at ~192 nm (π→π* transition).

  • 3₁₀-helix: Similar to the α-helix but with a more intense negative band at ~205 nm and a weaker negative band at ~222 nm. The ratio of the ellipticities at 222 nm and 208 nm ([Θ]₂₂₂/[Θ]₂₀₈) is often used to distinguish between α-helical and 3₁₀-helical content. This ratio is ~1.0 for a canonical α-helix and ~0.4-0.5 for a 3₁₀-helix.

Experimental Data Synopsis: CD of Aib-Containing Peptides
Peptide SequenceSolventKey CD FindingsReference
Boc-X-(Aib-X)n-OMe (X=Ala, Val)Methanol, TFECharacteristic helical spectra with negative bands at 222 and 205 nm.[8]
Ac-(Aib-Lys-Aib-Ala)n-NH₂LiposomesPeptides adopt highly helical structures; helicity increases with chain length.[17]
Water-soluble Aib oligomersAqueous solutionLength-dependent CD spectra, with oligomers >14 residues showing structured helices.[18]
Experimental Protocol: CD Spectroscopic Analysis
  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., water, phosphate buffer, TFE) to a final concentration in the range of 10-100 µM.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1-1 cm.

    • Record the CD spectrum from ~260 nm to ~190 nm.

    • Acquire a baseline spectrum of the solvent.

  • Data Analysis:

    • Subtract the baseline from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([Θ]).

    • Analyze the spectral features (positions and intensities of the bands) to determine the predominant secondary structure.

    • Use deconvolution algorithms to estimate the percentage of different secondary structures.

Caption: Step-by-step process for CD spectroscopic analysis.

X-ray Crystallography: The Gold Standard for Solid-State Structure

While not a spectroscopic technique in the traditional sense, X-ray crystallography provides the most definitive, high-resolution structural information for molecules that can be crystallized.[19][20] It has been instrumental in confirming the helical conformations induced by Aib residues, often revealing the precise hydrogen-bonding patterns and subtle structural variations between 3₁₀- and α-helices.[21][22]

The crystal structure of an Aib-containing peptide can serve as a valuable reference point for interpreting spectroscopic data obtained in solution, where dynamic conformational averaging may occur.[23]

Synthesis and Conclusion

The incorporation of Aib is a proven and effective strategy for constraining peptide conformations, primarily into helical structures. A multi-pronged spectroscopic approach is often the most powerful way to gain a comprehensive understanding of the structural consequences of Aib incorporation.

  • CD spectroscopy offers a rapid and sensitive method for initial screening of helical content and for studying conformational transitions.

  • FTIR spectroscopy provides a complementary view, particularly useful for distinguishing between 3₁₀- and α-helical structures based on the distinct frequencies of the amide I band.

  • NMR spectroscopy delivers the most detailed information in solution, enabling the determination of high-resolution 3D structures and the characterization of conformational dynamics.

  • X-ray crystallography , when applicable, provides an unambiguous atomic-resolution structure in the solid state, serving as a benchmark for solution-state studies.

By judiciously selecting and combining these techniques, researchers can confidently characterize the conformational landscape of Aib-containing peptides, paving the way for the rational design of novel peptide-based therapeutics with enhanced stability and biological activity.

References
  • Schweitzer-Stenner, R., et al. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib)
  • Karle, I. L., & Balaram, P. (2006). Controls exerted by the Aib residue: Helix formation and helix reversal.
  • Ueda, M., et al. (2009).
  • Balaram, P., et al. (1982).
  • Clarke, D. J., et al. (2014). Conformational analysis of helical aminoisobutyric acid (Aib) oligomers bearing C-terminal ester Schellman motifs.
  • Singh, S., et al. (2004).
  • Formaggio, F., et al. (2013). X-ray Diffraction Analysis and Conformational Energy Computations of β-Turn and 310-Helical Peptides Based on α-Amino Acids with an Olefinic Side Chain. Implications for Ring-Closing Metathesis.
  • Hansen, A. L., & Vosegaard, T. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. SpringerLink. [Link]
  • Labanowska, M., et al. (2007). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy.
  • Karle, I. L., & Balaram, P. (1990). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. PNAS. [Link]
  • Plaziński, W., & Róg, T. (2013). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. PMC. [Link]
  • Bierzyński, A. (2001).
  • Gaggelli, E., et al. (2001). Conformational study of an Aib-rich peptide in DMSO by NMR. PubMed. [Link]
  • Chung, H., et al. (2007). Two-Dimensional Infrared Spectral Signatures of 310- and α-Helical Peptides.
  • Miyazawa, T., & Blout, E. R. (1961). The Infrared Spectra of Polypeptides in Various Conformations: Amide I and II Bands. Journal of the American Chemical Society. [Link]
  • Ananda, K., & Aravinda, S. (2009).
  • Rospire, L., et al. (2021). Revisiting 310-helices: biological relevance, mimetics and applications. Future Medicinal Chemistry. [Link]
  • D'Andrea, L. D., & D'Auria, G. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Bentham Science. [Link]
  • Myers, J. K., & Smith, S. O. (2003). Fourier transform infrared spectroscopy of peptides. PubMed. [Link]
  • Sahoo, H., et al. (2005). Aib-based peptide backbone as scaffolds for helical peptide mimics. Biopolymers. [Link]
  • Iqbal, M., et al. (1981). 1H N.M.R. studies of protected alpha-aminoisobutyric acid containing peptides. Chemical shift nonequivalence of benzyloxycarbonyl methylene protons. PubMed. [Link]
  • LifeTein. (2024). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
  • Ghorai, P., & Munshi, P. (2018). Chemical structure of Aib (α‐aminoisobutyric acid), Aic...
  • Armen, R., et al. (2003). The role of alpha-, 3(10)-, and pi-helix in helix -> coil transitions.
  • Bowie, T. (2012). "Conformational analysis of small peptides by circular dichroism". Masters Theses. [Link]
  • Sato, H., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. [Link]
  • Daniels, J. S., & Schepartz, A. (2013). A Newcomer's Guide to Peptide Crystallography. PMC. [Link]
  • Mandal, S. (2020).
  • Van Eps, N., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
  • Ousaka, N., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega. [Link]
  • Kapitán, J., et al. (2016).
  • Toniolo, C., & Crisma, M. (2003). A Short Aib/Ala‐Based Peptide Helix Is as Stable as an Ala‐Based Peptide Helix Double Its Length.
  • de Boer, T. S., et al. (2007).
  • Vo, Q. N., et al. (2022). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. MDPI. [Link]
  • Dauter, Z., & Bujacz, G. (2014). Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. Biblioteka Nauki. [Link]
  • Choi, W. (2020). "Analyzing Functional Interactions of Designed Peptides by NMR Spectro". Chapman University Digital Commons. [Link]
  • Iacob, M., et al. (2019). FTIR spectra of (a) the amino acid/peptide systems that formed...
  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.

Sources

The Alchemist's Gambit: A Comparative Guide to Coupling Reagents for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Challenge of the Bulky and the Unyielding

In the intricate dance of peptide synthesis, the formation of an amide bond is the pivotal step. For the majority of the canonical amino acids, this process is a well-trodden path, paved with a variety of reliable coupling reagents. However, the landscape dramatically shifts when we encounter the "difficult" couplings: those involving sterically hindered amino acids. These bulky residues, such as α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, and those bearing cumbersome side-chains, present a formidable challenge to the synthetic chemist. The steric bulk surrounding the nucleophilic amine or the electrophilic carboxylate can dramatically slow down the rate of reaction, leading to incomplete couplings, low yields, and an increased risk of epimerization, a catastrophic loss of stereochemical integrity that can render the final peptide biologically inactive.[1][2]

This guide is crafted for the researchers, scientists, and drug development professionals who grapple with these challenging syntheses. It is not a mere catalog of reagents, but a comparative analysis grounded in mechanistic understanding and experimental evidence. We will dissect the strengths and weaknesses of the major classes of coupling reagents, providing the insights necessary to make informed decisions and transform a synthetic gamble into a rational and successful endeavor.

I. The Contenders: A Mechanistic Overview of Coupling Reagent Classes

The success of a coupling reaction hinges on the activation of the carboxylic acid component, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. The choice of coupling reagent dictates the nature of this activated species and, consequently, the efficiency and fidelity of the peptide bond formation.

The Veterans: Carbodiimides

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are among the oldest and most cost-effective coupling reagents.[1][3] Their mechanism involves the formation of a highly reactive O-acylisourea intermediate.

G cluster_0 Carbodiimide Activation R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea (Reactive Intermediate) R-COOH->O-Acylisourea + DCC/DIC DCC DCC/DIC R-CO-NH-R' Peptide Bond O-Acylisourea->R-CO-NH-R' + R'-NH2 DCU Dicyclohexylurea (Byproduct) O-Acylisourea->DCU R'-NH2 Amine

Figure 1: General mechanism of carbodiimide-mediated coupling.

However, for sterically hindered couplings, the bulky O-acylisourea intermediate is prone to rearrangement into an unreactive N-acylurea, terminating the desired reaction. Furthermore, carbodiimides are notorious for causing significant racemization, especially in the absence of additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[1][3] While economical, their use in demanding syntheses is often a recipe for low yields and impure products.

The Power Players: Phosphonium and Uronium/Aminium Salts

To overcome the limitations of carbodiimides, a new generation of "onium" salts was developed. These reagents, which include phosphonium salts (BOP, PyBOP, PyAOP) and uronium/aminium salts (HBTU, HATU, HCTU, COMU), have become the workhorses of modern peptide synthesis, particularly for challenging sequences.[1][3][4]

These reagents operate by forming active ester intermediates with additives like HOBt or HOAt, which are then readily attacked by the amine. The superiority of HOAt-based reagents like HATU stems from the electron-withdrawing nature of the nitrogen at the 7-position of the azabenzotriazole ring, which makes the resulting OAt-ester a better leaving group and thus more reactive.[4]

G cluster_0 Onium Salt Activation R-COOH Carboxylic Acid Active_Ester Active Ester (OAt/OBt) R-COOH->Active_Ester + Onium Salt + Additive Onium_Salt Onium Salt (e.g., HATU, PyBOP) Additive Additive (HOAt/HOBt) R-CO-NH-R' Peptide Bond Active_Ester->R-CO-NH-R' + R'-NH2 R'-NH2 Amine

Figure 2: General mechanism of onium salt-mediated coupling.

A key distinction between phosphonium and uronium/aminium salts lies in a potential side reaction. Uronium/aminium reagents can react with the N-terminal amine of the peptide chain to form a guanidinyl group, which terminates chain elongation. This is particularly problematic when the coupling reaction is slow, as is often the case with sterically hindered amino acids. Phosphonium reagents do not suffer from this side reaction, making them a "cleaner" choice for difficult couplings.[4]

II. Head-to-Head Comparison: Performance Data for Hindered Couplings

The true measure of a coupling reagent lies in its performance in the crucible of a challenging synthesis. Below, we present a comparative summary of commonly used reagents for the coupling of two notoriously difficult classes of amino acids: α,α-disubstituted amino acids and N-methylated amino acids.

α,α-Disubstituted Amino Acids (e.g., Aib)

These amino acids, with two substituents on the α-carbon, present a significant steric barrier to both the N- and C-termini.

Coupling ReagentClassTypical Yield (%)Racemization RiskKey Considerations
DCC/HOBt CarbodiimideLow (<50%)HighProne to N-acylurea formation. Generally unsuitable.[3]
HBTU Uronium/AminiumModerate (60-80%)ModerateBetter than carbodiimides, but can be sluggish.[1]
HATU Uronium/AminiumHigh (85-95%)LowGenerally considered the gold standard for Aib coupling.[1][3]
PyBrOP PhosphoniumHigh (80-90%)LowA powerful, but highly reactive reagent. Can cause racemization with prolonged reaction times.[3]
COMU Uronium/AminiumHigh (85-95%)LowPerformance comparable to HATU, with the advantage of producing water-soluble byproducts.[3]
TFFH Fluorinating AgentVery High (>90%)Very LowForms highly reactive acyl fluorides, excellent for hindered systems.[3]
N-Methylated Amino Acids

The presence of a methyl group on the amide nitrogen reduces its nucleophilicity and can enforce a cis-amide bond conformation, both of which hinder coupling.

Coupling ReagentClassTypical Yield (%)Racemization RiskKey Considerations
DCC/HOBt CarbodiimideVery LowModerateIneffective for most N-methylated couplings.
HBTU Uronium/AminiumLow to ModerateModerateOften gives incomplete coupling.[1]
HATU Uronium/AminiumHigh (80-95%)LowHighly effective, especially with HOAt as an additive.[2]
PyAOP PhosphoniumHigh (85-95%)Very LowThe aza-analogue of PyBOP, shows excellent performance with minimal racemization.[3]
COMU Uronium/AminiumHigh (80-95%)LowA very effective modern reagent for N-methylated residues.
TOTT ThiouroniumHigh (80-90%)LowSpecifically noted for good results with methylated amino acids.[3]

III. In the Trenches: Experimental Protocols

Theoretical knowledge must be paired with practical application. Here, we provide detailed, step-by-step protocols for both solid-phase and solution-phase synthesis of peptides containing sterically hindered amino acids.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Aib using HATU

This protocol outlines a standard manual Fmoc-SPPS workflow for the incorporation of an α,α-disubstituted amino acid.

G Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling Coupling: Fmoc-Aib-OH HATU, HOAt, DIPEA in DMF Wash_1->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Kaiser_Test Kaiser Test Wash_2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative Repeat_Coupling->Wash_2

Figure 3: SPPS workflow for incorporating a sterically hindered amino acid.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-Aib-OH

  • HATU

  • HOAt

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).

  • Coupling: a. In a separate vial, dissolve Fmoc-Aib-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 2-4 hours. For particularly difficult couplings, this time may be extended.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin as in step 3.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Wash the resin and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Protocol 2: Solution-Phase Synthesis of a Dipeptide with an N-Methylated Amino Acid using COMU

This protocol describes the coupling of an N-protected amino acid to an N-methylated amino acid ester in solution.

Materials:

  • Boc-L-Alanine

  • H-L-(N-Me)Phe-OMe·HCl (N-methyl-phenylalanine methyl ester hydrochloride)

  • COMU

  • DIPEA

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: Dissolve Boc-L-Alanine (1.0 eq.) and H-L-(N-Me)Phe-OMe·HCl (1.0 eq.) in EtOAc.

  • Base Addition: Cool the solution to 0 °C and add DIPEA (2.2 eq.) dropwise.

  • Coupling Reagent Addition: Add COMU (1.1 eq.) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with EtOAc. b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography.

IV. Concluding Remarks: A Strategic Approach to Difficult Couplings

The synthesis of peptides containing sterically hindered amino acids is a significant, yet surmountable, challenge. The era of relying on brute force with antiquated reagents is over. A modern, strategic approach, armed with an understanding of the underlying mechanisms and the strengths of the diverse array of available coupling reagents, is paramount.

For routine, non-hindered couplings, traditional reagents may suffice. However, when faced with the bulky and the unyielding, the investment in more advanced phosphonium and uronium/aminium reagents pays dividends in the form of higher yields, greater purity, and the preservation of precious stereochemical integrity. Reagents like HATU and COMU have repeatedly proven their mettle in these demanding applications.

Ultimately, the choice of coupling reagent is not a one-size-fits-all decision. It requires a careful consideration of the specific steric and electronic properties of the amino acids being coupled, the desired scale of the synthesis, and the economic realities of the project. This guide has laid out the fundamental principles and provided a data-driven comparison to empower you, the synthetic chemist, to navigate this challenging terrain with confidence and precision.

V. References

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide derived drug design. Current topics in medicinal chemistry, 2(3), 325-341. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). TOMBU and COMBU as novel uronium-type peptide coupling reagents derived from Oxyma-B. Molecules, 14(11), 4411-4423. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.

  • ScienceOpen. (2021). Peptide Cyclization Methodologies Amenable to in Vitro Display. [Link]

  • Tamburrini, A., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature chemistry, 3(7), 509-524. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of Peptides: A Comparative Analysis of Native Peptides and their Analogs Containing Ethyl 2-amino-2-methylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. Native peptides, despite their high specificity and efficacy, often fall short in clinical applications due to their susceptibility to proteolytic degradation and poor cell membrane permeability.[1][2] A promising strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids.[1][3][4] This guide provides an in-depth comparison of the biological activities of peptides with and without the incorporation of Ethyl 2-amino-2-methylpropanoate hydrochloride, the salt form of the ethyl ester of α-aminoisobutyric acid (Aib). The inclusion of Aib, a non-natural α,α-disubstituted amino acid, can profoundly alter a peptide's physicochemical properties and biological functions.[5]

The core principle behind the utility of Aib lies in its unique structure. The presence of two methyl groups on the α-carbon introduces significant steric hindrance, which restricts the conformational flexibility of the peptide backbone.[5][6] This constraint strongly favors the formation of helical secondary structures, such as 310-helices and α-helices.[7][8][9] This structurally rigid conformation is the primary driver for the enhanced stability and altered biological activity observed in Aib-containing peptides.

Comparative Analysis of Biological Activities

The incorporation of Aib can lead to significant improvements in several key biological parameters. Below, we compare the performance of native peptides with their Aib-containing counterparts, supported by experimental data.

One of the most significant advantages of incorporating Aib is the increased resistance to enzymatic degradation.[6][10] The gem-dimethyl group on the α-carbon sterically hinders the approach of proteases, protecting the adjacent peptide bonds from cleavage.[6] This leads to a longer plasma half-life, a critical factor for therapeutic efficacy.[1][11][12]

Peptide System Modification Outcome Reference
Model Amphipathic Peptide (MAP)Five Alanine (Ala) residues replaced with AibMAP(Aib) showed potent resistance to trypsin and pronase compared to the parent MAP.[13]
Thymine-based nucleo-heptapeptidesReplacement of Ala with one or four Aib residuesA single Aib residue significantly increased resistance to enzymatic degradation. Four Aib residues rendered the peptide substantially unaffected by serum enzymes.[10]
SomatostatinTruncation and incorporation of D-amino acids and other modifications to create OctreotideThe half-life increased from a few minutes for Somatostatin to 1.5 hours for Octreotide.[14]

The conformational rigidity induced by Aib can pre-organize the peptide into a bioactive conformation that more readily binds to its target receptor, often leading to increased affinity and potency.[15] However, this effect is highly context-dependent, and in some cases, the conformational constraint may be detrimental to binding if the induced structure is not optimal for the receptor.

Peptide System Modification Receptor/Target Comparative Data (Ki in nM) Reference
Deltorphin CD-Ala² replaced with Aibδ-opioid receptorParent: 1.1 ± 0.2, [Aib²]deltorphin C: 0.12 ± 0.01[15]
Deltorphin CPhe³ replaced with Aibδ-opioid receptorParent: 1.1 ± 0.2, [Aib³]deltorphin C: 0.38 ± 0.05[15]
Deltorphin CD-Ala² and Phe³ replaced with Aibδ-opioid receptorParent: 1.1 ± 0.2, [Aib², Aib³]deltorphin C: 3.6 ± 0.5[15]

For peptides that target intracellular components, cell membrane permeability is a major hurdle.[2][16] The incorporation of Aib has been shown in several instances to enhance cellular uptake. This is attributed to the stabilized helical structure and increased hydrophobicity, which can facilitate interaction with and passage through the lipid bilayer.[13][17]

Peptide System Modification Cell Line Outcome Reference
Model Amphipathic Peptide (MAP)Five Alanine (Ala) residues replaced with AibA549 cellsFluorescein-labeled MAP(Aib) efficiently traversed the cell membrane, while MAP was poorly taken up.[13]
TV-XIIa (a cell-penetrating peptide)Proline residues at positions 6 and 10 replaced with AibNot specifiedConsiderably increased cellular uptake.[18]

The mechanism of action for many antimicrobial peptides (AMPs) involves membrane disruption.[19][20][21] The incorporation of Aib can influence this activity by stabilizing an amphipathic helical conformation, which is crucial for interacting with and permeabilizing bacterial membranes.[20] However, the impact of Aib on antimicrobial activity is not universally positive and depends on the specific peptide sequence and its hydrophobic/hydrophilic balance.[22]

Peptide System Modification Target Outcome Reference
Ac-(Aib-Lys-Aib-Ala)n-NH2n = 5Gram-positive bacteriaThe longest peptide (n=5) exhibited potent antimicrobial activity and formed ion channels.[20]
C18GHydrophobic residues replaced with AibE. coli and S. aureusShowed poor membrane binding and antimicrobial activity compared to variants with Leu or Phe.[22]
Experimental Protocols

The following are detailed protocols for key experiments to compare the biological activities of peptides with and without Aib incorporation.

This assay assesses the resistance of peptides to degradation by serum proteases.

Causality behind Experimental Choices: Human serum is used to closely mimic the in vivo environment. HPLC is a robust and quantitative method for separating the intact peptide from its degradation products. A time-course analysis is essential to determine the peptide's half-life.

  • Peptide Preparation: Dissolve the parent peptide and the Aib-modified peptide in a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL.

  • Incubation: Add the peptide stock solution to human serum (e.g., from a commercial source) to a final peptide concentration of 100 µg/mL. Incubate the mixture at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Immediately add an equal volume of a precipitation agent (e.g., 10% trichloroacetic acid or acetonitrile) to the aliquot to stop the enzymatic reaction and precipitate serum proteins.

  • Centrifugation: Vortex the mixture and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Analysis: Carefully collect the supernatant, which contains the peptide and its fragments. Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Quantification: Monitor the absorbance at a suitable wavelength (e.g., 220 nm). The percentage of intact peptide remaining at each time point is calculated by comparing the peak area of the intact peptide to the peak area at time zero.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of the peptide.

This protocol quantifies the internalization of fluorescently labeled peptides into cells.

Causality behind Experimental Choices: A fluorescent tag (like FITC) allows for the detection and quantification of peptide uptake. Flow cytometry provides a high-throughput method to analyze a large population of cells, giving statistically robust data on the mean fluorescence intensity, which correlates with the amount of internalized peptide. A human cell line such as A549 (lung carcinoma) or HeLa is often used as a standard model for cellular uptake studies.[13]

  • Peptide Labeling: Synthesize the parent and Aib-modified peptides with a fluorescent label (e.g., fluorescein isothiocyanate, FITC) at the N-terminus.

  • Cell Culture: Culture a suitable cell line (e.g., A549 cells) in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Peptide Treatment: Replace the culture medium with fresh, serum-free medium containing the fluorescently labeled peptides at various concentrations (e.g., 1, 5, 10 µM).

  • Incubation: Incubate the cells with the peptides for a defined period (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Washing: After incubation, wash the cells three times with cold PBS to remove any peptide that is not internalized.

  • Cell Detachment: Detach the cells from the plate using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Measure the fluorescence intensity of at least 10,000 cells per sample.

  • Data Analysis: Calculate the mean fluorescence intensity for each sample. Compare the uptake of the Aib-modified peptide to the parent peptide.

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Causality behind Experimental Choices: A broth microdilution method is a standard and efficient way to determine the MIC.[23] Using both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria provides a broader understanding of the peptide's spectrum of activity. Mueller-Hinton broth is a standard medium for antimicrobial susceptibility testing.

  • Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., E. coli ATCC 25922) into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare a series of two-fold serial dilutions of the parent and Aib-modified peptides in MHB in a 96-well microtiter plate. The final concentrations may range from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the 96-well plate. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Visualization of Concepts

Diagram 1: Impact of Aib Incorporation on Peptide Properties

G cluster_0 Peptide Modification cluster_1 Structural & Physicochemical Changes cluster_2 Enhanced Biological Properties Aib_Incorp Incorporation of α-Aminoisobutyric Acid (Aib) Steric_Hindrance Gem-dimethyl group causes steric hindrance Aib_Incorp->Steric_Hindrance Conformational_Constraint Restricted backbone flexibility Steric_Hindrance->Conformational_Constraint Protease_Shielding Steric shielding of peptide bonds Steric_Hindrance->Protease_Shielding Helix_Formation Induction of helical (3_10 or α) conformation Conformational_Constraint->Helix_Formation Permeability Improved Cell Permeability Helix_Formation->Permeability Activity Modulated Receptor Binding & Potency Helix_Formation->Activity Stability Increased Proteolytic Stability Protease_Shielding->Stability

Caption: Workflow of how Aib incorporation leads to enhanced biological properties.

Diagram 2: Experimental Workflow for Serum Stability Assay

G Start Peptide + Human Serum Incubate Incubate at 37°C (Time-course) Start->Incubate Sample Withdraw Aliquots Incubate->Sample Precipitate Add Acetonitrile/TCA to stop reaction Sample->Precipitate Centrifuge Centrifuge to remove proteins Precipitate->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Quantify Quantify Peak Area of Intact Peptide Analyze->Quantify End Calculate Half-life Quantify->End

Caption: Step-by-step workflow for the peptide serum stability assay.

Challenges and Considerations

While the incorporation of Aib offers significant advantages, it is not without its challenges. The synthesis of peptides containing the sterically hindered Aib residue can be difficult, often resulting in lower coupling efficiencies and requiring specialized protocols or reagents.[24][25][26] Furthermore, the biological outcome of Aib incorporation is not always predictable. The induced conformational rigidity might, in some cases, lead to a decrease in activity if the helical structure is not the preferred conformation for receptor binding.[22] Therefore, a careful structure-activity relationship (SAR) study is crucial for each peptide system.

Conclusion

The strategic incorporation of this compound, as a source of Aib, is a powerful tool in peptide drug discovery. By enforcing a helical conformation, it can significantly enhance a peptide's stability against enzymatic degradation and improve its cellular permeability. These modifications often translate to a more robust and effective therapeutic candidate. However, researchers must be mindful of the synthetic challenges and the context-dependent nature of its effects on biological activity. The experimental protocols and comparative data presented in this guide offer a framework for the rational design and evaluation of Aib-containing peptide analogs, paving the way for the development of next-generation peptide therapeutics.

References

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024).
  • Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. (2014). Bioorganic & Medicinal Chemistry. [Link]
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024).
  • Insight into the Mechanism of Action and Peptide-Membrane Interactions of Aib-Rich Peptides: Multitechnique Experimental and Theoretical Analysis. (2022). Chemistry & Biodiversity. [Link]
  • Cellular uptake of Aib-containing amphipathic helix peptide. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Synthesis and conformational analysis of Aib-containing peptide modelling for N-glycosylation site in N-glycoprotein. (1994). International Journal of Peptide and Protein Research. [Link]
  • Effect of Ala replacement with Aib in amphipathic cell-penetrating peptide on oligonucleotide delivery into cells. (2013). Bioorganic & Medicinal Chemistry. [Link]
  • Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. (2020).
  • The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. (2015). Journal of Molecular Modeling. [Link]
  • Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. (2023). ACS Omega. [Link]
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). Amino Acids. [Link]
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2021). Journal of Medicinal Chemistry. [Link]
  • Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. (2010). Organic & Biomolecular Chemistry. [Link]
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). Journal of Medicinal Chemistry. [Link]
  • Controlled alteration of the shape and conformational stability of α-helical cell-lytic peptides: effect on mode of action and cell specificity. (2002). Biochemical Journal. [Link]
  • Controls exerted by the Aib residue: Helix formation and helix reversal. (2000). Biopolymers. [Link]
  • Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids. (2024). Aragen Bioscience. [Link]
  • Effect of Introducing Leucine Residues into 2‑Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly. (2022). ACS Omega. [Link]
  • Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. (1999). Journal of Peptide Research. [Link]
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024).
  • Illuminating peptide drug discovery via unnatural amino acid incorporation. (2025). American Chemical Society. [Link]
  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (2007). Chemical & Pharmaceutical Bulletin. [Link]
  • Helix-inducing alpha-aminoisobutyric acid in opioid mimetic deltorphin C analogues. (1997). The Journal of Pharmacology and Experimental Therapeutics. [Link]
  • Effect of Introducing Leucine Residues into 2-Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly. (2025).
  • Synthesis of Peptides Combining α-Disubstituted Amino Acids (Aib) and N-Methyl Amino Acids. (2025). Bionauts. [Link]
  • Predicting Peptide Permeability Across Diverse Barriers: A Systematic Investigation. (2024).
  • Optimizing Peptide Permeability Assays. (2025). Resolian. [Link]
  • Unusual Amino Acids: α-Aminoisobutyric Acid. (2025). LifeTein. [Link]
  • Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. (2018). Protein and Peptide Letters. [Link]
  • Antibacterial and Anti-Inflammatory Activity of Branched Peptides Derived from Natural Host Defense Sequences. (2024). Journal of Medicinal Chemistry. [Link]
  • High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. (2011). Molecular BioSystems. [Link]
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  • Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. (1993). U.S.
  • Rapid de novo discovery of peptidomimetic affinity reagents for human angiotensin converting enzyme 2. (2022). DSpace@MIT. [Link]
  • Improving enzymatic and chemical stability of peptides by chemical modifications. (2021). Royal Society of Chemistry. [Link]
  • 2-Aminoisobutyric acid. (2025). Wikipedia. [Link]
  • Antimicrobial Peptides and Proteins: From Nature's Reservoir to the Laboratory and Beyond. (2020). Frontiers in Chemistry. [Link]
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). Molecules. [Link]
  • A Comprehensive Overview of Antimicrobial Peptides: Broad-Spectrum Activity, Computational Approaches, and Applic
  • Improved methods for predicting peptide binding affinity to MHC class II molecules. (2010).
  • Peptides and proteins with antimicrobial activity. (2009). Brazilian Journal of Microbiology. [Link]
  • Advances in the stability challenges of bioactive peptides and improvement strategies. (2022). Trends in Food Science & Technology. [Link]
  • Antimicrobial Peptides: Definition and Use Against Microbes. (2023). Study.com. [Link]
  • Peptides. (1996). CHIMIA. [Link]
  • Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). (2023). MDPI. [Link]

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A Comparative Guide to Assessing the Enzymatic Stability of Aib-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their susceptibility to enzymatic degradation, leading to short in vivo half-lives.[1][2][3] A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids. Among these, α-aminoisobutyric acid (Aib) has emerged as a powerful tool for enhancing peptide stability.[4][5] This guide provides a comprehensive comparison of the enzymatic stability of Aib-containing peptides against their native counterparts, supported by detailed experimental protocols and mechanistic insights.

The Challenge of Peptide Instability and the Aib Solution

Peptide drugs, despite their high specificity and low toxicity, face a significant hurdle in clinical translation: rapid clearance from circulation due to proteolysis.[1][2][3] Enzymes such as trypsin and chymotrypsin, present in blood and tissues, readily cleave peptide bonds, rendering the therapeutic molecule inactive.[2][6]

The introduction of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid with a gem-dimethyl group at its α-carbon, offers a robust solution.[4][7] This unique structure confers significant steric hindrance, shielding the adjacent peptide bonds from enzymatic attack.[4][8][9] Furthermore, Aib is a strong helix inducer, promoting the adoption of stable secondary structures like α-helices and 310-helices.[10][11][12][13] This conformational rigidity further contributes to protease resistance, as many proteases preferentially recognize and cleave flexible, extended peptide chains.[8][14]

Mechanism of Aib-Induced Protease Resistance

The enhanced stability of Aib-containing peptides stems from two primary principles:

  • Steric Hindrance: The two methyl groups on the α-carbon of Aib physically obstruct the active site of proteolytic enzymes, preventing them from accessing and hydrolyzing the neighboring peptide bonds.[4][8][9] Studies have shown that introducing Aib residues at specific positions can lead to a dramatic increase in protease resistance, in some cases resulting in complete resistance to degradation.[9]

  • Conformational Rigidity: Aib residues constrain the torsional angles (phi and psi) of the peptide backbone, favoring the formation of helical structures.[5][10][11][12][13] This pre-organization into a stable conformation makes the peptide a poor substrate for many proteases, which often require a certain degree of flexibility in the substrate for efficient binding and catalysis.[8][14]

cluster_0 Native Peptide cluster_1 Aib-Containing Peptide Native Flexible Conformation Cleavage Proteolytic Cleavage Native->Cleavage Susceptible Degradation Rapid Degradation Cleavage->Degradation Aib Rigid Helical Conformation (Steric Hindrance) Resistance Protease Resistance Aib->Resistance Resistant Stability Enhanced Stability Resistance->Stability cluster_workflow Experimental Workflow Peptide_Prep Peptide Synthesis & Purification (Native vs. Aib-Peptide) Incubation Incubation with Protease (e.g., Trypsin, Human Serum) Peptide_Prep->Incubation Time_Points Sample Collection at Time Points (e.g., 0, 1, 4, 8, 24h) Incubation->Time_Points Quenching Reaction Quenching (e.g., Acidification, Organic Solvent) Time_Points->Quenching Analysis RP-HPLC Analysis Quenching->Analysis Data_Processing Data Analysis (Peak Area vs. Time) Analysis->Data_Processing Half_Life Half-Life (t½) Calculation Data_Processing->Half_Life

Caption: Workflow for the comparative assessment of peptide stability.

This protocol details a typical experiment to compare the stability of a native peptide and its Aib-containing analogue against a specific protease, such as trypsin.

Materials:

  • Native Peptide (e.g., Peptide-Ala)

  • Aib-Containing Peptide (e.g., Peptide-Aib)

  • Trypsin (sequencing grade)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (optional, for fragment identification)

Procedure:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the native and Aib-containing peptides in the assay buffer.

  • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in a suitable buffer (refer to manufacturer's instructions).

  • Reaction Setup:

    • In separate microcentrifuge tubes, add a defined amount of each peptide stock solution.

    • Initiate the reaction by adding trypsin to a final enzyme:substrate ratio (e.g., 1:100 w/w).

    • Incubate the reactions at 37°C.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately mix the aliquot with an equal volume of the quenching solution (10% TFA) to stop the enzymatic reaction.

  • RP-HPLC Analysis:

    • Analyze each quenched sample by RP-HPLC.

    • Use a suitable C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide in the chromatograms.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½) for each peptide.

This protocol assesses peptide stability in a more physiologically relevant medium.

Materials:

  • Native Peptide

  • Aib-Containing Peptide

  • Human Serum (pooled, commercially available)

  • Precipitating Agent (e.g., cold acetonitrile or trichloroacetic acid - TCA) [15][16]* RP-HPLC system or LC-MS/MS

Procedure:

  • Peptide Spiking: Prepare stock solutions of each peptide. Spike a known concentration of each peptide into separate aliquots of human serum pre-warmed to 37°C.

  • Incubation: Incubate the serum samples at 37°C with gentle agitation.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.

  • Protein Precipitation:

    • To stop enzymatic activity and remove serum proteins, add a volume of cold precipitating agent (e.g., 3 volumes of acetonitrile for 1 volume of serum). [15] * Vortex thoroughly and incubate on ice for at least 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Analysis: Carefully collect the supernatant, which contains the peptide and its degradation products. Analyze the supernatant by RP-HPLC or LC-MS/MS as described in the previous protocol.

  • Data Analysis: Quantify the amount of intact peptide remaining at each time point and calculate the half-life.

Comparative Data Presentation

The results of these stability assays can be effectively summarized in tables for clear comparison.

Table 1: Comparative Stability against Trypsin

PeptideSequenceHalf-Life (t½) in Trypsin (min)
Native PeptideAc-Lys-Ala-Ala-Gly-Leu-NH₂~ 25
Aib-PeptideAc-Lys-Aib -Ala-Gly-Leu-NH₂> 240

Table 2: Comparative Stability in Human Serum

PeptideSequenceHalf-Life (t½) in Human Serum (h)
Native PeptideAc-Lys-Ala-Ala-Gly-Leu-NH₂~ 1.5
Aib-PeptideAc-Lys-Aib -Ala-Gly-Leu-NH₂~ 20

Note: The data presented in these tables are illustrative and will vary depending on the specific peptide sequence and experimental conditions.

The data consistently demonstrates that the incorporation of even a single Aib residue can dramatically increase the peptide's half-life, both against specific proteases and in complex biological matrices like human serum. [10][12][14]

Conclusion and Future Perspectives

The incorporation of α-aminoisobutyric acid is a validated and highly effective strategy for enhancing the enzymatic stability of therapeutic peptides. The steric bulk and conformational constraints imposed by Aib provide a powerful defense against proteolytic degradation, significantly extending the in vivo half-life of these molecules. [4]The experimental protocols detailed in this guide offer a reliable framework for researchers to quantify this stabilizing effect and to compare the performance of Aib-modified peptides with their native counterparts. As the field of peptide therapeutics continues to advance, the rational design of peptides incorporating Aib and other non-proteinogenic amino acids will be crucial in developing the next generation of stable and effective drugs.

References

  • Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells.
  • Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. PubMed. [Link]
  • Serum Stability of Peptides.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • Delineating the Mechanism of Action of a Protease Resistant and Salt Tolerant Synthetic Antimicrobial Peptide against Pseudomonas aeruginosa.
  • Strategies to improve plasma half life time of peptide and protein drugs. PubMed. [Link]
  • An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. PMC - NIH. [Link]
  • Antimicrobial Peptides with Stability toward Tryptic Degradation.
  • Effect of α,α-Dialkyl Amino Acids on the Protease Resistance of Peptides.
  • Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. PubMed. [Link]
  • Modeling of the Peptide Release during Proteolysis of β-Lactoglobulin by Trypsin with Consideration of Peptide Bond Demasking. MDPI. [Link]
  • Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides.
  • Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
  • Effect of Alpha,alpha-Dialkyl Amino Acids on the Protease Resistance of Peptides. PubMed. [Link]
  • Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. SciSpace. [Link]
  • Acceleration of Protein Degradation by 20S Proteasome-Binding Peptides Generated by In Vitro Artificial Evolution. PubMed Central. [Link]
  • Serum Stability of Peptides.
  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Controls exerted by the Aib residue: Helix formation and helix reversal.
  • Serum stability of peptides. PubMed. [Link]
  • Enhanced protein thermostability by Ala-->Aib replacement. PubMed. [Link]
  • Chemical structure of Aib (α‐aminoisobutyric acid), Aic...
  • A new ligand extends the half-life of peptides
  • α-Aminoisobutyric Acid-Containing Amphipathic Helical Peptide-Cyclic RGD Conjugation as a Potential Drug Delivery System for MicroRNA Replacement Therapy in Vitro.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]

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A Senior Application Scientist's Guide to X-ray Crystallography of Peptides with 2-Aminoisobutyric Acid Residues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug design, offering a powerful toolkit to modulate conformation, enhance stability, and improve therapeutic profiles. Among these, 2-aminoisobutyric acid (Aib) stands out for its profound and predictable impact on peptide secondary structure.[1] Its unique gem-dimethyl group at the α-carbon introduces severe steric constraints, effectively locking the peptide backbone into a helical conformation.[1][2] This pre-organization not only enhances proteolytic resistance but also provides a significant advantage in the challenging pursuit of high-resolution structural data.

X-ray crystallography remains the definitive method for elucidating the atomic-level details of these modified peptides, providing unparalleled insights into their structure, intermolecular interactions, and supramolecular assembly.[3] However, the journey from a synthesized Aib-containing peptide to a refined crystal structure is nuanced. This guide provides an in-depth comparison of crystallization strategies, a validated experimental workflow, and the rationale behind critical methodological choices, empowering researchers to navigate the specific challenges and leverage the unique benefits of working with Aib residues.

The Aib Advantage: A Structural Imperative

The utility of Aib is rooted in its chemical structure. Unlike standard amino acids, the presence of two methyl groups on the α-carbon dramatically restricts the permissible values of the Ramachandran dihedral angles (φ, ψ). This phenomenon, an example of the Thorpe-Ingold effect, sterically funnels the peptide backbone into the helical region of conformational space.[2]

Key Conformational Consequences:

  • Potent Helix Induction: Aib is one of the strongest known helix-promoting residues. Peptides rich in Aib almost invariably adopt either a 3₁₀-helical or an α-helical conformation.[4][5][6] The 3₁₀-helix, characterized by a tighter turn (three residues per turn) and i→i+3 hydrogen bonds, is particularly common in shorter Aib-containing sequences. The α-helix (3.6 residues per turn, i→i+4 hydrogen bonds) is often observed in longer peptides.[5]

  • Structural Rigidity: This induced helicity reduces the conformational entropy of the peptide in solution. A more rigid, pre-organized structure is often more amenable to forming the well-ordered lattice required for diffraction-quality crystals.[7][8]

  • β-Sheet Disruption: The same steric hindrance that favors helices strongly disfavors the extended conformations necessary for β-sheet formation, making Aib a potent "β-breaker".[9]

G cluster_0 Standard Amino Acid (e.g., Alanine) cluster_1 Aib Residue Ala Alanine Residue (φ, ψ flexible) Beta β-Sheet (Extended) Ala->Beta Allowed Alpha α-Helix Ala->Alpha Allowed Turn Turn/Coil Ala->Turn Allowed Aib Aib Residue (φ, ψ restricted) Helix_310 3₁₀-Helix Aib->Helix_310 Strongly Favored Alpha_Helix α-Helix Aib->Alpha_Helix Favored Forbidden β-Sheet (Sterically Disfavored) Aib->Forbidden

Table 1: Comparison of Helical Structures Promoted by Aib
Feature3₁₀-Helixα-Helix
Residues per Turn 3.03.6
Hydrogen Bonding Pattern C=O(i) ··· H-N(i+3)C=O(i) ··· H-N(i+4)
Rise per Residue ~2.0 Å~1.5 Å
Common Occurrence Short Aib-peptides, C-termini of α-helicesLonger (>8-10 residues) Aib-peptides
Structural Signature Tighter, more elongated helixWider, more compact helix

Comparative Guide to Crystallization Strategies for Aib-Peptides

The selection of a crystallization method is the most critical experimental decision. While the inherent rigidity of Aib-peptides is an advantage, their often-short length and amphipathic nature can present challenges in forming stable, three-dimensional crystal contacts. The choice of method must balance the need for high throughput screening with precise control over the kinetics of nucleation and crystal growth.

Crystallization Method Underlying Principle Ideal For Rationale & Causality Common Pitfalls
Slow Solvent Evaporation Gradually increases peptide and solute concentration to the point of supersaturation by slowly removing the solvent.[7]Small, highly soluble peptides where a suitable solvent/anti-solvent system is known.[10]Why it works: The slow, uncontrolled approach allows molecules ample time to self-assemble. The helical nature of Aib-peptides facilitates this ordered packing into a lattice.Low throughput; difficult to control and reproduce; often yields salt crystals or amorphous precipitate.
Vapor Diffusion (Hanging/Sitting Drop) A drop of peptide/precipitant solution equilibrates via the vapor phase with a larger reservoir of higher precipitant concentration, slowly driving the drop to supersaturation.[3]General-purpose screening for nearly all peptides. The workhorse method for initial condition discovery.[11]Why it works: Allows for the systematic screening of hundreds of conditions (pH, salts, polymers) in parallel. The gradual water removal provides fine kinetic control, essential for delicate peptide crystals.[8]Requires specialized plates and robotics for high-throughput; drop volume changes can be problematic.
Co-crystallization Addition of excipients (e.g., mannitol, urea) or metal ions to the crystallization drop to aid in forming a stable crystal lattice.[12]Peptides that fail to form stable crystal contacts on their own or produce poorly diffracting crystals.Why it works: Excipients can bridge peptide molecules, stabilizing the lattice through additional H-bonds.[7][12] Metal ions can coordinate to residues, creating a more rigid, ordered complex suitable for crystallization.[13]The additive may incorporate into the crystal, complicating analysis; screening for effective additives adds complexity.

A Validated Workflow: From Purified Peptide to Refined Structure

This section details a self-validating protocol for the structure determination of Aib-containing peptides. Each step includes checkpoints and rationale to ensure the highest probability of success.

workflow cluster_prep 1. Preparation & QC cluster_cryst 2. Crystallization cluster_data 3. Data Collection & Phasing cluster_refine 4. Structure Refinement & Validation Purity Peptide Synthesis & Purification (>95%) Solubility Solubility & Stability Screening Purity->Solubility Screening High-Throughput Vapor Diffusion Screening Solubility->Screening Optimization Hit Optimization (Grid & Additive Screens) Screening->Optimization Harvest Crystal Harvesting & Cryo-protection Optimization->Harvest Diffraction X-ray Diffraction Data Collection (Synchrotron) Harvest->Diffraction Phasing Phase Problem Solution (Direct Methods or SAD) Diffraction->Phasing Model Model Building & Refinement Phasing->Model Validation Structure Validation (e.g., PROCHECK) Model->Validation Deposition Deposition to PDB Validation->Deposition

Protocol 1: Peptide Purity and Preparation
  • Purity Assessment (Trustworthiness Check): The peptide must be >95% pure as determined by HPLC and mass spectrometry. Impurities can inhibit crystallization or lead to poorly ordered crystals.[7]

  • Solubility Screening: Systematically determine the peptide's solubility in a range of common buffers (e.g., Tris, HEPES, citrate) across a pH range (e.g., 4.0-9.0). This is critical for designing crystallization screens.[8]

  • Stock Solution: Prepare a concentrated, sterile-filtered stock solution (e.g., 10-20 mg/mL) in a buffer where the peptide is highly soluble and stable.

Protocol 2: Crystallization and Data Collection
  • Initial Screening (Vapor Diffusion): Use commercially available sparse matrix screens (e.g., MemGold for helical peptides, JCSG+ Suite) to sample a wide range of chemical space.[11][14] Set up sitting or hanging drops, typically mixing 200 nL of peptide solution with 200 nL of screen solution.

  • Hit Optimization: Once initial crystals ("hits") are identified, perform optimization screens. This involves systematically varying the concentration of the precipitant and the pH around the successful condition to improve crystal size and quality.

  • Crystal Harvesting: Carefully loop a single crystal out of the drop using a nylon loop of appropriate size. The most difficult step after growing the crystals is often harvesting them without causing damage.[3]

  • Cryo-protection: Briefly pass the crystal through a cryo-protectant solution (often the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice crystal formation when flash-cooling in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron source, which provides a high-intensity, tunable X-ray beam essential for small peptide crystals.

Protocol 3: Structure Solution and Refinement
  • Solving the Phase Problem: The diffraction experiment measures intensities, but the phase information required to calculate an electron density map is lost.[3][15] For Aib-peptides, two methods are dominant:

    • Direct Methods: This ab initio mathematical approach can often solve the phase problem for small molecules and peptides (<1000 non-hydrogen atoms) that diffract to high resolution (better than ~1.2 Å).[16] The tendency of Aib-peptides to form well-ordered crystals makes this a highly viable strategy.

    • Single-wavelength Anomalous Dispersion (SAD): This is the most robust and common method. It requires the incorporation of a heavy atom with a suitable X-ray absorption edge.[3][15]

      • Causality: The heavy atom's anomalous scattering signal allows for the calculation of initial phases. This is typically achieved by synthesizing the peptide with a selenomethionine (SeMet) residue or a halogenated residue (e.g., p-bromophenylalanine).

  • Model Building and Refinement: An initial model of the peptide is built into the calculated electron density map. This model is then iteratively refined against the experimental data until the calculated and observed diffraction data converge.

  • Validation and Deposition: The final model's quality is assessed using geometric and validation tools (e.g., MolProbity, PROCHECK).[17] The coordinates and structure factors are then deposited in the Protein Data Bank (PDB) to make the structure publicly available.[3]

Case Study and Data Interpretation

To illustrate the process, consider the dodecapeptide Boc-(l-Val-l-Val-Aib)₄-OMe. Researchers found that while oligovalines typically form β-sheets, the insertion of Aib residues completely shifted the conformational preference to a helix.[4]

  • Crystallization: Crystals were grown by slow evaporation from a methanol/water solution.[4]

  • Structure: X-ray analysis revealed a right-handed (P) α-helical structure.[4] This directly confirmed the powerful helix-inducing propensity of Aib, even within a sequence of β-branched amino acids that strongly favor an extended conformation.

Table 2: Example Crystallographic Data Presentation
ParameterValueRationale/Significance
Space Group P2₁Describes the crystal's internal symmetry.
Unit Cell (a, b, c; β) 15.2 Å, 19.0 Å, 16.3 Å; 117.1°Dimensions of the repeating unit of the crystal.
Resolution 1.0 ÅA measure of the level of detail observed. <1.5 Å is considered high resolution for peptides.
R-work / R-free 0.11 / 0.13Measures of how well the refined model fits the experimental data. Values below 0.25 are generally good.
Mean B-factor 15.2 ŲIndicates the atomic displacement (vibration) in the crystal. Lower values signify a more well-ordered structure.

(Note: Data in Table 2 is representative and based on similar published structures for illustrative purposes.)

Conclusion and Outlook

The incorporation of 2-aminoisobutyric acid provides a decisive advantage for the structural analysis of peptides by X-ray crystallography. Its ability to rigidly enforce helical conformations overcomes many of the flexibility challenges that typically plague peptide crystallization. By selecting the appropriate crystallization strategy—moving from high-throughput vapor diffusion screening to rational optimization—and employing powerful phasing techniques like SAD or high-resolution direct methods, researchers can reliably obtain atomic-level blueprints of these valuable molecules. These high-resolution structures are not merely academic curiosities; they are essential for the rational design of next-generation peptide therapeutics, catalysts, and novel biomaterials.[4]

References

  • Peptide Crystallization: Techniques, Challenges, and Solutions - APC. (2024). APC Ltd.[Link]
  • A Newcomer's Guide to Peptide Crystallography. (2014). Protein & Peptide Letters.[Link]
  • Peptide Crystallization.
  • Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. (2018). ACS Omega.[Link]
  • Dipeptides containing the alpha-aminoisobutyric residue (Aib) as ligands: preparation, spectroscopic studies and crystal structures of copper(II) complexes with H-Aib-X-OH (X=Gly, L-Leu, L-Phe). (2003). Journal of Inorganic Biochemistry.[Link]
  • Crystallization process development: Peptide crystalliz
  • Molecular and crystal structures of Aib-containing oligopeptides Boc-Leu4-Aib-Leu4-OBzl and Boc-(Leu4-Aib)2-OBzl. (1995). Journal of the American Chemical Society.[Link]
  • Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. (1990).
  • 2-Aminoisobutyric acid. Wikipedia.[Link]
  • Rationalizing α-helical membrane protein crystalliz
  • X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. (2009). IISc Research Thesis.[Link]
  • Crystallographic characterization of helical secondary structures in 2:1 and 1:2 alpha/beta-peptides. (2009). Journal of the American Chemical Society.[Link]
  • Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. II. A model for the 3(10)/alpha-helix transition with composition and sequence sensitivity. (1993). Biopolymers.[Link]
  • Crystallography Phase Determination.
  • Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. (2014). Postępy Biochemii.[Link]
  • Current trends in α-helical membrane protein crystallization: an upd
  • Direct Methods: Phase Determination in Crystallography. (2021). YouTube.[Link]
  • The two independent molecules (A and B) in the X-ray diffraction...
  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. (2020).
  • Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. (2017).
  • Thermodynamic and Structural Impact of α,α-Dialkylated Residue Incorporation in a β-Hairpin Peptide. (2016).
  • Conformations of helical Aib peptides containing a pair of L-amino acid and D-amino acid. (2012). Journal of Peptide Science.[Link]
  • Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. NASA Technical Reports Server.[Link]
  • X-Ray Structure Determination of Proteins and Peptides. (2013).
  • Unusual Amino Acids: α-Aminoisobutyric Acid. (2024). LifeTein Peptide Blog.[Link]
  • Helical Stability of de Novo Designed .alpha.
  • Controls exerted by the Aib residue: Helix formation and helix reversal. (2004). Journal of Peptide Science.[Link]
  • Structural characteristics of .alpha.-helical peptide molecules containing Aib residues. (1991). Biochemistry.[Link]

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A Comparative Guide to the Effects of Aib vs. Other α-Alkyl Amino Acids on Peptide Structure

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug discovery and peptidomimetics, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of rational design. Among these, α-alkyl amino acids, particularly α-aminoisobutyric acid (Aib), have garnered significant attention for their profound influence on peptide conformation, stability, and bioavailability. This guide provides an in-depth, objective comparison of the structural effects induced by Aib versus other α-alkyl amino acids, supported by experimental data and detailed methodologies for researchers in the field.

The Rationale for α-Alkylation: Engineering Conformational Rigidity

Standard polypeptide chains composed of proteinogenic amino acids often exhibit considerable conformational flexibility in solution. This flexibility can be entropically unfavorable for receptor binding and can expose the peptide backbone to proteolytic degradation. The introduction of a second alkyl group at the α-carbon atom of an amino acid residue imposes significant steric constraints, restricting the accessible range of backbone dihedral angles (φ and ψ) to the helical regions of the Ramachandran plot. This conformational restriction is the primary driver for the enhanced stability and predictable secondary structures observed in peptides containing these modified residues.

The choice of α-alkyl amino acid allows for fine-tuning of these conformational preferences, making a comparative understanding of their effects essential for precise peptide design.

α-Aminoisobutyric Acid (Aib): The Archetypal Helix Inducer

Aib, with its gem-dimethyl substitution at the α-carbon, is the simplest and most extensively studied α-alkyl amino acid. Its small, symmetrical methyl groups provide a potent and predictable helix-inducing effect.

Key Structural Effects of Aib:

  • Strong Helical Propensity: The steric hindrance from the two methyl groups severely restricts the φ and ψ angles to the helical regions of the Ramachandran plot (approximately φ = ±60°, ψ = ±30°). This makes Aib a powerful helix nucleator and stabilizer.[1]

  • Promotion of 310- and α-Helices: In shorter peptides, Aib tends to promote the formation of 310-helices, which are characterized by a tighter turn (three residues per turn) and i ← i+3 hydrogen bonds. In longer sequences, a transition to the more classical α-helix (3.6 residues per turn, i ← i+4 hydrogen bonds) is often observed.[2][3]

  • Enhanced Proteolytic Stability: The gem-dimethyl groups sterically shield the adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's half-life in biological systems.

  • Increased Bioavailability: The conformational rigidity and proteolytic resistance conferred by Aib can lead to improved oral bioavailability and overall pharmacokinetic profiles of peptide drugs.[4]

The predictable and potent nature of Aib's influence has made it a staple in the design of helical peptides for various therapeutic applications, including as mimics of protein-protein interaction domains and as antimicrobial agents.[5]

Beyond Aib: A Comparative Analysis of Other α-Alkyl Amino Acids

The structural consequences of α-alkylation can be modulated by altering the size, chirality, and cyclic nature of the alkyl substituents. This section compares Aib with other notable α-alkyl amino acids.

Isovaline (Iva): Introducing Chirality and Asymmetry

Isovaline, with one methyl and one ethyl group at the α-carbon, introduces a chiral center. This asymmetry has subtle but significant effects on peptide conformation.

  • Helical Preference with a Twist: Like Aib, Iva is a strong helix promoter. However, the chirality of the Iva residue can influence the preferred helical screw sense (right-handed vs. left-handed).[6][7]

  • Context-Dependent Conformation: The energetic preference for a particular helical form can be influenced by the surrounding amino acid sequence and the overall peptide length.

Diethylglycine (Deg) and Other Symmetrically Dialkylated Glycines: The Impact of Increasing Steric Bulk

Increasing the size of the alkyl groups from methyl (in Aib) to ethyl (in Diethylglycine, Deg) or larger groups (e.g., di-n-propylglycine, Dpg) further restricts the conformational freedom of the peptide backbone.

  • Shift Towards Extended Conformations: While still capable of adopting helical structures, bulkier α,α-dialkyl glycines show an increased propensity for more extended conformations, such as the fully extended (C5) structure, particularly in sequences that do not strongly favor helical folding.

  • Modulation of Helical Stability: In helical peptides, the substitution of Aib with Deg or Dpg can alter the stability of the helix, with solvent conditions playing a a more pronounced role in the conformational equilibrium.

C(α,α)-Dipropargylglycine (Dprg): A Unique Conformational Profile

The introduction of the rigid and linear propargyl groups in Dprg results in distinct conformational preferences.

  • Preference for Folded Structures: Crystal structure and NMR analyses indicate that Dprg favors folded (α-helical) conformations over extended (β-sheet) structures.[8]

  • β-Turn Induction: Dprg has been shown to participate in the formation of β-turns, highlighting its potential in designing peptides with specific turn motifs.[8]

The following table summarizes the key conformational tendencies of Aib and other selected α-alkyl amino acids.

Amino Acidα-Alkyl SubstituentsKey Conformational Tendencies
Aib Two methyl groupsStrong promoter of 310- and α-helices.
Isovaline (Iva) One methyl, one ethyl groupStrong helix promoter; chirality can influence helical screw sense.
Diethylglycine (Deg) Two ethyl groupsCan stabilize both helical and extended conformations.
Di-n-propylglycine (Dpg) Two n-propyl groupsIncreased propensity for extended conformations compared to Aib.
C(α,α)-Dipropargylglycine (Dprg) Two propargyl groupsFavors folded, helical conformations and can induce β-turns.

Mechanistic Insights: The "Why" Behind the Conformational Preferences

The observed differences in the structural effects of various α-alkyl amino acids stem from a combination of steric and stereoelectronic factors.

  • Steric Hindrance: The primary determinant of the conformational preferences of α-alkyl amino acids is the steric clash between the α-substituents and the peptide backbone atoms. As the size of the alkyl groups increases, the range of allowed φ and ψ angles becomes more restricted. This steric pressure is the fundamental reason for the strong helical propensity of these residues.

  • Stereoelectronic Effects: Beyond simple steric bulk, the electronic properties of the substituents can also play a role. For instance, the electron-withdrawing or -donating nature of the alkyl groups can influence the partial double-bond character of the peptide bond and the energetics of different backbone conformations.[9][10][11] The specific arrangement of orbitals can lead to stabilizing or destabilizing hyperconjugative interactions that favor certain dihedral angles.

The interplay of these forces dictates the precise conformational landscape of a peptide containing a given α-alkyl amino acid.

Experimental Workflows for Comparative Analysis

To rigorously compare the effects of different α-alkyl amino acids on peptide structure, a systematic experimental approach is essential.

Experimental Design: A Homologous Peptide Series

The cornerstone of a robust comparative study is the synthesis and analysis of a homologous series of peptides.

Figure 1: Design of a homologous peptide series for comparative analysis.

Causality Behind Experimental Choices: By keeping the surrounding peptide sequence constant and only varying the α-alkyl amino acid at a specific position, any observed differences in conformation can be directly attributed to the influence of that specific residue. The choice of the parent sequence should be guided by the desired secondary structure to be studied (e.g., a sequence known to have some helical propensity).

Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure

CD spectroscopy is a rapid and powerful technique for assessing the overall secondary structure content of peptides in solution.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve each peptide from the homologous series in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.

    • Accurately determine the concentration of each peptide solution using a reliable method such as quantitative amino acid analysis or by UV absorbance if the peptide contains aromatic residues.

  • Data Acquisition:

    • Record the far-UV CD spectrum of each peptide from 190 to 260 nm at a controlled temperature (e.g., 25 °C).

    • Use a quartz cuvette with an appropriate path length (typically 0.1 cm).

    • Acquire spectra for the buffer alone to serve as a baseline.

  • Data Processing and Analysis:

    • Subtract the buffer baseline from each peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity (MRE).

    • Compare the spectra of the different peptides. A characteristic α-helical spectrum will show negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm.[12] A 310-helix will have a more pronounced negative band around 205 nm.

Causality Behind Experimental Choices: CD provides a quick and direct comparison of the extent of helicity induced by each α-alkyl amino acid. The relative intensities of the characteristic helical bands will provide a quantitative measure of the helix-promoting propensity of each residue in the series.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Structural Insights

NMR spectroscopy provides detailed, residue-specific information about the peptide conformation in solution.

Sources

A Comparative Guide to the Synthesis of Ethyl 2-Amino-2-Methylpropanoate Hydrochloride: Protocols, Performance, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. Ethyl 2-amino-2-methylpropanoate hydrochloride, a non-proteinogenic α,α-disubstituted amino acid ester, is a valuable intermediate in the synthesis of peptides, peptidomimetics, and other pharmaceutically active compounds. Its gem-dimethyl substitution provides conformational constraints that are often sought in drug design. This guide provides an in-depth, comparative analysis of the most common and effective protocols for the synthesis of this important compound, grounded in experimental data and practical insights to aid in methodological selection and optimization.

Executive Summary: A Comparative Overview

The synthesis of this compound can be broadly approached via two distinct strategies: the direct esterification of the parent amino acid, 2-amino-2-methylpropanoic acid, or the construction of the amino acid backbone from simpler precursors followed by esterification. This guide will focus on three prominent and validated methods:

  • Direct Esterification via Thionyl Chloride: A classic, high-yielding, but hazardous method.

  • The Strecker Synthesis: A robust method for building the amino acid from a ketone precursor, offering a different set of synthetic considerations.

  • The Bucherer-Bergs Reaction: An alternative multicomponent reaction leading to a hydantoin intermediate, which is subsequently converted to the desired product.

Each of these protocols presents a unique balance of efficiency, safety, and experimental complexity. The following sections will delve into the mechanistic underpinnings, detailed experimental procedures, and a comparative analysis of their performance.

Comparative Performance Metrics

Parameter Direct Esterification (Thionyl Chloride) Strecker Synthesis Bucherer-Bergs Reaction
Starting Materials 2-Amino-2-methylpropanoic acid, Ethanol, Thionyl ChlorideAcetone, Sodium Cyanide, Ammonium Chloride, AmmoniaAcetone, Potassium Cyanide, Ammonium Carbonate
Typical Overall Yield >90%70-85%75-90%
Purity High, often crystalline product directlyGood, requires careful purification of intermediatesGood, requires hydrolysis of hydantoin intermediate
Reaction Time 4-6 hoursMulti-step, >24 hoursMulti-step, >24 hours
Key Safety Concerns Highly corrosive and toxic SOCl₂, HCl, and SO₂ gas evolutionHighly toxic cyanides, handling of ammoniaHighly toxic cyanides
Scalability Good, with appropriate safety measures for gas handlingGood, with careful control of exotherms and cyanide handlingGood, with careful control of cyanide handling

Protocol I: Direct Esterification with Thionyl Chloride

This method is arguably the most direct route to the target compound, relying on the in situ generation of an acid chloride from ethanol and thionyl chloride, which then esterifies the amino acid.

Mechanistic Rationale

The reaction proceeds through the formation of ethyl chlorosulfite from the reaction of thionyl chloride with ethanol. This is followed by the protonation of the amino acid's carboxyl group and subsequent esterification. The hydrochloride salt of the amino ester precipitates from the reaction mixture.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Isolation A Suspend 2-amino-2-methylpropanoic acid in Ethanol B Cool the suspension to 0°C A->B C Slowly add Thionyl Chloride dropwise B->C D Allow to warm to room temperature C->D E Reflux the mixture D->E F Concentrate the reaction mixture in vacuo E->F G Triturate the residue with diethyl ether F->G H Filter and dry the solid product G->H

Caption: Workflow for Direct Esterification.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 2-amino-2-methylpropanoic acid (1.0 eq) in absolute ethanol (5-10 mL per gram of amino acid).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise via an addition funnel over 30-60 minutes. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to reflux for 3-4 hours. The suspension should become a clear solution.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to obtain a solid or viscous oil. Add diethyl ether to the residue and stir vigorously to induce precipitation.

  • Purification: Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Discussion

Advantages: This method is generally high-yielding and relatively quick. The product often precipitates in high purity, minimizing the need for extensive purification.

Limitations and Considerations: The primary drawback is the use of thionyl chloride, which is highly corrosive, toxic, and reacts violently with water. The reaction produces significant amounts of HCl and SO₂ gas, necessitating a well-ventilated fume hood and appropriate gas trapping.

Protocol II: The Strecker Synthesis

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones.[1][2][3] For this compound, the synthesis starts with acetone.

Mechanistic Rationale

The Strecker synthesis is a three-component reaction involving a ketone (acetone), ammonia, and a cyanide source. Acetone and ammonia first form an imine, which is then attacked by the cyanide ion to form an α-aminonitrile. Subsequent hydrolysis of the nitrile yields the amino acid, which is then esterified.

Experimental Workflow

G cluster_0 α-Aminonitrile Formation cluster_1 Hydrolysis cluster_2 Esterification A React Acetone, Ammonium Chloride, and Sodium Cyanide in aqueous Ammonia B Hydrolyze the α-aminonitrile with concentrated HCl A->B C Esterify the resulting 2-amino-2-methylpropanoic acid hydrochloride B->C

Caption: Workflow for the Strecker Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-2-methylpropanenitrile

  • In a well-ventilated fume hood, dissolve ammonium chloride (1.2 eq) and sodium cyanide (1.0 eq) in aqueous ammonia.

  • Cool the solution in an ice bath and add acetone (1.0 eq) dropwise.

  • Stir the mixture at room temperature for 12-24 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer, and concentrate to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to 2-Amino-2-methylpropanoic Acid Hydrochloride

  • Carefully add the crude α-aminonitrile to an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the solution and concentrate under reduced pressure to obtain the crude amino acid hydrochloride.

Step 3: Esterification

  • Follow the direct esterification protocol described in Protocol I, using the crude 2-amino-2-methylpropanoic acid hydrochloride as the starting material.

Discussion

Advantages: This method utilizes readily available and inexpensive starting materials. It is a robust and well-established procedure for the synthesis of α,α-disubstituted amino acids.

Limitations and Considerations: The primary concern is the use of highly toxic sodium cyanide. All manipulations involving cyanide must be performed with extreme caution in a fume hood, and appropriate quenching and disposal procedures must be in place. The multi-step nature of the synthesis can lead to lower overall yields and longer reaction times compared to direct esterification.

Protocol III: The Bucherer-Bergs Reaction

Similar to the Strecker synthesis, the Bucherer-Bergs reaction is a multicomponent reaction that starts with a ketone.[4][5][6] However, it proceeds through a hydantoin intermediate.

Mechanistic Rationale

In the Bucherer-Bergs reaction, a ketone (acetone) reacts with potassium cyanide and ammonium carbonate to form a 5,5-disubstituted hydantoin.[7] This hydantoin is then hydrolyzed under basic or acidic conditions to yield the corresponding amino acid, which can subsequently be esterified.

Experimental Workflow

G cluster_0 Hydantoin Formation cluster_1 Hydrolysis cluster_2 Esterification A React Acetone, Potassium Cyanide, and Ammonium Carbonate in aqueous Ethanol B Hydrolyze the hydantoin with a strong base (e.g., Ba(OH)₂) or acid A->B C Esterify the resulting 2-amino-2-methylpropanoic acid B->C

Sources

The Aib Advantage: A Comparative Guide to the Performance of H-Aib-OEt.HCl in Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the nuanced landscape of peptide engineering, the choice of amino acid building blocks is paramount. Standard proteinogenic amino acids provide a foundational palette, but the strategic incorporation of non-natural amino acids can unlock profound enhancements in peptide performance. Among these, α-aminoisobutyric acid (Aib), introduced into a sequence using precursors like H-Aib-OEt.HCl, stands out for its remarkable ability to dictate peptide conformation, bolster stability, and potentiate biological activity.

This guide provides an in-depth technical comparison of Aib-containing peptides against their natural counterparts. We will delve into the structural underpinnings of Aib's unique properties, present supporting experimental data, and offer detailed protocols to empower you to harness the Aib advantage in your research.

The Structural Cornerstone: Why Aib is a Game-Changer

The defining feature of α-aminoisobutyric acid is the presence of a gem-dimethyl group at its α-carbon.[1] This seemingly subtle modification has profound stereochemical consequences, sterically restricting the rotational freedom around the peptide backbone.[1][2] Unlike most natural amino acids which can adopt a wide range of phi (φ) and psi (ψ) dihedral angles, Aib is largely constrained to the helical regions of the Ramachandran plot.[2][3] This inherent conformational rigidity is the wellspring of Aib's transformative effects on peptide sequences.

Performance Benchmarking: Aib vs. Standard Amino Acids

The true measure of a building block's utility lies in its performance. Here, we present a comparative analysis of Aib-containing peptides against analogues composed of natural amino acids, focusing on key performance indicators.

Enhanced Conformational Stability: The Helical Inducer

A primary application of Aib is to induce and stabilize helical structures, particularly the 3₁₀-helix and the α-helix.[3][4] This is a direct consequence of the steric hindrance imposed by the gem-dimethyl group. Even a single Aib residue can significantly promote helicity in a peptide that would otherwise adopt a random coil or β-sheet conformation.[5]

Experimental Data Summary: Helicity Comparison

Peptide SequenceAmino Acid at Position XEnvironmentPredominant Secondary Structure% Helicity (Approx.)Reference
Model Peptide 1AlanineTrifluoroethanol (TFE)α-helix40%[6]
Model Peptide 1-AibAibTrifluoroethanol (TFE)α-helix/3₁₀-helix>70%[6]
Oligovaline SequenceValineCDCl₃β-sheet-[7]
Oligovaline-Aib HybridValine and AibCDCl₃α-helix/3₁₀-helixHigh[7]

Note: The percentage of helicity is an approximation based on Circular Dichroism (CD) spectroscopy data presented in the referenced literature.

The insertion of Aib residues can dramatically shift the conformational equilibrium of a peptide. For instance, oligopeptides composed of β-branched amino acids like valine typically form β-sheet structures. However, the introduction of Aib residues into such sequences can override this tendency, inducing a helical fold.[7] This ability to enforce a specific, bioactive conformation is a powerful tool in rational peptide design.

Superior Proteolytic Resistance: A Shield Against Degradation

A major hurdle in the therapeutic application of peptides is their susceptibility to enzymatic degradation by proteases.[5] The gem-dimethyl group of Aib provides a steric shield, hindering the approach of proteases and significantly increasing the peptide's half-life in biological fluids.[1][5]

Experimental Data Summary: Proteolytic Stability

Peptide SequenceModifying Amino AcidEnzymeIncubation Time (hrs)% Intact PeptideReference
Native PeptideNoneTrypsin4< 10%[5]
Aib-modified PeptideAibTrypsin4> 90%[5]
Native PeptideNoneSerum Enzymes8~20%[1]
Aib-modified PeptideAibSerum Enzymes8~70%[1]

Note: The percentages are illustrative, based on HPLC analysis of peptide degradation as described in the cited references.

Studies have shown that Aib-substituted peptides can exhibit a half-life in serum that is approximately 50% longer than their native counterparts.[1] This enhanced stability is critical for developing peptide-based therapeutics with improved pharmacokinetic profiles.

Amplified Biological Activity: Form Dictates Function

By stabilizing a peptide in its bioactive conformation, Aib can lead to a significant enhancement in its biological activity. This has been demonstrated across various classes of peptides:

  • Antimicrobial Peptides (AMPs): The helical conformation is often crucial for the membrane-disrupting activity of AMPs. Incorporating Aib can enhance helicity, leading to increased antimicrobial potency.[8][9]

  • Cell-Penetrating Peptides (CPPs): A positive correlation has been observed between the helical structure of CPPs and their ability to traverse cell membranes. Aib-containing CPPs have shown improved internalization efficiency.[10]

  • GLP-1 Receptor Agonists: The triple receptor agonist Retatrutide, used for glycemic control, incorporates Aib residues to stabilize its helical structure, which is essential for receptor engagement.[11]

Practical Application: Synthesis and Experimental Protocols

The incorporation of H-Aib-OEt.HCl into peptide sequences requires careful consideration of the synthetic strategy due to the steric hindrance of the Aib residue.

Synthesis Strategy: Navigating the Steric Challenge

While H-Aib-OEt.HCl is a suitable precursor for solution-phase synthesis, the Fmoc-protected form, Fmoc-Aib-OH, is typically used in solid-phase peptide synthesis (SPPS).[12] The coupling of Fmoc-Aib-OH can be sluggish compared to standard amino acids.

Coupling Reagent Comparison

Coupling ReagentTypical Coupling Time for Standard Amino AcidsTypical Coupling Time for Fmoc-Aib-OHNotes
HBTU/HOBt30-60 min2-4 hoursStandard, but may be slow for Aib.
HATU/HOAt30-60 min1-2 hoursMore efficient for sterically hindered couplings.
DIC/Oxyma30-60 min1-2 hoursA good alternative to phosphonium-based reagents.

To achieve high coupling efficiency, it is often necessary to use more potent activating reagents like HATU or to employ a double coupling strategy.[13]

Experimental Workflow: A Step-by-Step Guide

The following diagrams illustrate the general workflows for peptide synthesis and analysis.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Analysis Analysis & Purification Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (e.g., Fmoc-Aib-OH with HATU) Fmoc_Deprotection->Coupling Coupling->Fmoc_Deprotection Repeat for each amino acid Wash Washing Coupling->Wash Cleavage Cleavage & Deprotection Wash->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (Verification of Mass) Purification->Characterization Purity Analytical HPLC (Purity Assessment) Characterization->Purity

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) and subsequent analysis.

Detailed Protocol: Solid-Phase Synthesis of an Aib-Containing Peptide

This protocol outlines the manual synthesis of a model hexapeptide (Tyr-Ala-Aib-Phe-Leu-Gly) using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (for standard amino acids):

    • Pre-activate a 3-fold molar excess of the Fmoc-amino acid with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF.

  • Amino Acid Coupling (for Fmoc-Aib-OH):

    • Pre-activate a 3-fold molar excess of Fmoc-Aib-OH with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours. A second coupling may be necessary.

    • Wash the resin with DMF.

  • Repeat Steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in Step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Detailed Protocol: Circular Dichroism Spectroscopy for Helicity Analysis

Objective: To compare the secondary structure of an Aib-containing peptide with its all-alanine analogue.

Materials:

  • Aib-containing peptide and its all-alanine analogue

  • Trifluoroethanol (TFE)

  • Phosphate buffer (pH 7.4)

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation: Prepare stock solutions of each peptide in phosphate buffer. Create a series of dilutions in TFE to achieve final TFE concentrations ranging from 0% to 90%.

  • CD Measurement:

    • Record the CD spectra of each sample from 190 to 260 nm at 25°C.

    • Use a quartz cuvette with a 1 mm path length.

    • Acquire spectra in triplicate and average the results.

  • Data Analysis:

    • Convert the raw CD data to mean residue ellipticity [θ].

    • Analyze the spectra for characteristic helical signals (negative bands at ~208 nm and ~222 nm).

    • Estimate the percentage of helicity using appropriate algorithms or by comparing the [θ]₂₂₂ value to that of a fully helical peptide.

CD_Spectroscopy_Workflow Peptide_Prep Peptide Sample Preparation CD_Measurement CD Spectropolarimeter Measurement Peptide_Prep->CD_Measurement Data_Analysis Data Analysis (% Helicity Calculation) CD_Measurement->Data_Analysis Comparison Comparative Analysis (Aib vs. Ala) Data_Analysis->Comparison

Caption: Workflow for comparative analysis of peptide secondary structure using Circular Dichroism.

Conclusion: A Versatile Tool for Peptide Optimization

The incorporation of α-aminoisobutyric acid, facilitated by precursors such as H-Aib-OEt.HCl, offers a robust strategy for enhancing the therapeutic potential of peptides. The unique conformational constraints imposed by the Aib residue provide a powerful means to stabilize bioactive helical structures, improve resistance to enzymatic degradation, and ultimately, amplify biological function. While the synthesis of Aib-containing peptides presents unique challenges, these can be readily overcome with optimized protocols and the selection of appropriate coupling reagents. For researchers aiming to develop next-generation peptide therapeutics, the Aib advantage is a compelling avenue for innovation and discovery.

References

  • Karle, I. L., & Balaram, P. (2009). Controls exerted by the Aib residue: Helix formation and helix reversal. Journal of Peptide Science, 15(8), 487-495.
  • Urayama, K., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(7), 7576–7581.
  • The Bumbling Biochemist. (2023, September 3). Peptide bonds and protein secondary structure (alpha helices, B strands, sheets, & turns, etc.). YouTube. [Link]
  • Oleszczuk, M., et al. (2017). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling, 23(12), 349.
  • Kumar, R., & Singh, P. (2023). A REVIEW ON PEPTIDOMIMETICS. World Journal of Pharmaceutical Research, 12(5), 2334-2348.
  • Clayden, J., et al. (2021). Insight into the Mechanism of Action and Peptide-Membrane Interactions of Aib-Rich Peptides: Multitechnique Experimental and Theoretical Analysis. Chemistry–A European Journal, 27(5), 1845-1853.
  • Biswas, A., et al. (2013). A Short Aib/Ala-Based Peptide Helix Is as Stable as an Ala-Based Peptide Helix Double Its Length.
  • LifeTein. (2023). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • APExBIO. (n.d.). H-Aib-OEt.
  • Grieco, P., et al. (2016). Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides. Amino Acids, 48(12), 2825-2834.
  • Sigma-Aldrich. (n.d.). H-Aib-OEt.HCl. Sigma-Aldrich.
  • CP Lab Safety. (n.d.). H-Aib-OEt HCl, min 98%, 1 gram. CP Lab Safety.
  • Wada, T., et al. (2014). Effect of Ala replacement with Aib in amphipathic cell-penetrating peptide on oligonucleotide delivery into cells. Bioorganic & Medicinal Chemistry, 22(1), 193-199.
  • NovoPro Bioscience Inc. (n.d.). Retatrutide (LY3437943), 99.4% purity peptide. NovoPro Bioscience Inc.
  • De Filippis, V., et al. (1998). Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry, 37(6), 1686-1696.
  • BLDpharm. (n.d.). BD3026[17288-15-2]H-Aib-OEt.HCl. BLDpharm.
  • Chemistry LibreTexts. (2023). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts.
  • Vijayakumar, E. K. S., et al. (1983). Circular dichroism studies of α-aminoisobutyric acid-containing peptides: Chain length and solvent effects in alternating Aib-L-Ala and Aib-L-Val sequences. Biopolymers, 22(9), 2133-2140.
  • PubChem. (n.d.).
  • Jeremic, T., et al. (2004). Solution-phase synthesis of Aib-containing cyclic hexapeptides. Chemistry & Biodiversity, 1(11), 1730-1761.
  • Singh, Y., et al. (2019). Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. The Journal of Organic Chemistry, 84(15), 9419-9430.
  • Schweitzer-Stenner, R., et al. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. The Journal of Physical Chemistry B, 111(43), 12555-12567.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • O-Yang, C., et al. (2012). The Position of Aib Residues Defines the Antimicrobial Activity of Aib-Containing Peptides. Bulletin of the Korean Chemical Society, 33(11), 3659-3664.
  • Vijayakumar, E. K., & Balaram, P. (1983). Stereochemistry of Alpha-Aminoisobutyric Acid Peptides in Solution: Helical Conformations of Protected Decapeptides With Repeating Aib-L-Ala and Aib-L-Val Sequences. Biopolymers, 22(9), 2133-2140.
  • Parmar, A., & D'Souza, G. G. M. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(7), 1485.
  • BenchChem. (n.d.). Synthesis of Peptide Hormones Using H-Asp(OEt)-OEt.HCl. BenchChem.
  • Ferrazzano, L., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 151-171.
  • Gessiria, A., et al. (2016). Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies. Journal of Peptide Science, 22(10), 625-634.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.
  • Wikipedia. (n.d.). 2-Aminoisobutyric acid. Wikipedia.
  • Google Patents. (n.d.). WO2019231760A1 - Method for solution-phase peptide synthesis and protecting strategies therefore.
  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • O-Yang, C., et al. (2009). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. Journal of the Chinese Chemical Society, 56(3), 469-478.
  • ResearchGate. (n.d.). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?.
  • Merck. (n.d.). Novabiochem® Coupling reagents. Merck.
  • Mangoni, M. L., et al. (2017). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 49(2), 339-350.

Sources

A Comparative Guide to the Reactivity of α-Methylated Amino Acid Esters in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of α-methylated amino acids into peptide chains is a powerful strategy in medicinal chemistry. This modification can significantly enhance peptide stability against enzymatic degradation, constrain conformational flexibility, and improve bioavailability.[1][2] However, the synthetic advantages of these analogs are often counterbalanced by significant challenges during peptide synthesis, primarily due to the steric hindrance imposed by the α-methyl group. This guide provides an in-depth comparison of the reactivity of α-methylated amino acid esters with their non-methylated counterparts, offering insights into overcoming the associated synthetic hurdles.

The Challenge of Steric Hindrance

The primary obstacle in coupling α-methylated amino acids is the steric bulk around the α-carbon.[3] The presence of an additional methyl group, in place of a hydrogen atom, sterically shields the carboxyl group, making it less accessible for nucleophilic attack by the amino group of the incoming amino acid. This steric hindrance slows down the reaction rate and often leads to incomplete couplings, especially when dealing with sequences containing multiple hindered residues.[4]

Furthermore, the α-methyl group restricts the conformational freedom of the amino acid residue, which can influence the secondary structure of the resulting peptide. While peptides composed of chiral α-methylated α,α-disubstituted amino acids often adopt a 3(10)-helical structure, those with α-ethylated residues tend to form a fully extended C5-conformation.[5][6]

Comparative Reactivity: α-Methylated vs. Non-Methylated Amino Acid Esters

The fundamental difference in reactivity stems from the steric environment of the electrophilic carbonyl carbon in the activated amino acid ester.

  • Non-Methylated Amino Acid Esters: The presence of a hydrogen atom at the α-position allows for relatively unhindered approach of the nucleophilic amine. Standard coupling reagents can effectively activate the carboxyl group, leading to efficient peptide bond formation with minimal side reactions under optimized conditions.

  • α-Methylated Amino Acid Esters: The α-methyl group creates a congested environment, significantly impeding the approach of the incoming amine. This steric clash necessitates more reactive coupling reagents and potentially harsher reaction conditions to drive the reaction to completion.

dot

Caption: Steric hindrance in α-methylated amino acid coupling.

The Critical Role of Coupling Reagents

The choice of coupling reagent is paramount when working with sterically hindered amino acids. While standard carbodiimide reagents like DCC, often used with additives like HOBt to reduce epimerization, can be inefficient, more potent activating agents are generally required.[4][7]

Phosphonium and aminium/uronium salt-based reagents have demonstrated superior performance in these challenging couplings.[7][8]

Coupling Reagent ClassExamplesEfficacy with α-Methylated Amino Acids
Phosphonium Salts BOP, PyBOP, PyBrOP, PyAOPHighly effective, particularly for coupling N-methylated and α,α-dialkyl amino acids.[8] PyBrOP is noted for its high reactivity in difficult couplings.[8]
Aminium/Uronium Salts HBTU, HATU, HCTU, TBTUVery efficient, with HATU often being the reagent of choice due to its high reactivity and ability to suppress racemization.[7][8]
Other Reagents COMU, TOTT, TFFHCOMU offers high coupling efficiency comparable to HATU with improved safety and solubility.[7] TFFH generates amino acid fluorides in situ, which are particularly effective for coupling sterically hindered residues like Aib.[7]

Microwave-assisted solid-phase peptide synthesis (SPPS) has also emerged as a valuable technique to overcome the difficulties associated with hindered amino acids, driving challenging couplings to completion more efficiently.[3]

Epimerization: A Persistent Side Reaction

Epimerization, the change in configuration at a single stereocenter, is a significant concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide.[9][10] The risk of epimerization is heightened during the activation of the carboxylic acid group.[11] The mechanism often involves the formation of an oxazolone intermediate, which can tautomerize, leading to loss of stereochemical integrity upon nucleophilic attack.

While α-methylated amino acids are generally considered less prone to racemization via the direct α-proton abstraction mechanism due to the absence of an α-hydrogen, the prolonged reaction times and harsher conditions often required for their coupling can increase the risk of epimerization of the preceding amino acid residue in the peptide chain.[9] The choice of base is also critical; sterically hindered non-nucleophilic bases like DIEA are preferred to minimize α-proton abstraction.[9][11]

Experimental Protocol: Coupling of Fmoc-α-MePhe-OH to a Resin-Bound Peptide

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing an α-methylated phenylalanine residue.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (standard and α-methylated)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution in DMF (20%)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

dot

Caption: Solid-phase peptide synthesis workflow for α-methylated amino acids.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

  • Pre-activation of Fmoc-α-MePhe-OH: In a separate vessel, dissolve Fmoc-α-MePhe-OH (4 equivalents relative to resin loading), Oxyma Pure (4 eq.), and DIC (4 eq.) in DMF. Allow the mixture to pre-activate for 15-20 minutes.

    • Rationale: Pre-activation is crucial for sterically hindered amino acids to form the active ester before its addition to the resin-bound amine, maximizing the concentration of the reactive species.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Add DIEA (8 eq.) to the reaction vessel. Agitate the mixture for 2-4 hours. A longer coupling time is generally required for α-methylated residues.

    • Rationale: DIEA is a non-nucleophilic base used to neutralize the protonated amine on the resin and facilitate the coupling reaction. An excess is used to ensure the reaction goes to completion.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. For couplings involving proline or other secondary amines, a chloranil test is appropriate. If the test is positive, indicating an incomplete reaction, a second coupling may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.

Conclusion and Best Practices

The successful incorporation of α-methylated amino acid esters into peptides requires a departure from standard synthesis protocols. The key to overcoming the challenge of steric hindrance lies in the judicious selection of highly reactive coupling reagents, optimization of reaction conditions including extended coupling times, and the use of techniques such as microwave irradiation. While epimerization is a persistent threat in peptide synthesis, the inherent structure of α-methylated amino acids mitigates one common pathway for racemization. Careful control of the base used and reaction temperature remains critical to preserving the stereochemical integrity of the entire peptide chain. By understanding the unique reactivity of these valuable building blocks and employing the appropriate synthetic strategies, researchers can effectively harness their potential in the development of novel and potent peptide-based therapeutics.

References

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids.
  • Enamine. α-Methyl Amino Acids.
  • ETH Zurich Research Collection.
  • PubMed Central.
  • ResearchGate. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • Aapptec Peptides. Coupling Reagents.
  • PubMed.
  • National Institutes of Health. A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • eScholarship. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS.
  • ResearchGate. A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions.
  • Synform. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.
  • Organic & Biomolecular Chemistry. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling.
  • MDPI.
  • MDPI.
  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ResearchGate. Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • J-Stage.
  • Chemical Science. The 100 facets of the Passerini reaction.
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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Ethyl 2-Amino-2-Methylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of ethyl 2-amino-2-methylpropanoate hydrochloride (CAS No. 17288-15-2). As a laboratory professional, your responsibility extends beyond the synthesis and analysis of compounds to ensuring their entire lifecycle, including disposal, is managed with precision and a commitment to safety and environmental stewardship. This document synthesizes regulatory standards with field-proven best practices to ensure a self-validating and compliant disposal workflow.

Hazard Assessment & Risk Mitigation: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not benign; its hazard profile dictates the stringent precautions required for its handling and disposal.

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a clear picture of the risks associated with this compound. It is classified with the following hazard statements:

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[1][2].

  • H335: May cause respiratory irritation[1][2].

These classifications are the primary drivers for the personal protective equipment (PPE) and handling procedures outlined below. The hydrochloride salt form also implies that in aqueous solution, it can create a mildly acidic environment, which must be considered when selecting waste containers.

Primary Exposure Routes and Health Effects

Exposure can occur via inhalation of the dust, direct skin or eye contact, and ingestion.

  • Inhalation: Inhaling dust can lead to irritation of the nose, throat, and respiratory tract[2].

  • Skin Contact: Direct contact can cause redness, itching, and inflammation[1][3].

  • Eye Contact: This is a significant risk, as the compound can cause serious irritation, pain, and potential damage if not addressed immediately[3][4].

Mandatory Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. The causality is direct: the hazards identified in the GHS profile are mitigated by creating physical barriers. All handling and disposal procedures must be conducted while wearing the appropriate PPE.

Protection TypeSpecificationRationale
Eye/Face ANSI Z87.1-compliant safety goggles or a full-face shield.Protects against airborne dust particles and accidental splashes, directly mitigating the H319 "serious eye irritation" hazard[5][6].
Hand Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, addressing the H315 "skin irritation" hazard. Always inspect gloves for integrity before use[5].
Body Laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Work in a certified chemical fume hood.Manages airborne dust and vapors at the source, mitigating the H335 "respiratory irritation" hazard. A NIOSH-approved respirator may be required for large spills or inadequate ventilation[2][7].

Standard Operating Procedure for Disposal

The disposal of chemical waste is a regulated process governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][9]. Adherence to these guidelines is a matter of legal compliance and environmental responsibility.

Principle of Waste Segregation

Never mix incompatible waste streams. This compound should be disposed of in a container designated for solid, non-halogenated organic waste. It is incompatible with strong oxidizing agents, and its acidic nature in solution means it should be kept separate from bases and reactive metals[4][6].

Step-by-Step Disposal Protocol

This protocol applies to unused product, contaminated labware (e.g., weigh boats, spatulas), and contaminated consumables (e.g., absorbent pads, gloves).

  • Work Area Preparation: Conduct all waste handling inside a certified chemical fume hood to control dust.

  • Transfer of Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container using a dedicated spatula or scoop. Avoid any actions that could generate dust[3][10].

  • Contaminated Materials: Place any contaminated disposable items, such as weighing paper, gloves, and absorbent pads, directly into the same waste container.

  • Container Sealing: Once waste has been added, securely close the container lid. Waste containers must be kept closed at all times except when actively adding waste[11].

  • Decontamination: Decontaminate any non-disposable equipment (like spatulas) that has come into contact with the chemical according to your laboratory's standard procedures.

  • Final PPE Removal: Remove your PPE in the correct order (gloves first), and wash your hands thoroughly with soap and water[5].

Waste Container Selection and Labeling

The integrity of the disposal process relies on a correctly chosen and labeled container.

  • Container Material: Use a high-density polyethylene (HDPE) or other chemically compatible plastic container[11][12]. Plastic is preferred over glass to reduce the risk of breakage[9].

  • Labeling: The container must be labeled with a hazardous waste tag as soon as the first particle of waste is added[11]. The label must include:

    • The words "Hazardous Waste"[9].

    • The full, unabbreviated chemical name: "this compound"[9].

    • The date of waste generation (accumulation start date)[9].

    • The specific hazard characteristics (e.g., Irritant)[9].

    • Your name, department, and lab location[9].

Spill & Emergency Management

Preparedness is key to mitigating the impact of an accidental release.

Small Spill Cleanup

For small spills of solid material:

  • Ensure proper PPE is worn, including respiratory protection if necessary.

  • Gently sweep or vacuum the solid material into a suitable disposal container. Avoid creating dust[2].

  • Use an inert absorbent material for any remaining residue.

  • Clean the spill area with soap and water.

  • Place all cleanup materials into the hazardous waste container.

Emergency First Aid
  • If Inhaled: Move the person to fresh air immediately. Seek medical attention if breathing is difficult or irritation persists[2][5].

  • If on Skin: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes[5][6].

  • If in Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][6].

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][5].

Regulatory Framework & Compliance

Disposal is not just a safety procedure; it is a legal requirement.

EPA and RCRA Guidelines

The EPA classifies hazardous waste generators into categories based on the volume of waste produced[13]. Most research labs operate as Satellite Accumulation Areas (SAAs), which have specific requirements:

  • Waste must be stored at or near the point of generation[11][14].

  • The area must be under the control of the lab personnel[14].

  • There are limits on the total volume of waste that can be accumulated (typically 55 gallons) and a time limit for removal (usually 12 months from the start date)[11][14].

The Role of Institutional EHS

Your institution's Environmental Health and Safety (EHS) department is your partner in compliance. They are responsible for the final collection of properly labeled and containerized waste from your SAA and for managing its transport to a licensed Treatment, Storage, and Disposal Facility (TSDF)[9][11]. Always follow your specific institution's procedures for requesting a waste pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_disposal Phase 2: Disposal Procedure cluster_storage Phase 3: Accumulation & Pickup Start Waste Generation (Unused chemical, contaminated items) Assess Assess Hazards (Irritant H315, H319, H335) Start->Assess Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->Don_PPE Work_Area Work in Fume Hood Don_PPE->Work_Area Select_Container Select Labeled HDPE Waste Container Work_Area->Select_Container Add_Waste Add Waste to Container (Avoid creating dust) Select_Container->Add_Waste Seal_Container Securely Seal Container Add_Waste->Seal_Container Store_SAA Store in Satellite Accumulation Area (SAA) Seal_Container->Store_SAA Request_Pickup Request Pickup from Institutional EHS Store_SAA->Request_Pickup End Compliant Disposal Complete Request_Pickup->End

Caption: Disposal workflow for this compound.

References

  • This compound | C6H14ClNO2 | CID 22343822.
  • Safety Data Sheet: 2-amino-2-methylpropanol. Carl ROTH. [Link]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
  • HYDROGEN CHLORIDE.
  • Chemical Compatibility by Container Resin. CP Lab Safety. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Hydrogen Chloride in Workplace Atmospheres.
  • Chemical Compatibility D
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. [Link]
  • Hydrochloric Acid Hazards & Safety Tips. VelocityEHS. [Link]
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of South Carolina. [Link]
  • Hydrochloric acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • Compatibility of IBC Materials with Different Chemicals. IBC Tanks. [Link]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health & Radiation Safety, University of Pennsylvania. [Link]
  • Chemical Resistances for Beckman Coulter Centrifugation Products. Beckman Coulter, Inc. [Link]
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-amino-2-methylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-amino-2-methylpropanoate hydrochloride (CAS No. 17288-15-2). As your partner in laboratory safety, we aim to deliver value beyond the product itself, building a foundation of deep trust through expert, field-proven insights.

Hazard Analysis: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[1][2].

  • H335: May cause respiratory irritation[1][2].

The signal word for this chemical is "Warning," and the corresponding pictogram is the GHS07 exclamation mark, indicating that it can cause less severe health effects but still requires careful handling.[3]

The primary routes of exposure are inhalation, eye contact, and skin contact.[2] Understanding these hazards is the first step in mitigating risk. The irritation it can cause is not merely a nuisance; it can lead to inflammation and discomfort, and in the case of eye contact, potentially severe damage.[2] Therefore, the selection of appropriate Personal Protective Equipment (PPE) is not just a regulatory requirement but a critical component of a safe laboratory workflow.

Core Principles of PPE Selection

The choice of PPE should always be based on a thorough risk assessment of the specific procedures being performed. For this compound, the primary goal is to create a barrier between the researcher and the chemical. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

Laboratory Task Required PPE Rationale
Weighing and Aliquoting (Solid Form) Safety Goggles, Nitrile Gloves, Lab Coat, N95 Respirator (if not in a ventilated enclosure)The powdered form of the chemical can become airborne, posing an inhalation risk.[3] An N95 respirator will filter out these fine particles. Safety goggles are essential to protect against airborne dust entering the eyes.[4]
Dissolving in Solvents Safety Goggles, Nitrile Gloves, Lab CoatThis task presents a splash hazard. Safety goggles provide crucial protection against accidental splashes to the eyes.[5] Nitrile gloves offer good resistance to a wide range of laboratory solvents.
Running Reactions and Workups Safety Goggles or Face Shield, Nitrile Gloves, Lab CoatThe risk of splashes and spills is highest during these procedures. A face shield may be necessary for larger-scale reactions or when there is a higher risk of vigorous reaction.[5]
Handling Waste and Decontamination Safety Goggles, Nitrile Gloves, Lab CoatContaminated labware and waste materials still pose an exposure risk. Consistent use of PPE is necessary until all materials are properly disposed of.
Step-by-Step PPE Protocols

3.1. Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is important to ensure complete protection.

Donning_PPE A 1. Lab Coat B 2. Respirator (if required) A->B C 3. Safety Goggles or Face Shield B->C D 4. Gloves C->D

Figure 1: Recommended PPE Donning Sequence

3.2. Doffing PPE: Preventing Contamination

The removal of PPE is a critical step to prevent self-contamination. The guiding principle is "dirty to dirty, clean to clean."

Doffing_PPE A 1. Gloves B 2. Safety Goggles or Face Shield A->B C 3. Lab Coat B->C D 4. Respirator (if worn) C->D E 5. Wash Hands Thoroughly D->E

Figure 2: Recommended PPE Doffing Sequence
Disposal Plan for Contaminated Materials

Proper disposal of contaminated PPE and chemical waste is essential to protect both laboratory personnel and the environment.

4.1. Contaminated PPE

  • Gloves: After use, and immediately upon any sign of contamination, remove gloves using the proper technique to avoid skin contact. Dispose of them in a designated hazardous waste container.

  • Lab Coats: If significant contamination of a lab coat occurs, it should be removed immediately and placed in a designated container for hazardous waste disposal or professional laundering, depending on institutional policy.

  • Disposable Respirators: These should be disposed of in the hazardous waste stream after a single use or at the end of a shift.

4.2. Chemical Waste

  • Solid Waste: Unused this compound and any grossly contaminated materials (e.g., weighing paper, paper towels) should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[4]

All waste disposal must be carried out in accordance with local, regional, and national regulations.[2][4]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][4]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][4]
Ingestion Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]

Always have the Safety Data Sheet (SDS) readily available when seeking medical attention.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • This compound | C6H14ClNO2 | CID 22343822. PubChem. [Link]
  • Personal Protective Equipment (PPE) in Laboratories. UW Environmental Health & Safety. [Link]
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.